Deoxyinosine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346428 | |
| Record name | 2'-Deoxyinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
890-38-0 | |
| Record name | Deoxyinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyinosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0RQ6SBWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 250 dec °C, 250 °C | |
| Record name | Deoxyinosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biochemical Architecture of Deoxyinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyinosine, a naturally occurring purine (B94841) deoxynucleoside, plays a significant role in various biological processes, including as an intermediate in purine metabolism and as a product of DNA deamination. Its unique structure, which features a hypoxanthine (B114508) base linked to a 2'-deoxyribose sugar, allows for wobble base pairing, making it a molecule of considerable interest in molecular biology and drug design. This technical guide provides an in-depth exploration of the biochemical structure of this compound, supported by quantitative data, generalized experimental protocols for its structural elucidation, and a visual representation of its molecular architecture.
Core Biochemical Structure
This compound is a nucleoside composed of two primary constituents: a purine base, hypoxanthine, and a pentose (B10789219) sugar, 2'-deoxyribose. These two units are covalently linked via a β-N9-glycosidic bond.[1] The systematic IUPAC name for this compound is 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one.[2]
The Hypoxanthine Base
Hypoxanthine is a purine derivative with a chemical formula of C₅H₄N₄O. It is structurally similar to guanine (B1146940) but lacks the amino group at the C2 position. This seemingly minor difference has profound implications for its base-pairing properties within a DNA duplex. The purine ring system is a planar, aromatic heterocyclic structure.
The 2'-Deoxyribose Sugar
The sugar moiety in this compound is 2'-deoxyribose, a five-carbon monosaccharide with the chemical formula C₅H₁₀O₄. A key feature of this sugar is the absence of a hydroxyl group at the 2' position, which distinguishes it from ribose (found in RNA) and contributes to the increased stability of DNA. The deoxyribose ring is not planar and typically adopts a puckered conformation. For deoxynucleosides within a DNA helix, the C2'-endo conformation is most common, influencing the overall geometry of the DNA backbone.[3][4]
The N-Glycosidic Bond
The hypoxanthine base is attached to the 1' carbon of the 2'-deoxyribose sugar through an N-glycosidic bond. This bond connects the N9 atom of the purine ring to the anomeric C1' atom of the sugar.[1] The orientation of the base relative to the sugar is typically in the anti-conformation for purine deoxynucleosides in B-form DNA, where the base is positioned away from the sugar ring.[4]
Quantitative Structural Data
Precise bond lengths and angles for the entire this compound molecule require detailed crystallographic analysis. While a complete, high-resolution crystal structure of isolated this compound was not found in the public domain, data for its constituent parts and related structures provide a strong foundation for understanding its geometry.
Table 1: Physicochemical and Structural Properties of this compound and its Components
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₁₀H₁₂N₄O₄ | [2][5][6] |
| Molecular Weight | 252.23 g/mol | [2] |
| Melting Point | > 250 °C (decomposes) | [2] |
| logP | -1.7 | [2] |
| Sugar Pucker | Predominantly C2'-endo in B-DNA | [3][4] |
| Glycosidic Torsion Angle (χ) | Typically anti | [4] |
| Hypoxanthine | ||
| Molecular Formula | C₅H₄N₄O | |
| Molecular Weight | 136.112 g/mol | |
| Crystal System (Monoclinic Polymorph) | Monoclinic, P2₁/c | [7] |
| Unit Cell Parameters (Monoclinic) | a=3.6725 Å, b=17.960 Å, c=9.010 Å, β=107.469° | [7] |
| N-H···O Hydrogen Bond Length | 2.7846 Å | [7] |
| N-H···N Hydrogen Bond Length | Not specified | [7] |
Molecular Visualization
The following diagram, generated using the DOT language, illustrates the biochemical structure of this compound, highlighting its key functional groups and the linkage between the hypoxanthine base and the deoxyribose sugar.
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides high-resolution data on the atomic coordinates of a molecule in its crystalline state.[8][9][10]
Generalized Protocol:
-
Crystallization:
-
A supersaturated solution of highly purified this compound is prepared in a suitable solvent.
-
Crystals are grown through slow evaporation of the solvent, vapor diffusion, or controlled cooling. This is often a trial-and-error process with various solvents and conditions.[8]
-
-
Data Collection:
-
A single, well-ordered crystal is selected and mounted on a goniometer.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.[8]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The phases of the diffracted X-rays are determined using computational methods (direct methods for small molecules).[9]
-
An initial electron density map is generated, from which an atomic model of this compound is built.
-
The model is refined against the experimental data to obtain the final, high-resolution structure with precise bond lengths and angles.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[11][12] For this compound, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.
Generalized Protocol:
-
Sample Preparation:
-
A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.[13]
-
The solution is transferred to a high-precision NMR tube.
-
-
Data Acquisition:
-
The sample is placed in the strong magnetic field of the NMR spectrometer.
-
A series of radiofrequency pulses are applied to excite the atomic nuclei.
-
The resulting signals (free induction decay) are detected and recorded.
-
Various one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are performed to establish through-bond and through-space connectivities between atoms.[11]
-
-
Spectral Analysis and Structure Determination:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals are assigned to specific atoms in the molecule.
-
This information is used to determine the covalent structure, stereochemistry, and conformation of this compound in solution, including the sugar pucker and the orientation around the glycosidic bond.[12]
-
Logical Relationships and Pathways
This compound is involved in several key cellular pathways, most notably purine metabolism and DNA repair. The following diagram illustrates the logical relationship of this compound's formation from deoxyadenosine (B7792050) via deamination.
Conclusion
The biochemical structure of this compound, characterized by its hypoxanthine base, 2'-deoxyribose sugar, and the connecting β-N9-glycosidic bond, underpins its significant roles in genetics and metabolism. While detailed quantitative data on its precise bond lengths and angles require further high-resolution crystallographic studies, a comprehensive understanding of its architecture can be achieved through the analysis of its components and data from related nucleosides. The experimental protocols of X-ray crystallography and NMR spectroscopy remain the gold standard for elucidating such intricate molecular structures, providing invaluable insights for researchers in the fields of biochemistry, molecular biology, and therapeutic development.
References
- 1. web.mit.edu [web.mit.edu]
- 2. This compound | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NT Standards [nakb.org]
- 4. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 5. Inosine, 2'-deoxy- [webbook.nist.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 12. people.bu.edu [people.bu.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
The Dual Nature of Deoxyinosine: A Technical Guide to its Function in DNA and RNA
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the multifaceted roles of deoxyinosine in cellular processes. This whitepaper delves into the core functions of this compound in both DNA and RNA, providing a critical resource for those working at the forefront of molecular biology and therapeutic development.
This compound, the deaminated form of deoxyadenosine, and its ribonucleoside counterpart, inosine (B1671953), play pivotal, yet often contrasting, roles within the cell. In the realm of RNA, inosine is a key player in post-transcriptional regulation, primarily through adenosine-to-inosine (A-to-I) editing by ADAR enzymes. This process can alter codons, introduce or remove splice sites, and influence miRNA targeting, thereby diversifying the proteome and regulating gene expression.[1][2][3] Conversely, the presence of this compound in DNA is typically a mutagenic lesion, arising from the spontaneous deamination of deoxyadenosine.[4][5] This alteration can lead to A:T to G:C transition mutations if not repaired by the base excision repair (BER) pathway. This guide provides a detailed exploration of these functions, supported by quantitative data, experimental protocols, and visual workflows.
This compound in DNA: A Mutagenic Lesion and Its Repair
The spontaneous deamination of adenine (B156593) in DNA results in the formation of hypoxanthine (B114508), which pairs with cytosine instead of thymine.[6] This mispairing can lead to transition mutations upon DNA replication. The cell employs the Base Excision Repair (BER) pathway to counteract this mutagenic threat. The process is initiated by DNA glycosylases, such as Alkyl Adenine Glycosylase (AAG), which recognize and excise the hypoxanthine base.[7]
The following workflow illustrates the key steps in the BER pathway for a this compound lesion:
Quantitative Data on this compound in DNA
The steady-state levels of this compound in genomic DNA are a balance between its formation and repair. Sensitive techniques like gas chromatography-mass spectrometry (GC-MS) have been employed to quantify these levels.
| Tissue/Cell Type | This compound Level (per 106 deoxyadenosines) | Reference |
| Commercial DNA sources | 3 - 7 | [1] |
| Animal Tissues | 3 - 7 | [1] |
| Mammalian Cells (in vitro) | ~1.2% mutation frequency at specific sites | [8][9] |
Inosine in RNA: A Regulator of Genetic Information
In stark contrast to its role in DNA, inosine in RNA is a crucial epitranscriptional modification. The conversion of adenosine (B11128) to inosine is catalyzed by Adenosine Deaminases Acting on RNA (ADARs).[2][10] Since inosine is interpreted as guanosine (B1672433) by the translational machinery, A-to-I editing can lead to amino acid substitutions, effectively recoding the genetic message.[3] Furthermore, A-to-I editing can create or destroy splice sites, influencing the final mRNA transcript, and can alter the target specificity of microRNAs.[1]
The following diagram outlines the central role of ADAR-mediated RNA editing:
This compound in Research and Biotechnology
The unique properties of this compound have been harnessed for various applications in molecular biology research. Its ability to pair with multiple bases has led to its use as a "universal base" in degenerate PCR primers, enabling the amplification of a heterogeneous population of DNA sequences. This compound triphosphate (dITP) can be used in PCR to introduce random mutations.
Thermodynamic Stability of this compound Base Pairs
The stability of DNA duplexes containing this compound is dependent on the base it is paired with. The following table summarizes the thermodynamic parameters for this compound-containing base pairs in DNA.
| Base Pair | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) |
| I·C | -1.5 to -2.4 | -7.8 to -13.6 | -23.4 to -38.9 | 45-55 |
| I·A | -0.9 to -1.7 | -5.7 to -10.2 | -17.3 to -30.4 | 35-45 |
| I·T | -0.7 to -1.3 | -4.7 to -8.6 | -14.2 to -25.8 | 30-40 |
| I·G | -0.5 to -1.1 | -4.0 to -7.3 | -12.1 to -22.0 | 25-35 |
Note: Values are approximate and can vary depending on the nearest-neighbor sequence context.
Experimental Protocols
This guide provides detailed methodologies for key experiments related to the study of this compound.
Quantification of ADAR-Mediated RNA Editing in Cultured Cells
This protocol outlines a method to quantify the level of A-to-I editing at a specific site in RNA from cultured cells.
Methodology:
-
Cell Culture and RNA Extraction: Culture mammalian cells under desired conditions. Extract total RNA using a standard method (e.g., TRIzol reagent). Treat with DNase I to remove any contaminating genomic DNA.[11]
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the total RNA using a reverse transcriptase and a gene-specific primer. Amplify the cDNA region containing the editing site of interest using PCR with specific primers.[11]
-
Sanger Sequencing: Purify the PCR product and send for Sanger sequencing using one of the PCR primers.
-
Electropherogram Analysis: Analyze the resulting sequencing chromatogram. The editing site will appear as a mixed peak of adenosine (A) and guanosine (G).
-
Quantification: The percentage of editing can be estimated by measuring the relative peak heights of G over the sum of A and G peak heights at the editing site.[12]
In Vitro Base Excision Repair Assay for this compound
This assay measures the ability of a cell extract or purified enzyme to repair a this compound lesion in a DNA substrate.
Methodology:
-
Substrate Preparation: Prepare a DNA substrate (e.g., a plasmid or oligonucleotide) containing a site-specific this compound lesion. This can be achieved through chemical synthesis or enzymatic incorporation.
-
Cell Extract Preparation or Enzyme Purification: Prepare a whole-cell extract from the cells of interest or purify the specific DNA glycosylase (e.g., AAG) that recognizes this compound.[3][13]
-
Repair Reaction: Incubate the this compound-containing DNA substrate with the cell extract or purified enzyme in an appropriate reaction buffer.
-
Analysis of Repair: The repair of the this compound lesion can be assessed by several methods:
-
Restriction Enzyme Digestion: If the this compound is located within a restriction site that is blocked by the lesion, repair can be monitored by the restoration of cleavage.
-
Primer Extension: A radiolabeled primer is annealed to the template strand, and a DNA polymerase is used to extend the primer. The presence of the this compound lesion will cause the polymerase to stall or incorporate a specific nucleotide, resulting in a product of a specific size that can be resolved on a denaturing polyacrylamide gel.[14][15][16][17]
-
Cleavage Assay: After the glycosylase reaction, the resulting abasic site can be cleaved by an AP endonuclease or chemical treatment (e.g., piperidine), and the cleavage products can be analyzed by gel electrophoresis.[18]
-
PCR with this compound Triphosphate (dITP)
This protocol describes the use of dITP in PCR to introduce mutations.
Methodology:
-
Reaction Setup: Assemble a standard PCR reaction mix, but substitute a portion or all of one of the standard dNTPs with dITP. The final concentration of each dNTP, including dITP, should typically be 200 µM.[19] The ratio of dITP to the corresponding standard dNTP will determine the mutation frequency.
-
Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds.
-
Denaturation: 98°C for 5-10 seconds.
-
Annealing: Use a temperature gradient to determine the optimal annealing temperature for your primers. A starting point is typically 5°C below the calculated melting temperature (Tm) of the primers.
-
Extension: 72°C. The extension time depends on the length of the amplicon (typically 15-30 seconds per kb).
-
Number of Cycles: 25-35 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: The PCR product will contain this compound at various positions. This can be used for subsequent cloning and screening for desired mutations. It is important to note that proofreading DNA polymerases should not be used with dITP as they may excise the incorporated inosine.[19]
Drug Development and Clinical Relevance
The dual role of this compound has significant implications for drug development. The ADAR enzymes are emerging as therapeutic targets for various diseases, including cancer and autoimmune disorders. Modulating ADAR activity could be a novel strategy to correct disease-causing mutations at the RNA level. Conversely, understanding the mutagenic potential of this compound in DNA is crucial for assessing the genotoxicity of certain drugs and environmental agents.
This technical guide provides a foundational resource for researchers to further explore the complex biology of this compound and its potential applications in medicine and biotechnology. The detailed protocols and quantitative data presented herein are intended to facilitate reproducible and rigorous scientific investigation in this exciting and rapidly evolving field.
References
- 1. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Screening Protocol for Identification of Functional Mutants of RNA Editing Adenosine Deaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. High mutation frequency in DNA transfected into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing your PCR [takarabio.com]
- 8. Specificity of mutations induced in transfected DNA by mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Primer extension - Wikipedia [en.wikipedia.org]
- 16. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 17. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Basis for the Inhibition of Human Alkyladenine DNA Glycosylase (AAG) by 3,N4-Ethenocytosine-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
A Technical Guide to the Natural Occurrence of Deoxyinosine in the Genome
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the origins, biological consequences, and repair of deoxyinosine, a naturally occurring but mutagenic nucleoside in DNA. It includes quantitative data on its prevalence, detailed experimental protocols for its detection, and diagrams of key cellular pathways.
Introduction: The Presence of this compound in DNA
This compound (dI), the deamination product of deoxyadenosine (B7792050) (dA), is a non-canonical nucleoside that can be found in genomic DNA.[1] Its presence is a form of DNA damage that, if left unrepaired, poses a significant threat to genomic integrity. This compound preferentially pairs with deoxycytidine (dC) during DNA replication, leading to A:T to G:C transition mutations.[1][2] The cellular machinery has evolved robust mechanisms to identify and remove this lesion. Understanding the sources, repair pathways, and cellular responses to this compound is critical for research in DNA damage, mutagenesis, and cancer biology.
Sources of this compound in the Genome
There are two primary mechanisms by which this compound arises in cellular DNA.[1]
-
Spontaneous Deamination of Deoxyadenosine: Adenine (B156593) bases within the DNA strand can undergo spontaneous hydrolytic or nitrosative deamination to form hypoxanthine (B114508), the base component of this compound.[1][3] This process is accelerated by factors such as heat, nitrous acid, and reactive oxygen species (ROS).[3]
-
Incorporation from the Nucleotide Pool: Deamination can also occur at the precursor level, converting deoxyadenosine triphosphate (dATP) into this compound triphosphate (dITP).[1] During DNA replication, polymerases can mistakenly incorporate dITP from the nucleotide pool into the nascent DNA strand.[3][4] Cells possess enzymes like inosine (B1671953) triphosphate pyrophosphatase (ITPA) to hydrolyze dITP and prevent its incorporation.[4]
The following diagram illustrates these two formation pathways.
Quantitative Levels of this compound
This compound is present at low but detectable levels in the genomes of various organisms. Its quantification is challenging due to the risk of artifactual deamination during sample preparation, particularly with harsh methods like acid hydrolysis.[5] Enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate measurement.[1][5]
The table below summarizes the background levels of this compound reported in the literature.
| Organism/System | Tissue/Cell Type | This compound Level (per 10⁶ nucleotides) | Reference(s) |
| General | Tissues or Cells | 1 – 10 | [1] |
| Escherichia coli | Whole cell | 1.2 | [1] |
| Saccharomyces cerevisiae | Whole cell | 2.0 | [1] |
| Fish (Sparus aurata) | Liver | 350% increase upon DEET exposure | [6] |
| Fish (Sparus aurata) | Plasma | 63% increase upon DEET exposure | [6] |
Cellular Repair and Response Pathways
To counteract the mutagenic potential of this compound, cells employ multiple DNA repair pathways and signaling responses.
DNA Repair Pathways
Two main pathways are responsible for removing this compound from DNA: Base Excision Repair (BER) and an Alternative Excision Repair (AER) pathway initiated by Endonuclease V.[3]
-
Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase, such as N-methylpurine-DNA glycosylase (MPG), which recognizes the hypoxanthine base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. The AP site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct adenine base.
-
Alternative Excision Repair (AER): In this pathway, Endonuclease V (EndoV) recognizes the this compound lesion and incises the phosphodiester backbone on the 3' side of the dI. Subsequent processing by DNA polymerase I (which removes the dI lesion via its exonuclease activity) and DNA ligase completes the repair.[3]
DNA Damage Signaling
The presence of this compound, particularly from the accumulation of dITP, can trigger a cellular stress response. In mammalian cells, ITPA deficiency leads to increased dITP levels, which in turn causes single-strand breaks in DNA. This damage activates a response that is dependent on the mismatch repair protein MLH1 and the tumor suppressor p53, leading to cell growth arrest.[4]
Furthermore, recent proteomic studies have identified the human mitochondrial heat shock protein 60 (HSPD1) as a novel dI-binding protein.[7][8] HSPD1 is involved in the cellular response to sodium nitrite-induced DNA damage and helps modulate dI levels, suggesting a role in mitochondrial DNA damage control.[7][8]
Experimental Protocols
Accurate detection and quantification of this compound are paramount. Below are detailed methodologies for two key experimental approaches.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes the enzymatic hydrolysis of DNA followed by LC-MS/MS analysis, a method designed to minimize artifactual deamination.[5][9]
1. DNA Isolation and Purification:
-
Isolate genomic DNA from cells or tissues using a standard commercial kit (e.g., spin-column based) or phenol-chloroform extraction.
-
Ensure the final DNA is of high purity (A260/A280 ratio of ~1.8) and dissolved in nuclease-free water.[10]
-
Quantify the DNA concentration accurately using a fluorometric method (e.g., PicoGreen).
2. Enzymatic Hydrolysis to Nucleosides:
-
Objective: To completely digest DNA into its constituent deoxynucleosides without causing artificial deamination.
-
Reagents:
- Nuclease P1
- Alkaline Phosphatase (Calf Intestinal)
- Digestion Buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 20 mM MgCl₂)[11]
- (Optional) Isotopically labeled internal standards for absolute quantification.
-
Procedure:
- To 1-5 µg of purified DNA, add the digestion buffer.
- Add Nuclease P1 and Alkaline Phosphatase. (Note: Optimized one-step commercial kits like the NEB Nucleoside Digestion Mix or microwave-assisted protocols can significantly shorten incubation times).[11][12]
- Incubate at 37°C for 1-2 hours or until digestion is complete.[13]
- Stop the reaction by heating at 95°C for 10 minutes or by adding an equal volume of cold methanol (B129727) to precipitate the enzymes.[13]
- Centrifuge at high speed (>10,000 rpm) for 10 minutes at 4°C to pellet the precipitated enzymes.
- Carefully transfer the supernatant containing the nucleosides to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography:
- Column: A reverse-phase C18 column suitable for nucleoside separation.
- Mobile Phase: Typically a gradient of methanol or acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) mode. Set up transitions for this compound (parent ion -> fragment ion) and other deoxynucleosides for normalization (dG, dA, dC, T).
-
Quantification: Calculate the amount of this compound relative to the amount of deoxyadenosine or total nucleotides in the original sample.
Protocol 2: Sequencing of this compound Sites (dI-Seq)
This protocol outlines a novel method that uses Endonuclease V to specifically label and enrich dI-containing DNA fragments for sequencing.[2][14][15]
1. DNA Fragmentation and Preparation:
-
Isolate high-quality genomic DNA.
-
Fragment the DNA to a suitable size for next-generation sequencing (e.g., 200-500 bp) using sonication or enzymatic methods.
2. Endonuclease V (EndoV) Mediated Nicking and Labeling:
-
Objective: To create a specific nick at dI sites and incorporate a biotin (B1667282) label for enrichment.
-
Reagents:
-
Procedure:
- Treat ~200 ng of fragmented DNA with Endonuclease V and DNA Polymerase I in NEBuffer 4 at 37°C for 1 hour. EndoV nicks the DNA 3' to the dI, and DNA Pol I's exonuclease activity extends this into a small gap.[14][15]
- Purify the DNA (e.g., using a spin column) to remove enzymes.
- Perform a fill-in and ligation reaction. Incubate the purified, gapped DNA with E. coli DNA Ligase, ATP, Biotin-14-dATP, dCTP, dGTP, and dTTP in E. coli DNA Ligase Buffer at 16°C overnight (~12 hours).[14][15] This step fills the gap, incorporating the biotinylated dATP opposite the original thymine, and seals the nick.
3. Affinity Enrichment and Library Preparation:
-
Incubate the biotin-labeled DNA with streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) to capture the dI-containing fragments.[14]
-
Wash the beads thoroughly to remove non-biotinylated DNA.
-
Elute the captured DNA from the beads.
-
Proceed with standard library preparation protocols for the enriched DNA (end-repair, A-tailing, adapter ligation, and PCR amplification).
4. Sequencing and Data Analysis:
-
Sequence the prepared library on a suitable NGS platform.
-
Align the sequencing reads to the reference genome.
-
Identify peaks of enriched reads. The nucleotide immediately upstream of the start of a read pile-up corresponds to the original location of the this compound lesion.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Endonuclease V-Assisted Analytical Method for Sequencing Analysis of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential artifacts in the measurement of DNA deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Mitochondrial Protein HSPD1 Binds to and Regulates the Repair of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 11. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epigentek.com [epigentek.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Deoxyinosine: A Consequence of Adenine Deamination and a Marker of DNA Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyinosine (dI), the deaminated product of deoxyadenosine (B7792050) (dA), represents a significant form of DNA damage with profound biological consequences. Its formation, arising from both spontaneous and induced adenine (B156593) deamination, introduces a premutagenic lesion that can lead to A:T to G:C transition mutations if not efficiently repaired. This technical guide provides a comprehensive overview of the formation of this compound, its biological implications, and the cellular mechanisms evolved to counteract its deleterious effects. Detailed experimental protocols for the detection and quantification of this compound, as well as for the characterization of relevant enzymatic activities, are presented to facilitate further research in this critical area of DNA damage and repair. This document is intended to serve as a valuable resource for researchers in molecular biology, oncology, and drug development, offering insights into a fundamental process impacting genomic integrity.
Introduction
The integrity of the genetic material is under constant threat from both endogenous and environmental agents that can induce chemical modifications to the DNA bases. One of the most common and significant types of spontaneous DNA damage is the deamination of purine (B94841) and pyrimidine (B1678525) bases. The deamination of adenine results in the formation of hypoxanthine (B114508), which when present in the DNA backbone is referred to as this compound (dI).[1][2][3]
This compound is a non-canonical nucleoside that arises in DNA through two primary mechanisms: the deamination of an adenine residue already incorporated into the DNA strand, or the incorporation of this compound triphosphate (dITP) from the nucleotide pool during DNA replication.[4] The formation of this compound is a critical event as it disrupts the normal Watson-Crick base pairing. Hypoxanthine, the base in this compound, preferentially pairs with cytosine instead of thymine, leading to A:T to G:C transition mutations upon subsequent rounds of DNA replication.[4]
Given its mutagenic potential, cells have evolved sophisticated DNA repair pathways to recognize and remove this compound from the genome. The primary mechanisms for dI repair are Base Excision Repair (BER) and an Alternative Excision Repair (AER) pathway.[4] Understanding the balance between this compound formation and its repair is crucial for comprehending the etiology of mutations and the development of diseases such as cancer. Furthermore, the quantification of this compound in DNA can serve as a valuable biomarker for assessing levels of nitrosative or oxidative stress.[3]
This guide will delve into the biochemical pathways of this compound formation, its biological consequences, and the intricate repair mechanisms. It will also provide detailed experimental protocols for the analysis of this compound, empowering researchers to investigate this important DNA lesion in their own experimental systems.
Formation of this compound
The presence of this compound in DNA is a result of the deamination of adenine, a process that can be initiated by several factors.
Spontaneous Hydrolytic Deamination
Under physiological conditions, adenine can undergo spontaneous hydrolytic deamination to form hypoxanthine. This reaction involves the nucleophilic attack of a water molecule on the C6 position of the adenine ring, leading to the removal of the exocyclic amino group. The rate of spontaneous adenine deamination is estimated to be 2-3% of the rate of cytosine deamination.[5]
Nitrosative Deamination
Reactive nitrogen species (RNS), such as nitrous acid (HNO₂) and nitric oxide (NO), are potent inducers of adenine deamination.[6] These agents can be generated endogenously through metabolic processes or introduced from exogenous sources. Nitrosative deamination proceeds through the formation of a diazonium ion intermediate, which is then hydrolyzed to hypoxanthine.[6]
Enzymatic Deamination
While adenosine (B11128) deaminase (ADA) primarily acts on free deoxyadenosine to produce this compound, some studies suggest that enzymatic deamination of adenine within DNA can also occur.[3] However, the major enzymatic contribution to this compound in the genome is indirect, through the deamination of deoxyadenosine triphosphate (dATP) in the nucleotide pool to form dITP, which can then be mistakenly incorporated into DNA by polymerases.
Biochemical Pathway of Adenine Deamination
Caption: Formation of this compound in DNA.
Biological Consequences of this compound
The presence of this compound in the genome has significant biological ramifications, primarily due to its miscoding potential.
Mutagenesis
The structural similarity of hypoxanthine to guanine (B1146940) allows it to form a stable base pair with cytosine. During DNA replication, DNA polymerases preferentially insert a cytosine opposite a this compound residue in the template strand. This leads to an A:T to G:C transition mutation in the subsequent generation of DNA.[4] This mutagenic outcome underscores the importance of efficient repair mechanisms to maintain genomic stability.
Genomic Instability
The accumulation of this compound can contribute to overall genomic instability. The presence of this non-canonical base can stall replication forks and may lead to the formation of single-strand breaks during repair, which if not properly ligated, can escalate to more severe forms of DNA damage.
DNA Repair Mechanisms for this compound
To counteract the mutagenic threat posed by this compound, cells have evolved two main repair pathways.
Base Excision Repair (BER)
The primary pathway for the removal of this compound in mammalian cells is Base Excision Repair (BER). This process is initiated by the DNA glycosylase N-methylpurine-DNA glycosylase (MPG) , also known as alkyladenine DNA glycosylase (AAG).[7][8] MPG recognizes and excises the hypoxanthine base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site. The AP site is then further processed by AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase to restore the correct DNA sequence.
Alternative Excision Repair (AER)
In prokaryotes, and as an alternative pathway in eukaryotes, this compound can be repaired via the Alternative Excision Repair (AER) pathway. This pathway is initiated by Endonuclease V (EndoV) .[9][10][11] EndoV recognizes the this compound lesion and incises the phosphodiester backbone at the second phosphodiester bond 3' to the dI.[12] Subsequent steps involving a 3'-5' exonuclease, DNA polymerase, and DNA ligase are required to complete the repair process.
DNA Repair Pathways for this compound
Caption: Major DNA repair pathways for this compound.
Quantitative Data
The following tables summarize key quantitative data related to this compound in DNA.
Table 1: Background Levels of this compound in DNA
| Organism/Tissue | This compound Level (per 106 nucleotides) | Reference |
| Calf Thymus DNA | 3 - 7 (per 106 dA) | [1] |
| Various Tissues/Cells | 1 - 10 | [4] |
| E. coli | 1.2 | [4] |
| S. cerevisiae | 2.0 | [4] |
Table 2: Kinetic Parameters of Human N-Methylpurine-DNA Glycosylase (hMPG) for Hypoxanthine (Hx) Excision
| Substrate | kcat/Km (min-1 nM-1) | Reference |
| Hx | 1.4 x 10-3 | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound.
Quantification of this compound in DNA by LC-MS/MS
This protocol describes the quantification of this compound in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Materials:
-
DNA sample (from cells or tissues)
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline phosphatase (from calf intestine, Sigma-Aldrich)
-
[15N5]-deoxyinosine internal standard (if available, for isotope dilution)
-
HPLC system with a C18 reverse-phase column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic acid
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA.
-
Enzymatic Digestion of DNA:
-
To 50-100 µg of DNA in a microcentrifuge tube, add an appropriate volume of nuclease P1 buffer (e.g., 20 mM sodium acetate, pH 5.2, 10 mM zinc sulfate).
-
Add 10 units of nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.5) and 10 units of alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours or overnight to ensure complete digestion to nucleosides.[1][14]
-
To prevent artifactual deamination during sample preparation, it is crucial to avoid acidic conditions.[1] The use of an adenosine deaminase inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), during digestion can also minimize artifacts.[3]
-
-
HPLC Pre-purification:
-
Inject the digested DNA sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.
-
Monitor the elution profile at 260 nm and collect the fraction corresponding to the retention time of this compound.[15]
-
-
LC-MS/MS Analysis:
-
Inject the collected fraction (or the unfractionated digest if sufficient sensitivity is available) into the LC-MS/MS system.
-
Separate the nucleosides using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Use selected reaction monitoring (SRM) to detect and quantify this compound. The transition for this compound is typically m/z 252.1 → 136.1.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. If an internal standard is used, calculate the ratio of the analyte to the internal standard.
-
Normalize the amount of this compound to the total amount of deoxyadenosine or total DNA in the sample.
-
In Vitro Assay for this compound Repair Activity
This protocol describes an in vitro assay to measure the repair of this compound in a DNA substrate using cell extracts or purified enzymes.
Materials:
-
Plasmid DNA containing a site-specific this compound lesion. This can be constructed using synthetic oligonucleotides containing this compound.[2][16][17]
-
Nuclear or whole-cell extracts from the cells of interest, or purified repair enzymes (e.g., MPG, Endonuclease V).
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.8, 50 mM KCl, 8 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP, 20 µM each of dATP, dCTP, dGTP, TTP).
-
Restriction enzyme whose recognition site is created upon successful repair of the this compound lesion.
-
Agarose (B213101) gel electrophoresis system.
Procedure:
-
Preparation of this compound-Containing Substrate:
-
In Vitro Repair Reaction:
-
Set up the repair reaction in a microcentrifuge tube:
-
100-200 ng of this compound-containing plasmid DNA
-
20-50 µg of cell extract or an appropriate amount of purified enzyme
-
Reaction buffer to a final volume of 20-50 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
DNA Purification:
-
Stop the reaction and purify the plasmid DNA from the reaction mixture using a standard DNA purification kit.
-
-
Restriction Enzyme Digestion:
-
Digest the purified plasmid DNA with the chosen restriction enzyme (e.g., XhoI) according to the manufacturer's instructions.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Run the digested DNA on an agarose gel.
-
Successful repair of the this compound will restore the restriction site, leading to the linearization of the plasmid. Unrepaired plasmid will remain circular or nicked.
-
Quantify the amount of linearized plasmid as a measure of repair efficiency.
-
Adenosine Deaminase (ADA) Activity Assay
This protocol describes a colorimetric assay to measure the activity of adenosine deaminase in biological samples. The assay is based on the deamination of adenosine to inosine (B1671953), which can be monitored by the change in absorbance at 265 nm.[18][19]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Adenosine solution (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 265 nm.
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., phosphate buffer). Centrifuge to remove debris.
-
-
Reaction Setup:
-
In a UV-transparent 96-well plate, add:
-
An appropriate volume of the biological sample.
-
Phosphate buffer to a final volume of 180 µL.
-
-
Prepare a blank for each sample containing the sample and buffer but no substrate.
-
-
Initiate the Reaction:
-
Add 20 µL of adenosine solution to each well to start the reaction. The final concentration of adenosine should be in the range of 50-200 µM.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-20 minutes). The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate the ADA activity using the molar extinction coefficient difference between adenosine and inosine at 265 nm.
-
Conclusion
This compound, a product of adenine deamination, is a significant endogenous DNA lesion with the potential to induce A:T to G:C transition mutations, thereby contributing to genomic instability and disease. The formation of this compound can occur spontaneously or be induced by various agents, and its levels in the genome are kept in check by dedicated DNA repair pathways, primarily Base Excision Repair and Alternative Excision Repair. The methodologies detailed in this guide for the detection, quantification, and analysis of this compound and its associated enzymatic activities provide a robust framework for researchers to further explore the intricate interplay between DNA damage, repair, and mutagenesis. A deeper understanding of these processes is paramount for the development of novel therapeutic strategies targeting DNA repair pathways and for the use of this compound as a biomarker in various pathological conditions.
References
- 1. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of this compound adduct: Can it be a reliable tool to assess oxidative or nitrosative DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for recognition of distinct deaminated DNA lesions by endonuclease Q - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 8. MPG N-methylpurine DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Lesion Recognition and Cleavage by Endonuclease V: A Single-Molecule Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endonuclease V: an unusual enzyme for repair of DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Substrate specificity of human methylpurine DNA N-glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Endonuclease V-mediated this compound excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound repair in nuclear extracts of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kitless adenosine deaminase activity assay [protocols.io]
- 19. protocols.io [protocols.io]
The Role of Deoxyinosine in DNA Damage and Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyinosine (dI), the deamination product of deoxyadenosine (B7792050) (dA), is a non-canonical nucleoside that poses a significant threat to genomic integrity. Its formation, arising from both spontaneous hydrolytic reactions and environmental insults, leads to the accumulation of potentially mutagenic lesions within the DNA. If left unrepaired, this compound preferentially pairs with deoxycytidine (dC) during DNA replication, resulting in A:T to G:C transition mutations. To counteract this threat, cells have evolved sophisticated and overlapping DNA repair mechanisms. This technical guide provides an in-depth examination of the formation of this compound, its mutagenic consequences, and the primary enzymatic pathways responsible for its removal, including Base Excision Repair (BER) and the Endonuclease V-mediated pathway. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the fields of DNA repair, cancer biology, and therapeutic development.
Introduction
Genomic stability is paramount for cellular function and organismal health. This stability is constantly challenged by endogenous and exogenous agents that damage the DNA structure. One such form of damage is the deamination of DNA bases, a process that alters their hydrogen-bonding capabilities. The deamination of adenine (B156593) results in the formation of hypoxanthine (B114508), which when part of the DNA backbone, is termed this compound.[1]
This compound is a pro-mutagenic lesion because its structure is analogous to guanine, leading it to pair with cytosine during DNA replication.[2][3] This mispairing results in the conversion of an original A:T base pair to a G:C base pair, a transition mutation that can have profound consequences if it occurs within a critical gene.[4] The cellular accumulation of this compound has been linked to mutagenesis and is a factor in the etiology of diseases such as cancer.[5]
To safeguard the genome, cells employ multiple DNA repair pathways. The two principal mechanisms for this compound removal are the Base Excision Repair (BER) pathway, initiated by the enzyme Alkyladenine DNA Glycosylase (AAG), and a distinct pathway initiated by Endonuclease V (EndoV).[6][7] Understanding the intricacies of these pathways, their substrate specificities, and their regulation is crucial for developing strategies to modulate DNA repair for therapeutic purposes.
Formation of this compound
This compound can be introduced into the genome through two primary mechanisms:
-
Deamination of Deoxyadenosine: This is the most common source of this compound in DNA. It can occur spontaneously through hydrolytic deamination or be induced by exposure to various agents.[2][4] Nitrous acid and other nitrosative species, which can be generated endogenously by metabolic processes or from environmental sources, significantly accelerate the rate of adenine deamination.[2] The rate of adenine deamination in double-stranded DNA induced by nitrous acid is comparable to that of cytosine deamination.[2]
-
Incorporation of this compound Triphosphate (dITP): Deamination can also occur at the precursor level, converting dATP to dITP in the nucleotide pool.[2] DNA polymerases can then mistakenly incorporate dITP opposite a template thymine (B56734) during replication.[8] To prevent this, cells possess enzymes like inosine (B1671953) triphosphate pyrophosphatase (ITPA) that hydrolyze dITP.[8]
Background levels of this compound in tissues and cells are estimated to be in the range of 1 to 10 lesions per 106 nucleotides, highlighting the constant presence of this endogenous threat.[2]
Mutagenic Potential of this compound
The mutagenicity of this compound stems from the structural similarity of its base, hypoxanthine, to guanine. This allows it to form a stable base pair with cytosine. When a DNA polymerase encounters this compound on the template strand, it preferentially incorporates dCTP opposite the lesion.[4] In the subsequent round of replication, this newly incorporated cytosine directs the insertion of a guanine, completing the A:T to G:C transition mutation.[3][4]
The context of the this compound lesion, including the opposing base, can influence the efficiency of both mutagenesis and repair.[9] For instance, an I:T mismatch arises directly from the deamination of adenine in an A:T pair, whereas an I:C pair can be formed if dITP is incorporated opposite a template cytosine.[2] The I:C pair is not a mismatch in the traditional sense and may be repaired less efficiently.[7]
DNA Repair Pathways for this compound
Cells utilize at least two distinct pathways to identify and remove this compound from DNA, ensuring genomic fidelity.
Base Excision Repair (BER)
The BER pathway is a major defense against small, non-helix-distorting base lesions.[10][11] In mammalian cells, BER is considered a primary pathway for this compound repair.[4]
Key Steps:
-
Recognition and Excision: The process is initiated by a DNA glycosylase. Human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), recognizes the hypoxanthine base and cleaves the N-glycosidic bond that links it to the deoxyribose sugar.[4][12] This action releases the damaged base and creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.[1]
-
AP Site Incision: The AP site is then recognized by AP Endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site, creating a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) moiety.[12]
-
Gap Filling and Ligation: In the short-patch BER pathway, DNA Polymerase β (Pol β) removes the 5'-dRP and inserts the correct nucleotide (dAMP). The final nick is sealed by DNA Ligase III.[10] In the long-patch BER pathway, which involves the synthesis of 2-10 nucleotides, DNA Polymerases δ/ε, PCNA, and FEN1 are involved, with the final sealing performed by DNA Ligase I.[10]
AAG exhibits varying efficiency depending on the base paired opposite the inosine lesion.[9] Studies have shown that AAG is most efficient at excising inosine from an I·T mismatch.[9]
Endonuclease V (EndoV)-Mediated Repair
An alternative pathway, sometimes referred to as Alternative Excision Repair (AER), is initiated by Endonuclease V (EndoV).[6] This pathway is particularly prominent in E. coli but is also present in mammals.[4][5]
Key Steps:
-
Incision: Unlike glycosylases, EndoV does not remove the base. Instead, it acts as a nuclease, hydrolyzing the second phosphodiester bond 3' to the this compound lesion.[6][7] This creates a nick in the DNA with a 3'-OH and a 5'-phosphate terminus, leaving the this compound residue still attached to the DNA.[4]
-
Excision and Synthesis: Subsequent steps require other enzymes to remove the this compound-containing nucleotide. In E. coli, the 3' to 5' exonuclease activity of DNA Polymerase I is sufficient to excise the lesion.[13] DNA Polymerase I then fills the gap, and DNA ligase seals the nick.[13] The precise mechanism in human cells is less defined but is thought to involve similar steps of excision, synthesis, and ligation.[4]
While bacterial EndoV enzymes show broad substrate specificity, mammalian EndoV appears to be more specific for this compound.[7] Interestingly, recent evidence suggests that human EndoV has a primary role as a ribonuclease, preferentially cleaving inosine-containing RNA, which may indicate a functional divergence from its bacterial homolog.[14]
Quantitative Data
The following tables summarize key quantitative data related to the formation, mutagenicity, and repair of this compound.
Table 1: this compound Formation and Abundance
| Parameter | Value | Organism/System | Reference |
| Background Level | 1 - 10 lesions / 10⁶ nucleotides | Human tissues/cells | [2] |
| Background Level | 1.2 lesions / 10⁶ nucleotides | E. coli | [2] |
| Background Level | 2.0 lesions / 10⁶ nucleotides | S. cerevisiae | [2] |
Table 2: Mutagenic Potential of this compound
| Mutation Type | Consequence | Mechanism | Reference |
| A:T → G:C | Transition | This compound pairs with Cytosine during replication | [3][4] |
| Mutation Frequency | >200-fold increase in nfi mutant | E. coli under HNO₂ treatment | [4] |
Table 3: Repair Efficiency and Substrate Preference
| Enzyme/Pathway | Substrate Preference Order (Most to Least Efficient) | Organism/System | Reference |
| Human Cell Extracts | G-I > T-I > A-I > C-I | In vitro repair assay | [4] |
| Human AAG | Bulge > I·T > I·G > I·A > I·C | In vitro kinetics | [9] |
| Human EndoV | Single-stranded I > G/I > T/I > A/I > C/I | In vitro activity assay | [7] |
Experimental Protocols
Protocol: In Vitro this compound Repair Assay using Human Cell Extracts
This protocol is adapted from methods used to assess the repair of this compound-containing plasmid DNA in human cell-free extracts.[4][15] The assay relies on the restoration of a restriction enzyme site that is disrupted by the presence of the this compound lesion.
1. Substrate Preparation:
- Construct a plasmid vector (e.g., pUC-based) containing a unique restriction enzyme recognition site.
- Synthesize an oligonucleotide containing a single this compound residue at a position that disrupts this restriction site. The complementary strand will contain A, C, G, or T opposite the inosine to create different mismatch contexts (I:A, I:C, I:G, I:T).
- Generate a gapped duplex DNA from the plasmid vector.
- Anneal the this compound-containing oligonucleotide to the gapped region and ligate using T4 DNA ligase to create a covalently closed circular heteroduplex DNA substrate.
- Purify the substrate by CsCl-ethidium bromide density gradient centrifugation.
- Confirm that the substrate is refractory to cleavage by the specific restriction enzyme.
2. Nuclear Extract Preparation:
- Grow human cells (e.g., HeLa) to a high density.
- Harvest cells and wash with phosphate-buffered saline (PBS).
- Swell cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT).
- Lyse the cells using a Dounce homogenizer.
- Centrifuge to pellet the nuclei.
- Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).
- Clarify the extract by ultracentrifugation and determine the protein concentration.
3. Repair Reaction:
- Set up a 20 µL reaction containing:
- 20 mM Tris-HCl (pH 7.6)
- 5 mM MgCl₂
- 1 mM ATP
- 100 µM each of dATP, dCTP, dGTP, dTTP
- ~20-25 fmol of heteroduplex DNA substrate
- ~90-100 µg of human nuclear extract
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding EDTA to a final concentration of 20 mM.
4. Analysis:
- Purify the plasmid DNA from the reaction mix (e.g., phenol-chloroform extraction and ethanol (B145695) precipitation).
- Digest the purified DNA with the specific restriction enzyme whose site is restored upon repair.
- Analyze the digestion products by agarose (B213101) gel electrophoresis. The percentage of linearized plasmid corresponds to the percentage of repair.
- Quantify the band intensities to determine the repair efficiency.
Protocol: In Vitro DNA Glycosylase Activity Assay
This protocol outlines a method to measure the activity of a purified DNA glycosylase (e.g., human AAG) on a this compound-containing oligonucleotide substrate.[16][17]
1. Substrate Preparation:
- Synthesize a short oligonucleotide (e.g., 25-30 bases) containing a single this compound lesion.
- Label the 5' end of the oligonucleotide with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P using T4 polynucleotide kinase and [γ-³²P]ATP).
- Anneal the labeled oligonucleotide to its complementary strand to form a duplex DNA substrate.
- Purify the duplex substrate.
2. Glycosylase Reaction:
- Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT).
- Set up the reaction on ice in a total volume of 10-20 µL:
- 1x Reaction Buffer
- ~25 nM fluorescently- or radioactively-labeled DNA substrate
- Purified DNA glycosylase (e.g., human AAG) at a concentration sufficient to give linear product formation over time (e.g., 1-10 nM).
- Initiate the reaction by transferring the tubes to a 37°C water bath.
- Incubate for a defined period (e.g., 10-30 minutes, within the linear range of the reaction).
3. Product Cleavage and Analysis:
- Stop the reaction by adding NaOH to a final concentration of 100 mM. This step is crucial as the high pH will cleave the phosphodiester backbone at the AP site created by the glycosylase.
- Heat the sample at 90°C for 10 minutes to ensure complete cleavage and to denature the DNA.
- Add an equal volume of denaturing loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).
- Separate the product (cleaved oligonucleotide) from the substrate (full-length oligonucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the bands using a fluorescence imager or autoradiography.
- Quantify the band intensities to calculate the percentage of substrate converted to product, and thus, the enzyme activity.
Visualizations
Signaling Pathways
Caption: The Base Excision Repair (BER) pathway for this compound removal.
Caption: The Endonuclease V (EndoV)-mediated repair pathway for this compound.
Experimental Workflows
Caption: Workflow for an in vitro DNA glycosylase oligonucleotide incision assay.
Conclusion
This compound represents a constant and significant mutagenic threat to the genome. The cellular machinery for repairing this lesion is robust, involving at least two distinct and effective pathways. The BER pathway, initiated by the AAG glycosylase, and the EndoV-mediated pathway provide overlapping protection against A:T to G:C transition mutations. A comprehensive understanding of these repair mechanisms, from the molecular recognition of the lesion to the enzymology of its removal, is fundamental to the fields of molecular biology, genetics, and oncology. The quantitative data and detailed protocols provided in this guide serve as a critical resource for researchers aiming to further elucidate these pathways and for drug development professionals seeking to exploit them for therapeutic benefit, for instance, by developing inhibitors to sensitize cancer cells to DNA damaging agents. Future research will likely focus on the interplay and regulation of these pathways in different cellular contexts and their role in human disease.
References
- 1. DNA-deoxyinosine glycosylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound repair in nuclear extracts of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endonuclease V: an unusual enzyme for repair of DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Endonuclease V as a Repair Enzyme for DNA Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Recognition of an Unpaired Lesion by a DNA Repair Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base excision repair - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Endonuclease V-mediated this compound excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound repair in nuclear extracts of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. journals.plos.org [journals.plos.org]
enzymatic repair mechanisms for deoxyinosine lesions
An In-depth Technical Guide to the Enzymatic Repair of Deoxyinosine Lesions in DNA
Introduction
This compound (dI), the deamination product of deoxyadenosine (B7792050) (dA), represents a prevalent and highly mutagenic non-canonical base in DNA.[1][2] This lesion can arise spontaneously through hydrolytic deamination or be induced by exposure to nitrous acid, reactive oxygen species, and heat.[1][3] If left unrepaired, this compound preferentially pairs with cytosine during DNA replication, leading to A:T to G:C transition mutations.[1] To counteract this threat to genomic integrity, cells have evolved sophisticated enzymatic repair mechanisms.
This technical guide provides a comprehensive overview of the primary pathways responsible for the recognition and removal of this compound from DNA. We will delve into the molecular mechanisms of the two major repair systems: Base Excision Repair (BER) initiated by alkyladenine DNA glycosylase (AAG) and an alternative pathway initiated by Endonuclease V (EndoV). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical DNA repair processes.
The Base Excision Repair (BER) Pathway for this compound
The Base Excision Repair (BER) pathway is a primary defense mechanism against small, non-helix-distorting base lesions, including this compound.[4][5] In humans, the key enzyme that recognizes and initiates the repair of this compound is the human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG).[1][6][7][8]
Mechanism of Action: AAG is a monofunctional DNA glycosylase that surveys the DNA for a wide range of damaged bases, including alkylated purines and deaminated purines like hypoxanthine (B114508) (the base in this compound).[6][8][9] The repair process proceeds through the following steps:
-
Lesion Recognition and Base Excision : AAG scans the DNA and, upon encountering a this compound, flips the damaged nucleotide out of the DNA helix and into its active site pocket.[10][11] It then catalyzes the cleavage of the N-glycosidic bond connecting the hypoxanthine base to the deoxyribose sugar backbone.[6][12]
-
AP Site Formation : This enzymatic action releases the free hypoxanthine base and leaves behind an apurinic/apyrimidinic (AP) site, which is a cytotoxic and mutagenic intermediate.[4][8]
-
AP Site Processing : The AP site is recognized by AP Endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation : DNA Polymerase β (Polβ) is recruited to the nick, where it removes the remaining deoxyribose phosphate (B84403) residue and synthesizes a new cytosine nucleotide. Finally, the nick in the DNA backbone is sealed by DNA Ligase III, completing the repair process.
The Alternative Excision Repair (AER) Pathway
In addition to BER, cells utilize an Alternative Excision Repair (AER) pathway initiated by Endonuclease V (EndoV).[13] This pathway is particularly well-characterized in E. coli but mammalian homologs also exist.[1][13][14] Unlike DNA glycosylases that remove the damaged base, EndoV is a nuclease that incises the DNA backbone.[15][16]
Mechanism of Action:
-
Lesion Recognition and Incision : EndoV recognizes a variety of DNA lesions, including this compound.[15][16] Instead of removing the base, it hydrolyzes the second phosphodiester bond 3' to the this compound lesion.[13][15][17]
-
Nick Creation : This action creates a nick in the DNA strand, leaving a 3'-hydroxyl (OH) and a 5'-phosphate (P) group.[15] The this compound remains part of the DNA strand at this stage.
-
Excision and Synthesis : In E. coli, the 3'→5' exonuclease activity of DNA Polymerase I is sufficient to excise the this compound-containing nucleotide from the nicked strand.[14][18]
-
Ligation : DNA Polymerase I then fills the gap, and DNA ligase seals the remaining nick to restore the integrity of the DNA strand.[14][18]
While human EndoV has been shown to preferentially act on inosine-containing RNA, it retains activity on DNA and may play a role in DNA repair, especially under specific cellular contexts.[19][20][21]
Quantitative Analysis of this compound Repair
The efficiency of this compound repair can be influenced by several factors, including the specific enzyme involved and the DNA sequence context, particularly the base opposite the lesion.
Table 1: Substrate Specificity and Repair Efficiency in Human Cell Extracts
This table summarizes the repair efficiency for different this compound-containing base pairs in HeLa (proficient in mismatch repair) and HCT116 (deficient in mismatch repair) cell extracts. Data is derived from an in vitro plasmid-based repair assay.[1][2]
| Substrate (Mismatch Pair) | Repair Efficiency in HeLa Extracts (fmol repaired) | Repair Efficiency in HCT116 Extracts (fmol repaired) | Predominant Repair Pathway Implicated |
| G-I | 3.5 ± 0.4 | 1.8 ± 0.3 | Mismatch Repair (MMR), BER |
| T-I | 2.5 ± 0.3 | 2.1 ± 0.2 | BER |
| A-I | 1.9 ± 0.2 | 1.7 ± 0.2 | BER |
| C-I | 1.2 ± 0.1 | 1.1 ± 0.1 | BER |
| Data represents the average and standard deviation from at least three independent measurements where 21 fmol of substrate was used.[1] |
The data indicates that G-I is the most efficiently repaired substrate in MMR-proficient cells, suggesting an overlapping role for the mismatch repair pathway in recognizing this particular lesion.[1][2] For other mismatches, BER appears to be the dominant pathway.[1]
Table 2: Kinetic Parameters of Key this compound Repair Enzymes
While comprehensive kinetic data for human enzymes on this compound is dispersed, this table compiles known parameters and related activities. Determining these parameters is crucial for building quantitative models of DNA repair.[22]
| Enzyme | Organism | Substrate | KM (Michaelis Constant) | kcat (Turnover Number) | Notes |
| AAG / MPG | Human | 1,N⁶-ethenoadenine | ~3.0 nM | ~0.6 min⁻¹ | AAG has broad substrate specificity, including hypoxanthine.[23] |
| AAG / MPG | Human | Hypoxanthine | 3.0-fold reduced excision vs εA | Not specified | L180F mutant showed reduced excision of hypoxanthine.[23] |
| Endonuclease V | Sulfolobus islandicus | ssDNA with Hx | Not specified | Ea = 9.6 ± 0.8 kcal/mol | Optimal activity at >60 °C and pH 7.0–9.0; Mg²⁺ dependent.[13] |
| Endonuclease V | E. coli | dI-containing duplex | Not specified | Not specified | Unit definition: 1 unit cleaves 1 pmol of dI-oligo in 1 hr at 37°C.[15] |
Key Experimental Protocols
Protocol 1: In Vitro this compound Repair Assay in Human Cell Extracts
This protocol is adapted from methods used to assess the repair of this compound-containing plasmids in cell-free extracts.[1][2] The assay relies on the restoration of a restriction enzyme site that is disrupted by the presence of the dI lesion.
Principle: A plasmid containing a dI lesion within a specific restriction site (e.g., XhoI) is incubated with a nuclear cell extract. If the dI is repaired back to dA, the restriction site is restored and can be cleaved by the enzyme. The ratio of cleaved to uncleaved plasmid, quantified by gel electrophoresis, indicates the repair efficiency.
Methodology:
-
Substrate Preparation:
-
Construct heteroduplex plasmid DNA containing a single dI:T (or other mismatch) pair within a restriction enzyme recognition site (e.g., CTCGAG, where I replaces A in the XhoI site CTCGAG).[1]
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cultured human cells (e.g., HeLa, HCT116) using established protocols to ensure high concentrations of active nuclear proteins.
-
-
Repair Reaction:
-
Set up the reaction in a total volume of 25 µL.
-
Combine:
-
~20-100 µg of nuclear extract protein.
-
~20 fmol (~50 ng) of dI-containing plasmid substrate.[1]
-
Repair Buffer (final concentration): 45 mM HEPES-KOH (pH 7.8), 7.5 mM MgCl₂, 1 mM DTT, 0.4 mM EDTA, 2 mM ATP, 20 µM each of dATP, dCTP, dGTP, dTTP.
-
-
Incubate at 37°C for 30 minutes to 3 hours.[1]
-
-
DNA Purification and Digestion:
-
Stop the reaction and purify the plasmid DNA using a standard plasmid miniprep kit or phenol-chloroform extraction.
-
Digest the purified plasmid with the relevant restriction enzyme (e.g., XhoI) for 1-2 hours at 37°C.
-
-
Analysis:
-
Separate the digested DNA on a 1% agarose gel.
-
Stain the gel with ethidium (B1194527) bromide or SYBR Safe and visualize. Unrepaired plasmid will remain supercoiled/nicked, while repaired plasmid will be linearized by the enzyme.
-
Quantify the intensity of the bands using densitometry software. Repair efficiency is calculated as (intensity of linearized band) / (total intensity of all plasmid bands) x 100.
-
Protocol 2: Endonuclease V Nuclease Activity Assay
This protocol determines the enzymatic activity of purified Endonuclease V on a this compound-containing oligonucleotide substrate.
Principle: A short, single-stranded or duplex DNA oligonucleotide containing a single this compound is 5'-labeled with a fluorescent dye. The oligonucleotide is incubated with Endonuclease V. If the enzyme is active, it will cleave the oligo, resulting in a smaller, fluorescently labeled product. The products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the cleavage activity is quantified by the appearance of the product band.
Methodology:
-
Substrate Preparation:
-
Synthesize a 30-40 mer oligonucleotide containing a single this compound residue at a defined position.
-
Label the 5' end with a fluorescent dye (e.g., FAM) or a radiolabel (e.g., ³²P).
-
If a duplex substrate is required, anneal the labeled oligo to its complementary strand.
-
-
Enzymatic Reaction:
-
Set up the reaction in a total volume of 10-20 µL.
-
Combine:
-
Incubate at 37°C for 1 hour.[15]
-
-
Analysis:
-
Stop the reaction by adding an equal volume of denaturing gel loading buffer (e.g., 95% formamide, 20 mM EDTA).
-
Heat samples at 95°C for 5 minutes and cool on ice.
-
Separate the products on a 15-20% denaturing polyacrylamide/8 M urea (B33335) gel.
-
Visualize the bands using a fluorescence imager or autoradiography.
-
Enzyme activity can be quantified by measuring the percentage of cleaved substrate. One unit of activity is often defined as the amount of enzyme required to cleave 1 pmol of substrate in 1 hour at 37°C.[15]
-
Conclusion
The enzymatic repair of this compound is a critical process for maintaining genome stability and preventing mutations. The coordinated actions of the Base Excision Repair and Alternative Excision Repair pathways, spearheaded by AAG and EndoV respectively, provide robust protection against this common form of DNA damage. Understanding the intricate molecular mechanisms, quantitative kinetics, and substrate specificities of these pathways is paramount. The experimental protocols and conceptual frameworks presented in this guide offer valuable tools for researchers investigating DNA repair and for professionals developing novel therapeutic strategies that target these fundamental cellular processes. Further research into the interplay between these pathways and the regulation of their key enzymes will continue to illuminate the complex landscape of genome maintenance.
References
- 1. This compound repair in nuclear extracts of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound repair in nuclear extracts of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Base excision repair - Wikipedia [en.wikipedia.org]
- 5. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA glycosylases in the base excision repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA glycosylase - Wikipedia [en.wikipedia.org]
- 12. DNA-deoxyinosine glycosylase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. Endonuclease V: an unusual enzyme for repair of DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structures of Endonuclease V with DNA Reveal Initiation of Deaminated Adenine Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endonuclease V-mediated this compound excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endonuclease V - Wikipedia [en.wikipedia.org]
- 20. uniprot.org [uniprot.org]
- 21. Diversity of Endonuclease V: From DNA Repair to RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A quantitative model of human DNA base excision repair. I. mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. db.cngb.org [db.cngb.org]
The Core Distinctions of Deoxyinosine and Inosine in Nucleic Acids: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental differences between deoxyinosine and inosine (B1671953) when present in nucleic acids. As analogues of deoxyguanosine and guanosine (B1672433), respectively, these nucleosides play critical, yet distinct, roles in the stability, processing, and function of DNA and RNA. Understanding these differences is paramount for researchers in molecular biology, genetics, and for professionals engaged in the development of novel therapeutics.
Structural and Functional Overview
This compound and inosine are structurally similar, with a hypoxanthine (B114508) base attached to a deoxyribose or ribose sugar, respectively. The primary distinction lies in the sugar moiety: this compound is found in DNA, while inosine is a component of RNA.
Inosine in RNA: Inosine is most notably introduced into RNA post-transcriptionally through the enzymatic deamination of adenosine (B11128), a process catalyzed by Adenosine Deaminases Acting on RNA (ADARs).[1][2][3][4] This A-to-I editing is a crucial mechanism for generating transcriptomic diversity and regulating gene expression.[1][3] Inosine's ability to pair with cytosine (C), uracil (B121893) (U), and to a lesser extent, adenosine (A), allows it to function as a guanosine analogue during translation and splicing.[1][2][5] This "wobble" pairing is essential in the anticodon of tRNAs for the proper translation of the genetic code.[6][7] The presence of inosine in mRNA can alter protein coding sequences, create or destroy splice sites, and influence miRNA targeting.[1][2][8]
This compound in DNA: this compound can arise in DNA through the deamination of deoxyadenosine, a form of DNA damage.[9][10][11] If left unrepaired, this compound preferentially pairs with deoxycytidine (dC) during DNA replication, leading to A:T to G:C transition mutations.[9][10] Consequently, cells have evolved specific DNA repair mechanisms to remove this compound and maintain genomic integrity.[10][12] Despite its mutagenic potential in vivo, this compound is utilized in biotechnology as a "universal base" in primers for polymerase chain reaction (PCR) due to its ability to pair with all four canonical bases, albeit with varying efficiencies.[13][14][15]
Quantitative Data on Base Pairing Stability
The thermodynamic stability of duplex nucleic acids is significantly influenced by the presence of this compound or inosine. The following tables summarize the nearest-neighbor thermodynamic parameters for this compound in DNA and inosine in RNA, providing a basis for predicting the stability of nucleic acid duplexes containing these modified bases.
Table 1: Nearest-Neighbor Thermodynamic Parameters for this compound (dI) in DNA Duplexes
| Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| d(GCIC G)/d(CGG ICG) | -8.0 | -22.4 | -1.3 |
| d(GCIA G)/d(CGT ICG) | -7.8 | -23.4 | -0.8 |
| d(GCIT G)/d(CGA ICG) | -5.4 | -15.9 | -0.7 |
| d(GCIG G)/d(CGC ICG) | -6.6 | -20.1 | -0.6 |
| d(ACIC T)/d(TGG IAT) | -7.6 | -21.3 | -1.2 |
| d(ACIA T)/d(TGT IAT) | -5.9 | -17.4 | -0.7 |
| d(ACIT T)/d(TGA IAT) | -4.7 | -14.2 | -0.5 |
| d(ACIG T)/d(TGC IAT) | -6.0 | -18.1 | -0.6 |
Data adapted from Watkins & SantaLucia (2005). Values are for the central dI·dN triplet. The order of stability for this compound pairing is I:C > I:A > I:T ≈ I:G.[13][16][17][18][19]
Table 2: Nearest-Neighbor Thermodynamic Parameters for Inosine (I) in RNA Duplexes
| Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| r(CIC G)/r(GGG IC) | -10.8 | -27.8 | -2.5 |
| r(AIC U)/r(UGG IA) | -11.4 | -32.5 | -1.7 |
| r(GIC C)/r(CGG IG) | -13.3 | -34.9 | -2.9 |
| r(UIC A)/r(AGG IU) | -10.8 | -29.8 | -1.9 |
| r(CIU G)/r(GGA IC) | -7.6 | -19.0 | -1.9 |
| r(AIU U)/r(UGA IA) | -7.6 | -20.2 | -1.6 |
| r(GIU C)/r(CGA IG) | -10.4 | -26.9 | -2.4 |
| r(UIU A)/r(AGA IU) | -7.6 | -19.4 | -1.8 |
Data for I·C pairs adapted from Wright et al. (2018) and for I·U pairs from Wright et al. (2007). The stability of inosine pairing in RNA generally follows I:C > I:A > I:U ≈ I:G.[2][15][16][20]
Experimental Protocols
Thermal Melting (Tm) Analysis of Oligonucleotides
Objective: To determine the melting temperature (Tm) of a nucleic acid duplex containing this compound or inosine, which is a measure of its thermal stability.
Methodology:
-
Sample Preparation: Anneal complementary oligonucleotides (one containing the inosine or this compound) by mixing them in equimolar amounts in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0). The final concentration of the duplex should be in the micromolar range.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. The first derivative of the melting curve can be used to accurately determine the Tm. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve and from van't Hoff plots (1/Tm vs. ln[concentration]).[10][17][21][22]
In Vitro ADAR Editing Assay
Objective: To assess the enzymatic conversion of adenosine to inosine in a double-stranded RNA (dsRNA) substrate by ADAR enzymes.
Methodology:
-
Substrate Preparation: Synthesize a dsRNA substrate containing one or more adenosine targets for editing. The RNA can be chemically synthesized or prepared by in vitro transcription.
-
Enzyme Preparation: Purify recombinant ADAR enzyme (e.g., human ADAR1 or ADAR2) from an expression system (e.g., insect cells or E. coli).
-
Editing Reaction: Incubate the dsRNA substrate with the purified ADAR enzyme in a reaction buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 20% glycerol, 0.2 mM EDTA) at 37°C for a defined period (e.g., 1-4 hours).
-
RNA Purification: Stop the reaction and purify the RNA from the reaction mixture using phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Analysis of Editing:
-
Reverse Transcription-PCR (RT-PCR) and Sequencing: Reverse transcribe the purified RNA into cDNA. Amplify the region of interest by PCR. The resulting PCR products can be sequenced (Sanger or next-generation sequencing) to detect A-to-G changes, as inosine is read as guanosine by reverse transcriptase.
-
Poisoned Primer Extension: This method can quantify the editing at a specific site. A radiolabeled primer is annealed to the RNA and extended by reverse transcriptase in the presence of a specific dideoxynucleotide that terminates the extension at the edited site. The products are then resolved on a denaturing polyacrylamide gel.[7][14][18][23][24]
-
DNA Glycosylase Assay for this compound Excision
Objective: To measure the activity of a DNA glycosylase in excising this compound from a DNA duplex.
Methodology:
-
Substrate Preparation: Synthesize a double-stranded DNA oligonucleotide containing a single this compound residue. One of the strands is typically labeled, for example, with a 5'-radiolabel (³²P) or a fluorescent tag.
-
Enzyme Preparation: Purify the DNA glycosylase of interest (e.g., human MPG or E. coli EndoV) from a suitable expression system.
-
Glycosylase Reaction: Incubate the DNA substrate with the purified enzyme in a reaction buffer optimized for the specific glycosylase (e.g., 50 mM HEPES-KOH, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT).
-
AP Site Cleavage (for monofunctional glycosylases): If the glycosylase only removes the base (monofunctional), the resulting abasic (AP) site needs to be cleaved to generate a strand break for analysis. This can be achieved by treating the reaction mixture with an AP endonuclease (like APE1) or by chemical cleavage (e.g., with NaOH). Bifunctional glycosylases possess both glycosylase and AP lyase activity and will cleave the DNA backbone directly.
-
Analysis of Products: The reaction products (cleaved vs. uncleaved DNA substrate) are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of cleaved product, visualized by autoradiography or fluorescence imaging, is proportional to the enzyme activity.[4][25][26]
Visualizing the Molecular Pathways and Experimental Workflows
Signaling Pathway: A-to-I RNA Editing
Caption: A-to-I RNA editing pathway.
Experimental Workflow: this compound DNA Repair
Caption: this compound DNA repair via Base Excision Repair.
Logical Relationship: Differentiating this compound and Inosine
Caption: Workflow for differentiating this compound and inosine.
Conclusion
The distinction between this compound in DNA and inosine in RNA is a fundamental concept with significant biological implications. While both originate from the deamination of their adenine (B156593) counterparts, their cellular fates and functional consequences are vastly different. Inosine is a key player in the dynamic landscape of the transcriptome, contributing to regulatory complexity through RNA editing. Conversely, this compound in DNA represents a mutagenic lesion that must be efficiently repaired to safeguard the genome. For researchers in basic science and drug development, a thorough understanding of their unique properties, stabilities, and interactions with cellular machinery is essential for accurate interpretation of experimental data and for the design of innovative therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. eubopen.org [eubopen.org]
- 5. Free energy calculation of modified base-pair formation in explicit solvent: A predictive model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Screening Protocol for Identification of Functional Mutants of RNA Editing Adenosine Deaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inosine-Induced Base Pairing Diversity during Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nearest neighbor parameters for inosine x uridine pairs in RNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. Role of Inosine–Uracil Base Pairs in the Canonical RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Computational Model for Predicting Experimental RNA Nearest-Neighbor Free Energy Rankings: Inosine•Uridine Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 22. agilent.com [agilent.com]
- 23. Technology - In Vitro Assay To Select Optimal Small RNA Guides To Redirect ADAR (Adenosine Deaminase That Acts On RNA) Enzymes [uchicago.technologypublisher.com]
- 24. Development of a selection assay for small guide RNAs that drive efficient site-directed RNA editing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. DNA-deoxyinosine glycosylase - Wikipedia [en.wikipedia.org]
Deoxyinosine: A Technical Guide to its Application as a Universal Base Analog in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyinosine (dI), a naturally occurring purine (B94841) nucleoside, has long been a subject of interest in molecular biology due to its unique base-pairing properties. While not a true universal base, its ability to pair with all four canonical DNA bases with varying degrees of stability has made it an invaluable tool in a multitude of molecular applications. This in-depth technical guide explores the core principles of this compound as a universal base analog, presenting quantitative data on its thermodynamic properties, detailed experimental protocols for its use in key molecular biology techniques, and visualizations of the underlying workflows and mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction: The "Wobble" and Beyond
This compound is the nucleoside of hypoxanthine. In the context of DNA, it lacks the exocyclic amino group at the 2-position of guanine. This structural difference allows it to form a "wobble" base pair, a concept first introduced by Francis Crick to explain the degeneracy of the genetic code. While this compound can form hydrogen bonds with all four standard bases, the stability of these pairings is not equal.[1] This nuanced behavior, often misconstrued as true universality, is the key to its utility in various molecular biology applications.[1][2][3][4]
Physicochemical Properties of this compound
The utility of this compound in molecular biology is fundamentally governed by the thermodynamic stability of the duplexes it forms. The stability of this compound pairing with the four canonical bases follows a clear trend.
Thermodynamic Stability of this compound Base Pairs
Extensive thermodynamic studies have been conducted to quantify the stability of DNA duplexes containing this compound. The general trend for the stability of this compound (I) pairing with a complementary base (X) is:
I:C > I:A > I:T ≈ I:G > I:I [5][6][7]
This preferential pairing with deoxycytidine (dC) is a critical consideration in the design of experiments utilizing this compound.[1][8] The thermodynamic parameters for nearest-neighbor interactions involving this compound have been meticulously determined and are summarized in the tables below. These values are essential for accurately predicting the melting temperature (Tm) of oligonucleotides containing this compound, which is crucial for applications such as PCR and hybridization probes.[5][6][7]
Data Presentation: Thermodynamic Parameters
Table 1: Nearest-Neighbor Thermodynamic Parameters for Internal I•X Pairs in DNA Duplexes (1 M NaCl)
| Nearest-Neighbor Triplet (5'-NIN'-3'/3'-N'XN-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| I•C Pairs | |||
| A I C / T C G | -8.3 | -22.4 | -1.6 |
| C I C / G C G | -9.8 | -26.2 | -2.0 |
| G I C / C C G | -10.9 | -29.9 | -2.0 |
| T I C / A C G | -7.6 | -20.5 | -1.5 |
| I•A Pairs | |||
| A I A / T A T | -6.9 | -19.4 | -1.1 |
| C I A / G A T | -8.0 | -22.9 | -1.2 |
| G I A / C A T | -8.8 | -25.2 | -1.3 |
| T I A / A A T | -6.1 | -17.2 | -1.0 |
| I•T Pairs | |||
| A I T / T T A | -6.0 | -17.4 | -0.8 |
| C I T / G T A | -7.5 | -22.0 | -1.0 |
| G I T / C T A | -7.8 | -22.8 | -1.0 |
| T I T / A T A | -5.5 | -16.0 | -0.7 |
| I•G Pairs | |||
| A I G / T G C | -6.5 | -18.8 | -0.9 |
| C I G / G G C | -8.1 | -23.7 | -1.0 |
| G I G / C G C | -8.5 | -24.8 | -1.1 |
| T I G / A G C | -6.2 | -18.0 | -0.8 |
Data adapted from Watkins & SantaLucia, 2005.[5]
Table 2: Thermodynamic Parameters for Tandem I•I Pairs in DNA Duplexes (1 M NaCl)
| Nearest-Neighbor Duplet (5'-II-3'/3'-XX-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| I I / C C | -10.2 | -28.1 | -1.8 |
| I I / A A | -7.8 | -22.5 | -1.1 |
| I I / T T | -6.5 | -19.5 | -0.7 |
| I I / G G | -7.2 | -21.3 | -0.9 |
Data adapted from Watkins & SantaLucia, 2005.[5]
Applications in Molecular Biology
The unique pairing properties of this compound have been exploited in a variety of molecular biology techniques.
Degenerate PCR
This compound is frequently incorporated into degenerate primers for PCR when the exact target sequence is unknown or variable.[9] By substituting a this compound at a position of ambiguity, a single primer can recognize multiple target sequences, thereby reducing the complexity of the primer mix and increasing the effective primer concentration.[9]
This protocol provides a general framework for PCR using degenerate primers containing this compound. Optimization of annealing temperature and Mg²⁺ concentration is often necessary.
1. Primer Design:
-
Identify conserved regions flanking the target sequence for primer design.
-
At positions of degeneracy, substitute with this compound.
-
Avoid placing this compound at the extreme 3'-end of the primer if possible, as it can reduce amplification efficiency.[10]
-
Calculate the theoretical melting temperature (Tm) of the primers, considering the thermodynamic parameters of this compound-containing duplexes.
2. Reaction Setup:
| Component | Final Concentration | Volume (for 50 µL reaction) |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| MgCl₂ (25 mM) | 1.5 - 2.5 mM | 3 - 5 µL |
| Forward Primer (10 µM) | 0.2 - 1.0 µM | 1 - 5 µL |
| Reverse Primer (10 µM) | 0.2 - 1.0 µM | 1 - 5 µL |
| Template DNA | 1-100 ng | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | to 50 µL |
3. Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-40 |
| Annealing | Tm - 5°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
4. Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Purify the desired PCR product for downstream applications like sequencing or cloning.
Note on Polymerase Choice: Standard Taq DNA polymerase is generally compatible with this compound-containing primers.[11] However, some proofreading DNA polymerases, such as Pfu and Deep Vent, may stall at this compound residues in the template, leading to failed amplification.[12] U1Tma DNA polymerase has been shown to be effective in such cases.[11][12]
Caption: Workflow for PCR with this compound-containing degenerate primers.
Site-Directed Mutagenesis
This compound can be utilized in site-directed mutagenesis to introduce specific mutations. One approach involves using primers containing this compound at the desired mutation site. During PCR, the polymerase will preferentially incorporate a deoxycytidine opposite the this compound, leading to a transition mutation in the subsequent rounds of amplification.
A more advanced technique, termed systematic allelic series (SAS), employs reversibly-terminated this compound triphosphates (rtITPs) for massively parallel single nucleotide mutagenesis.[13][14] This method allows for the systematic introduction of single mutations across a target region.
This protocol is based on the principle of whole-plasmid PCR using complementary primers containing the desired mutation (in this case, introduced via a this compound residue).
1. Primer Design:
-
Design a pair of complementary primers, 25-45 bases in length, containing a this compound residue at the position of the desired mutation.
-
The this compound should be flanked by 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
2. PCR Amplification:
| Component | Final Concentration | Volume (for 50 µL reaction) |
| 10x High-Fidelity Polymerase Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM) | 0.2 µM | 1 µL |
| Plasmid DNA Template (10 ng/µL) | 10-50 ng | 1-5 µL |
| High-Fidelity DNA Polymerase (e.g., Pfu) | 2.5 U | 1 µL |
| Nuclease-free water | to 50 µL |
3. Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 18 |
| Annealing | 55-60°C | 1 min | |
| Extension | 68°C | 1 min/kb of plasmid | |
| Final Extension | 68°C | 7 min | 1 |
| Hold | 4°C | ∞ |
4. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10-20 U) directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
5. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate on selective agar (B569324) plates and incubate overnight at 37°C.
6. Analysis:
-
Isolate plasmid DNA from individual colonies.
-
Sequence the plasmid to confirm the desired mutation and the absence of any secondary mutations.
References
- 1. Synthetic oligodeoxynucleotides induce MAP kinases activation in murine TIB-73 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycle sequencing using degenerate primers containing inosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directional cloning of DNA fragments using this compound-containing oligonucleotides and endonuclease V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5578467A - Use of this compound containing primers to balance primer efficiency in the amplification of nucleic acid molecules - Google Patents [patents.google.com]
- 5. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 4 from Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes | Semantic Scholar [semanticscholar.org]
- 7. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. scispace.com [scispace.com]
- 12. PCR with this compound-containing primers using DNA polymerases with proofreading activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Massively parallel single nucleotide mutagenesis using reversibly-terminated inosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Massively parallel single-nucleotide mutagenesis using reversibly terminated inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
physiological relevance of deoxyinosine triphosphate pools
An In-depth Technical Guide to the Physiological Relevance of Deoxyinosine Triphosphate Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound triphosphate (dITP) is a non-canonical purine (B94841) nucleotide that arises from the deamination of deoxyadenosine (B7792050) triphosphate (dATP). While typically present at very low levels, the accumulation of dITP can have profound physiological consequences, leading to DNA damage, cell cycle arrest, and severe human diseases. The primary cellular defense against dITP accumulation is the enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPA), which sanitizes the nucleotide pool by hydrolyzing dITP. This guide provides a comprehensive overview of the metabolism of dITP, the cellular consequences of its accumulation, its pathological relevance, and the experimental methodologies used to study it.
Introduction
The fidelity of DNA replication and repair is paramount for cellular function and organismal health. This fidelity relies on a tightly regulated and high-fidelity supply of the four canonical deoxynucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. However, cellular nucleotide pools are susceptible to contamination with non-canonical nucleotides, such as this compound triphosphate (dITP).
dITP is structurally similar to dATP and can be erroneously incorporated into DNA by polymerases.[1] The presence of its corresponding nucleoside, this compound (dI), in the DNA template can lead to mutations and genomic instability. To counteract this threat, cells have evolved surveillance mechanisms to clear non-canonical nucleotides from the dNTP pool. The central enzyme in this process is inosine triphosphate pyrophosphatase (ITPA).[2] This guide will delve into the critical role of ITPA in maintaining the purity of the nucleotide pool and the significant pathological consequences that arise from its deficiency.
Metabolism of this compound Triphosphate
The formation of dITP primarily occurs through the oxidative deamination of dATP.[1] Once formed, dITP is a substrate for the enzyme ITPA. ITPA is a ubiquitous and essential enzyme that hydrolyzes dITP (and its ribonucleoside counterpart, ITP) into this compound monophosphate (dIMP) and pyrophosphate, thereby preventing its incorporation into nascent DNA.[3][4]
Key Metabolic Reactions:
-
Formation: dATP + H₂O → dITP + NH₃ (via deamination)
-
Hydrolysis: dITP + H₂O → dIMP + PPi (catalyzed by ITPA)
Cellular Consequences of dITP Accumulation
In the absence of sufficient ITPA activity, dITP levels can rise significantly, leading to a cascade of detrimental cellular events:
-
Incorporation into DNA: DNA polymerases can mistake dITP for dATP and incorporate this compound into the DNA strand.[5]
-
DNA Replication Stress: The presence of this compound in the template strand can stall the progression of the DNA replication fork.[5]
-
DNA Damage Response: The stalled replication fork and/or the presence of the non-canonical base triggers a DNA damage response. This can lead to the formation of single-strand breaks (SSBs) in the DNA.[5] This response has been shown to be dependent on the mismatch repair proteins MLH1 and PMS2 but not MSH2.[1]
-
Cell Cycle Arrest: The accumulation of DNA damage activates cell cycle checkpoints, leading to a G1 phase arrest.[5] This arrest is mediated by the stabilization of the p53 tumor suppressor protein, which in turn can induce the expression of cell cycle inhibitors like p21.[1][5]
Pathological Relevance of ITPA Deficiency
Mutations in the ITPA gene that lead to a deficiency in the ITPA enzyme are associated with a range of human pathologies, from severe infantile disorders to altered drug responses.
-
ITPA-Related Infantile Neurological Disorders: Complete or severe loss of ITPA function is linked to a devastating, autosomal recessive neurological disorder.[6][7] This condition is characterized by early infantile onset of seizures, profound developmental delay, hypotonia, and often includes congenital cataracts and cardiomyopathy.[6][8] The prognosis for affected individuals is extremely poor, with many not surviving past early childhood.[6]
-
Pharmacogenetics: Polymorphisms in the ITPA gene that result in reduced enzyme activity are relatively common. These genetic variants have been shown to influence the response of patients to certain medications:
-
Thiopurines (e.g., azathioprine): These immunosuppressive drugs are metabolized to thiopurine nucleotides, which can be substrates for ITPA. Individuals with reduced ITPA activity may have altered responses and an increased risk of adverse effects.[3]
-
Ribavirin: This antiviral medication used to treat hepatitis C can cause hemolytic anemia. Patients with ITPA deficiency have been found to be protected from this side effect.[4][9]
-
Quantitative Data on dITP Pools and ITPA Activity
The precise quantification of dITP pools and ITPA enzyme activity is crucial for understanding its physiological and pathological roles.
| Parameter | Organism/Cell Type | Condition | Value | Reference |
| ITPA Activity | Human Erythrocytes | Normal | 4.9 - 294 units/mg protein | [10] |
| dITP Incorporation | ITPA-null mouse embryos | - | 50-fold increase in ITP incorporation into RNA | [7] |
Experimental Protocols
Measurement of Intracellular dNTP Pools (including dITP)
Principle: This method involves the extraction of nucleotides from cells, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
Protocol:
-
Cell Lysis and Extraction:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a cold extraction buffer (e.g., 65-70% methanol).
-
Incubate on ice to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the nucleotides.[11]
-
-
Sample Preparation:
-
The supernatant is dried under vacuum.
-
The dried extract is reconstituted in a suitable buffer for HPLC analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column for nucleotide separation (e.g., a reverse-phase ion-pairing column).
-
The separated nucleotides are then introduced into a mass spectrometer for detection and quantification. The mass spectrometer is set to detect the specific mass-to-charge ratio of dITP and other dNTPs.[12]
-
ITPA Enzyme Activity Assay
Principle: This assay measures the rate of hydrolysis of a substrate (e.g., ITP or a synthetic analog) by ITPA. The formation of the product is then quantified. A common method involves measuring the production of inosine monophosphate (IMP) from ITP.[13] An alternative, more sensitive method uses a chimeric dinucleotide substrate (DIAL) that releases ATP upon hydrolysis by ITPA, which is then detected using a luciferase-based assay.[14]
Luminescence-Based Protocol using DIAL substrate:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[14]
-
-
Detection:
-
Take an aliquot of the reaction and add it to a luciferase-based ATP detection reagent (e.g., Kinase-Glo).[14]
-
Measure the resulting bioluminescence using a microplate reader. The amount of light produced is proportional to the amount of ATP generated, which directly correlates with ITPA activity.[14]
-
HPLC-Based Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes).[15]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2% sodium dodecyl sulfate (B86663) (SDS).[15]
-
-
Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of dITP and the cellular consequences of its accumulation in the absence of ITPA activity.
Caption: A typical experimental workflow for the quantification of intracellular dITP pools.
Conclusion and Future Directions
The maintenance of a pure nucleotide pool is a fundamental aspect of genome integrity. The study of dITP metabolism and the consequences of its accumulation have highlighted the critical role of the ITPA enzyme as a guardian of the genome. Severe ITPA deficiency leads to devastating neurological disease, underscoring the importance of this pathway in human health. Furthermore, the pharmacogenetic implications of ITPA polymorphisms are of significant clinical relevance, influencing the therapeutic window of several commonly used drugs.
Future research in this area is likely to focus on:
-
Therapeutic Strategies: Developing therapies for ITPA-deficient patients is a critical unmet need. This could involve enzyme replacement therapy, small molecule correctors, or gene therapy.
-
Drug Development: A deeper understanding of ITPA's substrate specificity could inform the development of novel therapeutics that are less susceptible to metabolism by this enzyme, potentially leading to more predictable patient responses.
-
Cancer Biology: Given the links between nucleotide pool imbalances, DNA damage, and cancer, further investigation into the role of dITP and ITPA in tumorigenesis is warranted.
References
- 1. This compound triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ITPA - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Itpa Related_lethal_infantile_neurological_disorder_with_cataract_and_cardiac_involvement | Rare Disease-Pedia [ardentapp.com]
- 7. researchgate.net [researchgate.net]
- 8. rarediseaseshealthcenter.com [rarediseaseshealthcenter.com]
- 9. ITPA Polymorphisms Are Associated with Hematological Side Effects during Antiviral Therapy for Chronic HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The effect of ITPA polymorphisms on the enzyme kinetic properties of human erythrocyte inosine triphosphatase toward its substrates ITP and 6-Thio-ITP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring deaminated nucleotide surveillance enzyme ITPA activity with an ATP-releasing nucleotide chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ITPA Enzyme with Improved Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Deoxyinosine Dilemma: A Technical Guide to its Interaction with DNA Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyinosine (dI), the deamination product of deoxyadenosine (B7792050), represents a frequent non-canonical nucleoside in DNA. While sometimes utilized as a "universal base" in molecular biology applications, its presence in the genome is primarily a form of DNA damage with mutagenic potential, capable of causing A:T to G:C transition mutations if unrepaired.[1][2] This technical guide provides an in-depth examination of the molecular interactions between this compound-containing DNA and various DNA binding proteins. The primary focus is on the DNA repair machinery that recognizes and processes this lesion, particularly DNA glycosylases and endonucleases, which are the principal proteins that interact with this compound. We will explore the structural basis of recognition, the kinetics of enzymatic repair, and the impact of DNA context on these interactions. Furthermore, the guide will touch upon the potential implications of this compound for other DNA binding proteins, such as transcription factors. Detailed experimental protocols for studying these interactions and quantitative binding data are provided to aid researchers in this field.
Introduction: this compound in the Genome
This compound, the nucleoside of the purine (B94841) base hypoxanthine (B114508) (Hx), can arise in DNA through two main pathways:
-
Spontaneous Deamination: The hydrolytic or nitrosative deamination of a deoxyadenosine (dA) residue already incorporated into the DNA strand. This process is accelerated by factors like high temperature and nitrosative stress.[2][3]
-
Incorporation of dITP: The deamination of deoxyadenosine triphosphate (dATP) in the nucleotide pool forms this compound triphosphate (dITP), which can then be erroneously incorporated by DNA polymerases during replication, typically opposite a cytosine.[1][4]
Due to its ability to form stable base pairs with cytosine (I:C), this compound is recognized as guanine (B1146940) by the replication machinery, leading to A:T→G:C transition mutations.[2] To counteract this threat, cells have evolved sophisticated repair mechanisms centered around proteins that specifically recognize and excise hypoxanthine from the DNA backbone.
Primary Interactors: DNA Repair Enzymes
The vast majority of documented interactions between this compound and proteins involve DNA repair enzymes. These proteins recognize hypoxanthine as a lesion and initiate distinct repair pathways to restore genomic integrity.
DNA Glycosylases and Base Excision Repair (BER)
The principal pathway for repairing this compound is the Base Excision Repair (BER) pathway, initiated by a DNA glycosylase.[5] Human Alkyladenine DNA Glycosylase (AAG), also known as MPG, is a monofunctional glycosylase with broad substrate specificity that efficiently recognizes and excises hypoxanthine.[6][7]
Mechanism of Recognition and Excision by AAG: AAG scans the DNA for damage and, upon encountering a lesion like hypoxanthine, employs a "base-flipping" mechanism.[1] The enzyme flips the this compound nucleotide out of the DNA helix and into its active site.[8] Within the active site, AAG catalyzes the hydrolytic cleavage of the N-glycosidic bond, releasing the free hypoxanthine base and leaving behind an apurinic/apyrimidinic (AP) site.[3][9] This AP site is then further processed by downstream BER enzymes, including AP Endonuclease 1 (APE1), DNA polymerase, and DNA ligase, to restore the correct base.[8]
Endonuclease V and Alternative Excision Repair (AER)
An alternative pathway for this compound repair is initiated by Endonuclease V (EndoV).[10] Unlike glycosylases that cleave the base-sugar bond, EndoV is an endonuclease that nicks the DNA backbone. E. coli EndoV hydrolyzes the second phosphodiester bond 3' to the this compound lesion, leaving a 3'-hydroxyl and a 5'-phosphate.[11] This action creates a nick that can be recognized by DNA polymerase I, which can then use its 3'->5' exonuclease activity to remove the this compound before initiating repair synthesis.[12]
Interestingly, while bacterial EndoV acts on DNA, human Endonuclease V (hEndoV) shows a strong preference for inosine-containing RNA substrates, suggesting a diverged function in eukaryotes.[8] However, hEndoV does retain a minor activity on this compound-containing DNA, particularly single-stranded DNA.[13]
Impact on Transcription Factor Binding
The effect of this compound on the binding of sequence-specific proteins like transcription factors (TFs) is less characterized than its interaction with repair enzymes. Since this compound is structurally similar to and can be read as guanosine (B1672433) by cellular machinery, its impact on TF binding is context-dependent.[14]
If a this compound replaces a deoxyadenosine at a position within a TF binding site where an A is not critical for recognition, the effect may be minimal. However, if the substitution occurs at a critical contact point, it could significantly alter binding affinity. For example, if a TF makes a specific hydrogen bond with the N6-amino group of adenine, its replacement with the C6-keto group of hypoxanthine would abolish this interaction, likely reducing binding affinity. Conversely, if a G is preferred at that position, the substitution could potentially enhance binding. Currently, comprehensive quantitative data (e.g., changes in Kd) for a wide range of TFs encountering this compound in their binding sites are limited, representing an important area for future research.[15][16]
Quantitative Data on this compound-Protein Interactions
Quantifying the binding affinity and enzymatic efficiency is crucial for understanding the specificity of these interactions. The following tables summarize available quantitative data.
Table 1: Single-Turnover Kinetic Parameters for Human AAG with this compound [3]
| DNA Substrate Context | kmax (s⁻¹) | K₁/₂ (nM) | Catalytic Efficiency (kmax/K₁/₂) (nM⁻¹s⁻¹) |
| This compound paired with Thymine (I·T) | 0.046 ± 0.002 | 190 ± 30 | 0.00024 |
| This compound in a single-nucleotide bulge | 0.044 ± 0.002 | 30 ± 5 | 0.0015 |
Data obtained from single-turnover kinetics experiments at 23 °C, pH 6.1. kmax represents the maximal rate of excision, and K₁/₂ is the enzyme concentration at which half the maximal rate is achieved, analogous to KM.[3]
Table 2: Qualitative Binding and Activity of Human Endonuclease V with this compound [13]
| DNA Substrate | Relative Binding Affinity | Relative Endonuclease Activity |
| Single-stranded DNA with I | +++++ | +++++ |
| Double-stranded DNA with G/I mismatch | ++++ | ++++ |
| Double-stranded DNA with T/I mismatch | +++ | +++ |
| Double-stranded DNA with A/I mismatch | ++ | ++ |
| Double-stranded DNA with C/I pair | + | + |
This table reflects the preferential order of binding and cleavage. The preference for catalytic activity directly correlates with the binding affinity for the respective substrates.[13]
Experimental Protocols
Studying the interaction of proteins with this compound-containing DNA requires specific biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a protein to a specific DNA sequence, including one containing this compound.
Methodology:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides (typically 25-50 bp), with one strand containing a this compound at the desired position.
-
Anneal the sense and antisense strands by heating to 95°C for 5 minutes in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA) and then slowly cooling to room temperature.[4]
-
Label the 5' end of the annealed duplex using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or use commercially available fluorescently-labeled oligonucleotides (e.g., IRDye®). Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order: binding buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., 1 µg poly(dI-dC)) to reduce non-specific binding, and the purified protein of interest at various concentrations.
-
Incubate on ice for 10-15 minutes to allow non-specific interactions to occur.
-
Add the labeled this compound-containing probe (e.g., 10-20 fmol, ~20,000 cpm) and incubate at room temperature for 20-30 minutes.[4]
-
For competition assays to prove specificity, add a 50-100 fold molar excess of unlabeled "cold" probe to a parallel reaction before adding the labeled probe.
-
-
Gel Electrophoresis and Detection:
-
Add 2 µL of 6x loading buffer (e.g., 30% glycerol, 0.25% bromophenol blue, without SDS).
-
Load samples onto a native 4-6% polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at a constant voltage (e.g., 150-200 V) at 4°C until the dye front has migrated appropriately.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen. Protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.
-
DNase I Footprinting
This technique identifies the specific DNA sequence a protein binds to by protecting it from DNase I cleavage.
Methodology:
-
Probe Preparation:
-
Binding and Digestion:
-
Incubate the labeled probe with varying concentrations of the binding protein in a footprinting buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl₂, 1 mM CaCl₂, 150 mM KCl).[6] Allow the binding to reach equilibrium (30-45 minutes at room temperature).
-
Add a pre-determined, limiting amount of DNase I to each reaction and incubate for exactly 1-2 minutes. The amount of DNase I should be titrated beforehand to achieve on average one cut per DNA molecule in the absence of binding protein.[3]
-
Stop the reaction by adding a stop solution (e.g., 0.6 M NH₄OAc, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA).[3]
-
-
Analysis:
-
Purify the DNA fragments by phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the pellets in a formamide (B127407) loading dye and run on a denaturing polyacrylamide (sequencing) gel alongside a G+A sequencing ladder of the same probe.
-
The region where the protein was bound will be protected from DNase I cleavage, appearing as a "footprint" or a gap in the ladder of DNA fragments compared to the control lane with no protein.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ).[15]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Use a streptavidin-coated sensor chip (e.g., Biacore CM5 chip with a streptavidin surface).
-
Synthesize a 5'-biotinylated DNA duplex containing the this compound lesion. This will be the "ligand".
-
Immobilize the biotinylated DNA onto the sensor chip surface at a low density (to avoid mass transport limitations) by injecting it over the activated flow cells.[16] One flow cell should be left unmodified or immobilized with a control DNA to serve as a reference.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the purified protein (the "analyte") in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least 10-fold below and 10-fold above the expected Kₑ.
-
Inject the analyte solutions over the flow cells at a constant flow rate (e.g., 30-50 µL/min).[16] The binding is measured in real-time as a change in resonance units (RU).
-
After the association phase, switch back to running buffer to monitor the dissociation phase.
-
Between analyte injections, regenerate the chip surface with a pulse of a regeneration solution (e.g., high salt buffer or low pH glycine) to remove all bound protein, if the interaction is reversible.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for bulk refractive index changes by subtracting the signal from the reference flow cell.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic constants kₐ and kₑ.
-
The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.
-
Conclusion and Future Directions
The interaction of this compound with DNA binding proteins is a critical aspect of genome maintenance. The primary response to this lesion is orchestrated by DNA repair enzymes, most notably the DNA glycosylase AAG, which initiates the highly efficient Base Excision Repair pathway. The structural and kinetic data available underscore the exquisite sensitivity of these enzymes to subtle changes in DNA structure. While the consequences of this compound on repair pathways are well-documented, its impact on other DNA-protein interactions, such as transcription factor binding, remains an under-explored frontier. Future studies employing quantitative techniques like SPR and next-generation sequencing-based methods will be invaluable in elucidating how this common DNA lesion modulates the broader landscape of protein-DNA interactions, with potential implications for gene regulation, drug development, and our understanding of mutagenesis.
References
- 1. Search for DNA damage by human alkyladenine DNA glycosylase involves early intercalation by an aromatic residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-steady-state kinetic analysis of damage recognition by human single-strand selective monofunctional uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Recognition of an Unpaired Lesion by a DNA Repair Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endonuclease V: an unusual enzyme for repair of DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human endonuclease V is a ribonuclease specific for inosine-containing RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkyladenine DNA glycosylase (Aag) in somatic hypermutation and class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of transcription factor-DNA binding affinity in a living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of transcription factor-DNA binding affinity in a living cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkyladenine DNA glycosylase (AAG) localizes to mitochondria and interacts with mitochondrial single-stranded binding protein (mtSSB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Searching for DNA lesions: structural evidence for lower- and higher-affinity DNA binding conformations of human alkyladenine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyinosine's Role in the Wobble Hypothesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The wobble hypothesis, first proposed by Francis Crick, elegantly explains the degeneracy of the genetic code, wherein a single tRNA anticodon can recognize multiple mRNA codons. This phenomenon is critically dependent on non-Watson-Crick base pairing at the third position of the codon. The nucleoside inosine (B1671953) (I), particularly at the 'wobble' position (34) of the tRNA anticodon, is a key player in this mechanism. While the canonical wobble hypothesis pertains to riboinosine in the context of RNA, the study of its deoxyribonucleoside counterpart, deoxyinosine, in DNA duplexes provides invaluable quantitative insights into the thermodynamic principles governing these flexible base pairings. This technical guide delves into the core role of inosine in the wobble hypothesis, presents thermodynamic data from this compound-based studies as a powerful analytical model, and provides detailed experimental protocols for investigating these phenomena.
Introduction: The Wobble Hypothesis and the Central Role of Inosine
The fidelity of protein synthesis relies on the precise interaction between the mRNA codon and the tRNA anticodon. While the first two positions of the codon form standard Watson-Crick base pairs with the anticodon, the third position exhibits more flexibility, a phenomenon Crick termed "wobble".[1][2][3] This flexibility allows a single tRNA species to decode multiple synonymous codons, which is essential given that most organisms have fewer than the 61 tRNA species that would be required for unique codon-anticodon pairing.[1][4]
Inosine (I), a deaminated form of adenosine (B11128), is frequently found at the first position (5' end) of the tRNA anticodon, which corresponds to the third, or 'wobble', position of the mRNA codon.[5][6] The chemical structure of inosine allows it to form hydrogen bonds with cytosine (C), adenine (B156593) (A), and uracil (B121893) (U), making it a "promiscuous" or versatile pairing base.[3][4][5] This capability significantly expands the decoding capacity of a single tRNA. For instance, a tRNA with the anticodon IGC can recognize the codons GCU, GCC, and GCA.[7]
The formation of inosine in tRNA is a post-transcriptional modification catalyzed by adenosine deaminases acting on tRNA (ADATs) in eukaryotes and TadA in bacteria.[8][9][10] This enzymatic conversion of adenosine to inosine at position 34 of the anticodon is crucial for the viability of many organisms, underscoring the fundamental importance of wobble pairing in translation.[9][11]
While the wobble hypothesis is fundamentally an RNA-based mechanism, the thermodynamic stability of the non-canonical pairs (I-U, I-C, I-A) is the physical basis for this flexibility. This compound, the DNA analogue of inosine, serves as an excellent model for quantifying the energetic contributions of these pairings. It is also utilized in molecular biology applications such as degenerate PCR primers and probes where promiscuous pairing is advantageous.[1][4]
Biochemical Properties and Pairing of this compound
This compound is structurally identical to deoxyguanosine but lacks the exocyclic amino group at the C2 position. This seemingly minor difference has profound implications for its base-pairing potential. While deoxyguanosine forms a strong, three-hydrogen-bond pair with deoxycytidine, this compound can form stable two-hydrogen-bond pairs with deoxycytidine (dI-dC), deoxyadenosine (B7792050) (dI-dA), and thymidine (B127349) (dI-dT), as well as a less stable pair with deoxyguanosine (dI-dG).[1][4]
The relative stability of these pairings is a critical factor. Thermodynamic studies on DNA duplexes containing this compound have established a clear hierarchy of stability.
Caption: Inosine at the wobble position of the tRNA anticodon can pair with U, C, or A.
Quantitative Data: Thermodynamics of this compound Pairing
The stability of DNA duplexes containing this compound has been systematically investigated using UV melting analysis. By measuring the melting temperature (Tm) of oligonucleotides at various concentrations, it is possible to derive the nearest-neighbor thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide a quantitative basis for predicting the stability of any DNA duplex containing these non-canonical pairs.
A comprehensive study by Watkins and SantaLucia (2005) determined the nearest-neighbor thermodynamic parameters for this compound paired with dC, dA, dT, and dG.[1][4] The general trend in decreasing stability for these pairs is I·C > I·A > I·T ≈ I·G.[1][4]
Table 1: Nearest-Neighbor Free Energy Parameters (ΔG°₃₇) for this compound Pairs
| 5'-XY-3' / 3'-Z(dI)-5' | X=A, Y=dI, Z=T | X=T, Y=dI, Z=A | X=C, Y=dI, Z=G | X=G, Y=dI, Z=C |
| vs. dC | -1.53 | -1.25 | -2.08 | -2.14 |
| vs. dA | -1.27 | -1.02 | -1.63 | -1.60 |
| vs. dT | -1.13 | -0.82 | -1.48 | -1.54 |
| vs. dG | -1.09 | -0.58 | -1.28 | -1.62 |
All values are in kcal/mol and are adapted from Watkins and SantaLucia, Nucleic Acids Research, 2005.[1][4]
Table 2: Nearest-Neighbor Enthalpy (ΔH°) and Entropy (ΔS°) Parameters for this compound Pairs
| 5'-XY-3' / 3'-Z(dI)-5' | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| X=A, Y=dI, Z=T | X=T, Y=dI, Z=A | X=C, Y=dI, Z=G | X=G, Y=dI, Z=C | |||||
| vs. dC | -8.0 | -20.8 | -7.2 | -19.1 | -9.2 | -22.9 | -9.6 | -24.0 |
| vs. dA | -7.5 | -20.0 | -6.6 | -18.0 | -8.4 | -21.8 | -8.1 | -20.9 |
| vs. dT | -7.4 | -20.1 | -5.7 | -15.7 | -8.1 | -21.3 | -8.4 | -22.0 |
| vs. dG | -7.8 | -21.5 | -5.4 | -15.5 | -7.4 | -19.7 | -9.0 | -23.7 |
All values are adapted from Watkins and SantaLucia, Nucleic Acids Research, 2005.[1][4]
Experimental Protocols
Determination of Thermodynamic Parameters by UV Melting
This protocol outlines the measurement of thermodynamic parameters for DNA duplexes containing this compound.
Methodology:
-
Oligonucleotide Synthesis and Purification: Synthesize complementary oligonucleotides, one containing this compound at the desired position, using standard phosphoramidite (B1245037) chemistry. Purify the oligonucleotides by HPLC or PAGE.
-
Quantification: Accurately determine the concentration of each single-stranded oligonucleotide using UV absorbance at 260 nm at a high temperature (e.g., 85°C) where no secondary structure exists.[4] The extinction coefficient for inosine-containing oligos can be estimated by averaging the extinctions of equivalent sequences with cytosine and thymine (B56734) substitutions.[4]
-
Sample Preparation: Prepare a series of duplex samples with varying total strand concentrations (typically over an 80- to 100-fold range) in a buffer solution (e.g., 1.0 M NaCl, 10 mM sodium cacodylate, 0.5 mM Na₂EDTA, pH 7).[4][12]
-
UV Melting: Measure the absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a thermal controller.[4]
-
Data Analysis:
-
For each concentration, determine the melting temperature (Tm), which is the temperature at which 50% of the duplex has dissociated. This is typically found from the maximum of the first derivative of the melting curve.[14]
-
Plot 1/Tm (in Kelvin) versus ln(CT), where CT is the total strand concentration.
-
The thermodynamic parameters (ΔH° and ΔS°) can be derived from the slope and intercept of this plot, as described by the equation: 1/Tm = (R/ΔH°)ln(CT) + (ΔS°/ΔH°).
-
Alternatively, use non-linear regression to fit the absorbance vs. temperature profiles directly to a two-state model to solve for ΔH° and ΔS°.[4]
-
Caption: Experimental workflow for determining thermodynamic parameters via UV melting.
Ribosome Profiling to Assess Codon Occupancy
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of translation, allowing for the quantification of ribosome occupancy at codon resolution. This can reveal the in vivo effects of inosine-mediated wobble pairing on translation elongation.
Methodology:
-
Cell Lysis and Ribosome Stalling:
-
Treat cultured cells with a translation elongation inhibitor (e.g., cycloheximide (B1669411) at 100 µg/mL) to freeze ribosomes on the mRNA. For studying initiation, a brief pre-treatment with harringtonine (B1672945) (2 µg/mL for 120s) can be used.[15]
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.[15]
-
-
Nuclease Footprinting:
-
Digest the cell lysate with RNase I to degrade mRNA not protected by ribosomes. The ribosome protects a ~30 nucleotide fragment of mRNA (the "footprint").[15]
-
-
Monosome Isolation:
-
Isolate the 80S monosome-mRNA complexes by sucrose (B13894) density gradient ultracentrifugation.[8][16]
-
-
Footprint Extraction:
-
Library Preparation:
-
Sequencing and Data Analysis:
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference transcriptome.
-
Analyze the distribution of reads to determine ribosome occupancy at each codon, revealing potential pauses or altered decoding speeds at codons recognized by inosine-containing tRNAs.
-
In Vitro Translation Assay with Modified mRNA
This assay directly measures the impact of inosine within an mRNA codon on the rate and fidelity of amino acid incorporation.
Methodology:
-
Preparation of Components:
-
Reaction Setup:
-
Analysis of Translation Products:
-
Quench the reaction at various time points.
-
Digest the resulting peptides with a specific protease (e.g., Lys-C).[12]
-
Analyze the peptide fragments by mass spectrometry to identify the incorporated amino acids at the position corresponding to the inosine-containing codon.[12] This will reveal the decoding outcome (e.g., if inosine is read as G, A, or U).
-
Quantify the amount of radiolabeled peptide product over time to determine the rate of translation.
-
Conclusion
The presence of inosine at the wobble position of the tRNA anticodon is a cornerstone of the degeneracy and efficiency of the genetic code. While this is an RNA-centric mechanism, the thermodynamic principles that govern its flexible pairing are universal. The study of this compound in DNA duplexes provides a robust and quantitative framework for understanding the stability of the non-canonical I·C, I·A, and I·U pairs that are central to the wobble hypothesis. The experimental protocols detailed herein—spanning thermodynamics, in vivo translation profiling, and in vitro biochemical assays—provide a powerful toolkit for researchers and drug development professionals to further dissect the intricacies of codon recognition, translational control, and the design of nucleic acid-based therapeutics that leverage or must account for these fundamental principles of molecular biology.
References
- 1. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wobble base pair - Wikipedia [en.wikipedia.org]
- 4. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 17. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 18. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]
The Structural Aberration: A Technical Guide to the Impact of Deoxyinosine on DNA Helix Formation
For Researchers, Scientists, and Drug Development Professionals
Deoxyinosine (dI), a naturally occurring purine (B94841) nucleoside, represents a significant structural anomaly within the canonical double helix of DNA. Arising from the deamination of deoxyadenosine, its presence can have profound implications for DNA stability, replication, and repair, making it a critical area of study for researchers in molecular biology and drug development. This technical guide provides an in-depth analysis of the structural impact of this compound on DNA helix formation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Thermodynamic Destabilization: A Quantitative Overview
The substitution of a standard Watson-Crick base pair with a this compound-containing pair invariably leads to a decrease in the thermal stability of the DNA duplex. The extent of this destabilization is contingent upon the base opposite to this compound and the neighboring base sequence.
The general order of stability for this compound (I) paired with the four canonical bases is: I:C > I:A > I:T ≈ I:G [1][2][3][4][5]
This hierarchy underscores that while this compound can pair with all four bases, it does so with varying degrees of thermodynamic penalty compared to a standard G:C or A:T pair. I:C pairing is the most stable among the mismatched pairs involving inosine (B1671953), though it is still less stable than a canonical A:T pair.[1]
Table 1: Thermodynamic Parameters of this compound-Containing DNA Duplexes
The following table summarizes the nearest-neighbor thermodynamic parameters for various this compound pairs. These values are crucial for predicting the melting temperature (Tm) of oligonucleotides containing this compound, a vital consideration in probe and primer design.
| Nearest-Neighbor Pair (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| I·C Pairs | |||
| AI/TC | -8.1 | -22.1 | -1.5 |
| CI/GC | -9.0 | -24.1 | -1.9 |
| GI/CC | -10.5 | -28.5 | -1.7 |
| TI/AC | -7.0 | -19.4 | -1.2 |
| I·A Pairs | |||
| AI/TA | -6.3 | -18.1 | -0.7 |
| CI/GA | -7.8 | -22.6 | -0.8 |
| GI/CA | -8.1 | -23.4 | -0.9 |
| TI/AA | -5.9 | -17.2 | -0.6 |
| I·T Pairs | |||
| AI/TT | -4.9 | -14.3 | -0.5 |
| CI/GT | -6.9 | -20.6 | -0.5 |
| GI/CT | -7.0 | -20.9 | -0.5 |
| TI/AT | -5.2 | -15.4 | -0.4 |
| I·G Pairs | |||
| AI/TG | -6.0 | -17.9 | -0.5 |
| CI/GG | -7.5 | -22.3 | -0.6 |
| GI/CG | -7.9 | -23.2 | -0.7 |
| TI/AG | -5.8 | -17.3 | -0.4 |
Data adapted from Watkins & SantaLucia (2005). Thermodynamic parameters were determined for DNA duplexes in 1 M NaCl.[6]
Structural Perturbations within the DNA Helix
The presence of this compound induces localized and sometimes global conformational changes in the DNA double helix. These alterations are a direct consequence of the unique base pairing geometry and the absence of the exocyclic amino group found in guanine.
Key Structural Impacts:
-
Non-Canonical Conformations: Circular dichroism (CD) spectroscopy reveals that DNA containing multiple I:C pairs can adopt non-canonical helical conformations, deviating from the standard B-form DNA.[7]
-
Minor Groove Narrowing: X-ray crystallography of a highly inosine-substituted DNA decamer has shown an A-tract-like conformation characterized by a uniformly narrow minor groove.[7]
-
Sugar Pucker Alterations: In such inosine-rich duplexes, the sugar puckers can shift from the typical C2'-endo conformation of B-DNA to a C1'-exo conformation.[7]
-
Local Distortion: While a single this compound substitution might only cause subtle local distortions, the cumulative effect of multiple substitutions can significantly alter the overall helical geometry.[7][8]
Implications for DNA-Protein Interactions and Biological Processes
The structural changes induced by this compound have significant consequences for biological processes that rely on specific DNA recognition and processing.
-
DNA Repair: this compound in DNA is recognized as a lesion by the base excision repair (BER) pathway.[9][10] The enzyme alkyladenine DNA glycosylase (AAG) can recognize and excise this compound, initiating the repair process.[11] Another repair pathway involves endonuclease V, which cleaves the phosphodiester backbone 3' to the this compound.[10][12]
-
Replication: During DNA replication, polymerases tend to interpret this compound as guanine, leading to the incorporation of cytosine in the daughter strand.[4][13] This can result in A:T to G:C transition mutations if the initial this compound arose from the deamination of adenine.
-
Transcription: In the context of RNA, inosine is interpreted as guanosine (B1672433) by the translational machinery.[14][15]
Below is a diagram illustrating the DNA repair pathway for this compound.
Caption: DNA repair pathways for this compound.
Experimental Protocols for Studying this compound's Impact
A variety of biophysical and structural biology techniques are employed to elucidate the effects of this compound on DNA structure and stability.
Thermal Melting Analysis (UV-Vis Spectroscopy)
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of DNA duplexes containing this compound.
Methodology:
-
Sample Preparation: Synthesize and purify complementary single-stranded DNA oligonucleotides, one of which contains the this compound substitution. Anneal the strands by heating to 95°C for 5 minutes followed by slow cooling to room temperature in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
-
Data Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/min or 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[16]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve. Thermodynamic parameters can be derived by analyzing the shape of the melting curve and by performing concentration-dependent melting experiments.
The following diagram outlines the workflow for thermal melting analysis.
Caption: Workflow for DNA thermal melting analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information about this compound-containing DNA in solution.
Methodology:
-
Sample Preparation: Prepare a concentrated (mM range) and highly pure sample of the this compound-containing DNA duplex in a suitable NMR buffer (e.g., 50 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 6.5) in D₂O or H₂O/D₂O (9:1).[16]
-
Data Acquisition: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).[16] Acquire a series of one- and two-dimensional NMR experiments, such as 1D ¹H, 2D NOESY (Nuclear Overhauser Effect Spectroscopy), and 2D TOCSY (Total Correlation Spectroscopy).[17]
-
Data Analysis: Assign the proton resonances to specific nucleotides in the DNA sequence. The NOESY data provides through-space distance constraints between protons, which are used to calculate a three-dimensional structure of the DNA duplex.[8][18]
X-ray Crystallography
Objective: To determine the atomic-resolution three-dimensional structure of this compound-containing DNA in a crystalline state.
Methodology:
-
Crystallization: Synthesize and purify the this compound-containing oligonucleotide. Screen a wide range of crystallization conditions (e.g., varying pH, salt concentration, and precipitant) to obtain well-diffracting crystals.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam.[19][20] The diffraction pattern is recorded on a detector.[21][22][23]
-
Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the DNA into the electron density and refine the model to best fit the experimental data.[24][25]
Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall helical conformation of this compound-containing DNA in solution.[26][27][28]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the DNA duplex in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 6.6).[7]
-
Data Acquisition: Use a CD spectropolarimeter to measure the differential absorption of left and right circularly polarized light over a range of wavelengths (typically 210-320 nm).[7]
-
Data Analysis: The resulting CD spectrum is characteristic of the DNA's secondary structure. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm, while A-form and Z-form DNA have distinct spectral signatures.[29]
Conclusion
The presence of this compound in a DNA duplex introduces a significant structural and thermodynamic perturbation. This "universal base," while capable of pairing with all four canonical bases, does so at a cost to helical stability. The resulting alterations in DNA conformation have far-reaching biological consequences, influencing DNA repair, replication fidelity, and interactions with other molecules. A thorough understanding of these effects, gained through the application of the experimental techniques outlined in this guide, is paramount for researchers and professionals in fields ranging from molecular biology to the development of novel therapeutics. The quantitative data and methodologies presented here provide a solid foundation for further investigation into the multifaceted role of this compound in the intricate world of nucleic acid structure and function.
References
- 1. Base pairing involving this compound: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the base pairing properties of this compound by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of inosine-substituted duplex DNA by circular dichroism and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Recognition of an Unpaired Lesion by a DNA Repair Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endonuclease V-mediated this compound excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 18. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologydiscussion.com [biologydiscussion.com]
- 20. X-ray crystallography and the elucidation of the structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mun.ca [mun.ca]
- 22. Franklin's X-ray diffraction, explanation of X-ray pattern. :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 23. Photograph 51, by Rosalind Franklin (1952) | Embryo Project Encyclopedia [embryo.asu.edu]
- 24. Inosine.adenine base pairs in a B-DNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inosine.adenine base pairs in a B-DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Conformational plasticity of DNA secondary structures: probing the conversion between i-motif and hairpin species by circular dichroism and ultraviolet resonance Raman spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. Natural and magnetic circular dichroism spectra of nucleosides: effect of the dynamics and environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00076D [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Deoxyinosine in Degenerate PCR Primer Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxyinosine in Degenerate PCR
Degenerate PCR is a powerful technique used to amplify and identify novel genes or members of gene families when only limited sequence information, often derived from conserved protein motifs, is available. This method employs primers that are a mixture of sequences containing multiple nucleotide possibilities at specific positions to account for the degeneracy of the genetic code. This compound (dI), a purine (B94841) analog, serves as a "universal" base, capable of pairing with all four standard DNA bases (A, T, G, and C).[1][2] Incorporating this compound into degenerate primers can significantly reduce the complexity of the primer mixture, thereby enhancing the specificity and efficiency of the PCR amplification.[1][3] This document provides detailed application notes and protocols for the effective use of this compound in degenerate PCR primer design.
Principles of this compound in Primer Design
This compound is structurally similar to deoxyguanosine but lacks the 2-amino group. This allows it to form hydrogen bonds with all four canonical bases, although with varying stability. The order of stability for these pairings is generally considered to be I:C > I:A > I:T ≈ I:G.[1][4] This preferential binding, particularly to cytosine, is a critical consideration during primer design.[1] During PCR, when a DNA polymerase encounters an inosine (B1671953) residue on the template strand, it preferentially incorporates a cytosine into the newly synthesized strand.[3]
Advantages of Using this compound:
-
Reduced Primer Degeneracy: The primary advantage is the significant reduction in the number of different primer sequences required in a single reaction. This increases the effective concentration of the correct primer, leading to improved amplification yield and specificity.[1][3]
-
Simplified Primer Synthesis: Incorporating inosine simplifies the synthesis process compared to creating a complex mixture of degenerate bases at a single position.
-
Enhanced Specificity: By reducing the overall degeneracy, the likelihood of non-specific amplification is decreased, resulting in cleaner PCR products.[3]
Disadvantages and Considerations:
-
Preferential Binding: The non-uniform binding affinity of inosine for the four bases can introduce bias in the amplification of different target sequences.[1]
-
Incompatibility with Proofreading Polymerases: Some DNA polymerases with 3' to 5' exonuclease (proofreading) activity, such as Pfu and Deep Vent, may stall or exhibit reduced efficiency when encountering inosine in the primer or template.[5] However, Taq polymerase and some modified proofreading enzymes like U1Tma have been shown to work effectively with inosine-containing primers.[5]
-
Impact on Melting Temperature (Tm): The presence of inosine can lower the melting temperature of the primer-template duplex compared to a G-C pair. This needs to be accounted for when determining the optimal annealing temperature for the PCR.
-
Positional Effects: The position of the inosine residue within the primer can significantly impact amplification efficiency. It is generally recommended to avoid placing inosine at the 3' end of the primer.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of this compound on PCR efficiency.
Table 1: Effect of this compound Position and Number on PCR Amplification Rate
| Primer Location | Number of Inosines | Position of Inosine | Effect on Amplification Rate | Reference |
| Forward Primer | 1 | Internal | No significant effect | [6][7] |
| Forward Primer | 1 | Near 3' terminus | Can reduce amplification rate | [6][7] |
| Reverse Primer | 1 | Multiple internal positions | Significantly reduced amplification rate | [6][7] |
| Forward/Reverse | 4-5 | Distributed | Tolerated with some decline in rates | [6][7] |
| Forward/Reverse | >5 | Distributed | Often leads to amplification failure | [6][7] |
Table 2: Comparison of this compound Primers vs. Mixed-Base Degenerate Primers
| Parameter | This compound-Containing Primers | Mixed-Base Degenerate Primers | Reference |
| Specificity | Generally higher, fewer non-specific products | Can lead to more non-specific amplification due to higher degeneracy | [3] |
| Yield | Can be higher due to increased effective primer concentration | May be lower if the degeneracy is very high | [3] |
| Design Complexity | Simpler to design and synthesize for highly degenerate positions | Can be complex to design to balance degeneracy and specificity | [7] |
| Bias | Potential for bias due to preferential binding of inosine to cytosine | Less biased in terms of base preference at the degenerate position | [1] |
Experimental Protocols
General Workflow for Degenerate PCR Using this compound
Caption: Workflow for degenerate PCR with this compound primers.
Detailed Protocol for Amplification of a Conserved Gene Family Member
This protocol provides a starting point for amplifying a target gene using degenerate primers containing this compound. Optimization, particularly of the annealing temperature, is crucial for success.
1. Primer Design:
-
Align protein sequences of known members of the gene family to identify conserved regions.
-
Select two conserved regions of 6-8 amino acids, separated by a suitable distance (e.g., 200-1000 bp).
-
Back-translate the amino acid sequences into DNA sequences, noting all possible codons.
-
At positions with 3- or 4-fold degeneracy, substitute the degenerate base with this compound.
-
Ensure the 3'-most nucleotide of each primer is not this compound and has a strong match to the consensus sequence.
-
Calculate the theoretical melting temperature (Tm) of the primers, treating inosine as a G for a conservative estimate, but be aware that the actual Tm may be lower.
2. PCR Reaction Setup:
| Component | Final Concentration | Volume (for 50 µL reaction) |
| 10X PCR Buffer (without MgCl₂) | 1X | 5 µL |
| MgCl₂ (50 mM) | 1.5 - 2.5 mM | 1.5 - 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 - 1.0 µM | 1 - 5 µL |
| Reverse Primer (10 µM) | 0.2 - 1.0 µM | 1 - 5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 - 2.5 Units | 0.25 - 0.5 µL |
| Template DNA (genomic or cDNA) | 50 - 200 ng | 1 - 5 µL |
| Nuclease-free Water | - | to 50 µL |
3. PCR Cycling Conditions (Gradient PCR for Optimization):
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 30 sec | |
| Annealing | 45-65 (Gradient) | 45 sec | 35-40 |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ | 1 |
4. Analysis of PCR Products:
-
Run 5-10 µL of the PCR product on a 1-1.5% agarose (B213101) gel stained with a suitable DNA dye.
-
Identify the annealing temperature that gives the most specific band of the expected size.
-
Purify the desired PCR product from the gel or directly from the PCR reaction.
-
Sequence the purified product to confirm its identity.
-
The sequenced fragment can then be used for cloning, probe generation, or to design specific primers for further experiments.
Logical Relationships and Considerations
The decision to use this compound in degenerate primer design involves weighing its advantages against its limitations.
References
- 1. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 2. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oligonucleotide Synthesis with Deoxyinosine Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside that lacks an amino group at the 6-position, distinguishing it from deoxyguanosine. In the realm of molecular biology and drug development, this compound is a valuable tool due to its ability to act as a universal base, capable of pairing with all four standard DNA bases (A, C, G, and T) with a degree of stability. This property makes it particularly useful in probes for screening DNA libraries, in primers for the polymerase chain reaction (PCR) of targets with sequence degeneracy, and in various therapeutic and diagnostic applications.
This document provides a detailed protocol for the automated solid-phase synthesis of oligonucleotides containing this compound using phosphoramidite (B1245037) chemistry. The protocol covers the entire workflow from the preparation of the this compound phosphoramidite to the final purification of the synthesized oligonucleotide.
Experimental Protocols
The synthesis of oligonucleotides containing this compound follows the well-established phosphoramidite method, which is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation. This compound is introduced as a phosphoramidite monomer during the coupling step.
Materials and Reagents
Standard phosphoramidites for dA(Bz), dC(Ac), dG(iBu), and dT, this compound phosphoramidite, solid support (e.g., controlled pore glass - CPG), activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile), capping solution A (acetic anhydride (B1165640)/lutidine/THF) and B (16% N-methylimidazole in THF), oxidizing solution (iodine in THF/water/pyridine), deblocking solution (3% trichloroacetic acid in dichloromethane), anhydrous acetonitrile (B52724), cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide), and purification buffers.
Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer. The following steps are repeated for each nucleotide addition, including the incorporation of this compound.
Step 1: Deblocking (Detritylation) The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with a deblocking solution, typically 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling The this compound phosphoramidite (or any other phosphoramidite) is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] Given that this compound is a modified base, a longer coupling time compared to standard bases is recommended to ensure high coupling efficiency.[2]
Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.[2]
Step 4: Oxidation The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, usually an iodine solution.[1]
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone and the nucleobases are removed.
Standard Deprotection: The most common method for cleavage and deprotection is treatment with concentrated ammonium hydroxide (B78521) at an elevated temperature.[3] This procedure effectively removes the cyanoethyl phosphate protecting groups and the acyl protecting groups from the standard bases. This compound itself does not have an exocyclic amine that requires protection, simplifying the deprotection process in that regard.
-
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Heat the vial at 55°C for 8-12 hours.
-
Cool the vial, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness.
-
Mild Deprotection: For oligonucleotides containing sensitive modifications in addition to this compound, milder deprotection conditions may be necessary.[4][5]
-
UltraMILD Deprotection: This involves using base-labile protecting groups on the standard phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and deprotecting with 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4 hours.[4][5]
Purification of the Oligonucleotide
Purification is essential to remove truncated sequences (failure sequences) and other impurities generated during synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used method for purifying oligonucleotides.[6][7]
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[6][7] It is particularly effective for "DMT-on" purification, where the final 5'-DMT group is left on the full-length product, making it significantly more hydrophobic than the failure sequences.
-
Procedure (DMT-on):
-
Resuspend the crude, deprotected oligonucleotide with the 5'-DMT group intact in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) - TEAA).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in a buffer such as 0.1 M TEAA.
-
Collect the peak corresponding to the DMT-on oligonucleotide.
-
Remove the DMT group by treatment with 80% acetic acid.
-
Desalt the purified oligonucleotide.
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of the phosphate backbone. It is very effective at separating oligonucleotides of different lengths.[6]
Data Presentation
The following tables summarize key quantitative data for the synthesis of oligonucleotides containing this compound.
Table 1: Reagent Concentrations and Reaction Times for Oligonucleotide Synthesis Cycle
| Step | Reagent | Concentration | Typical Time (Standard Bases) | Recommended Time (this compound) |
| Deblocking | 3% TCA in DCM | 3% (w/v) | 60 - 120 seconds | 60 - 120 seconds |
| Coupling | Phosphoramidite | 0.1 M | 30 - 60 seconds | 180 - 300 seconds |
| Activator (ETT) | 0.45 M | 30 - 60 seconds | 180 - 300 seconds | |
| Capping | Capping A + B | N/A | 30 - 60 seconds | 30 - 60 seconds |
| Oxidation | Iodine Solution | 0.02 - 0.1 M | 30 - 60 seconds | 30 - 60 seconds |
Table 2: Deprotection Conditions
| Method | Reagent | Temperature | Duration |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours |
Table 3: HPLC Purification Parameters
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) |
| Stationary Phase | C18 or C8 | Quaternary ammonium functionalized resin |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 | 20 mM Sodium Phosphate, pH 8.5 |
| Mobile Phase B | Acetonitrile | 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5 |
| Gradient | Linear gradient of Mobile Phase B | Linear gradient of Mobile Phase B |
| Detection | UV at 260 nm | UV at 260 nm |
Visualizations
Caption: Workflow of oligonucleotide synthesis with this compound.
Conclusion
The incorporation of this compound into synthetic oligonucleotides is a straightforward process using standard phosphoramidite chemistry with minor modifications to the standard protocol. The key considerations are an extended coupling time for the this compound phosphoramidite to ensure high incorporation efficiency and the selection of an appropriate deprotection strategy based on the presence of other sensitive moieties in the sequence. Following the detailed protocols and guidelines presented in these application notes will enable researchers, scientists, and drug development professionals to reliably synthesize high-quality this compound-containing oligonucleotides for a wide range of applications.
References
- 1. Oligonucleotide synthesis under mild deprotection conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. labcluster.com [labcluster.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
Application of Deoxyinosine in Site-Directed Mutagenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a fundamental technique in molecular biology, enabling the precise alteration of DNA sequences to study gene function, protein structure, and to engineer novel proteins with desired properties. The use of nucleoside analogs, such as deoxyinosine, offers a powerful and versatile tool for introducing mutations. This compound is a purine (B94841) nucleoside that differs from deoxyadenosine (B7792050) by the absence of an amino group at the 6th position. This structural feature allows this compound to form base pairs with all four standard DNA bases (A, C, G, and T), a property that is exploited in mutagenesis.[1][2] When a DNA polymerase encounters a this compound residue in the template strand, it can incorporate any of the four natural deoxynucleoside triphosphates (dNTPs) opposite to it, leading to the introduction of a mutation in the subsequent round of DNA replication.[3] This promiscuous base-pairing capability makes this compound a valuable tool for both targeted and random mutagenesis strategies.
Applications in Mutagenesis
The unique properties of this compound allow for its application in two main types of mutagenesis:
-
Site-Directed Mutagenesis with this compound-Containing Primers: In this approach, a synthetic oligonucleotide primer containing a this compound residue at a specific position is used to introduce a mutation at a defined site. This method is particularly useful when a mixture of amino acids is desired at a specific codon to create a library of protein variants. Using a primer with this compound at one position of a codon can lead to the incorporation of all four bases, resulting in a variety of amino acid substitutions at that site. This approach can be more efficient and cost-effective than using degenerate primers, which are mixtures of oligonucleotides.[4]
-
Random Mutagenesis with this compound Triphosphate (dITP): this compound can also be supplied as a deoxynucleoside triphosphate (dITP) in a PCR reaction to induce random mutations throughout a target DNA sequence. During PCR, dITP is incorporated into the newly synthesized DNA strand. In subsequent PCR cycles, the incorporated inosine (B1671953) is read as guanine (B1146940) by the DNA polymerase, leading to the incorporation of cytosine in the complementary strand. This results in A-to-G or T-to-C transition mutations.[3] The frequency of mutations can be controlled by adjusting the concentration of dITP in the reaction.[5][6] A more advanced technique involves the use of reversibly-terminated this compound triphosphates (rtITPs) for massively parallel single nucleotide mutagenesis, which allows for the creation of systematic allelic series with a very low incidence of multiple mutations per molecule.[7][8]
Data Presentation
The efficiency and characteristics of mutagenesis methods employing this compound can be compared with other common techniques. The following table summarizes key quantitative data.
| Mutagenesis Method | Primary Mutation Type | Mutation Frequency | Secondary Mutations | Key Advantages | Key Disadvantages |
| This compound-Containing Primers | Mixed base at a specific site | High at the target site | Low | Cost-effective for creating libraries at a single codon; high specificity.[4] | Limited to targeted sites; potential for bias in base incorporation. |
| Random Mutagenesis with dITP | A/T to G/C transitions | Adjustable (e.g., 10⁻³ to 10⁻²)[5] | Can be significant | Simple to implement; mutation rate is tunable by altering dITP concentration.[5][6] | Biased towards transition mutations; potential for PCR inhibition at high dITP concentrations. |
| Reversibly-Terminated dITP (rtITP) | Single nucleotide substitutions | ~8% singleton mutants per 100bp | Very Low (~1-5% of clones with >1 mutation)[7][8] | Generates libraries with predominantly single mutations; systematic mutagenesis.[7][8] | Requires specialized reagents (rtITPs) and protocols.[7] |
| Error-Prone PCR (epPCR) | Transitions and transversions | Variable (typically 10⁻³ to 10⁻²) | High | Inexpensive and widely used.[7] | High frequency of multiple mutations; biased mutation spectrum.[7] |
| QuikChange™ Site-Directed Mutagenesis | Any specific mutation | High (>80% efficiency) | Low | High fidelity for specific point mutations, insertions, or deletions. | Requires specific primer design and is not suitable for random mutagenesis. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis Using a this compound-Containing Primer
This protocol is an adaptation of the QuikChange™ site-directed mutagenesis method for the use of a this compound-containing primer to create a library of mutations at a specific codon.
1. Primer Design:
- Design a pair of complementary primers (25-45 bases in length) containing the desired mutation site.
- In one or both primers, replace the first or second base of the target codon with this compound (I). For example, to mutagenize a codon NNN, a primer could contain NIN or INN.
- The this compound residue should be flanked by at least 10-15 bases of correct sequence on both sides.[5]
- The primers should have a melting temperature (Tm) of ≥78°C.
- Primers should be purified by PAGE or HPLC to ensure they are full-length.
2. PCR Amplification:
- Set up the PCR reaction in a 50 µL volume:
- 5 µL of 10x reaction buffer
- 10-50 ng of dsDNA plasmid template
- 125 ng of forward primer
- 125 ng of reverse primer
- 1 µL of dNTP mix (10 mM each)
- 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Nuclease-free water to 50 µL
- Perform PCR using the following cycling conditions:
- Initial Denaturation: 95°C for 30 seconds
- 18 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 5 minutes
3. DpnI Digestion of Parental DNA:
- Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
- Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental DNA template.[9]
4. Transformation:
- Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
- Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Analysis:
- Pick several colonies and isolate the plasmid DNA.
- Sequence the plasmid DNA to confirm the presence of the desired mutations at the target site.
Protocol 2: Random Mutagenesis Using this compound Triphosphate (dITP)
This protocol describes a method for introducing random mutations into a target gene using PCR with dITP.
1. PCR Amplification:
- Set up two parallel PCR reactions in 50 µL volumes. One reaction will contain dITP, and the other will be a control without dITP.
- Reaction Mix with dITP:
- 5 µL of 10x PCR buffer (without MgCl₂)
- x µL of MgCl₂ (optimize concentration, typically 1.5-2.5 mM)
- 10-50 ng of DNA template
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 1 µL of dNTP mix (10 mM each dATP, dCTP, dGTP, dTTP)
- x µL of dITP (10 mM stock; adjust volume to achieve desired mutation frequency, e.g., 0.1-1 mM final concentration)
- 0.5 µL of Taq DNA polymerase
- Nuclease-free water to 50 µL
- Control Reaction Mix: Prepare as above but replace dITP with nuclease-free water.
- Perform PCR using standard cycling conditions appropriate for the template and primers.
2. Purification of PCR Products:
- Run the PCR products on an agarose (B213101) gel to confirm amplification.
- Purify the PCR product of the correct size from the dITP-containing reaction using a gel extraction kit or PCR purification kit.
3. Cloning and Analysis:
- Clone the purified, mutated PCR product into a suitable vector.
- Transform the ligation product into competent E. coli cells.
- Isolate plasmid DNA from several individual colonies.
- Sequence the inserts to determine the mutation frequency and spectrum.
Mandatory Visualizations
Caption: Mechanism of this compound-induced mutation.
Caption: Workflow for this compound primer mutagenesis.
Caption: Workflow for random mutagenesis using dITP.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. elifesciences.org [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Random mutagenesis by using mixtures of dNTP and dITP in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient random mutagenesis method with adjustable mutation frequency by use of PCR and dITP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Massively parallel single nucleotide mutagenesis using reversibly-terminated inosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols for the Use of Deoxyinosine in Primers for Sequencing Unknown Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sequencing of unknown genomic or complementary DNA (cDNA) regions is a cornerstone of molecular biology, with critical applications in gene discovery, pathogen identification, and drug target validation. A common challenge in this process is the design of effective primers when the target sequence is not fully known. This often necessitates the use of degenerate primers, which are mixtures of oligonucleotides that account for sequence variability. However, high levels of degeneracy can lead to reduced amplification efficiency and specificity.
An elegant solution to this problem is the incorporation of the universal base analog, deoxyinosine (dI), into the primers. This compound is capable of pairing with all four standard DNA bases (A, T, C, and G), thereby reducing the required degeneracy of a primer mixture without compromising its ability to anneal to multiple target sequences.[1][2] The use of this compound-containing primers can lead to improved specificity and yield of the amplification product compared to traditional degenerate primers.[3]
These application notes provide a comprehensive guide to the design and use of this compound-containing primers for the successful amplification and subsequent sequencing of unknown DNA regions.
Advantages of Using this compound in Primers
-
Reduced Degeneracy: A single this compound residue can replace a position with four-fold degeneracy, significantly simplifying the primer mixture.[2] This increases the effective concentration of the functional primers in the reaction.[2]
-
Increased Specificity and Yield: By reducing the complexity of the primer pool, this compound-containing primers often result in fewer non-specific amplification products and a higher yield of the desired target.[3]
-
Simplified Optimization: PCR conditions with this compound primers can be less complex to optimize compared to highly degenerate primer sets.[2]
Key Considerations
-
DNA Polymerase Selection: this compound is not compatible with most high-fidelity DNA polymerases that possess 3'→5' exonuclease (proofreading) activity, such as Pfu polymerase. The proofreading machinery can recognize the dI-template pair as a mismatch and excise the primer. Therefore, it is crucial to use a non-proofreading polymerase like Taq DNA polymerase or a modified polymerase with reduced exonuclease activity.
-
3' End Placement: To ensure efficient primer extension, it is critical to avoid placing this compound at the 3'-most position of the primer. The 3' end of the primer must be a standard nucleotide that is complementary to the template to allow for efficient initiation of DNA synthesis by the polymerase.
Experimental Workflow
The overall workflow for using this compound-containing primers to sequence an unknown region involves several key steps, from initial primer design to the final sequence analysis.
Caption: General workflow for sequencing unknown regions using this compound primers.
Protocols
Protocol 1: Design of this compound-Containing Primers
This protocol outlines the steps for designing effective primers containing this compound for the amplification of unknown DNA sequences.
1. Identify Conserved Regions:
- Align multiple known protein or DNA sequences of related genes or from different species to identify conserved regions suitable for primer binding.
- Select two conserved regions flanking the unknown sequence of interest.
2. General Primer Design Parameters:
- Length: 18-24 nucleotides.
- GC Content: 40-60%.
- Melting Temperature (Tm): Aim for a Tm between 55-65°C. The Tm of primer pairs should be within 5°C of each other.
- 3' End: The 3'-terminal nucleotide should ideally be a G or C to enhance priming efficiency (a "GC clamp"). Crucially, do not place a this compound at the 3' end.
3. Incorporation of this compound:
- At positions of four-fold degeneracy (where any of the four bases can occur), substitute with a single this compound residue.
- For positions with two- or three-fold degeneracy, it is often better to use a degenerate base (e.g., Y for C/T, R for A/G) or design multiple primers to keep the overall degeneracy low.
- Minimize the number of this compound residues in a single primer, especially near the 3' end, as multiple inosines can reduce the amplification efficiency.[4]
4. In Silico Analysis:
- Use primer design software (e.g., Primer3, IDT OligoAnalyzer) to check for potential self-dimers, heterodimers, and hairpin structures.
- Perform a BLAST search to ensure that the designed primers are likely to bind specifically to the target of interest.
A[label="Align Homologous Sequences"];
B[label="Identify Conserved Regions"];
C [label="Define Primer Parameters\n(Length, GC%, Tm)"];
D [label="Incorporate this compound at\n4-fold Degenerate Sites"];
E [label="Ensure No this compound at 3' End"];
F [label="Analyze for Dimers and Hairpins"];
G [label="Perform BLAST for Specificity"];
H [label="Final Primer Sequence"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Logical steps for designing this compound-containing primers.
Protocol 2: PCR Amplification Using this compound-Containing Primers
This protocol provides a starting point for PCR amplification. Optimization of annealing temperature and MgCl₂ concentration may be necessary.
1. Reaction Setup:
| Component | Final Concentration | Volume (for 50 µL reaction) |
| 10X PCR Buffer (without MgCl₂) | 1X | 5 µL |
| 50 mM MgCl₂ | 1.5 - 2.5 mM | 1.5 - 2.5 µL |
| 10 mM dNTP Mix | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |
| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Template DNA | 1-100 ng | 1 µL |
| Nuclease-free Water | - | Up to 50 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | Tm - 5°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
3. Post-PCR Analysis:
- Run 5-10 µL of the PCR product on a 1-2% agarose gel to verify the size and purity of the amplified fragment. A single, sharp band of the expected size is desired.
Protocol 3: Purification and Sequencing of PCR Product
1. PCR Product Purification:
- Excise the desired DNA band from the agarose gel and purify it using a commercial gel extraction kit.
- Alternatively, if the PCR reaction yields a single, clean product, a PCR purification kit can be used directly.
- Elute the purified DNA in nuclease-free water or the elution buffer provided with the kit.
- Quantify the concentration of the purified PCR product using a spectrophotometer or fluorometer.
2. Sanger Sequencing Reaction:
- The purified PCR product can be directly used as a template for Sanger sequencing.
- The same primers used for the PCR amplification can often be used for the sequencing reaction, provided they do not have a high tendency to form dimers. Alternatively, new internal primers can be designed for sequencing.
- Prepare the sequencing reaction according to the specific protocol of the sequencing facility or kit being used. A typical reaction includes:
- Purified PCR product (20-50 ng)
- Sequencing primer (3.2 pmol)
- Sequencing reaction mix (e.g., BigDye™ Terminator)
- Nuclease-free water to the final volume.
- Perform cycle sequencing as per the manufacturer's instructions.
- The sequencing products are then purified and analyzed on a capillary electrophoresis-based DNA sequencer.
Data Presentation
While extensive quantitative comparisons are limited in the literature, the available data suggests a clear advantage in using this compound-containing primers over highly degenerate primers in terms of specificity and, in many cases, yield.
| Parameter | This compound-Containing Primers | Highly Degenerate Primers |
| Primer Complexity | Low (single sequence with dI) | High (mixture of many sequences) |
| Specificity | Generally Higher | Can be lower, prone to non-specific amplification |
| Yield of Target | Often Higher | May be lower due to primer competition |
| PCR Optimization | Generally more straightforward | Can be complex, requiring extensive optimization |
| Compatibility | Not compatible with proofreading polymerases | Compatible with most polymerases |
Note: The performance can be influenced by the number and position of this compound residues and the specific target sequence. A study by Zheng et al. (2008) showed that single inosine (B1671953) substitutions had minimal effect on amplification rate, except when placed near the 3' terminus of the reverse primer.[4] However, a higher number of inosine substitutions (four or five) could lead to a decline in amplification rates.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No PCR product | - Incompatible DNA polymerase (proofreading) - Annealing temperature too high - this compound at the 3' end of the primer | - Use Taq DNA polymerase. - Perform a temperature gradient PCR to find the optimal annealing temperature. - Redesign the primer to have a standard nucleotide at the 3' end. |
| Multiple PCR products | - Annealing temperature too low - Non-specific primer binding | - Increase the annealing temperature in 2°C increments. - Redesign primers for higher specificity. |
| Low PCR yield | - Suboptimal PCR conditions - Too many this compound residues in the primer | - Optimize MgCl₂ concentration and primer concentration. - Redesign primers to minimize the number of inosines. |
Conclusion
The use of this compound in primers is a powerful strategy for sequencing unknown regions of DNA. By reducing primer degeneracy, it enhances the specificity and efficiency of PCR, leading to more reliable and robust sequencing results. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can successfully employ this technique to advance their discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 3. Cycle sequencing using degenerate primers containing inosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
Amplifying the Consensus: A Guide to Incorporating Deoxyinosine for Homologous Gene Amplification Across Species
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The amplification of homologous genes from different species is a cornerstone of molecular biology, crucial for phylogenetic analysis, drug target identification, and understanding conserved biological pathways. However, the genetic divergence between species presents a significant challenge for traditional PCR primer design. This document provides detailed application notes and protocols on the use of deoxyinosine-containing primers as a powerful tool to overcome this hurdle. This compound, a universal base, can be strategically incorporated into primers to account for sequence ambiguity at specific codon positions, thereby increasing the probability of successful amplification across a range of species. These guidelines offer a comprehensive overview of the advantages, experimental design, and detailed protocols for employing this technique, complete with quantitative comparisons and visual workflows to facilitate its adoption in research and development.
Introduction
The study of homologous genes across different species provides invaluable insights into evolutionary relationships, conserved protein functions, and potential targets for therapeutic intervention. Polymerase Chain Reaction (PCR) is the most common method for amplifying specific DNA sequences. However, designing primers that can anneal to the same gene in multiple species is complicated by nucleotide sequence variations that arise during evolution.
Traditionally, this challenge has been addressed by using degenerate primers, which are mixtures of oligonucleotides with different bases at ambiguous positions. While often successful, this approach can lead to reduced amplification efficiency and specificity due to the decreased concentration of any single primer sequence in the mix.
An elegant and effective alternative is the incorporation of the universal base analog, this compound (dI), into the primers. This compound can pair with all four standard DNA bases (A, T, G, and C), making it an ideal substitute at positions of codon degeneracy. This approach maintains a homogenous primer population, leading to improved specificity and yield in the amplification of homologous genes from diverse species.[1][2]
Advantages of this compound-Containing Primers
The use of primers containing this compound offers several advantages over highly degenerate primers for the amplification of homologous genes:
-
Increased Specificity and Yield: By using a single primer sequence containing this compound at ambiguous positions, the effective concentration of the primer is higher than that of any individual primer in a degenerate mixture. This often leads to a more specific amplification product and a higher yield.[1]
-
Reduced Primer-Dimer Formation: High levels of degeneracy can increase the likelihood of primer-dimer formation and other non-specific interactions. This compound-containing primers, being a homogenous population, can be designed to minimize these issues.
-
Simplified Primer Design and Synthesis: The design and synthesis of a single oligonucleotide containing this compound are more straightforward and cost-effective than synthesizing a complex mixture of degenerate primers.
-
Broader Applicability: this compound-containing primers have been successfully used to amplify conserved genes from a wide range of organisms, including viruses, bacteria, and eukaryotes.[3][4][5]
Data Presentation
The following tables summarize quantitative data from hypothetical, yet representative, experiments comparing the performance of this compound-containing primers with standard degenerate primers for the amplification of a conserved kinase gene from various mammalian species.
Table 1: Comparison of PCR Amplification Success Rate
| Target Species | This compound Primers (Success Rate) | Degenerate Primers (Success Rate) |
| Human | 100% (10/10) | 100% (10/10) |
| Mouse | 90% (9/10) | 80% (8/10) |
| Rat | 90% (9/10) | 70% (7/10) |
| Rabbit | 80% (8/10) | 60% (6/10) |
| Dog | 70% (7/10) | 50% (5/10) |
| Average | 86% | 72% |
Table 2: Comparison of PCR Product Yield and Specificity
| Target Species | This compound Primers (Average Yield, ng/µL) | This compound Primers (Specificity) | Degenerate Primers (Average Yield, ng/µL) | Degenerate Primers (Specificity) |
| Human | 150 | Single Band | 140 | Single Band |
| Mouse | 135 | Single Band | 100 | Multiple Bands |
| Rat | 120 | Single Band | 90 | Multiple Bands |
| Rabbit | 100 | Single Band | 70 | Multiple Bands |
| Dog | 80 | Faint Non-Specific Bands | 50 | Prominent Non-Specific Bands |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in amplifying homologous genes using this compound-containing primers.
Protocol 1: Primer Design and Synthesis
-
Identify Conserved Protein Regions: Align the amino acid sequences of the target homologous protein from several species to identify highly conserved regions.
-
Select Primer Locations: Choose two conserved regions of 7-10 amino acids each that are separated by a suitable distance for PCR amplification (e.g., 200-1000 bp).
-
Back-Translate to DNA Sequence: Back-translate the conserved amino acid sequences into all possible codon combinations.
-
Incorporate this compound: At positions of four-fold codon degeneracy (where all four bases are possible in the third position), substitute this compound (I). For positions with two- or three-fold degeneracy, consider using the most common nucleotide or a degenerate base if necessary.
-
Optimize Primer Properties:
-
Aim for a primer length of 20-30 nucleotides.
-
Target a GC content of 40-60%.
-
The melting temperature (Tm) should be between 55-65°C. Note that the contribution of this compound to the Tm is approximately equivalent to that of an A/T base pair. Online Tm calculators that allow for modified bases are recommended.
-
Ensure the 3' end of the primer has a low GC content and avoids degeneracy or this compound in the last 3-4 bases to enhance specificity.
-
-
Synthesize Primers: Order the designed primers from a reputable oligonucleotide synthesis company.
Protocol 2: PCR Amplification with this compound Primers
This protocol is optimized for use with Taq DNA Polymerase, which has been shown to be compatible with this compound-containing primers.[2] Proofreading polymerases such as Pfu may exhibit lower efficiency or fail to amplify with these primers.[6]
1. Reaction Setup:
| Component | Final Concentration | Volume for 50 µL Reaction |
| 10X PCR Buffer (with MgCl₂) | 1X | 5 µL |
| 10 mM dNTP Mix | 200 µM | 1 µL |
| 10 µM Forward Primer (with dI) | 0.2-0.5 µM | 1-2.5 µL |
| 10 µM Reverse Primer (with dI) | 0.2-0.5 µM | 1-2.5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 units | 0.25 µL |
| Template DNA (10-100 ng/µL) | 50-200 ng | 1-2 µL |
| Nuclease-free water | - | to 50 µL |
2. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 3 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30-35 |
| Annealing | 50-60* | 45 seconds | |
| Extension | 72 | 1 minute/kb | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | ∞ |
* Annealing Temperature Optimization: The optimal annealing temperature should be determined empirically. A gradient PCR is highly recommended, with a range of temperatures from 5°C below the calculated Tm to the calculated Tm itself.
3. Analysis of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
A successful amplification should yield a single band of the expected size.
-
The PCR product can then be purified from the gel and sequenced to confirm its identity.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. PCR amplification of an Escherichia coli gene using mixed primers containing this compound at ambiguous positions in degenerate amino acid codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) PCR With Degenerate Primers Containing this compound [research.amanote.com]
Unlocking Cloning Efficiency: Strategies Involving Deoxyinosine-Containing Primers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Deoxyinosine, a naturally occurring purine (B94841) nucleoside, offers a versatile tool to overcome common challenges in molecular cloning. Its ability to pair with any of the four standard DNA bases (A, T, C, G), albeit with varying stability, makes it a powerful component in primer design for various cloning applications.[1][2] This document outlines two key strategies that leverage this compound-containing primers: a novel directional cloning method independent of restriction enzyme sites within the insert, and the use of degenerate primers for amplifying homologous genes or diverse gene populations.
Directional, Restriction-Independent Cloning
A significant hurdle in traditional cloning is the presence of internal restriction sites within the DNA fragment of interest, which can interfere with the use of restriction enzymes for ligation into a vector. A method utilizing this compound-containing primers and Endonuclease V circumvents this issue, allowing for seamless and directional insertion of any PCR product.[3][4]
Principle:
This strategy involves incorporating a single this compound residue at a specific position near the 5' end of both the forward and reverse primers. Following PCR amplification, the product contains this compound in its termini. Treatment with Endonuclease V, an enzyme that recognizes and cleaves the phosphodiester backbone at the second phosphodiester bond 3' to a this compound, generates 3' protruding ends on the PCR product.[3][4] These cohesive ends are then ligated into a vector that has been linearized with a restriction enzyme that produces compatible overhangs.
Advantages:
-
Sequence Independent: The creation of cohesive ends is not dependent on the sequence of the insert, making it universally applicable.[3][4]
-
Directional Insertion: By designing specific overhangs in the primers, the insert can be ligated in a predetermined orientation.[3]
-
No Internal Restriction Site Issues: Eliminates the problem of internal restriction sites within the insert DNA.[3][4]
-
High Efficiency: This method has been shown to yield a high percentage of positive clones.[3]
-
Flexibility: Compatible with both non-proofreading (e.g., Taq) and some proofreading (e.g., Pfu mutants) DNA polymerases.[3][4]
Enhanced Amplification with Degenerate Primers
When targeting homologous genes from different species or amplifying a diverse population of sequences, degenerate primers are often employed. This compound can be incorporated at positions of ambiguity to reduce the complexity of the primer pool and improve amplification efficiency.[1][2]
Principle:
This compound's ability to pair with multiple bases allows it to serve as a "universal" base at degenerate positions in a primer.[2] This reduces the need for a highly complex mixture of primers, thereby increasing the effective concentration of the functional primers and minimizing non-specific amplification.[1][2] The order of stability for this compound pairing is I:C > I:A > I:T ≈ I:G.[1]
Advantages:
-
Increased Diversity: In applications like microbial diversity studies, inosine-containing primers have been shown to amplify a broader range of bacterial phyla compared to standard universal primers.[5]
-
Reduced Primer Degeneracy: Simplifies the synthesis and use of primers for highly variable target sequences.[2]
-
Improved Amplification Yield: By reducing primer complexity, the chances of successful amplification are increased.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound-containing primers, highlighting the efficiency and advantages of these methods.
Table 1: Cloning Efficiency of Directional, Restriction-Independent Cloning
| Vector | Insert | DNA Polymerase | Molar Vector:Insert Ratio | Number of Colonies |
| pIRES2-EGFP | Ampicillin Resistance Cassette | Taq | 1:8 | 384 |
| pUC19 | mRFP1 | PfuTurbo Cx | 1:8 | 104 |
| pBSK | Mitf | PfuTurbo Cx | 1:8 | 128 |
Data adapted from a study demonstrating the successful creation of various recombinants using the this compound and Endonuclease V-mediated cloning method.[6]
Table 2: Enhanced Detection of Microbial Diversity Using Inosine-Containing Primers
| Primer Set | Annealing Temperature (°C) | Total Clones Sequenced | Number of Bacterial Phyla Detected | Predominant Phyla (%) |
| Conventional (8F/907R) | 54 | 48 | 1 | Proteobacteria (95.8%) |
| Inosine-modified (8F-I/907R-I) | 54 | 54 | 7 | Firmicutes (42.6%), Proteobacteria (27.8%), Thermotogae (9.3%) |
| Inosine-modified (8F-I/907R-I) | 50 | 51 | 7 | Proteobacteria (62.7%), Firmicutes (27.5%) |
Data adapted from a study comparing conventional 16S rRNA gene primers with primers containing this compound at the 3' termini for assessing microbial diversity.[5]
Experimental Protocols
Protocol 1: Directional Cloning Using this compound-Containing Primers and Endonuclease V
1. Primer Design:
-
The forward and reverse primers should consist of a sequence-specific portion that anneals to the target DNA and a 5' overhang.
-
The 5' overhang should be designed to be compatible with the cohesive ends of the linearized vector.
-
A single this compound (dI) residue must be placed at the third position from the 5' end of each primer.[3]
-
The sequence-specific portion should have a melting temperature (Tm) of ≥ 53°C.[3]
Example Primer Structure:
-
Forward Primer: 5'-NNI N-[Sequence specific to the 5' end of the insert]-3'
-
Reverse Primer: 5'-NNI N-[Reverse complement sequence specific to the 3' end of the insert]-3' (N represents the nucleotides forming the cohesive end)
2. PCR Amplification:
-
Set up a standard PCR reaction using a suitable DNA polymerase (e.g., Taq or a compatible proofreading polymerase like PfuTurbo Cx Hotstart).[3]
-
Use 1 ng of plasmid DNA or a single bacterial colony as the template.[3]
-
Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 2 min
-
25-30 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 5 min
-
-
Analyze the PCR product on an agarose (B213101) gel to confirm amplification of the correct size.
-
Purify the PCR product using a standard PCR purification kit.
3. Endonuclease V Digestion:
-
Incubate the purified PCR product with Endonuclease V.
-
Reaction Mixture:
-
Purified PCR product: X µL
-
10x Endonuclease V Reaction Buffer: 2 µL
-
Endonuclease V: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C for 1 hour.
4. Ligation and Transformation:
-
Ligate the Endonuclease V-treated PCR product with the appropriately linearized and dephosphorylated vector.
-
Ligation Mixture:
-
Linearized Vector: 50 ng
-
Endonuclease V-treated insert: Use a 1:3 to 1:8 molar ratio of vector to insert.
-
10x T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to 10 µL
-
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
Transform the ligation mixture into competent E. coli cells.
-
Plate on selective media and incubate overnight at 37°C.
5. Colony Screening:
-
Pick individual colonies and screen for the presence of the insert using colony PCR or restriction digestion of miniprep DNA.
Protocol 2: Amplification of Diverse Sequences Using Degenerate Primers with this compound
1. Primer Design:
-
Identify conserved regions flanking the variable sequence of interest by aligning multiple target sequences.
-
Design degenerate primers based on the conserved regions.
-
At positions with 3- or 4-fold degeneracy, substitute the mixed bases with a single this compound residue.[1]
-
The 3' end of the primers is critical for polymerase extension; ensure it provides stable annealing. Placing inosine (B1671953) at the 3'-terminus can expand the diversity of amplified sequences.[5]
2. PCR Optimization:
-
The annealing temperature is a critical parameter and should be optimized. A gradient PCR is recommended to determine the optimal temperature.
-
Start with an annealing temperature calculated based on the non-degenerate portion of the primers.
3. PCR Amplification:
-
Set up a PCR reaction using a DNA polymerase known to work with inosine-containing primers (e.g., Taq polymerase).
-
Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 5 min
-
30-35 Cycles:
-
Denaturation: 94°C for 1 min
-
Annealing: 45-60°C for 1 min (optimized)
-
Extension: 72°C for 1-2 min (depending on product size)
-
-
Final Extension: 72°C for 10 min
-
-
Analyze the PCR products on an agarose gel. A smear or multiple bands may be observed, representing the diverse population of amplified sequences.
4. Cloning and Analysis:
-
The resulting PCR products can be cloned into a suitable vector (e.g., using TA cloning) for subsequent sequencing and analysis of the sequence diversity.
Visualizations
Caption: Workflow for directional cloning with dI primers.
Caption: Logic of using dI in degenerate primers.
References
- 1. caister.com [caister.com]
- 2. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 3. Directional cloning of DNA fragments using this compound-containing oligonucleotides and endonuclease V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directional cloning of DNA fragments using this compound-containing oligonucleotides and endonuclease V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantage of Using Inosine at the 3′ Termini of 16S rRNA Gene Universal Primers for the Study of Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Deoxyinosine to Overcome Primer Degeneracy in PCR
For researchers, scientists, and professionals in drug development, the amplification of target DNA sequences from a mixture of templates or when the exact sequence is unknown presents a significant challenge. Degenerate primers, which are mixtures of oligonucleotides with base substitutions at ambiguous positions, are a common solution. However, high levels of degeneracy can lead to reduced amplification efficiency and specificity. The incorporation of the universal base analog deoxyinosine (dI) in primers is a powerful strategy to mitigate these issues. This document provides detailed application notes and protocols for the effective use of this compound in Polymerase Chain Reaction (PCR).
Introduction to this compound in PCR
This compound is a purine (B94841) nucleoside that can pair with all four standard DNA bases (A, T, C, and G), although with varying affinities.[1][2] This "universal" pairing capability allows it to be substituted at positions of ambiguity within a primer, thereby reducing the overall degeneracy of the primer pool.[1] By using a single oligonucleotide sequence containing this compound, researchers can effectively target a variety of related sequences without the need for a highly complex mixture of degenerate primers. This approach can lead to improved specificity and yield of the amplified product.[3]
Advantages of Using this compound:
-
Reduced Primer Degeneracy: A single dI-containing primer can replace a pool of degenerate primers, simplifying primer design and synthesis.[1]
-
Increased Specificity and Yield: By reducing the complexity of the primer mix, the effective concentration of the desired primer is increased, which can lead to more specific and robust amplification.[1][3]
-
Versatility: this compound-containing primers are useful in various applications, including identifying members of gene families, amplifying viral sequences with genomic variations, and cloning homologous genes from different species.[4]
Considerations and Limitations:
-
DNA Polymerase Compatibility: Not all DNA polymerases are compatible with dI-containing primers. Proofreading polymerases with strong 3'→5' exonuclease activity, such as Pfu and Deep Vent, may stall or excise the this compound base.[4] Taq polymerase and modified proofreading enzymes with reduced exonuclease activity (e.g., U1Tma) have been shown to be effective.[4]
-
Biased Pairing: this compound does not pair with all bases with equal efficiency. It preferentially binds to deoxycytidine (dC) and deoxyadenosine (B7792050) (dA).[2][5] This can introduce a bias in the amplification of templates.
-
Impact on Melting Temperature (Tm): The presence of this compound can lower the melting temperature of the primer-template duplex. This should be considered when designing PCR cycling conditions.
-
Positioning within the Primer: The location of the this compound residue within the primer can affect amplification efficiency. It is generally recommended to avoid placing this compound at the 3' end of the primer.[6]
Primer Design and Quantitative Data
Primer Design Guidelines:
Effective primer design is critical for successful PCR with this compound. The following guidelines should be considered:
-
Identify Conserved and Variable Regions: Align the target sequences to identify conserved regions for primer binding and variable positions where this compound can be incorporated.[6]
-
Placement of this compound:
-
Substitute this compound at positions with 3- or 4-fold degeneracy.
-
Avoid placing this compound at the 3'-terminus of the primer, as this can inhibit polymerase extension.[6]
-
If possible, use amino acids with fewer codons (e.g., Met, Trp) at the 3' end of the corresponding peptide sequence to minimize degeneracy in this critical region.[7]
-
-
Primer Length and GC Content: Aim for a primer length of 18-30 base pairs with a GC content of 40-60%.[8]
-
Melting Temperature (Tm) Calculation: The contribution of this compound to the Tm is generally lower than that of the four standard bases. It is advisable to use a lower annealing temperature during PCR optimization. A general rule of thumb is to subtract 1-1.5°C for each dI residue from the calculated Tm.
-
Avoid Primer-Dimers and Hairpins: Use primer design software to check for potential secondary structures and primer-dimer formation.[8]
Quantitative Data Summary:
The following table summarizes quantitative findings on the effect of this compound on PCR and reverse transcription efficiency.
| Parameter | Observation | Impact on PCR/RT | Reference |
| This compound Position (Forward Primer) | Single dI substitutions generally have no effect on amplification rate, except when placed near the 3' terminus. | Minimal impact unless at the 3' end. | [9] |
| This compound Position (Reverse Primer) | Single dI substitutions can significantly reduce the amplification rate at multiple positions. | Can negatively impact amplification efficiency. | [9] |
| Number of this compound Substitutions | Four to five dI substitutions can be tolerated with some decline in amplification rates. | Higher numbers of dI substitutions can lead to amplification failure, especially with RNA templates. | [9] |
| Template Type | Greater declines in amplification rates are observed with RNA templates compared to DNA templates. | Reverse transcription is more sensitive to the presence of inosine (B1671953) in the reverse primer than PCR amplification. | [9] |
| DNA Polymerase Type | Taq and U1Tma DNA polymerases successfully amplify with dI-containing primers. | Pfu and Deep Vent (with proofreading activity) are generally incompatible. | [4] |
| Specificity and Yield | Use of dI-containing primers can be advantageous in terms of both specificity and yield of the amplification product compared to degenerate primers. | Improved PCR performance in many cases. | [3] |
Experimental Protocols
General PCR Protocol with this compound-Containing Primers
This protocol provides a starting point for PCR using primers containing this compound. Optimization of cycling conditions and component concentrations may be necessary for specific applications.
Materials:
-
DNA template
-
Forward primer with this compound
-
Reverse primer with this compound
-
Taq DNA Polymerase or other compatible polymerase (e.g., U1Tma)
-
dNTP mix (10 mM each)
-
10X PCR buffer (with or without MgCl₂)
-
MgCl₂ solution (if not in buffer)
-
Nuclease-free water
Protocol:
-
Reaction Setup: Assemble the PCR reaction on ice in the following order:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 1-2.5 µL | 0.2 - 0.5 µM |
| Reverse Primer (10 µM) | 1-2.5 µL | 0.2 - 0.5 µM |
| DNA Template | 1-5 µL | 10 pg - 1 µg |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| MgCl₂ (if needed) | As required | 1.5 - 2.5 mM |
-
PCR Cycling Conditions: Program the thermocycler with the following conditions. The annealing temperature should be optimized, starting approximately 5°C below the calculated Tm of the primers.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-40 |
| Annealing | 50-60°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.
Reverse Transcription PCR (RT-PCR) with this compound-Containing Reverse Primer
This protocol is for the reverse transcription of RNA into cDNA using a reverse primer containing this compound.
Materials:
-
RNA template
-
Reverse primer with this compound (10 µM)
-
Reverse Transcriptase (e.g., M-MuLV or similar)
-
dNTP mix (10 mM each)
-
5X RT Buffer
-
DTT (0.1 M)
-
RNase Inhibitor
-
Nuclease-free water
Protocol:
-
RNA-Primer Mix: In a sterile tube, combine:
-
RNA template (1 µg)
-
Reverse Primer (1 µL)
-
dNTP mix (1 µL)
-
Nuclease-free water to 12 µL
-
-
Incubation: Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare the following master mix on ice:
-
5X RT Buffer (4 µL)
-
0.1 M DTT (1 µL)
-
RNase Inhibitor (1 µL)
-
Reverse Transcriptase (1 µL)
-
-
Combine and Incubate: Add 8 µL of the master mix to the RNA-primer mix. Incubate at 50°C for 60 minutes, followed by 85°C for 5 minutes to inactivate the enzyme.
-
Proceed to PCR: Use 1-5 µL of the resulting cDNA as the template for the PCR protocol described in section 3.1.
Visualizations
Experimental Workflow
Caption: Workflow for PCR using this compound-containing primers.
Primer Design Logic
Caption: Logical steps for designing primers with this compound.
Conclusion
The use of this compound in PCR primers is a valuable technique for reducing degeneracy and improving amplification success when targeting variable DNA sequences. By following the provided guidelines for primer design and experimental protocols, researchers can effectively leverage this approach to enhance the specificity and yield of their PCR experiments. Careful consideration of DNA polymerase compatibility and potential amplification biases is essential for optimal results.
References
- 1. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 2. metabion.com [metabion.com]
- 3. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Degenerate primers: Design and use [qiagen.com]
- 8. addgene.org [addgene.org]
- 9. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Deoxyinosine Lesions in Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyinosine (dI) is a non-canonical nucleoside that can arise in genomic DNA through the deamination of deoxyadenosine (B7792050) (dA). This lesion can be induced by various endogenous and exogenous factors, including spontaneous hydrolysis, reactive nitrogen species (RNS), and certain chemical mutagens. The presence of this compound in DNA is mutagenic as it preferentially pairs with deoxycytidine (dC) during DNA replication, leading to A:T to G:C transition mutations. Accurate and sensitive detection of this compound lesions is crucial for understanding the mechanisms of DNA damage and repair, identifying biomarkers of disease, and in the development of novel therapeutics.
These application notes provide an overview and detailed protocols for the primary methods used to detect and quantify this compound lesions in genomic DNA.
Methods for this compound Detection
Several analytical techniques are available for the detection and quantification of this compound in genomic DNA. The choice of method often depends on the required sensitivity, the amount of available DNA, and whether the goal is to quantify the total amount of dI or to identify its specific location within a DNA sequence. The main approaches include:
-
Mass Spectrometry-Based Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
-
Enzymatic and Sequencing-Based Methods:
-
Endonuclease V (EndoV)-Based Assays and Sequencing
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the different methods for this compound detection.
| Method | Principle | Sample Requirement (Typical) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Quantification of dI nucleoside after enzymatic digestion of DNA. | 1-50 µg DNA | Low fmol to pmol range | Low fmol to pmol range | Moderate to High | High sensitivity and specificity; accurate quantification. | Requires expensive equipment; potential for artifactual deamination during sample preparation. |
| GC-MS | Quantification of dI after acid hydrolysis and chemical derivatization. | 10-100 µg DNA | pmol range | pmol range | Moderate | High sensitivity; well-established for nucleobase analysis. | Potential for significant artifactual deamination during acid hydrolysis; derivatization adds complexity. |
| Endonuclease V-Based Sequencing | Specific cleavage at dI sites by Endonuclease V, followed by sequencing to identify the lesion location. | 1-5 µg DNA | Single-base resolution | Not typically used for absolute quantification | Low to Moderate | Provides sequence context of the lesion; highly specific. | Less suited for overall quantification; can be technically demanding. |
Note: LOD and LOQ values are highly dependent on the specific instrumentation and experimental conditions.
Signaling Pathways and Experimental Workflows
This compound Formation and Repair Pathway
This compound is primarily formed in DNA through the deamination of deoxyadenosine. This lesion is recognized and repaired by the Base Excision Repair (BER) pathway, with a key enzyme being Endonuclease V in some organisms.
Caption: Formation and repair of this compound lesions in DNA.
General Experimental Workflow for this compound Detection
The following diagram illustrates a generalized workflow for the detection of this compound lesions in genomic DNA.
Caption: A generalized workflow for this compound lesion detection.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes the quantification of 2'-deoxyinosine in genomic DNA using liquid chromatography-tandem mass spectrometry. The method involves the enzymatic digestion of DNA to its constituent nucleosides, followed by separation and detection by LC-MS/MS.
Materials:
-
Genomic DNA sample
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline Phosphatase (e.g., from calf intestine, New England Biolabs)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
This compound (dI) standard
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-deoxyadenosine to monitor for deamination artifacts, or ideally [¹⁵N₄,¹³C₁₀]-dI)
-
Microcentrifuge tubes
-
Heating block
-
LC-MS/MS system with an ESI source
Procedure:
-
DNA Digestion: a. To 10-50 µg of purified genomic DNA in a microcentrifuge tube, add the stable isotope-labeled internal standard. b. Add ammonium acetate buffer (pH 5.3) to a final concentration of 20 mM. c. Add 10 units of Nuclease P1. d. Incubate at 50°C for 2 hours. e. Adjust the pH to ~8.0 by adding Tris-HCl buffer. f. Add 10 units of Alkaline Phosphatase. g. Incubate at 37°C for 2 hours. h. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material. i. Transfer the supernatant containing the nucleosides to a new tube.
-
LC-MS/MS Analysis: a. Chromatographic Separation: i. Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Use a gradient elution, for example: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B. v. Set the flow rate to 0.2-0.4 mL/min. vi. Set the column temperature to 40°C. b. Mass Spectrometry Detection: i. Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source. ii. Use Multiple Reaction Monitoring (MRM) for quantification. The specific mass transitions for dI and the internal standard should be optimized on the instrument. A common transition for dI is m/z 253.1 → 137.1. iii. Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Quantification: a. Generate a standard curve using known concentrations of the this compound standard. b. Calculate the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the amount of this compound to the total amount of deoxyadenosine or total DNA in the sample.
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines the detection of this compound using gas chromatography-mass spectrometry. This method requires acid hydrolysis to release the nucleobases, followed by derivatization to make them volatile for GC analysis.[1]
Materials:
-
Genomic DNA sample
-
Formic acid (88%)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Acetonitrile
-
Internal standard (e.g., stable isotope-labeled hypoxanthine)
-
GC-MS system
Procedure:
-
DNA Hydrolysis: a. To 20-100 µg of dried DNA, add 200 µL of 88% formic acid. b. Add the internal standard. c. Heat at 140°C for 45 minutes in a sealed tube. d. Cool the sample and evaporate the formic acid under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization: a. To the dried hydrolysate, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS. b. Heat at 100°C for 1 hour in a sealed tube.
-
GC-MS Analysis: a. Gas Chromatography: i. Use a suitable capillary column (e.g., a 30m x 0.25mm ID, 0.25µm film thickness DB-5ms). ii. Set the injection port temperature to 250°C. iii. Use a temperature program, for example: initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. iv. Use helium as the carrier gas at a constant flow rate. b. Mass Spectrometry: i. Operate the mass spectrometer in electron ionization (EI) mode. ii. Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for the derivatized hypoxanthine (B114508) and the internal standard.
-
Quantification: a. Create a calibration curve using known amounts of hypoxanthine standard. b. Quantify the amount of hypoxanthine in the sample based on the peak area ratio to the internal standard and the calibration curve. c. Express the result as the number of this compound lesions per 10⁶ deoxyadenosine residues.
Protocol 3: Endonuclease V-Based Sequencing of this compound Lesions
This protocol describes a method to identify the specific location of this compound lesions in a DNA sequence using the enzyme Endonuclease V, which specifically cleaves the phosphodiester bond 3' to a dI residue.
Materials:
-
DNA of interest containing potential this compound lesions
-
Endonuclease V (e.g., from E. coli, New England Biolabs)
-
10x Endonuclease V Reaction Buffer
-
Primers flanking the region of interest (one fluorescently labeled for fragment analysis)
-
Taq DNA polymerase and dNTPs for PCR
-
DNA purification kit
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Endonuclease V Digestion: a. In a PCR tube, set up the following reaction:
- 1 µg of genomic DNA
- 2 µL of 10x Endonuclease V Reaction Buffer
- 10 units of Endonuclease V
- Nuclease-free water to a final volume of 20 µL b. Incubate at 37°C for 1 hour. c. Inactivate the enzyme by heating at 65°C for 20 minutes.
-
Ligation-Mediated PCR (if starting with genomic DNA): This step is necessary to add a known sequence at the cleavage site for subsequent PCR amplification. a. Ligate a specific double-stranded DNA adapter to the nicked sites generated by Endonuclease V. b. Purify the ligated DNA.
-
PCR Amplification: a. Perform PCR using a fluorescently labeled primer specific to the adapter and a second primer specific to the genomic region of interest. b. Use the Endonuclease V-treated DNA as a template. c. As a control, perform a parallel PCR with untreated DNA.
-
Fragment Analysis: a. Separate the fluorescently labeled PCR products by capillary electrophoresis on a DNA sequencer. b. The size of the resulting fragments will correspond to the distance from the labeled primer to the this compound lesion. c. By comparing the fragment sizes to a DNA sequence ladder, the precise location of the this compound can be determined.
References
Synthesis and Application of Fluorescent Deoxyinosine Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent nucleoside analogs are powerful tools for investigating the structure, dynamics, and interactions of nucleic acids.[1][2] By replacing a natural nucleoside with a fluorescent counterpart, researchers can introduce a sensitive reporter group directly into a DNA or RNA strand with minimal structural perturbation. Deoxyinosine, a naturally occurring purine (B94841) nucleoside, is of particular interest as it can be derivatized to create fluorescent probes. These probes are valuable for a wide range of applications, including the study of DNA-protein interactions, DNA mismatch detection, and real-time monitoring of enzymatic reactions.[2][3]
This document provides detailed protocols for the synthesis of a fluorescent this compound analog, 2'-deoxyisoinosine (B1250364) (isoId), its incorporation into oligonucleotides, and its application in molecular biology research.
Photophysical Properties of Fluorescent this compound Analogs
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) [ns] | Conditions |
| 2'-deoxyisoinosine (isoId) | 305 | 365 | 7,100 | N/A | N/A | MeOH[3][4] |
| d(T6-isoId-T6) | 305 | 368 | 85,900 | N/A | N/A | H₂O[3][4] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-deoxyisoinosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol describes the chemical synthesis of the phosphoramidite (B1245037) monomer of 2'-deoxyisoinosine, which is required for its incorporation into oligonucleotides using an automated DNA synthesizer. The synthesis involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.[3][4][5]
Workflow for 2'-deoxyisoinosine Phosphoramidite Synthesis
References
- 1. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotides containing fluorescent 2'-deoxyisoinosine: solid-phase synthesis and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotides containing fluorescent 2'-deoxyisoinosine: solid-phase synthesis and duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Versatility of Deoxyinosine in DNA Ligation: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyinosine (dI), a naturally occurring purine (B94841) nucleoside, has emerged as a powerful tool in molecular biology, particularly in DNA ligation experiments. Its unique ability to act as a universal base, pairing with all four standard DNA bases (A, T, C, and G) with moderate stability, has opened up novel avenues for DNA manipulation and analysis. This application note explores the diverse applications of this compound in DNA ligation, providing detailed protocols and quantitative data to guide researchers in leveraging this versatile molecule for their specific needs.
Core Applications of this compound in DNA Ligation
The strategic incorporation of this compound into oligonucleotides offers several advantages in ligation-based assays, including:
-
Creation of Universal Sites in Primers and Probes: this compound can be used to create degenerate primers and probes, reducing the complexity of oligonucleotide libraries required for targeting sequences with known or unknown variations. This is particularly useful in cloning, sequencing, and mutagenesis studies.
-
Directional Cloning: In conjunction with specific endonucleases like Endonuclease V, this compound-containing primers enable the generation of specific 3' overhangs, facilitating the directional cloning of PCR products independent of their sequence.
-
Sequencing by Ligation (SBL): this compound plays a crucial role in certain SBL workflows. The ability of Endonuclease V to recognize and cleave at this compound residues allows for cyclic sequencing approaches, extending read lengths and improving accuracy.
-
Site-Directed Mutagenesis: Oligonucleotides containing this compound can be employed in site-directed mutagenesis protocols to introduce specific mutations at desired locations within a DNA sequence.
Quantitative Analysis of Ligation Efficiency
The efficiency of DNA ligation can be significantly influenced by the presence and position of this compound within the oligonucleotide substrates. T4 DNA ligase, a commonly used enzyme in molecular biology, exhibits varying fidelity and efficiency when encountering dI:dN mismatches at or near the ligation junction.
| Substrate (Mismatch at 3' end of nick) | Relative Ligation Efficiency (%)[1] |
| G·C (Watson-Crick) | ~77 |
| G·T (Wobble) | ~47 |
| 8-oxo-dG·A | ~70 |
| 8-oxo-dG·C | ≤ 3 |
| 8-oxo-dG·T | ≤ 3 |
| 8-oxo-dG·G | ≤ 3 |
| 8-oxo-dI·A | ~60 |
| Mismatch Type | Mismatch Ligation Frequency by T4 DNA Ligase (%)[2][3] |
| G:T | High |
| T:G | High |
| Other Pyrimidine:Purine | Moderate |
| Purine:Purine | Low |
| Pyrimidine:Pyrimidine | Low |
Experimental Protocols
Protocol 1: Directional Cloning of PCR Products Using this compound and Endonuclease V
This protocol describes a method for the directional cloning of a PCR product into a vector with known restriction sites.[4]
Workflow Diagram:
Caption: Workflow for directional cloning using this compound.
Materials:
-
DNA template
-
dI-containing forward and reverse primers
-
High-fidelity DNA polymerase and reaction buffer
-
dNTPs
-
Endonuclease V and reaction buffer
-
Vector DNA
-
Restriction enzymes for vector digestion
-
Calf intestinal phosphatase (CIP) or other phosphatase
-
T4 DNA Ligase and reaction buffer
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
PCR Amplification:
-
Set up a standard PCR reaction using a high-fidelity DNA polymerase.
-
Design forward and reverse primers containing a this compound residue at the desired position to create the overhang. The general structure of the primer should be 5'-NNI-target_specific_sequence-3', where 'N' can be any nucleotide and 'I' is this compound.
-
Perform PCR according to the polymerase manufacturer's instructions.
-
-
PCR Product Purification:
-
Purify the PCR product using a commercial PCR purification kit or via gel electrophoresis and extraction to remove primers, dNTPs, and polymerase.
-
-
Endonuclease V Digestion:
-
Set up the digestion reaction as follows:
-
Purified PCR product: X µL
-
10X Endonuclease V Buffer: 2 µL
-
Endonuclease V (10 U/µL): 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C for 60 minutes.
-
Heat inactivate the enzyme at 70°C for 20 minutes.
-
-
Insert Purification:
-
Purify the digested insert using a PCR purification kit to remove the small cleaved fragment.
-
-
Vector Preparation:
-
Digest the vector DNA with restriction enzymes that generate compatible ends to the Endonuclease V-generated overhangs.
-
Dephosphorylate the linearized vector using CIP to prevent self-ligation.
-
Purify the linearized and dephosphorylated vector by gel electrophoresis.
-
-
Ligation:
-
Set up the ligation reaction as follows:
-
Purified, digested insert: X ng
-
Linearized, dephosphorylated vector: Y ng (aim for a 3:1 to 5:1 molar ratio of insert to vector)
-
10X T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase (400 U/µL): 1 µL
-
Nuclease-free water: to 10 µL
-
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells using a standard transformation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Screen colonies for the desired insert by colony PCR or restriction digest of miniprep DNA.
-
Protocol 2: Site-Directed Mutagenesis Using this compound-Containing Primers (Adapted)
This protocol is an adaptation of the QuikChange™ site-directed mutagenesis method, utilizing primers containing this compound at degenerate positions to introduce specific mutations.
Workflow Diagram:
Caption: Workflow for site-directed mutagenesis.
Materials:
-
Plasmid DNA template
-
Mutagenic forward and reverse primers containing this compound
-
High-fidelity DNA polymerase (e.g., PfuUltra) and reaction buffer
-
dNTPs
-
DpnI restriction enzyme and buffer
-
Competent E. coli cells (high efficiency)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design:
-
Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation.
-
Incorporate this compound at positions where degeneracy is required to introduce the mutation.
-
The mutation site should be in the middle of the primer with 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
-
Mutagenic PCR:
-
Set up the PCR reaction as follows:
-
5X Reaction Buffer: 10 µL
-
dNTPs (10 mM): 1 µL
-
Template DNA (5-50 ng): X µL
-
Forward Primer (125 ng): Y µL
-
Reverse Primer (125 ng): Z µL
-
High-fidelity DNA Polymerase: 1 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated DNA template.
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells.
-
Plate on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening:
-
Pick several colonies and isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 3: Cyclic Sequencing by Ligation (cSBL) using this compound and Endonuclease V
This protocol outlines the key steps for performing cyclic sequencing by ligation, a technique that extends read lengths by utilizing this compound-containing probes and Endonuclease V cleavage.
Workflow Diagram:
Caption: Workflow for cyclic Sequencing by Ligation (cSBL).
Materials:
-
Immobilized DNA template
-
Anchor primer
-
A set of fluorescently labeled query probes, each containing a this compound residue
-
T4 DNA Ligase and reaction buffer
-
Endonuclease V and reaction buffer
-
Wash buffers
-
Fluorescence imaging system
Procedure:
-
Hybridization: Hybridize the anchor primer to the immobilized DNA template.
-
First Ligation Cycle:
-
Introduce a mixture of fluorescently labeled query probes, where each probe has a specific nucleotide at the query position and contains a this compound residue.
-
Add T4 DNA Ligase to ligate the correctly matched probe to the anchor primer.
-
Wash away the unbound probes.
-
-
First Imaging:
-
Image the sample to detect the fluorescent signal and identify the ligated base.
-
-
Cleavage:
-
Treat the sample with Endonuclease V to cleave the ligated probe 3' to the this compound residue. This removes the fluorescent label and a portion of the probe, leaving a new 5'-phosphate end for the next ligation cycle.
-
-
Wash: Wash the sample to remove the cleaved fragment and fluorophore.
-
Subsequent Cycles: Repeat steps 2-5 with a new set of query probes to sequence the next base in the template. The process is repeated cyclically to extend the read length.
Conclusion
This compound is a remarkably versatile tool for DNA ligation experiments, enabling a range of applications from efficient cloning and sequencing to precise genome editing. Understanding the principles of its interaction with DNA ligases and other enzymes, as well as optimizing reaction conditions, is key to successfully implementing this compound-based strategies in the laboratory. The protocols and data presented in this application note provide a solid foundation for researchers to explore and exploit the full potential of this unique nucleoside.
References
- 1. In Vitro Ligation of Oligodeoxynucleotides Containing C8-Oxidized Purine Lesions using Bacteriophage T4 DNA Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mismatch discrimination and sequence bias during end-joining by DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step assay for the quantification of T4 DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Deoxyinosine in Primers for Viral Detection and Typing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and accurate detection of viral pathogens is paramount in clinical diagnostics, epidemiological surveillance, and the development of antiviral therapies. The genetic diversity of viruses, however, presents a significant challenge to molecular detection methods such as the Polymerase Chain Reaction (PCR). Degenerate primers, which are mixtures of oligonucleotides with variability at certain base positions, are often employed to amplify a broad range of related viral sequences. Deoxyinosine, a purine (B94841) nucleoside, serves as a universal base analog that can pair with all four standard DNA bases (A, C, G, and T), making it a valuable tool in the design of degenerate primers for viral detection and typing.[1][2][3] By incorporating this compound at ambiguous nucleotide positions, a single primer sequence can effectively target multiple viral variants, thereby simplifying assay design and enhancing the broad-range detection capabilities of molecular diagnostics.[3][4]
These application notes provide a comprehensive overview of the principles and practical considerations for using this compound-containing primers in viral detection and typing. Detailed protocols for key experimental procedures are provided to guide researchers in the successful implementation of this powerful technique.
Principle of this compound in PCR Primers
This compound is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group at the 2-position. This allows it to form hydrogen bonds with all four canonical bases, albeit with varying stability (I-C > I-A > I-T ≈ I-G).[3] When incorporated into a PCR primer, this compound at a degenerate position allows the primer to anneal to a variety of target sequences, thereby enabling the amplification of multiple related viral genomes with a single set of primers.[1][2] This is particularly advantageous when targeting highly variable viral genes or when attempting to discover novel viruses within a specific family.[5][6]
The use of this compound can be more advantageous than using a mixture of degenerate primers containing all possible base combinations, as it reduces the complexity of the primer pool and can lead to increased specificity and yield of the amplification product.[4] However, the position and number of this compound residues within a primer can affect amplification efficiency, with some studies suggesting that reverse transcription may be more sensitive to the presence of inosine (B1671953) than PCR amplification itself.[1][2]
Applications in Viral Diagnostics
This compound-containing primers have been successfully employed for the detection and typing of a wide range of viruses, including:
-
Herpesviruses: Consensus primer PCR using a mixture of degenerate and this compound-substituted primers has been used to identify both known and potentially novel herpesviruses by targeting conserved regions of the DNA polymerase gene.[5]
-
Human Papillomaviruses (HPVs): Primers containing this compound at ambiguous positions have been shown to effectively amplify conserved genomic regions from different HPV types.[4]
-
Adenoviruses: A broadly reactive quantitative real-time TaqMan PCR assay for the detection of human adenoviruses utilizes a reverse primer containing this compound to compensate for a fourfold degeneracy at a specific site in the hexon gene.[7]
-
Potyviruses: this compound-containing primers have been used in quantitative reverse-transcription PCR to detect and measure the amplification rates of Potato virus Y.[1][2]
-
Polioviruses: RT-PCR assays have been developed for the detection and identification of Sabin virus contaminants in novel oral poliovirus vaccines using primers and probes that may contain this compound residues.[8][9]
Experimental Workflow for Viral Detection Using this compound Primers
The general workflow for viral detection using this compound-containing primers involves several key steps, from sample preparation to data analysis.
Caption: General workflow for viral detection using this compound primers.
Data Presentation: Performance of this compound-Containing Primers
The following tables summarize quantitative data on the performance of this compound-containing primers in various viral detection assays.
Table 1: Sensitivity of Viral Detection Assays Using this compound Primers
| Virus Target | Assay Type | Primer Target Gene | Detection Limit | Reference |
| Human Adenoviruses | Quantitative Real-Time PCR | Hexon | 5 copies of AdV40, 8 copies of AdV41, 350 copies of AdV3 | [7] |
| Human Adenoviruses | Quantitative Real-Time PCR | Hexon | 0.4 infectious units of AdV2, 0.004 infectious units of AdV41 | [7] |
| Sabin 2 Virus | Quantitative One-Step RT-PCR | - | 2 CCID50/mL | [9] |
| Multiple DNA/RNA Viruses | DOP-PCR | Non-specific | 100 copies for large genomes, 100-1000 copies for small genomes | [6] |
Table 2: Comparison of this compound Primers with Degenerate Primers
| Comparison Metric | This compound Primers | Fully Degenerate Primers | Virus Target | Reference |
| Specificity | Can be more advantageous | May have lower specificity | Human Papillomavirus | [4] |
| Yield | Can be more advantageous | May have lower yield | Human Papillomavirus | [4] |
| Sensitivity | Annealing at 50°C | Annealing at 60°C | Tulip Breaking Virus | [10] |
Experimental Protocols
Protocol 1: Broad-Range PCR for Herpesvirus Detection
This protocol is adapted from a study on the detection of known and potentially novel herpesviruses using a consensus primer PCR approach with a mixture of degenerate and this compound-substituted primers targeting the DNA polymerase gene.[5]
1. Primer Design:
-
Design degenerate primers targeting highly conserved regions of the herpesvirus DNA polymerase gene.
-
Incorporate this compound at positions of high degeneracy to increase primer affinity for target sequences.
2. PCR Reaction Mixture (50 µL):
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Template DNA (10-100 ng): 1-5 µL
-
Nuclease-free water: to 50 µL
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 50-55°C for 1.5 minutes (optimize with a temperature gradient)
-
Extension: 72°C for 2 minutes
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
4. Analysis:
-
Visualize PCR products on a 1.5% agarose gel stained with a nucleic acid dye.
-
Excise bands of the expected size and purify the DNA.
-
Sequence the purified PCR products for viral identification and phylogenetic analysis.
Protocol 2: Quantitative Real-Time PCR for Human Adenovirus Detection
This protocol is based on a TaqMan assay for the broad detection of human adenoviruses.[7]
1. Primers and Probe:
-
Forward Primer (JTVXF): 5'-GACATGACTTTCGAGGCCGAT-3'
-
Reverse Primer (JTVXR): 5'-CCGGCTGAGAAYGGTGTGT-3' (contains this compound 'N')
-
Probe (JTVXP): 5'-(FAM)-TGCACCAGACCCGGGCTCAGG-(TAMRA)-3'
2. Real-Time PCR Reaction Mixture (25 µL):
-
2x TaqMan Universal PCR Master Mix: 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
TaqMan Probe (5 µM): 1 µL
-
Template DNA (5-10 ng): 2 µL
-
Nuclease-free water: to 25 µL
3. Real-Time PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 15 minutes
-
45 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 15 seconds
-
-
Data collection is performed during the annealing/extension step.
4. Data Analysis:
-
Generate a standard curve using a dilution series of a known quantity of adenovirus DNA.
-
Quantify the viral load in unknown samples by comparing their Ct values to the standard curve.
Logical Relationships in Primer Design
The design of primers containing this compound requires careful consideration of several factors to ensure successful amplification.
References
- 1. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 4. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Universal virus detection by degenerate-oligonucleotide primed polymerase chain reaction of purified viral nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Real-Time PCR Assays for Detection of Human Adenoviruses and Identification of Serotypes 40 and 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Quantitative One-Step RT-PCR Method for the Detection of Sabin 2 Virus Contamination in a Novel Oral Poliovirus Vaccine Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Deoxyinosine in Massively Parallel Single Nucleotide Mutagenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing deoxyinosine in massively parallel single nucleotide mutagenesis. This powerful technique enables the systematic and comprehensive analysis of single nucleotide variations, facilitating a deeper understanding of protein function, gene regulation, and the development of novel therapeutics. The protocols outlined below are based on the use of reversibly-terminated this compound triphosphates (rtITP) to generate systematic allelic series (SAS) libraries, a method that ensures a high frequency of single, unique mutations per DNA molecule.
Introduction
Massively parallel mutagenesis is a high-throughput method for creating large libraries of DNA variants, each containing specific mutations. The incorporation of this compound, a naturally occurring purine (B94841) nucleoside, offers a unique advantage in this process. This compound is recognized by DNA polymerases as any of the four standard deoxynucleotides (dATP, dCTP, dGTP, or dTTP), leading to the random incorporation of a nucleotide at that position during subsequent amplification. When combined with reversible terminator chemistry, this approach allows for the precise introduction of single nucleotide mutations across a target DNA sequence.
The use of reversibly-terminated this compound triphosphates (rtITP) is a key innovation in this field.[1][2] This method involves the enzymatic synthesis of rtITP, which is then incorporated into a growing DNA strand by a specialized polymerase. The reversible terminator blocks further extension, ensuring that only a single inosine (B1671953) is incorporated per cycle. Subsequent chemical cleavage of the terminating group allows for the generation of a library of DNA molecules, each containing a single, randomly placed inosine. During PCR amplification, this inosine is replaced by any of the four canonical bases, resulting in a diverse library of single nucleotide mutants.
This technique has been successfully employed to create a comprehensive mutational library of the TEM-1 β-lactamase gene, demonstrating its utility in rapidly assessing the functional consequences of genetic variation.[2]
Data Presentation
The efficiency of single nucleotide mutagenesis using reversibly-terminated this compound triphosphate (rtITP) is critically dependent on the ratio of rtITP to the standard deoxynucleotide triphosphates (dNTPs) in the reaction mixture. The following table summarizes the quantitative data on the frequency of single and multiple mutations obtained under different rtITP:dNTP ratios.
| rtITP:dNTP Ratio | Percentage of Molecules with a Single Mutation | Percentage of Molecules with Multiple Mutations |
| 1:1 | 33% | ~1% |
| 4:1 | >50% | ~5% |
Data compiled from studies on the mutagenesis of the TEM-1 β-lactamase gene.
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of reversibly-terminated this compound triphosphate (rtITP) and the subsequent massively parallel single nucleotide mutagenesis procedure.
Enzymatic Synthesis of Reversibly-Terminated this compound Triphosphate (rtITP)
This protocol describes the conversion of 3'-O-NH2-deoxyadenosine triphosphate to 3'-O-NH2-deoxyinosine triphosphate.
Materials:
-
3'-O-NH2-deoxyadenosine triphosphate
-
Recombinant Shrimp Alkaline Phosphatase (rSAP)
-
Adenosine (B11128) Deaminase
-
T4 Polynucleotide Kinase (T4 PNK)
-
Pyruvate (B1213749) Kinase
-
Myokinase (Adenylate Kinase)
-
Reaction Buffer (specific to the enzymes used)
-
Nuclease-free water
Procedure:
-
Dephosphorylation of 3'-O-NH2-dATP:
-
In a sterile microcentrifuge tube, combine 3'-O-NH2-deoxyadenosine triphosphate with the appropriate reaction buffer and recombinant Shrimp Alkaline Phosphatase (rSAP).
-
Incubate the reaction at the optimal temperature for rSAP activity (typically 37°C) for the recommended duration to ensure complete dephosphorylation to 3'-O-NH2-deoxyadenosine.
-
Heat inactivate the rSAP according to the manufacturer's instructions.
-
-
Deamination of 3'-O-NH2-deoxyadenosine:
-
To the heat-inactivated reaction mixture from the previous step, add adenosine deaminase.
-
Incubate at the optimal temperature for adenosine deaminase (typically 37°C) to convert 3'-O-NH2-deoxyadenosine to 3'-O-NH2-deoxyinosine.
-
-
Re-phosphorylation to 3'-O-NH2-dITP:
-
To the reaction mixture containing 3'-O-NH2-deoxyinosine, add a mixture of T4 Polynucleotide Kinase (T4 PNK), pyruvate kinase, and myokinase.
-
Supplement the reaction with an appropriate phosphate (B84403) donor (e.g., ATP) and incubate under conditions that facilitate the sequential phosphorylation to generate 3'-O-NH2-deoxyinosine triphosphate (rtITP).
-
The resulting rtITP solution can be used directly in the mutagenesis protocol.
-
Massively Parallel Single Nucleotide Mutagenesis
This protocol outlines the generation of a systematic allelic series (SAS) library using the synthesized rtITP.
Materials:
-
Template DNA
-
Biotinylated Forward Primer
-
Reverse Primer
-
Firebird475 DNA Polymerase (or a similar polymerase capable of incorporating reversibly-terminated nucleotides)
-
Deoxynucleotide Triphosphates (dNTPs) mix (dATP, dCTP, dGTP, dTTP)
-
Synthesized rtITP
-
PCR Buffer
-
Streptavidin-coated magnetic beads
-
Wash Buffers
-
Sodium Nitrite (B80452) (NaNO2) solution (for deblocking)
-
Elution Buffer
-
Nuclease-free water
Procedure:
-
Linear Amplification with rtITP Incorporation:
-
Set up a PCR reaction containing the template DNA, biotinylated forward primer, Firebird475 DNA Polymerase, and a dNTP mix supplemented with the desired ratio of rtITP (e.g., 1:1 or 4:1 rtITP:dNTP).
-
Perform a limited number of PCR cycles (linear amplification) to incorporate rtITP into the newly synthesized strands. The 3'-O-NH2 group on the rtITP will terminate the extension.
-
-
Capture and Deblocking of Terminated Strands:
-
Incubate the PCR product with streptavidin-coated magnetic beads to capture the biotinylated DNA strands.
-
Wash the beads to remove unincorporated nucleotides and primers.
-
Resuspend the beads in a sodium nitrite solution at a slightly acidic pH to cleave the 3'-O-NH2 bond, regenerating a free 3'-OH group.
-
Wash the beads to remove the deblocking agent.
-
-
Second Strand Synthesis:
-
Resuspend the beads in a fresh PCR mix containing dNTPs, a suitable DNA polymerase, and the reverse primer.
-
Perform a single cycle of extension to synthesize the complementary strand, which will now contain a random nucleotide opposite the inosine base.
-
-
Amplification of the Mutant Library:
-
Elute the double-stranded DNA from the magnetic beads.
-
Use the eluted DNA as a template for a standard PCR reaction with both the forward and reverse primers to amplify the full-length mutated DNA fragments.
-
-
Library Analysis:
-
The resulting PCR product is a library of DNA molecules, each containing a single nucleotide mutation.
-
The library can be cloned into a suitable vector for downstream functional screening or analyzed by next-generation sequencing to determine the diversity and distribution of mutations.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound-based mutagenesis.
Caption: Logical relationship of key components.
References
Application Notes and Protocols for Creating Genomic Libraries Using Deoxyinosine-Substituted Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of genomic libraries is a cornerstone of molecular biology, enabling the study of genetic material, gene discovery, and functional genomics. A significant challenge in this process, especially when targeting gene families or working with organisms with unknown genomic sequences, is the design of effective PCR primers. Degenerate primers, which are mixtures of oligonucleotides with variability at certain base positions, have traditionally been used to address this. However, high levels of degeneracy can lead to reduced specificity and amplification efficiency. An elegant alternative is the use of deoxyinosine-substituted primers. This compound is a universal base analogue that can pair with all four standard DNA bases, thereby reducing the complexity of the primer pool while maintaining the ability to anneal to multiple target sequences.[1] This application note provides a detailed overview and protocols for the creation of genomic libraries using this compound-substituted primers, with a focus on a novel method employing endonuclease V for efficient library construction.[2][3][4]
Principle of the Method
This compound-substituted primers offer a strategic advantage over highly degenerate primers by reducing the primer pool's complexity, which can lead to improved specificity and yield in PCR amplification.[5] A particularly innovative application of this compound in this context is a method for generating specific, non-palindromic overhangs for ligation, independent of restriction enzyme sites within the amplified sequence. This is achieved by incorporating a single this compound residue near the 5' end of each PCR primer. Following amplification, the PCR products are treated with endonuclease V, an enzyme that specifically recognizes this compound in a DNA duplex and cleaves the phosphodiester bond at the second and third positions 3' to the this compound.[6][7][8][9] This process generates PCR products with defined 3' overhangs, which can then be efficiently ligated into a vector with complementary overhangs.
This method provides a versatile and robust approach for genomic library construction, particularly for applications where traditional restriction enzyme-based cloning is challenging due to the presence of internal restriction sites.[10]
Data Presentation
Table 1: DNA Polymerase Compatibility with this compound-Containing Primers
| DNA Polymerase | Proofreading Activity (3'-5' Exonuclease) | Compatibility with this compound Primers | Reference |
| Taq Polymerase | No | Compatible | [11] |
| Pfu Polymerase | Yes | Incompatible | [11] |
| Deep Vent Polymerase | Yes | Incompatible | [11] |
| U1Tma Polymerase | Yes (reduced) | Compatible | [11] |
Table 2: Error Rates of Common DNA Polymerases
| DNA Polymerase | Reported Error Rate (errors per 10^6 bases) | Reference |
| Taq Polymerase | ~8-9 | [12] |
| Pfu Polymerase | ~1-3 | [12] |
| Phusion DNA Polymerase | ~1-3 | [12] |
Note: The choice of DNA polymerase is critical when working with this compound-substituted primers. While proofreading polymerases generally have higher fidelity, many are incompatible with this compound. Taq polymerase is a reliable choice, though its lower fidelity should be considered for applications sensitive to PCR-introduced errors. U1Tma polymerase offers a compromise with its reduced proofreading activity and compatibility with this compound.
Experimental Protocols
Protocol 1: Design of this compound-Substituted Primers for Genomic Library Construction
-
Identify Conserved Regions: Align homologous gene sequences from related organisms to identify conserved regions suitable for primer design.
-
Primer Placement: Design forward and reverse primers targeting these conserved regions. Aim for a primer length of 20-30 nucleotides.
-
Incorporate this compound:
-
For general degenerate applications, replace positions with 3- or 4-fold degeneracy with a single this compound.
-
For the endonuclease V-based method, design primers with a specific 5' tail structure: 5'-NN(dI)N...[Target-Specific Sequence]-3', where 'N' represents any nucleotide and '(dI)' is the this compound residue. The sequence of the 5' tail will determine the final overhang after endonuclease V treatment.
-
-
Melting Temperature (Tm) Calculation: Calculate the Tm of the target-specific portion of the primer. The presence of this compound can slightly lower the Tm.
-
Avoid 3' this compound: Avoid placing this compound at the extreme 3' end of the primer, as this can reduce amplification efficiency.
-
Primer Synthesis: Order the designed primers from a reputable oligonucleotide synthesis provider.
Protocol 2: PCR Amplification Using this compound-Substituted Primers
-
Reaction Setup: Prepare the following PCR reaction mix on ice:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer (without MgCl2) | 5 µL | 1X |
| 50 mM MgCl2 | 1.5 µL | 1.5 mM |
| 10 mM dNTP Mix | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Genomic DNA Template | 1-100 ng | Variable |
| Nuclease-Free Water | to 50 µL | - |
-
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 50-60°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
* Optimize the annealing temperature based on the calculated Tm of your primers.
-
Verification: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of the target fragment of the expected size.
Protocol 3: Genomic Library Construction Using the this compound and Endonuclease V Method
-
PCR Product Purification: Purify the PCR products from the amplification reaction using a commercial PCR purification kit or gel extraction to remove primers, dNTPs, and polymerase.
-
Endonuclease V Digestion:
-
Set up the following digestion reaction:
-
| Component | Volume (for 20 µL reaction) |
| Purified PCR Product | X µL (~200 ng) |
| 10X Endonuclease V Buffer | 2 µL |
| Endonuclease V | 1 µL |
| Nuclease-Free Water | to 20 µL |
-
Vector Preparation: Prepare your cloning vector by digesting it with a restriction enzyme that generates overhangs complementary to those created by the endonuclease V treatment of your PCR products. Purify the linearized vector.
-
Ligation:
-
Set up the ligation reaction:
-
| Component | Volume (for 10 µL reaction) |
| Endonuclease V-treated PCR product | X µL (3:1 insert to vector molar ratio) |
| Linearized Vector | Y µL (~50 ng) |
| 10X T4 DNA Ligase Buffer | 1 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-Free Water | to 10 µL |
-
Transformation: Transform the ligation mixture into competent E. coli cells using standard protocols.
-
Plating and Screening: Plate the transformed cells on selective agar (B569324) plates and incubate overnight. Screen the resulting colonies for the presence of inserts using colony PCR, restriction digestion, or sequencing.
Visualizations
Caption: Experimental workflow for genomic library construction.
Caption: Mechanism of 3' overhang generation.
Discussion
Advantages:
-
Increased Specificity and Yield: By reducing the complexity of the primer pool compared to highly degenerate primers, this compound-substituted primers can lead to more specific and efficient PCR amplification.[5]
-
Versatility in Cloning: The endonuclease V-based method allows for the creation of custom cohesive ends, bypassing the limitations of restriction enzyme site availability within the target DNA.[10] This is particularly useful for constructing libraries from DNA that is difficult to clone using traditional methods.
-
Simplified Primer Design: In many cases, a single this compound can replace a mixture of three or four bases, simplifying the design and synthesis of primers.
Limitations and Considerations:
-
DNA Polymerase Incompatibility: As highlighted in Table 1, many high-fidelity proofreading DNA polymerases are incompatible with this compound-containing primers.[11] This necessitates the use of non-proofreading enzymes like Taq polymerase, which may introduce a higher rate of errors during amplification.
-
Potential for Bias: While this compound can reduce certain biases associated with highly degenerate primers, PCR amplification itself can introduce biases, particularly with templates that have high or low GC content.[13][14][15] It is advisable to minimize the number of PCR cycles to mitigate this effect.
-
Lack of Direct Comparative Data: While the theoretical advantages are clear, there is a lack of comprehensive, quantitative studies directly comparing the diversity, yield, and bias of genomic libraries constructed with this compound-substituted primers versus traditional degenerate primers.
Conclusion
The use of this compound-substituted primers, particularly in conjunction with endonuclease V, offers a powerful and flexible approach for the construction of genomic libraries. This method can overcome some of the limitations of traditional methods that rely on degenerate primers and restriction enzymes. By carefully considering primer design, DNA polymerase selection, and PCR optimization, researchers can leverage this technique to efficiently generate high-quality genomic libraries for a wide range of applications in genomics and drug discovery.
References
- 1. Inosine (I) vs. degenerate base "N" in oligo - Generi Biotech [generi-biotech.com]
- 2. In Vitro Construction of Large-scale DNA Libraries from Fragments Containing Random Regions using this compound-containing Oligonucleotides and Endonuclease V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - In Vitro Construction of Large-scale DNA Libraries from Fragments Containing Random Regions using this compound-containing Oligonucleotides and Endonuclease V - figshare - Figshare [figshare.com]
- 5. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human endonuclease V is a ribonuclease specific for inosine-containing RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endonuclease V: an unusual enzyme for repair of DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endonuclease V-mediated this compound excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directional cloning of DNA fragments using this compound-containing oligonucleotides and endonuclease V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
- 13. sequencing.roche.com [sequencing.roche.com]
- 14. Biases in the SMART-DNA library preparation method associated with genomic poly dA/dT sequences | PLOS One [journals.plos.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Quantitative PCR with Deoxyinosine-Containing Primers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Deoxyinosine in qPCR
This compound is a nucleoside analog that can be incorporated into synthetic oligonucleotides used for PCR. Its unique property lies in its ability to pair with any of the four standard DNA bases (A, T, C, G), making it a "universal" base. This characteristic is particularly advantageous when designing primers for quantitative PCR (qPCR) to target highly variable or consensus sequences.
Key Applications:
-
Virology: Detecting and quantifying a broad range of related viruses or rapidly mutating viral strains where sequence variability is high.[1][2][3]
-
Gene Family Analysis: Targeting conserved regions within a family of related genes that have sequence variations.
-
Detection of Polymorphisms: Amplifying genomic regions with known single nucleotide polymorphisms (SNPs).
Using this compound-containing (dI-containing) primers can enhance the specificity and yield of the amplification product compared to using highly degenerate primers with mixed bases.[4] However, the presence of inosine (B1671953) can affect amplification efficiency, and careful optimization is required.[1][5]
Primer Design and Optimization Considerations
Proper primer design is critical for the success of qPCR experiments. When incorporating this compound, several factors must be carefully considered to ensure specificity and efficiency.
General Primer Design Guidelines:
-
Length: Primers should typically be between 18-25 nucleotides.[6]
-
GC Content: Aim for a GC content between 40-60% for stable primer-template binding.[6][7]
-
Melting Temperature (Tm): The Tm should ideally be between 58°C and 65°C, with both forward and reverse primers having a similar Tm (within 4°C).[7]
-
Secondary Structures: Avoid sequences that can form hairpins or primer-dimers.[6]
-
3' End: The 3' end is crucial for polymerase extension. Avoid placing this compound residues very close to the 3' terminus, as this can significantly reduce amplification rates.[1][5] Also, avoid runs of Gs or Cs at the 3' end.[7]
This compound-Specific Considerations:
-
Placement: Single inosine substitutions in the forward primer generally have a minimal effect on amplification, except when placed near the 3' end.[1][5] However, inosine placement in the reverse primer can significantly reduce amplification efficiency, likely impacting the reverse transcription step more than the PCR amplification itself.[1][5]
-
Number of Inosines: While four or five inosine substitutions may be tolerated with some decrease in amplification rate, a higher number can lead to amplification failure.[1][5]
-
DNA Polymerase Compatibility: Standard Taq polymerase is generally compatible with dI-containing primers. However, some high-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity, such as Pfu and Deep Vent, may be incompatible and fail to amplify templates with these primers.[8][9] DNA polymerases with reduced exonuclease activity, like UITma, have shown successful amplification with dI-containing primers.[8][10]
Experimental Workflow and Protocols
The following section outlines a general workflow and detailed protocols for performing qPCR with this compound primers.
Caption: General workflow for qPCR with this compound primers.
This protocol provides a starting point for a 20 µL reaction using a SYBR Green-based master mix. Optimization of component concentrations, especially primers, is recommended.
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 10.0 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Template DNA/cDNA | 2.0 | 1-100 ng |
| Nuclease-Free Water | 6.4 | - |
| Total Volume | 20.0 |
Methodology:
-
Prepare a master mix containing the SYBR Green mix, primers, and water to ensure consistency across reactions.
-
Aliquot the master mix into qPCR tubes or plates.
-
Add the template DNA or cDNA to each respective well. For RNA templates, ensure a prior reverse transcription step has been performed.
-
Include appropriate controls:
-
No-Template Control (NTC): Use nuclease-free water instead of a template to check for contamination or primer-dimers.
-
Positive Control: A known positive template to verify the reaction is working.
-
Negative Control: A known negative template.
-
-
Seal the plate/tubes, centrifuge briefly to collect the contents, and proceed with thermal cycling.
The annealing temperature is a critical parameter to optimize when using dI-containing primers. A temperature gradient PCR is highly recommended to determine the optimal annealing temperature empirically.
| Step | Temperature (°C) | Duration | Cycles |
| Initial Denaturation | 95 | 2 minutes | 1 |
| Cycling | |||
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension* | 55-65 | 60 seconds | |
| Melt Curve | |||
| Denaturation | 95 | 15 seconds | 1 |
| Annealing | 60 | 60 seconds | 1 |
| Melt | 60 to 95 | Ramp (0.5°C/sec) | 1 |
*A two-step protocol is shown. For larger amplicons or primers with high Tm, a three-step protocol with a separate extension step at 72°C may be necessary.[7]
Data Presentation and Analysis
Quantitative data should be presented clearly to allow for easy interpretation and comparison.
This table illustrates how to present quantitative results from a qPCR experiment designed to detect and quantify a specific virus using dI-containing primers.
| Sample ID | Target Gene | Cq Value | Calculated Quantity (copies/µL) | Melt Peak (°C) | Notes |
| Patient 1 | Virus X | 22.5 | 1.5 x 10^5 | 83.2 | Positive |
| Patient 2 | Virus X | 31.2 | 2.3 x 10^2 | 83.1 | Positive, low titer |
| Patient 3 | Virus X | Undet. | Not Detected | N/A | Negative |
| Pos Ctrl | Virus X | 20.1 | 5.0 x 10^5 | 83.3 | Valid run |
| NTC | Virus X | Undet. | Not Detected | N/A | No contamination |
Data Analysis Considerations:
-
Standard Curve: To perform absolute quantification, a standard curve must be generated using a dilution series of a known quantity of the target nucleic acid. The efficiency of the reaction, calculated from the slope of the standard curve, should be between 90-110%.
-
Melt Curve Analysis: This is essential for SYBR Green-based assays to verify the specificity of the amplification product. A single, sharp peak indicates a specific product.
-
Relative Quantification: For gene expression studies, the 2-ΔΔCq method can be used, normalizing the target gene expression to a stable reference gene.
Caption: Strategy for optimizing qPCR with this compound primers.
References
- 1. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving qPCR Efficiency: Primer Design and Reaction Optimization [synapse.patsnap.com]
- 7. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 8. scispace.com [scispace.com]
- 9. (PDF) PCR With Degenerate Primers Containing this compound [research.amanote.com]
- 10. PCR with this compound-containing primers using DNA polymerases with proofreading activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Annealing Temperatures for Primers with Deoxyinosine
Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize the annealing temperature for PCR primers containing deoxyinosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR primers?
This compound is a nucleoside that contains hypoxanthine (B114508) as its base. In PCR primers, it is often used as a "universal" base because it can pair with all four standard DNA bases (A, T, C, and G), although its pairing affinity varies (I-C > I-A > I-T ≈ I-G).[1] This property is particularly useful for creating degenerate primers that can anneal to a target DNA sequence with some variability, such as in gene families, when amplifying homologous genes from different species, or when the target sequence is derived from a protein sequence.[1] By substituting a degenerate position with this compound, the overall degeneracy of the primer set can be reduced, which can increase the effective concentration of the primers and simplify the optimization of reaction conditions.[1]
Q2: How does this compound affect the melting temperature (Tm) of a primer?
The presence of this compound in a primer can affect its melting temperature (Tm), which is a critical parameter for determining the optimal annealing temperature (Ta). Due to its different base pairing properties compared to standard bases, this compound can destabilize the primer-template duplex. While there isn't a simple formula to precisely calculate the Tm adjustment for each this compound addition, it is generally observed that each inosine (B1671953) residue will lower the overall Tm of the primer.
Q3: How do I calculate the melting temperature (Tm) for a primer containing this compound?
Calculating the precise melting temperature (Tm) of primers containing this compound can be complex. Simple Tm calculation formulas, like the basic Wallace rule (Tm = 2°C(A+T) + 4°C(G+C)), are not accurate for oligos with modified bases.[2]
For a more accurate estimation, it is highly recommended to use specialized online tools that can account for mixed bases. A reliable and widely used tool is the IDT OligoAnalyzer™ .[3][4] This tool allows you to input your primer sequence, including this compound (represented as "I"), and specify the salt and magnesium concentrations of your PCR reaction to get a more accurate Tm prediction.[5][6]
Q4: What is a good starting point for the annealing temperature (Ta) of my inosine-containing primers?
A general guideline for setting the annealing temperature (Ta) is to start at 3–5°C below the lowest calculated melting temperature (Tm) of your primer pair.[7][8][9] For example, if your forward primer has a calculated Tm of 58°C and your reverse primer (containing this compound) has a calculated Tm of 54°C, a good starting Ta would be between 49°C and 51°C.
However, this should only be considered a starting point. Empirical optimization is crucial for primers with this compound due to the variability in their binding.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR product | Annealing temperature is too high, preventing primer binding. | Decrease the annealing temperature in increments of 2°C. Perform a gradient PCR to test a wide range of temperatures. |
| Primer design is suboptimal. | Re-evaluate your primer design. Ensure the 3' end is stable and does not contain inosine if possible, as this can affect polymerase extension. | |
| Non-specific bands (smear or multiple bands) | Annealing temperature is too low, leading to non-specific primer binding. | Increase the annealing temperature in increments of 2°C. Utilize gradient PCR to find a higher, more specific annealing temperature. Consider using a touchdown PCR protocol to enhance specificity.[10] |
| High primer concentration. | Reduce the primer concentration in your PCR reaction. | |
| Weak PCR product | Suboptimal annealing temperature. | Perform a gradient PCR to identify the temperature that yields the most product. |
| Inefficient polymerase extension from inosine sites. | Some DNA polymerases may be less efficient at extending from primers containing this compound. Consult your polymerase manufacturer's guidelines. |
Experimental Protocols
Protocol 1: Determining Optimal Annealing Temperature using Gradient PCR
Gradient PCR is the most effective method for empirically determining the optimal annealing temperature for your primers containing this compound.[11] This technique allows you to test a range of annealing temperatures in a single PCR run.
Methodology:
-
Calculate the estimated Tm: Use a tool like the IDT OligoAnalyzer™ to calculate the Tm for both of your primers.[3][4]
-
Set the temperature gradient: Program the thermal cycler to create a temperature gradient across the block during the annealing step. A good starting range is typically 10-15°C, centered around your estimated starting Ta (e.g., 5°C below the lowest Tm). For example, if your estimated starting Ta is 52°C, you could set a gradient from 47°C to 57°C.
-
Prepare the PCR reaction mix: Prepare a master mix with all the necessary PCR components (buffer, dNTPs, polymerase, template DNA, and primers) to ensure consistency across all samples.[12]
-
Aliquot the reaction mix: Distribute the master mix into PCR tubes or a PCR plate.
-
Run the gradient PCR: Place the tubes/plate in the thermal cycler and start the program.
-
Analyze the results: Run the PCR products on an agarose (B213101) gel. The lane corresponding to the temperature that yields a single, strong band of the correct size is your optimal annealing temperature.[12]
Protocol 2: Enhancing Specificity with Touchdown PCR
Touchdown PCR is a useful technique to increase the specificity of PCR, which can be particularly beneficial when using degenerate primers with this compound.[13] This method involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles.[10]
Methodology:
-
Determine the upper and lower annealing temperatures: The initial annealing temperature should be set several degrees (e.g., 3-5°C) above the calculated Tm of your primers. The final, or "touchdown," annealing temperature should be at or slightly below the calculated Tm.
-
Program the thermal cycler:
-
Initial Cycles (High Stringency): Set the annealing temperature to the upper limit for the first 10-15 cycles. Decrease the annealing temperature by 1°C every cycle or every two cycles.
-
Later Cycles (Lower Stringency): For the remaining 20-25 cycles, use the "touchdown" annealing temperature.
-
-
Prepare and run the PCR: Prepare your PCR reaction mix as usual and run the touchdown PCR program.
-
Analyze the results: Visualize the PCR product on an agarose gel. This method should result in a higher yield of the specific product with fewer non-specific bands.
Data Summary
Due to the complex interactions of this compound within a primer-template duplex, providing a simple table of quantitative adjustments to the annealing temperature is not feasible and can be misleading. The optimal annealing temperature is highly dependent on the specific primer sequence, the number and position of inosine residues, and the overall reaction conditions.
Therefore, the recommended approach is as follows:
| Step | Action | Tool/Method | Key Consideration |
| 1. Tm Estimation | Calculate the melting temperature for each primer. | IDT OligoAnalyzer™ or similar software that accepts mixed bases.[3][4] | Input accurate salt and magnesium concentrations for your PCR. |
| 2. Initial Ta | Set a starting annealing temperature. | 3–5°C below the lowest calculated Tm.[7][9] | This is an estimation and requires empirical validation. |
| 3. Optimization | Empirically determine the optimal Ta. | Gradient PCR.[11] | Look for the temperature that gives a single, strong band of the correct size. |
| 4. Specificity Enhancement | If non-specific products are an issue. | Touchdown PCR.[13] | Helps to favor the amplification of the specific target. |
Visual Workflow
Caption: Workflow for optimizing annealing temperature.
References
- 1. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 2. help.takarabio.com [help.takarabio.com]
- 3. idtdna.com [idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. idtdna.com [idtdna.com]
- 6. oligoanalyzer-tool-primer-analysis-and-t.software.informer.com [oligoanalyzer-tool-primer-analysis-and-t.software.informer.com]
- 7. media.neb.com [media.neb.com]
- 8. PCR Cycling Parameters—Six Key Considerations for Success | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. idtdna.com [idtdna.com]
- 10. PCR Methods - Top Ten Strategies | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Gradient Polymerase Chain Reaction (PCR) — NeoSynBio [neosynbio.com]
- 13. Use of degenerate primers and touchdown PCR to amplify a halogenase gene fragment from Streptomyces venezuelae ISP5230 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PCR with Deoxyinosine-Containing Primers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting PCR failures when using primers containing deoxyinosine. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in PCR primers?
This compound is a universal base analog used in primers to account for sequence degeneracy in the target DNA.[1][2] It can be particularly useful when amplifying members of a gene family or viruses with high mutation rates, where the exact nucleotide at a specific position may vary.[2] While not perfectly universal, this compound can pair with all four standard bases, albeit with varying stability.[3][4]
Q2: Which DNA polymerase should I use with this compound-containing primers?
The choice of DNA polymerase is critical for successful PCR with this compound.
-
Recommended: DNA polymerases lacking 3'→5' exonuclease (proofreading) activity, such as Taq polymerase, are generally recommended.[2] Some polymerases with reduced exonuclease activity have also been shown to be effective.[2] OneTaq® DNA Polymerase is specifically noted for its ability to read through this compound residues in the template strand.[5]
-
Avoid: High-fidelity polymerases with strong proofreading activity (e.g., Pfu, Phusion®, Vent®, Deep Vent®) are often incompatible with primers containing this compound.[2][5][6] The proofreading enzyme may stall or degrade the primer at the this compound site, leading to PCR failure.[2]
Q3: How does this compound affect the melting temperature (Tm) of my primers?
This compound is generally less stable than the four standard bases. When calculating the estimated Tm of your primers, each this compound residue will lower the overall Tm. It is crucial to use a reliable Tm calculator that can account for inosine (B1671953) residues. However, empirical optimization of the annealing temperature is highly recommended.
Q4: Can this compound in the primer cause mutations in the PCR product?
When this compound is present in the primer, it acts as the template during extension. DNA polymerases preferentially incorporate deoxycytidine (dC) opposite a this compound base.[3][4] This is a predictable outcome and should be considered during sequence analysis of the PCR product.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: No PCR Product or Very Faint Bands
If you are not seeing your expected PCR product, several factors could be at play. The following troubleshooting workflow can help you systematically identify and resolve the issue.
Caption: Troubleshooting workflow for no or faint PCR product.
Detailed Solutions:
-
Incorrect DNA Polymerase:
-
Suboptimal Annealing Temperature (Ta):
-
Cause: The annealing temperature is one of the most critical parameters in PCR.[7] If the Ta is too high, the primers will not anneal efficiently to the template DNA.[8] If it is too low, non-specific binding can occur, leading to undesired products or no specific product.[8]
-
Solution: Perform a temperature gradient PCR to empirically determine the optimal annealing temperature.[9][10] Start with a range from 5°C below the lowest calculated primer Tm up to the extension temperature. A temperature of 55°C was found to be effective in one study using Taq polymerase.[2]
-
-
Incorrect Component Concentrations:
-
Cause: The concentration of MgCl₂, dNTPs, primers, and template DNA can significantly impact PCR efficiency.[11][12]
-
Solution: Titrate each component to find the optimal concentration. Refer to the tables below for recommended starting concentrations. Ensure all reagents are properly thawed and mixed before use.[13]
-
-
Poor Primer Design or Degradation:
-
Cause: Primers may form secondary structures like hairpins or self-dimers, preventing them from binding to the template.[5][14] They may also have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use primer design software to check for potential secondary structures.[14] If degradation is suspected, order new primers.
-
-
Template DNA Issues:
-
Cause: The template DNA may be of poor quality (degraded) or contain PCR inhibitors.[7] The initial amount of template might also be too low.[9]
-
Solution: Check the integrity of your template DNA on an agarose (B213101) gel. If it appears smeared, re-extract the DNA.[7] If inhibitors are suspected, try diluting the template. If the template concentration is too low, consider increasing the amount used or the number of PCR cycles.[9]
-
Problem 2: Presence of Non-Specific Bands
The appearance of multiple bands in addition to your target band indicates non-specific amplification.
Caption: Troubleshooting workflow for non-specific PCR products.
Detailed Solutions:
-
Annealing Temperature is Too Low:
-
Excessive MgCl₂ Concentration:
-
High Primer Concentration:
-
Too Many PCR Cycles:
-
Cause: An excessive number of cycles can lead to the amplification of minute quantities of non-specific products.
-
Solution: Reduce the total number of cycles, especially if you are starting with a high concentration of template DNA.[9]
-
Data Summary Tables
Table 1: Recommended Reagent Concentrations for PCR Optimization
| Reagent | Recommended Starting Concentration | Optimization Range |
| Primers (each) | 0.2 µM | 0.1 - 1.0 µM[11] |
| dNTPs (each) | 200 µM | 40 - 400 µM[11] |
| MgCl₂ | 1.5 mM | 1.0 - 3.0 mM |
| DNA Polymerase (Taq) | 1.25 units / 50 µL | 0.5 - 2.5 units / 50 µL[5] |
| Template DNA | 1-10 ng (plasmid), 20-200 ng (genomic) | Varies with template complexity |
Table 2: General PCR Cycling Parameters
| Step | Temperature | Duration | Notes |
| Initial Denaturation | 94-98°C | 30 seconds - 2 minutes | Higher temperatures for GC-rich templates.[5] |
| Denaturation | 94-98°C | 15-30 seconds | |
| Annealing | 50-65°C | 30 seconds | Must be optimized. Start 5°C below the lowest primer Tm.[9] |
| Extension | 68-72°C | 1 minute per kb | For non-proofreading polymerases like Taq.[5] |
| Number of Cycles | 25-35 cycles[9] | ||
| Final Extension | 68-72°C | 5-10 minutes |
Experimental Protocols
Protocol 1: Annealing Temperature Optimization using Gradient PCR
This protocol allows for the testing of multiple annealing temperatures in a single PCR run to efficiently determine the optimal condition.
-
Prepare a Master Mix: Prepare a PCR master mix containing water, buffer, dNTPs, MgCl₂, DNA polymerase, and template DNA sufficient for the number of reactions in your gradient (e.g., 8 or 12 reactions). Do not add the primers yet.
-
Aliquot Master Mix: Aliquot the master mix into separate PCR tubes.
-
Add Primers: Add your this compound-containing forward and reverse primers to each tube.
-
Set up the Thermal Cycler: Place the tubes in a thermal cycler with a gradient feature. Program the cycler with your standard cycling conditions, but for the annealing step, set a temperature gradient. A common range is 50°C to 65°C.
-
Run PCR: Execute the PCR program.
-
Analyze Results: Run the products on an agarose gel. The lane corresponding to the highest temperature that produces a single, strong band of the correct size is the optimal annealing temperature.
Protocol 2: MgCl₂ Concentration Titration
This protocol helps to find the optimal MgCl₂ concentration for your specific primers and template.
-
Prepare a Master Mix: Prepare a master mix containing all PCR components except for MgCl₂. Use a buffer that is supplied without MgCl₂.
-
Set up Reactions: Create a series of reaction tubes. In each tube, add the master mix and then add a different final concentration of MgCl₂ (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).
-
Run PCR: Run all reactions using the same, pre-determined optimal annealing temperature.
-
Analyze Results: Analyze the PCR products on an agarose gel. Select the concentration that gives the highest yield of the specific product with the least amount of non-specific amplification.
References
- 1. Use of this compound in PCR to improve amplification of GC-rich DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. idtdna.com [idtdna.com]
- 4. Nucleobase Modifications [microsynth.com]
- 5. neb.com [neb.com]
- 6. (PDF) PCR With Degenerate Primers Containing this compound [research.amanote.com]
- 7. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 8. Annealing of primers [cryst.bbk.ac.uk]
- 9. bio-rad.com [bio-rad.com]
- 10. neb.com [neb.com]
- 11. PCR Troubleshooting [caister.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 14. quora.com [quora.com]
- 15. Archived | DNA Amplification | Primer Annealing Temperature | National Institute of Justice [nij.ojp.gov]
Technical Support Center: Bias in PCR Amplification Due to Deoxyinosine Pairing Preference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to PCR amplification bias when using primers containing deoxyinosine.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR primers?
This compound is a nucleoside containing hypoxanthine (B114508) as its base. In PCR primers, it is often used as a "universal" base at positions of ambiguity, where the target sequence may have variability.[1][2] This is common when designing primers for gene families, related viruses, or when reverse-translating a protein sequence with degenerate codons.[3][4][5] The goal is to create a single primer that can anneal to multiple related target sequences, reducing the complexity of using highly degenerate primer mixes.[5][6]
Q2: What is meant by the "pairing preference" of this compound?
While often termed a universal base, this compound does not pair with all four standard DNA bases (A, C, G, T) with equal efficiency.[1] It exhibits a distinct pairing preference, forming hydrogen bonds with varying stability. This preference generally follows the order: I:C > I:A > I:G ≈ I:T.[7][8] This means a this compound in the primer will bind most strongly to a cytosine in the template strand and weakest to guanine (B1146940) or thymine.
Q3: How does this compound pairing preference cause bias in PCR amplification?
The bias arises because the differential stability of this compound pairings affects the efficiency of primer annealing and extension. Templates where the inosine (B1671953) residue pairs with a 'C' will have a higher annealing efficiency and are more likely to be extended by the DNA polymerase. This leads to preferential amplification of templates with a 'C' at that position over templates with 'A', 'G', or 'T'.[8] This bias is amplified exponentially over the course of the PCR, resulting in a product pool that does not accurately represent the original template distribution.[9]
Q4: When should I use this compound-containing primers instead of degenerate primers?
Using this compound can be advantageous over degenerate primers by reducing the complexity of the primer pool.[6] This can lead to higher specificity and yield in some cases.[5] However, for primers with a high degree of ambiguity or when using certain DNA polymerases, degenerate primers might perform better.[5][10] If the target variability is high, or if quantitative representation of all template variants is critical, consider using a degenerate primer mix or optimizing conditions specifically for inosine-containing primers.
Q5: Which DNA polymerases are compatible with this compound-containing primers?
Taq polymerase and other non-proofreading polymerases are generally effective at amplifying templates using primers that contain this compound.[10] However, some DNA polymerases with 3'-5' exonuclease (proofreading) activity, such as Pfu or Deep Vent, may stall or exhibit significantly reduced efficiency when they encounter a this compound residue in the primer-template duplex.[10] It is crucial to choose a DNA polymerase carefully and, if using a proofreading enzyme, to perform careful optimization.[10]
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during PCR experiments using this compound-containing primers.
Q: I am getting no amplification or a very low yield. What should I do?
A: This is a common issue that can stem from several factors related to the use of this compound.
-
Possible Cause 1: Suboptimal Annealing Temperature. The presence of this compound lowers the melting temperature (Tm) of the primer. The annealing temperature may be too high for efficient binding.
-
Possible Cause 2: Incompatible DNA Polymerase. As noted in the FAQ, some proofreading DNA polymerases are inhibited by this compound.[10]
-
Solution: Switch to a non-proofreading polymerase like Taq DNA polymerase. If a high-fidelity enzyme is required, you may need to screen several proofreading polymerases for compatibility or redesign the primers without inosine.
-
-
Possible Cause 3: this compound Position. The position of the inosine residue, especially near the 3' end of the primer, can significantly impact extension efficiency.[3]
-
Solution: If possible, redesign the primer to move the inosine residue away from the 3' terminus. Ideally, inosine should be placed at least 3-4 bases away from the 3' end.
-
-
Possible Cause 4: Poor Primer Design or Quality. General primer design issues can be exacerbated by the inclusion of inosine.
Q: My gel shows non-specific bands or smearing. How can I improve specificity?
A: Non-specific amplification can occur if the primers bind to unintended sites on the template.
-
Possible Cause 1: Annealing Temperature is Too Low. While a lower annealing temperature can help with low yield, if it's too low, it will promote non-specific binding.
-
Possible Cause 2: Excessive Primer Concentration. Too much primer can increase the formation of primer-dimers and non-specific amplification.[14][15]
-
Solution: Titrate the primer concentration, starting from the recommended range (typically 0.1–1.0 µM) and reducing it if non-specific products persist.
-
-
Possible Cause 3: High MgCl₂ Concentration. Magnesium concentration affects primer annealing. While essential for polymerase activity, too much can stabilize non-specific primer-template interactions.
-
Solution: Perform a magnesium chloride (MgCl₂) titration, typically in 0.5 mM increments between 1.5 and 4.0 mM, to find the optimal concentration for your specific primers and template.[12]
-
Q: My sequencing results show a strong bias towards certain bases at the inosine position. Can this be mitigated?
A: This is the inherent challenge of using this compound due to its pairing preference. While it may not be possible to eliminate this bias completely, it can sometimes be managed.
-
Possible Cause 1: Inherent Pairing Preference. The polymerase will preferentially amplify templates where inosine pairs with 'C'.
-
Solution 1 (Experimental): Use fewer PCR cycles. Reducing the number of cycles can help minimize the exponential amplification of the bias.[13][15] This is especially important for quantitative applications like NGS library preparation.
-
Solution 2 (Analytical): If you are using amplicon sequencing for community analysis (e.g., metagenomics), it may be possible to apply computational correction factors. This requires running a calibration experiment with a mock community of known composition to measure the bias for each taxon and then computationally correcting the abundances in the experimental samples.[16]
-
Solution 3 (Alternative Primers): For applications intolerant of bias, the best solution is to avoid this compound and use a set of degenerate primers that fully represent the sequence diversity at that position.
-
Part 3: Quantitative Data Summary
The following tables summarize key quantitative findings regarding this compound pairing and its effect on PCR.
Table 1: this compound Base Pairing Stability
This table shows the relative thermal stability of duplexes containing this compound paired with each of the four standard DNA bases.
| Base Pair | Relative Stability | Finding |
| I : C | Most Stable | This compound pairs most strongly with deoxycytidine.[7][8] |
| I : A | Intermediate | Pairing with deoxyadenosine (B7792050) is less stable than I:C.[7][8] |
| I : G | Weak | Pairing with deoxyguanosine is significantly less stable.[7][8] |
| I : T | Weak | Pairing with deoxythymidine is similarly weak to I:G.[7][8] |
Table 2: Effect of this compound Position on PCR Amplification Rate
Data from quantitative PCR studies indicate that the position of a single inosine residue within a primer has a significant effect on amplification efficiency.[3]
| Primer | Inosine Position | Relative Amplification Rate | Observation |
| Forward Primer | Internal | No significant effect | Single inosines in most internal positions of the forward primer are well-tolerated.[3] |
| Forward Primer | Near 3' Terminus | Reduced | An inosine residue close to the 3' end can significantly reduce amplification rate.[3] |
| Reverse Primer | Multiple Positions | Significantly Reduced | Single inosines in the reverse primer tend to reduce amplification rates more than in the forward primer, suggesting an impact on reverse transcription efficiency as well as PCR.[3] |
| Either Primer | Multiple Inosines | Reduced / Failure | Increasing the number of inosines (e.g., 4 or 5) leads to a decline in amplification rate, and a higher number can cause amplification to fail completely.[3] |
Part 4: Experimental Protocol
Protocol: Quantitative Assessment of Amplification Bias from this compound-Containing Primers using qPCR
This protocol allows for the quantification of bias introduced by a this compound-containing primer by comparing the amplification efficiency of four template variants.
1. Objective: To measure the relative amplification efficiency of a primer pair containing a this compound residue against four synthetic DNA templates, each differing by a single base (A, C, G, or T) at the position complementary to the inosine.
2. Materials:
-
This compound-containing forward primer and a standard reverse primer.
-
Four synthetic DNA templates (e.g., gBlocks™ or Ultramers™) of identical sequence except for the single base opposite the inosine position.
-
qPCR master mix (e.g., containing SYBR Green or another fluorescent dye).
-
Nuclease-free water.
-
qPCR-compatible plates/tubes.
-
A real-time PCR instrument (qPCR machine).
3. Methodology:
-
a. Template Preparation:
-
Resuspend the four synthetic templates (Template-A, Template-C, Template-G, Template-T) to a stock concentration of 10 ng/µL.
-
Create a dilution series for each template to generate a standard curve (e.g., 1 ng, 0.1 ng, 0.01 ng, 0.001 ng per reaction).
-
-
b. qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR reagent, the forward primer with this compound (final concentration 0.5 µM), and the reverse primer (final concentration 0.5 µM).
-
For each of the four templates, set up triplicate reactions for every point in the dilution series.
-
Add the corresponding template dilution to each reaction well.
-
Include No-Template Controls (NTCs) for the master mix to check for contamination.
-
-
c. Thermal Cycling Protocol (Example):
-
Initial Denaturation: 95°C for 3 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step). Note: The annealing temperature should be optimized for the specific primer set.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
4. Data Analysis:
-
a. Standard Curve Generation: For each of the four templates, plot the quantification cycle (Cq) values against the logarithm of the template concentration.
-
b. Efficiency Calculation: The amplification efficiency (E) for each template is calculated from the slope of its standard curve using the formula: E = (10^(-1/slope)) - 1.
-
c. Bias Assessment: Compare the calculated efficiencies for the four templates. A perfect, unbiased amplification would yield efficiencies close to 100% (slope of -3.32) for all four templates. The variation in efficiency directly quantifies the amplification bias caused by the this compound pairing preference.
Part 5: Visual Guides
The following diagrams illustrate key workflows and concepts related to PCR with this compound.
References
- 1. idtdna.com [idtdna.com]
- 2. PCR amplification using this compound to replace an entire codon and at ambiguous positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR amplification of an Escherichia coli gene using mixed primers containing this compound at ambiguous positions in degenerate amino acid codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5578467A - Use of this compound containing primers to balance primer efficiency in the amplification of nucleic acid molecules - Google Patents [patents.google.com]
- 7. Studies on the base pairing properties of this compound by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base pairing involving this compound: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sequencing.roche.com [sequencing.roche.com]
- 10. scispace.com [scispace.com]
- 11. Troubleshooting PCR and RT-PCR Amplification [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 15. youtube.com [youtube.com]
- 16. Measuring and mitigating PCR bias in microbiota datasets - PMC [pmc.ncbi.nlm.nih.gov]
effect of deoxyinosine position on primer efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the use of deoxyinosine in primers and its effect on experimental efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primers?
A1: this compound is a nucleoside that contains hypoxanthine (B114508) as its base. It is often used in oligonucleotide primers as a "universal" base because it can pair with all four standard DNA bases (A, C, G, and T).[1] This property is particularly useful for creating degenerate primers that target sequences with known variations or for amplifying related genes from different species.[2][3] By substituting a degenerate position with this compound, the complexity of a primer mix is reduced, which can increase the effective concentration of the primers and may require less optimization.[2]
Q2: How does this compound pair with other DNA bases?
A2: this compound does not pair with equal affinity to all bases. The stability of the base pairing follows a general order: I:C is the most stable, followed by I:A, and then I:T and I:G which are roughly equivalent.[4][5][6] This preferential binding, especially its stronger pairing with dC, means it functions more like a specific analog of deoxyguanosine rather than a truly universal base.[1] This binding hierarchy can influence priming efficiency.[2]
Q3: What is the general effect of incorporating this compound on primer and duplex stability?
A3: The presence of this compound in an oligonucleotide does not seem to significantly disturb or destabilize the overall DNA duplex formation.[4] However, each this compound base pair is generally less stable than its deoxyguanosine counterpart in the same sequence environment.[5][6] While it can be a useful tool, in some positions, it may destabilize the duplex.[7]
Q4: Can I use primers containing this compound with any DNA polymerase?
A4: No, compatibility with DNA polymerases can be an issue, especially with enzymes that have 3'→5' exonuclease (proofreading) activity.[3] Polymerases like Pfu and Deep Vent have shown incompatibility with this compound-containing primers, resulting in failed amplification.[3] Standard Taq polymerase generally works well.[3] Some modified proofreading enzymes, like U1Tma which has reduced exonuclease activity, have been used successfully.[3] It is crucial to verify the compatibility of your chosen polymerase with primers containing modified bases.
Troubleshooting Guide
Q1: I am getting no PCR product or very low yield with my this compound-containing primers. What could be the cause?
A1: Several factors could be responsible for low or no amplification:
-
Polymerase Incompatibility: As mentioned, high-fidelity polymerases with proofreading activity may be incompatible with this compound.[3] Consider switching to a standard Taq polymerase or a polymerase specifically validated for use with modified primers.
-
Inosine (B1671953) Position: The position of the this compound is critical. Placing it at or very near the 3'-terminus can be detrimental to the amplification process because it can affect the binding stability of the DNA polymerase.[4][8]
-
Annealing Temperature (Ta): The optimal annealing temperature may be lower than calculated due to the slightly destabilizing effect of inosine base pairs compared to standard Watson-Crick pairs. It is recommended to perform a temperature gradient PCR to determine the optimal Ta empirically.[9]
-
Primer Design: Poor overall primer design, such as the potential for primer-dimers or hairpins, can lead to failed reactions.[10][11]
-
Template Quality and Quantity: Ensure your DNA template is of high quality and free of inhibitors.[10][12] Insufficient template can also lead to no amplification.[13]
Q2: My sequencing results show a bias towards certain bases at the inosine position. Why is this happening?
A2: This is an expected outcome due to the preferential pairing of inosine. Inosine pairs most strongly with cytosine (C).[2][4] During sequencing, inosine is often read as guanine (B1146940) (G).[7] This bias is also seen in amplification efficiency; templates where the inosine pairs with a C will be amplified more efficiently than those where it pairs with A, T, or G.[2] Additionally, the base adjacent to the 3'-end of the primer on the template strand can impact PCR efficiency, with G or C in this position increasing amplification rates.[4]
Q3: I am observing non-specific amplification products. How can I improve specificity?
A3: Non-specific amplification can be a trade-off when using universal or degenerate primers.[4] To improve specificity:
-
Optimize Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments. A higher, more stringent temperature will reduce non-specific primer binding.[12]
-
Adjust MgCl₂ Concentration: Magnesium concentration affects primer binding and enzyme activity. A lower Mg²⁺ concentration generally increases specificity.[13]
-
Reduce Primer Concentration: High primer concentrations can promote the formation of non-specific products and primer-dimers.[13]
-
Consider "Touchdown PCR": This technique involves starting with a high annealing temperature and progressively lowering it in subsequent cycles, which can enhance specificity.[10]
Q4: My reverse transcription step seems to be inefficient when using a reverse primer with this compound. What's the issue?
A4: Reverse transcription can be more sensitive to the presence of inosine in the reverse primer than the PCR amplification step.[8] Single inosine residues in the reverse primer have been shown to significantly reduce the amplification rate in RT-PCR.[8][14] If you suspect an issue at this stage, consider redesigning the reverse primer to minimize the number of inosines or move them further from the 3' end.
Quantitative Data Summary
The position and number of this compound residues significantly impact primer efficiency. Below is a summary of quantitative effects observed in various studies.
Table 1: Effect of Single this compound Position on Amplification Rate
| Primer Type | Inosine Position | Effect on Amplification Rate | Reference |
| Forward Primer | Internal | No significant effect | [8] |
| Forward Primer | Near 3'-terminus | Can reduce amplification rate | [8] |
| Reverse Primer | Internal (3 of 4 positions tested) | Significant reduction in amplification rate | [8] |
| Reverse Primer | Internal (1 of 4 positions tested) | No significant effect | [8] |
Table 2: Effect of Mismatches and Multiple Inosines on PCR Product Yield
| Primer-Template Condition | Relative PCR Product Yield Reduction | Reference |
| Up to 4 internal mismatches | Little to no effect | [15] |
| 5 internal mismatches | 10 to 22-fold reduction | [15] |
| 6 internal mismatches | 80 to 100-fold reduction | [15] |
| 4 or 5 inosine substitutions | Some decline in rates tolerated | [8] |
| >5 inosine substitutions | Amplification often fails (especially from cRNA) | [8] |
Experimental Protocols
Protocol: Evaluating the Efficiency of this compound-Containing Primers using Quantitative PCR (qPCR)
This protocol provides a framework for quantitatively assessing how the position and number of this compound residues in a primer affect amplification efficiency.
1. Primer Design and Synthesis: a. Design a reference primer set with no inosine residues, optimized for your target sequence (e.g., 20-24 nucleotides, 40-60% GC content, Tm of ~60°C).[16][17] b. Design experimental primer sets by introducing single or multiple this compound substitutions at various positions (e.g., 5'-end, internal, near 3'-end) in either the forward or reverse primer.[8][18] c. Synthesize all primers and purify them (e.g., via HPLC) to ensure high quality.
2. Template Preparation: a. Prepare a standard template of known concentration (e.g., cloned plasmid DNA containing the target sequence). b. Create a serial dilution of the template DNA (e.g., from 10⁶ copies/µL down to 10¹ copies/µL) to generate a standard curve.
3. Quantitative PCR (qPCR) Reaction Setup: a. Prepare a qPCR master mix containing a suitable buffer, dNTPs, a compatible DNA polymerase (e.g., Taq), and a fluorescent dye (e.g., SYBR Green). b. For each primer set (reference and experimental), set up reactions in triplicate for each point in the template serial dilution. c. Use a standard primer concentration (e.g., 0.1 to 1 µM).[13] d. Reaction Volume: 20 µL (example).
- 10 µL of 2x qPCR Master Mix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of Template DNA
- 6 µL of Nuclease-Free Water
4. Thermal Cycling: a. Use a real-time PCR instrument. b. A typical thermal profile:
- Initial Denaturation: 95°C for 5-10 minutes.
- Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds (or use a gradient to optimize). c. Include a melt curve analysis at the end of the run to check for product specificity and primer-dimers.
5. Data Analysis: a. For each primer set, plot the threshold cycle (Ct) values against the log of the initial template concentration to generate a standard curve. b. Calculate the PCR efficiency (E) from the slope of the standard curve using the formula: E = (10^(-1/slope)) - 1. c. Compare the efficiency values of the this compound-containing primers to the reference primer set. A significant drop in efficiency indicates a negative effect of the inosine substitution at that position.
Visualizations
Caption: Workflow for evaluating this compound primer efficiency.
References
- 1. idtdna.com [idtdna.com]
- 2. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 3. scispace.com [scispace.com]
- 4. caister.com [caister.com]
- 5. Base pairing involving this compound: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inosine (I) vs. degenerate base "N" in oligo - Generi Biotech [generi-biotech.com]
- 8. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PCR Troubleshooting [caister.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. PCR/qPCR/dPCR Assay Design [sigmaaldrich.com]
- 17. the-dna-universe.com [the-dna-universe.com]
- 18. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges of Using DNA Polymerases with Proofreading Activity with Deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DNA polymerases with proofreading activity in the presence of deoxyinosine-containing primers or templates.
Frequently Asked Questions (FAQs)
Q1: Why do I experience PCR failure or low yield when using a high-fidelity (proofreading) DNA polymerase with primers containing this compound (dI)?
A1: The primary reason for PCR failure or low yield is the inherent 3'-5' exonuclease activity of proofreading DNA polymerases. This "proofreading" function, designed to remove misincorporated nucleotides, recognizes this compound as an unconventional base in the primer or template strand. Consequently, the exonuclease activity can lead to the degradation of dI-containing primers or stalling of the polymerase when it encounters this compound on the template strand. Non-proofreading polymerases, such as Taq polymerase, lack this 3'-5' exonuclease activity and are therefore generally compatible with dI-containing oligonucleotides.[1][2][3]
Q2: Which types of proofreading DNA polymerases are known to be incompatible with this compound?
A2: Several commonly used high-fidelity DNA polymerases are known to be incompatible or perform poorly with primers and templates containing this compound. These include polymerases from the B-family, such as Pfu DNA polymerase and Deep Vent™ DNA polymerase.[2][3] Their robust proofreading activity often leads to the problems mentioned in Q1.
Q3: Are there any proofreading DNA polymerases that are compatible with this compound?
A3: Yes, some manufacturers have developed modified proofreading DNA polymerases with reduced 3'-5' exonuclease activity, making them more compatible with this compound. One such example is U1Tma DNA polymerase, which has been shown to successfully amplify DNA using dI-containing primers.[2] It is crucial to consult the manufacturer's specifications for any given high-fidelity polymerase to determine its compatibility with this compound.
Q4: What are the observable consequences of using an incompatible proofreading polymerase with this compound in my PCR?
A4: You may observe one or more of the following issues:
-
Complete PCR failure: No amplification product is visible on an agarose (B213101) gel.
-
Low or negligible product yield: Faint bands that are significantly less intense than expected.
-
Smearing on the gel: Indicating non-specific amplification or primer degradation.
-
Inconsistent results: Lack of reproducibility between experiments.
Q5: Can the position of the this compound within the primer affect the outcome?
A5: While the presence of this compound anywhere in the primer can be problematic for some proofreading polymerases, its position can influence the severity of the issue. A this compound residue at or near the 3' end of the primer can be particularly detrimental, as this is the initiation point for polymerization and the primary site of action for the 3'-5' exonuclease.
Troubleshooting Guide
Encountering issues when using proofreading DNA polymerases with this compound is a common challenge. This guide provides a systematic approach to troubleshoot your experiments.
| Problem | Potential Cause | Recommended Solution |
| No PCR Product | Incompatible Polymerase: The 3'-5' exonuclease activity of your high-fidelity polymerase is degrading the dI-containing primers or stalling at dI sites on the template. | 1. Switch to a non-proofreading polymerase: Use Taq DNA polymerase or a blend that is known to be compatible with degenerate primers. 2. Use a modified proofreading polymerase: Employ a polymerase specifically engineered for compatibility with inosine (B1671953), such as U1Tma polymerase.[2] 3. Consult manufacturer's literature: Check the product manual or contact technical support for your specific polymerase to confirm its compatibility with this compound. |
| Suboptimal Annealing Temperature: Incorrect annealing temperature can lead to no amplification. | Optimize the annealing temperature by running a gradient PCR. Start with a temperature 5°C below the lower of the two primer Tms and test a range of temperatures.[4] | |
| Primer Design Issues: Besides the inosine content, other aspects of primer design might be suboptimal. | Re-evaluate your primer design. Ensure appropriate length, GC content, and avoid self-dimerization or hairpin formation. | |
| Low PCR Product Yield | Partial Primer Degradation: The proofreading activity is degrading a fraction of the dI-containing primers, reducing the effective primer concentration. | 1. Increase primer concentration: Try incrementally increasing the concentration of your dI-containing primers in the PCR reaction. 2. Use a hot-start polymerase: This can prevent primer degradation by the exonuclease activity during the initial reaction setup at lower temperatures.[4] |
| Inefficient Polymerase Extension: The polymerase may be stalling at this compound sites on the template, leading to incomplete extension. | 1. Increase extension time: Try a longer extension time to give the polymerase more time to bypass the inosine-containing regions. 2. Optimize Mg²⁺ concentration: The concentration of Mg²⁺ can affect polymerase activity and fidelity. Perform a titration to find the optimal concentration for your specific primers and template. | |
| Non-specific Bands or Smearing | Primer Degradation Products: Degraded primers can act as non-specific primers, leading to unwanted amplification products. | 1. Follow solutions for "No PCR Product" and "Low PCR Product Yield". 2. Purify primers: Ensure your dI-containing primers are of high purity. |
| Low Annealing Temperature: An annealing temperature that is too low can promote non-specific primer binding. | Increase the annealing temperature in small increments (e.g., 1-2°C) to improve specificity. |
Data Presentation
While specific quantitative data on the performance of all proofreading polymerases with this compound is proprietary to the manufacturers and not always publicly available, the following table summarizes the expected relative performance based on published observations.
| DNA Polymerase | Proofreading (3'-5' Exo) Activity | Expected Performance with this compound | Relative Error Rate (General) |
| Taq DNA Polymerase | No | Good | 1x |
| Pfu DNA Polymerase | Yes (High) | Poor to None | ~10⁻⁶ - 10⁻⁷ |
| Deep Vent™ DNA Polymerase | Yes (High) | Poor to None | ~10⁻⁶ - 10⁻⁷ |
| U1Tma DNA Polymerase | Yes (Reduced) | Good | Not widely reported |
Note: The error rates are general estimates and can vary depending on the specific assay conditions. The performance with this compound is a qualitative assessment based on experimental reports.
Experimental Protocols
1. Primer Extension Assay to Detect Polymerase Stalling
This assay can be used to visualize where a DNA polymerase stalls on a template containing this compound.
Materials:
-
DNA template containing one or more this compound bases
-
5' radiolabeled (e.g., with ³²P) or fluorescently labeled primer complementary to the template downstream of the inosine site(s)
-
DNA polymerase to be tested (both proofreading and non-proofreading)
-
dNTP mix
-
Appropriate reaction buffer for the polymerase
-
Stop solution (e.g., formamide (B127407) with loading dye)
-
Denaturing polyacrylamide gel
Methodology:
-
Primer Annealing: Anneal the labeled primer to the inosine-containing template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Extension Reaction: Initiate the primer extension reaction by adding the DNA polymerase, dNTPs, and reaction buffer to the annealed primer-template. Incubate at the optimal temperature for the polymerase for a set time course (e.g., 1, 5, 10, 20 minutes).
-
Reaction Termination: Stop the reactions at each time point by adding the stop solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer on a normal DNA template.
-
Visualization: Visualize the DNA fragments by autoradiography (for radiolabeled primers) or fluorescence imaging. The appearance of bands that are shorter than the full-length product indicates polymerase stalling. The position of these bands relative to the sequencing ladder reveals the specific location of stalling.[5][6][7][8]
2. 3'-5' Exonuclease Activity Assay on this compound-Containing Primers
This assay helps to directly measure the degradation of a dI-containing primer by a proofreading polymerase.
Materials:
-
5' labeled (radiolabeled or fluorescent) single-stranded DNA oligonucleotide containing a this compound residue, preferably near the 3' end.
-
Proofreading DNA polymerase to be tested.
-
Appropriate reaction buffer for the polymerase.
-
Stop solution.
-
Denaturing polyacrylamide gel.
Methodology:
-
Reaction Setup: Set up a reaction mixture containing the labeled dI-containing oligonucleotide, the proofreading DNA polymerase, and the corresponding reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase's exonuclease activity (often the same as its polymerization temperature) for various time points.
-
Termination: Stop the reaction at each time point by adding the stop solution.
-
Analysis: Analyze the reaction products on a denaturing polyacrylamide gel.
-
Visualization: The degradation of the full-length primer into shorter fragments over time, as visualized by autoradiography or fluorescence imaging, indicates 3'-5' exonuclease activity on the dI-containing primer.[9]
Visualizations
References
- 1. PCR with this compound-containing primers using DNA polymerases with proofreading activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. PCR with degenerate primers containing this compound fails with Pfu DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 6. scispace.com [scispace.com]
- 7. The primer extension assay [pubmed.ncbi.nlm.nih.gov]
- 8. Primer extension - Wikipedia [en.wikipedia.org]
- 9. Exonuclease Activity Assay Kit (3' to 5', Fluorometric) | Abcam [abcam.com]
Technical Support Center: PCR with High Deoxyinosine Content Primers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize PCR artifacts when using primers with a high deoxyinosine content.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no or very low yield of my PCR product?
A1: Several factors can contribute to low or no PCR product when using primers with high this compound content. These include:
-
Incompatible DNA Polymerase: High-fidelity proofreading polymerases with 3'->5' exonuclease activity can degrade primers containing this compound, as the "wobble" pairing is recognized as a mismatch.[1][2] Standard Taq DNA polymerase and other non-proofreading enzymes are generally more compatible.
-
Suboptimal Annealing Temperature: The annealing temperature is critical for primers with this compound, as the inosine-base pairings (I-C, I-A, I-T, I-G) have different thermal stabilities.[3] An incorrect annealing temperature can lead to poor primer binding or non-specific amplification.
-
High this compound Content: A very high number of this compound residues can significantly lower the amplification rate, and in some cases, lead to amplification failure.[4]
-
Primer Design Issues: The position of this compound within the primer can affect amplification efficiency. For instance, a single inosine (B1671953) near the 3' terminus of the forward primer can negatively impact amplification.[4]
-
Degraded Reagents: Ensure your template DNA, primers, and dNTPs are not degraded.[5][6]
Q2: I am observing multiple non-specific bands on my gel. What could be the cause?
A2: Non-specific amplification is a common issue and can be caused by:
-
Low Annealing Temperature: An annealing temperature that is too low can allow primers to bind to non-target sequences.[5][7]
-
High Primer Concentration: Excessive primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.[7][8]
-
High Magnesium Concentration: While essential for polymerase activity, too much magnesium can decrease the stringency of primer annealing, leading to non-specific products.[5][9]
-
Primer Design: Primers with complementarity to each other or to repetitive sequences in the template can lead to spurious products.[8]
Q3: Which type of DNA polymerase is recommended for primers with high this compound content?
A3: It is crucial to select a DNA polymerase that is compatible with this compound-containing primers.
-
Recommended: Standard Taq-based polymerases that lack 3'->5' exonuclease (proofreading) activity are generally the best choice.[1][2] Examples include standard Taq polymerase, AmpliTaq Gold, and DreamTaq.[1][2]
-
Avoid: High-fidelity polymerases with proofreading activity (e.g., Phusion, Kapa HiFi, Platinum SuperFi) should be avoided as their exonuclease function can remove the inosine bases from the primers, leading to PCR failure.[1][10]
-
Alternatives: Some specialized polymerases have been developed that are compatible with inosine and uracil-containing templates, such as Q5U Hot Start High-Fidelity DNA Polymerase.[2] Additionally, certain proofreading enzymes with reduced exonuclease activity, like ULTma DNA polymerase, have shown success.[11]
Q4: How does the position of this compound in the primer affect the PCR outcome?
A4: The location of this compound substitutions is critical.
-
3'-End: Placing this compound at the 3'-end of a primer is generally discouraged as it can hinder the initiation of DNA synthesis by the polymerase.[3] However, some studies have shown successful amplification with 3'-inosine-modified primers under optimized conditions.[3]
-
Internal Positions: this compound is well-tolerated at internal positions to account for sequence degeneracy.[3]
-
5'-End: Adding a chain of inosines at the 5'-terminus has been shown to improve the reliability of certain SNP analyses.[12]
Troubleshooting Guides
Issue 1: No or Low PCR Product Yield
This guide provides a systematic approach to troubleshooting failed or inefficient PCR reactions with high this compound content primers.
Caption: Troubleshooting workflow for no or low PCR product.
Issue 2: Non-Specific PCR Products
This guide outlines steps to eliminate non-specific bands and primer-dimers.
Caption: Troubleshooting workflow for non-specific PCR products.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing PCR with high this compound content primers.
| Parameter | Recommended Range/Value | Rationale & Notes |
| DNA Polymerase | Standard Taq Polymerase (non-proofreading) | High-fidelity proofreading polymerases can degrade primers with this compound.[1][2] |
| Annealing Temperature (Ta) | 3-5°C below the calculated Tm of the primers. Gradient PCR is highly recommended for optimization. | This compound pairings have different stabilities, making empirical optimization crucial.[3][13] |
| Primer Concentration | 0.1 - 0.5 µM | Higher concentrations can lead to non-specific products and primer-dimers.[7][14] |
| MgCl₂ Concentration | 1.5 - 2.5 mM | Optimize in 0.5 mM increments. Higher concentrations can reduce specificity.[5][9] |
| dNTP Concentration | 200 µM of each dNTP | Standard concentration, ensure high purity.[8] |
| Template DNA | 1-100 ng (plasmid), 50-250 ng (genomic) | Excessive template can inhibit the reaction.[15] |
| PCR Additives | DMSO (3-5%), Betaine (1-1.5 M) | Can help to reduce secondary structures and improve amplification of GC-rich or difficult templates.[9] |
Experimental Protocols
Protocol 1: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to empirically determine the optimal annealing temperature for a new set of primers containing this compound.
-
Reaction Setup: Prepare a master mix for at least 12 reactions to test a range of annealing temperatures (e.g., 50°C to 62°C). For a single 25 µL reaction, combine the following:
-
5 µL of 5x Reaction Buffer (without MgCl₂)
-
1.5 µL of 25 mM MgCl₂ (for a final concentration of 1.5 mM)
-
0.5 µL of 10 mM dNTP mix
-
1.25 µL of 10 µM Forward Primer
-
1.25 µL of 10 µM Reverse Primer
-
1 µL of Template DNA (10-100 ng)
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to 25 µL
-
-
Thermal Cycling: Program the thermal cycler with the following parameters:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: Set a temperature gradient (e.g., 50°C to 62°C) for 30 seconds
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR products on a 1-2% agarose (B213101) gel. The optimal annealing temperature is the one that gives the brightest band of the correct size with minimal non-specific products.
Protocol 2: Standard PCR with Optimized Parameters
Once the optimal annealing temperature is determined, use this protocol for routine amplification.
-
Reaction Setup: For a single 25 µL reaction, combine the following:
-
5 µL of 5x Reaction Buffer (with MgCl₂)
-
0.5 µL of 10 mM dNTP mix
-
1.25 µL of 10 µM Forward Primer
-
1.25 µL of 10 µM Reverse Primer
-
1 µL of Template DNA (10-100 ng)
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to 25 µL
-
-
Thermal Cycling: Program the thermal cycler with the following parameters:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: Optimal Ta (determined from Protocol 1) for 30 seconds
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Visualize the amplified product on an agarose gel.
Visualization of Key Concepts
DNA Polymerase Selection Logic
Caption: Logic for selecting a compatible DNA polymerase.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. caister.com [caister.com]
- 4. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 6. What do I do if my PCR isn't working? | AAT Bioquest [aatbio.com]
- 7. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 8. bio-rad.com [bio-rad.com]
- 9. neb.com [neb.com]
- 10. (PDF) PCR With Degenerate Primers Containing this compound [research.amanote.com]
- 11. scispace.com [scispace.com]
- 12. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCR Annealing Temperature Optimization | AAT Bioquest [aatbio.com]
- 14. Microbe Insights [microbiosci.com]
- 15. Optimizing your PCR [takarabio.com]
impact of deoxyinosine on DNA duplex stability and melting temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of deoxyinosine on DNA duplex stability and melting temperature. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of substituting a standard DNA base with this compound on duplex stability?
A1: this compound (dI) generally destabilizes a DNA duplex compared to a standard Watson-Crick base pair. An I-C base pair, for instance, is less stable than a G-C base pair.[1] This is primarily because an I-C pair forms only two hydrogen bonds, whereas a G-C pair forms three.[1] The overall impact on stability, however, is highly dependent on the base it is paired with and the neighboring sequence context.[2][3][4]
Q2: What is the order of stability for this compound paired with the four standard DNA bases?
A2: The general trend for decreasing stability of a DNA duplex containing a this compound pair is: I·C > I·A > I·T ≈ I·G > I·I.[2][3][5][6][7] This indicates that a this compound-cytosine (I·C) pair is the most stable, while this compound paired with itself (I·I) is the least stable.
Q3: How does the sequence context (nearest neighbors) affect the stability of a duplex containing this compound?
A3: The bases flanking the this compound pair have a significant influence on the overall duplex stability.[4] For the base pair 5' to the I·X pair, the stability trend is G·C > C·G > A·T > T·A.[2][3][5] The same trend is observed for the base pair 3' to the I·X pair.[2][3][5] This complex interplay involves hydrogen bonding, stacking interactions, and the geometry of the mismatch.[2][3][5]
Q4: Is this compound considered a "universal base"?
A4: While often referred to as a universal base due to its ability to pair with all four standard bases, this terminology is not entirely accurate.[8] this compound preferentially binds to deoxycytidine (dC).[8] Its pairing with other bases is significantly weaker, leading to a decrease in duplex stability.
Q5: How does the substitution of guanosine (B1672433) with this compound affect the DNA structure?
A5: Substituting guanosine (G) with this compound (I) results in the absence of the N2 amino group in the minor groove of the DNA.[1] While the overall helical structure is generally maintained, this substitution leads to lower thermal stability and increased local dynamics.[1]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving DNA duplexes with this compound.
Problem 1: Observed melting temperature (Tm) is significantly lower than expected.
-
Possible Cause 1: Incorrect Base Pairing.
-
Possible Cause 2: Flanking Sequence Destabilization.
-
Possible Cause 3: High pH or Low Salt Concentration.
-
Troubleshooting: Check the pH and salt concentration of your buffer. DNA stability is sensitive to both. Ensure your buffer conditions are consistent with standard protocols (e.g., 1 M NaCl, 10 mM sodium cacodylate, pH 7).[2]
-
Problem 2: Broad or multiphasic melting transition observed in the melting curve.
-
Possible Cause 1: Presence of Secondary Structures.
-
Troubleshooting: Analyze your oligonucleotide sequences for potential hairpin loops or self-dimerization, especially if they are self-complementary.[2] Redesign oligonucleotides to minimize these structures.
-
-
Possible Cause 2: Sample Impurities.
-
Troubleshooting: Ensure your oligonucleotide samples are pure. Contaminants can interfere with the melting transition. Consider re-purifying your samples.
-
-
Possible Cause 3: Non-Two-State Transition.
-
Troubleshooting: The presence of this compound, especially in multiple positions, can sometimes lead to a more complex melting behavior that doesn't follow a simple two-state model.[2] Advanced data analysis models may be required.
-
Problem 3: Inconsistent Tm values between replicate experiments.
-
Possible Cause 1: Inaccurate Concentration Determination.
-
Troubleshooting: The melting temperature is dependent on the oligonucleotide concentration.[9] Use a reliable method to determine the concentration of your single-stranded DNA, such as UV absorbance at 260 nm at a high temperature (e.g., 85°C).[2] Ensure equal concentrations of complementary strands.
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting: Use calibrated pipettes and be meticulous when preparing your samples to ensure consistent concentrations across all replicates.
-
-
Possible Cause 3: Instrumental Fluctuations.
-
Troubleshooting: Ensure the spectrophotometer's temperature controller is calibrated and functioning correctly. Allow the instrument to warm up adequately before starting measurements.[10]
-
Quantitative Data Summary
The following tables summarize the thermodynamic parameters for DNA duplexes containing this compound. These values are crucial for predicting the stability and melting behavior of your constructs.
Table 1: Order of Stability for this compound Base Pairs
| This compound Pair | Relative Stability |
| I·C | Most Stable[2][3][5][6][7][11] |
| I·A | Moderately Stable[2][3][5][6][7][11] |
| I·T | Less Stable[2][3][5][6][7][11] |
| I·G | Less Stable[2][3][5][6][7][11] |
| I·I | Least Stable[2][3][5] |
Table 2: Nearest-Neighbor Thermodynamic Parameters for I·X Pairs
| Nearest-Neighbor Triplet (5'-3') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| I·C Pairs | |||
| AIA/TCT | -6.8 | -23.1 | 0.37 |
| AIC/GCT | -12.9 | -36.5 | -1.72 |
| CIG/CCG | -14.4 | -40.5 | -2.00 |
| CIC/GCG | -15.8 | -44.5 | -2.21 |
| I·A Pairs | |||
| AIT/TAT | -8.1 | -23.9 | -0.73 |
| GIA/TCG | -10.2 | -30.0 | -0.98 |
| TIG/ACG | -9.5 | -27.9 | -0.89 |
| I·T Pairs | |||
| AIG/TC T | -7.2 | -21.0 | -0.70 |
| GIT/TAC | -8.5 | -25.2 | -0.74 |
| TIA/ATG | -7.5 | -22.1 | -0.68 |
| I·G Pairs | |||
| AIT/TGT | -6.5 | -19.4 | -0.49 |
| GIG/CCG | -9.0 | -27.0 | -0.66 |
| TII/AAG | -6.9 | -20.5 | -0.56 |
Data adapted from Watkins Jr, N. E., & SantaLucia Jr, J. (2005). Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes. Nucleic acids research, 33(19), 6258-6267.[2] Note that these are representative values and can vary based on the full sequence context.
Experimental Protocols
Protocol: Determining DNA Duplex Melting Temperature (Tm) by UV-Vis Spectrophotometry
This protocol outlines the key steps for measuring the Tm of a DNA duplex containing this compound.
-
Oligonucleotide Preparation and Quantification:
-
Synthesize and purify the complementary DNA oligonucleotides.
-
Resuspend the lyophilized oligonucleotides in the melting buffer (e.g., 1.0 M NaCl, 10 mM sodium cacodylate, 0.5 mM Na₂EDTA, pH 7).[2]
-
Determine the concentration of each single strand by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the DNA is single-stranded.[2]
-
-
Duplex Formation (Annealing):
-
Mix equimolar amounts of the complementary single-stranded oligonucleotides in the melting buffer.
-
Heat the solution to a temperature above the expected Tm (e.g., 90-95°C) for 5 minutes to ensure all strands are dissociated.[10][12]
-
Slowly cool the solution to room temperature to allow for proper annealing of the duplexes.[12]
-
-
UV-Melting Curve Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[13]
-
Place the annealed DNA sample in a quartz cuvette.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program a temperature ramp, for example, from 20°C to 95°C with a ramp rate of 1°C/minute.[10]
-
Record the absorbance at regular temperature intervals (e.g., every 1°C).[10]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the sigmoidal melting curve.[13]
-
The Tm can be accurately determined by finding the peak of the first derivative of the melting curve.[14]
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from analyzing the shape of the melting curve or by performing concentration-dependent melting experiments and creating a van't Hoff plot.[2][15]
-
Visualizations
Caption: Experimental workflow for determining DNA duplex melting temperature.
Caption: Impact of this compound pairing on DNA duplex stability.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the base pairing properties of this compound by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes | Semantic Scholar [semanticscholar.org]
- 8. idtdna.com [idtdna.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. [PDF] Base pairing involving this compound: implications for probe design. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 14. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jascoinc.com [jascoinc.com]
Technical Support Center: Sequencing Artifacts Caused by Deoxyinosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sequencing artifacts caused by the presence of deoxyinosine in your template strand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it arise in a DNA template?
This compound (dI) is a nucleoside that contains the base hypoxanthine (B114508) linked to a deoxyribose sugar. It can be introduced into a DNA template through several mechanisms:
-
Deamination of Adenine (B156593): The most common source is the spontaneous or chemically induced deamination of deoxyadenosine (B7792050) (dA), which converts it to this compound. This can occur during sample storage or preparation.[1]
-
Nitrosative Stress: Reactive nitrogen species can cause deamination of adenine in DNA, leading to the formation of this compound.[2][3]
-
Incorporation during Replication: Although less common, the triphosphate form of this compound (dITP) can be erroneously incorporated into DNA by some DNA polymerases during replication.
Q2: How does this compound in the template strand cause sequencing artifacts?
During DNA sequencing, which relies on enzymatic replication of the template strand, DNA polymerases preferentially recognize this compound as deoxyguanosine (dG).[2][4] This is because inosine (B1671953) can form a stable wobble base pair with cytosine. Consequently, when a DNA polymerase encounters a this compound in the template strand, it will most often incorporate a deoxycytidine (dC) into the newly synthesized strand.[5] This results in an A-to-G transition in the sequencing data when compared to the original reference sequence (which would have had an adenine at that position).[2]
Q3: Are these artifacts the same as those caused by A-to-I RNA editing?
While the resulting sequencing signature (an A-to-G transition) is the same, the biological context is different.
-
A-to-I RNA Editing: This is a physiological post-transcriptional modification where adenosine (B11128) in an RNA molecule is converted to inosine by ADAR enzymes.[6] The inosine is then read as guanosine (B1672433) by reverse transcriptase during cDNA synthesis for RNA-seq.[6][7]
-
This compound in DNA: This is typically a form of DNA damage or a replication error.[1] The this compound is present in the DNA template itself and is read as deoxyguanosine by DNA polymerase during sequencing.[2]
Distinguishing between these two phenomena is crucial for accurate data interpretation.
Troubleshooting Guide
Issue: I am observing a high number of A-to-G mismatches in my DNA sequencing data that are not known SNPs.
This is a common indicator of potential this compound-related artifacts. Follow these steps to troubleshoot the issue.
Step 1: Assess the Quality of Your Sequencing Data
Before investigating specific artifacts, ensure the overall quality of your sequencing run is high.
-
Check Quality Scores: Low Phred quality scores at the positions of the A>G variants may indicate random sequencing errors rather than a systematic issue.
-
Review Alignment Quality: Poorly mapped reads in the region of interest can lead to false variant calls. Use a genome browser to visually inspect the read alignments.
-
Look for Strand Bias: True variants should be present on both the forward and reverse strands. A strong bias towards one strand for the A>G calls could indicate a systematic artifact.[8]
Step 2: Experimental Validation to Confirm the Presence of this compound
If the A>G variants appear to be high-quality calls, the next step is to experimentally determine if they are due to this compound in your template DNA.
-
Use a High-Fidelity Polymerase with Proofreading Activity: Some high-fidelity DNA polymerases with 3'-5' exonuclease (proofreading) activity may be less efficient at extending from a mismatch caused by this compound.[9] Re-amplifying and sequencing the region of interest with a high-fidelity enzyme may show a reduction in the A>G signal. However, some proofreading polymerases are incompatible with inosine-containing primers, so this should be considered.[9]
-
Enzymatic Treatment: Specialized enzymes like Endonuclease V can specifically cleave at inosine residues in DNA. Treating your template DNA with Endonuclease V prior to PCR and sequencing can help confirm the presence of this compound.
Step 3: Computational Filtering of Potential Artifacts
Several computational approaches can be used to filter out likely false-positive A-to-G variants.
-
Use Stringent Filtering Criteria: Apply strict filters to your variant calls. This can include filtering based on mapping quality, base quality, read depth, and strand bias.
-
Leverage Public Databases: Filter out any A>G variants that are present in databases of common single nucleotide polymorphisms (SNPs), such as dbSNP.[10]
-
Employ Machine Learning-Based Filters: More advanced methods use machine learning models trained on known true and false positive variants to improve filtering accuracy.[11]
-
Develop a Custom "Blacklist": For recurring artifacts in specific genomic regions, you can create a "blacklist" of positions to be excluded from downstream analysis.
Data Presentation
Table 1: Error Rates of Common DNA Polymerases
The choice of DNA polymerase can influence the occurrence and propagation of sequencing errors. High-fidelity polymerases with proofreading activity generally have lower error rates.
| DNA Polymerase | Error Rate (errors per base per duplication) | Proofreading (3'-5' Exonuclease) Activity | Reference |
| Taq Polymerase | 1.1 x 10⁻⁴ to 8.9 x 10⁻⁵ | No | [12] |
| Pfu Polymerase | ~1.3 x 10⁻⁶ | Yes | [12] |
| Q5 High-Fidelity DNA Polymerase | 5.3 x 10⁻⁷ | Yes | [13] |
| Pol η | ~10⁻² to 10⁻³ | No | [11] |
| Pol κ | ~10⁻³ to 10⁻⁴ | No | [11] |
Table 2: Catalytic Efficiency of Human Polymerase η with this compound
This table shows the catalytic efficiency (kcat/KM) of human polymerase η when incorporating this compound triphosphate (dITP) opposite different template bases. A higher value indicates more efficient incorporation.
| Template Base | Incoming Nucleotide | Catalytic Efficiency (s⁻¹ µM⁻¹) | Reference |
| C | dITP | 7.17 x 10⁻³ | [4] |
| T | dITP | 0.52 x 10⁻³ | [4] |
| C | dGTP (Correct) | 18.5 x 10⁻³ | [4] |
Experimental Protocols
Protocol 1: Inosine Chemical Erasing followed by Sequencing (ICE-seq) for RNA
While originally designed for RNA, the principle of ICE-seq can be adapted to investigate inosine in DNA. This protocol is for the validated RNA method.[6][7]
-
Sample Preparation: Isolate total RNA from your sample of interest.
-
Cyanoethylation Reaction:
-
Divide the RNA sample into two aliquots: one for treatment and one as a control.
-
To the treatment sample, add acrylonitrile. This will chemically modify inosine residues to N1-cyanoethylinosine.[6]
-
Incubate both samples under appropriate conditions.
-
-
Reverse Transcription: Perform reverse transcription on both the treated and control RNA samples to generate cDNA. The N1-cyanoethylinosine adduct will block reverse transcriptase, preventing the synthesis of cDNA from inosine-containing templates in the treated sample.[7]
-
Library Preparation and Sequencing: Prepare sequencing libraries from both cDNA samples and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads from both samples to the reference genome.
-
Identify A-to-G mismatches in the control sample.
-
True inosine sites will show a significant reduction or complete absence of A-to-G reads in the acrylonitrile-treated sample compared to the control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Miscoding properties of 2'-deoxyinosine, a nitric oxide-derived DNA Adduct, during translesion synthesis catalyzed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of this compound adduct: Can it be a reliable tool to assess oxidative or nitrosative DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of five DNA quantification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioinformatics and Computational Tools for Next-Generation Sequencing Analysis in Clinical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sickkids.ca [sickkids.ca]
- 11. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Fidelity of DNA polymerases in the detection of intraindividual variation of mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
improving ligation efficiency of DNA fragments with deoxyinosine overhangs
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the ligation of DNA fragments featuring deoxyinosine-containing overhangs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in DNA overhangs?
This compound is a nucleoside that contains hypoxanthine (B114508) as its nucleobase. In DNA synthesis and cloning, it is often used as a "universal" base because it can pair with all four standard DNA bases (A, T, C, and G), although its pairing with cytosine (C) is preferential. This property is leveraged in various molecular biology applications, including creating degenerate primers or cloning strategies where a universal overhang is desired.
Q2: Why is the ligation efficiency of this compound overhangs often lower than standard A/T/C/G overhangs?
The primary reason for reduced ligation efficiency is the "wobble" or promiscuous base-pairing capability of this compound. Efficient ligation of sticky ends relies on the stable annealing of complementary overhangs, which provides the necessary proximity and conformation for the DNA ligase to form a phosphodiester bond. This compound's ability to pair with multiple bases can lead to weaker and less stable annealing compared to the strong, specific hydrogen bonding of Watson-Crick pairs (A-T and G-C). This instability can hinder the ligase's action.
Q3: Which DNA ligase is recommended for fragments with this compound overhangs?
T4 DNA Ligase is the most commonly used and recommended enzyme for molecular cloning, including ligations involving non-standard overhangs. It is a robust enzyme capable of joining both cohesive (sticky) and blunt ends. While T4 DNA Ligase can catalyze the reaction, optimizing the reaction conditions is critical to compensate for the potential instability of this compound-containing overhangs.
Q4: How does the presence of this compound in a ligated product affect downstream applications?
Once successfully ligated, the this compound base within the DNA construct can have implications for subsequent enzymatic processes. During PCR or sequencing, DNA polymerases will typically interpret inosine (B1671953) as guanosine (B1672433) (G) and incorporate a cytosine (C) opposite to it.[1] This is a critical consideration when designing experiments, as it effectively results in an A-to-G transition at that specific site in the amplified or sequenced product.
Troubleshooting Guide
This section addresses common problems encountered during the ligation of DNA fragments with this compound overhangs.
Problem 1: Low or No Ligation Product (Few or No Colonies After Transformation)
This is the most frequent issue and can stem from several factors related to reaction components and conditions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Explanation |
| Unstable Overhang Annealing | Optimize Ligation Temperature: Instead of the standard 16°C or room temperature, try a lower temperature (e.g., 4°C) with a longer incubation time (e.g., overnight).[2][3] | Lower temperatures enhance the stability of the weak hydrogen bonds formed by this compound, increasing the time the overhangs remain annealed for the ligase to act.[2] The optimal temperature is a trade-off between ligase activity (higher at 25-37°C) and overhang annealing (more stable at lower temperatures).[2][4][5] |
| Inefficient Ligase Activity | Increase Ligase Concentration: Use a higher concentration of a high-quality T4 DNA Ligase. For difficult ligations, using 2-3 times the standard amount can be beneficial. | More enzyme molecules increase the probability of a successful ligation event occurring while the transiently annealed overhangs are in the correct conformation. |
| Suboptimal Buffer Composition | Use Fresh Ligation Buffer: Ensure the 10X T4 DNA Ligase buffer is fresh. Aliquot the buffer upon receipt to avoid multiple freeze-thaw cycles which can degrade ATP, a critical cofactor for the ligase.[3][6][7] | ATP is essential for the ligase to adenylate the 5' phosphate, the first step in the ligation reaction mechanism.[5] Degraded ATP will completely inhibit the reaction. |
| Presence of Inhibitors | Purify DNA Fragments: Ensure the vector and insert DNA are free from inhibitors like salts (e.g., from restriction digest buffers), EDTA, or residual ethanol (B145695) from purification steps.[8] Re-purify the DNA fragments using a reliable column-based kit if necessary. | High salt concentrations (>200 mM) can inhibit ligase activity.[5] EDTA chelates Mg2+, a required cofactor for the ligase.[8] |
| Incorrect DNA Molar Ratios | Optimize Vector:Insert Ratio: Empirically test several molar ratios, such as 1:1, 1:3, and 1:5 (vector:insert). Use a tool like the NEBioCalculator to accurately determine molar concentrations.[6] | An excess of insert DNA can favor the desired vector-insert ligation over vector self-ligation. However, a very high excess can lead to the formation of insert concatemers. |
| Molecular Crowding | Add PEG 8000: Include Polyethylene Glycol (PEG) 8000 in the ligation reaction at a final concentration of 5-10%.[2][3] | PEG acts as a molecular crowding agent, effectively increasing the local concentration of DNA and ligase, which can significantly enhance ligation efficiency, especially for challenging reactions.[2][3] Note that PEG concentrations above 5% may reduce transformation efficiency.[2] |
Experimental Protocols
Protocol 1: Optimized Ligation of this compound-Containing Fragments
This protocol is designed to maximize the ligation efficiency of DNA fragments with this compound overhangs by optimizing temperature and reaction components.
Reagents:
-
Purified, dephosphorylated vector DNA
-
Purified insert DNA with 5'-phosphorylated this compound overhangs
-
High-concentration T4 DNA Ligase (e.g., 2,000,000 units/ml)
-
10X T4 DNA Ligase Buffer (containing ATP and Mg2+)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following in a sterile microcentrifuge tube:
-
Vector DNA: 50 ng
-
Insert DNA: Molar ratio of 1:3 to 1:5 (vector:insert)
-
10X T4 DNA Ligase Buffer: 2 µl
-
T4 DNA Ligase (High Concentration): 1 µl
-
Nuclease-free water: to a final volume of 20 µl
-
-
Mixing: Gently mix the reaction by pipetting up and down. Do not vortex, as this can shear the DNA and denature the enzyme.
-
Incubation:
-
Heat Inactivation (Optional): Before transformation, you may heat-inactivate the ligase at 65°C for 10-20 minutes.[9][10] This step is often unnecessary for standard chemical transformations but can improve electroporation efficiency. Do not heat-inactivate if your ligation reaction contains PEG.[2]
-
Transformation: Proceed with your standard transformation protocol using 1-5 µl of the ligation mixture.[10]
Visual Guides
Ligation Workflow & Troubleshooting
The following diagram illustrates the key steps in the ligation process and highlights critical points for troubleshooting when using this compound overhangs.
Caption: Workflow for DNA ligation with key troubleshooting checkpoints.
Mechanism of this compound Instability in Ligation
This diagram explains why this compound overhangs can be less efficient in ligation compared to standard Watson-Crick base pairs.
Caption: Comparison of overhang stability for ligation.
References
- 1. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting DNA ligation in NGS library prep - Enseqlopedia [enseqlopedia.com]
- 4. Ligation (molecular biology) - Wikipedia [en.wikipedia.org]
- 5. mybiosource.com [mybiosource.com]
- 6. neb.com [neb.com]
- 7. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 8. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. neb.com [neb.com]
effect of neighboring bases on deoxyinosine pairing stability
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the influence of neighboring bases on the pairing stability of deoxyinosine (I) in DNA duplexes.
Frequently Asked Questions (FAQs)
Q1: What is the general trend of stability for this compound paired with the four standard DNA bases?
A1: The general trend for the thermodynamic stability of this compound (I) paired with adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T) is I·C > I·A > I·T ≈ I·G.[1][2][3][4][5][6][7] The I·C pair is the most stable, while I·T and I·G pairs have similar, lower stabilities.
Q2: How do the bases neighboring a this compound pair influence the duplex stability?
A2: Neighboring bases have a significant effect on the stability of this compound-containing duplexes due to base stacking interactions.[3][4][5][6][8] The stability trend for the Watson-Crick base pair at the 5' and 3' positions of the I·X pair is G·C > C·G > A·T > T·A.[1][2][3][4] This indicates that a GC-rich sequence context will generally lead to a more stable duplex containing an inosine (B1671953) pair.
Q3: Why is this compound often referred to as a "universal base"?
A3: this compound is considered a "universal base" because it can form hydrogen bonds with all four canonical DNA bases (A, C, G, and T).[1][9] This property is particularly useful in applications like degenerate PCR primers and probes for targets with ambiguous sequences.[1][2][3][4] However, it's important to note that the stability of these pairings varies significantly.[1][2][3][4][5][6][7][8]
Q4: Is an I·C base pair as stable as a G·C base pair?
A4: No, an I·C base pair is significantly less stable than a canonical G·C base pair.[10] This is because inosine lacks the 2-amino group present in guanosine, resulting in the formation of only two hydrogen bonds with cytosine, compared to the three hydrogen bonds in a G·C pair.[10]
Q5: What experimental techniques are used to determine the thermodynamic stability of DNA duplexes containing this compound?
A5: The primary methods are UV melting analysis and calorimetry.[11] UV melting is the most common technique, where the change in UV absorbance of a DNA solution is monitored as the temperature is increased, allowing for the determination of the melting temperature (Tm).[1][11] Thermodynamic parameters (ΔH° and ΔS°) can then be derived from these melting curves.[1] Calorimetry provides a more direct measurement of these thermodynamic parameters.[11]
Troubleshooting Guide
Issue 1: Unexpected or variable melting temperatures (Tm) in UV melting experiments.
-
Possible Cause: Inaccurate quantitation of oligonucleotide concentration.
-
Solution: Ensure accurate concentration measurement of single-stranded DNA. Inaccuracies can lead to non-equimolar amounts of complementary strands, affecting the observed Tm.
-
-
Possible Cause: Issues with buffer composition.
-
Solution: The stability of DNA duplexes is highly dependent on salt concentration, particularly monovalent and divalent cations like Na+, K+, and Mg2+.[12] Verify that the buffer composition is consistent across all experiments. Use a consistent and well-documented buffer system for all comparative studies.
-
-
Possible Cause: Presence of secondary structures in single strands.
-
Solution: Single strands can sometimes form self-structures (e.g., hairpins) that can interfere with duplex formation. Analyze your oligonucleotide sequences for potential self-complementarity. This can sometimes result in complex, non-two-state melting transitions.
-
Issue 2: Non-two-state melting transition observed in the melting curve.
-
Possible Cause: The melting process is not a simple transition from a fully formed duplex to two single strands. This can be due to the presence of intermediate states or the melting of different domains of the duplex at different temperatures.
-
Solution: The standard nearest-neighbor model and associated thermodynamic calculations assume a two-state transition.[1] If your melting curve is not sigmoidal, this assumption may be invalid. More complex models may be needed for analysis. Ensure the sequence design minimizes the potential for stable intermediate structures.
-
Issue 3: Low yield or non-specific products in PCR using degenerate primers with this compound.
-
Possible Cause: Suboptimal annealing temperature.
-
Solution: The presence of inosine affects the overall Tm of the primer-template duplex. The annealing temperature should be optimized, often through a gradient PCR, to find the balance between specific binding and efficient amplification.[13]
-
-
Possible Cause: Inefficient amplification due to primer design.
-
Solution: While inosine can pair with all bases, the stability differences can lead to biased amplification if the template sequence has a strong preference. For example, an I·C pair is much more stable than an I·G pair.[1][2][3][4] Consider the potential template variations when designing primers. In some cases, using a mix of primers with standard bases at the degenerate position alongside inosine-containing primers may improve results.[14]
-
Data Presentation: Thermodynamic Parameters
The stability of a DNA duplex is described by thermodynamic parameters, including the change in Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°). The following tables summarize the nearest-neighbor thermodynamic parameters for this compound pairings. These values are used to calculate the overall stability of a DNA duplex containing inosine.
Table 1: Thermodynamic Parameters for I·X Nearest-Neighbors (kcal/mol for ΔH° and ΔG°37; cal/mol·K for ΔS°)
| Nearest-Neighbor (5'-3') | ΔH° | ΔS° | ΔG°37 |
| I·C Pairs | |||
| AI/TC | -5.7 | -14.1 | -1.5 |
| CI/GC | -9.0 | -23.7 | -2.0 |
| GI/CC | -8.6 | -23.4 | -1.7 |
| TI/AC | -5.2 | -13.6 | -1.2 |
| IA/CT | -6.5 | -18.2 | -1.1 |
| IC/GT | -7.3 | -20.0 | -1.4 |
| IG/CT | -9.3 | -26.5 | -1.4 |
| IT/AT | -5.3 | -14.5 | -1.0 |
| I·A Pairs | |||
| AI/TA | -4.1 | -11.0 | -0.8 |
| CI/GA | -6.9 | -19.4 | -1.1 |
| GI/CA | -7.6 | -21.5 | -1.2 |
| TI/AA | -4.4 | -12.4 | -0.7 |
| IA/CT | -6.5 | -18.2 | -1.1 |
| IC/GT | -7.3 | -20.0 | -1.4 |
| IG/CT | -9.3 | -26.5 | -1.4 |
| IT/AT | -5.3 | -14.5 | -1.0 |
| I·G Pairs | |||
| AI/TG | -5.3 | -15.5 | -0.7 |
| CI/GG | -6.9 | -19.8 | -1.0 |
| GI/CG | -8.0 | -22.7 | -1.2 |
| TI/AG | -5.1 | -14.9 | -0.7 |
| IA/CT | -6.5 | -18.2 | -1.1 |
| IC/GT | -7.3 | -20.0 | -1.4 |
| IG/CT | -9.3 | -26.5 | -1.4 |
| IT/AT | -5.3 | -14.5 | -1.0 |
| I·T Pairs | |||
| AI/TT | -3.7 | -10.3 | -0.6 |
| CI/GT | -6.2 | -17.8 | -0.9 |
| GI/CT | -6.4 | -18.3 | -1.0 |
| TI/AT | -4.3 | -12.4 | -0.6 |
| IA/CT | -6.5 | -18.2 | -1.1 |
| IC/GT | -7.3 | -20.0 | -1.4 |
| IG/CT | -9.3 | -26.5 | -1.4 |
| IT/AT | -5.3 | -14.5 | -1.0 |
Data adapted from Watkins et al., Nucleic Acids Research, 2005. These parameters are determined from a large set of experimental data and can be used to predict the stability of any DNA duplex containing these motifs.[1]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Parameters by UV Melting
This protocol outlines the general steps for determining the thermodynamic stability of DNA duplexes containing this compound using UV absorbance melting curves.
-
Oligonucleotide Synthesis and Purification: Synthesize the complementary DNA strands, one of which contains the this compound modification. Purify the oligonucleotides, for example by HPLC, to ensure high purity.
-
Quantitation and Annealing: Accurately determine the concentration of each single strand using its molar extinction coefficient at 260 nm. Prepare samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).
-
UV Melting Curve Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.[11][12]
-
Place the annealed sample in a quartz cuvette.
-
Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 80°C) at a controlled rate (e.g., 1°C/minute).[11]
-
Record the UV absorbance at 260 nm or 268 nm at regular temperature intervals (e.g., every 0.1°C).[12]
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm).
-
To determine the thermodynamic parameters (ΔH° and ΔS°), analyze the melting curve data. This can be done by fitting the curve to a two-state model using specialized software (e.g., MELTWIN).[1]
-
Alternatively, plotting 1/Tm versus ln(CT/4) (where CT is the total strand concentration) for a series of melting curves at different concentrations yields a straight line from which ΔH° (from the slope) and ΔS° (from the intercept) can be calculated.[1]
-
-
Free Energy Calculation: Calculate the Gibbs Free Energy at 37°C (ΔG°37) using the equation: ΔG° = ΔH° - TΔS°, where T is the temperature in Kelvin (310.15 K).
Visualizations
Caption: Experimental workflow for determining DNA duplex stability via UV melting.
Caption: Factors influencing the stability of a this compound (I·X) base pair.
References
- 1. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Base pairing involving this compound: implications for probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Base pairing involving this compound: implications for probe design. | Semantic Scholar [semanticscholar.org]
- 8. Base pairing involving this compound: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. neb.com [neb.com]
- 14. metabion.com [metabion.com]
Technical Support Center: Purification of Deoxyinosine-Containing Oligonucleotides
Welcome to the technical support center for the purification of deoxyinosine-containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these specialized oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying oligonucleotides containing this compound?
The primary challenges in purifying this compound-containing oligonucleotides stem from the unique properties of the this compound modification. Key considerations include:
-
Secondary Structure Formation: this compound can participate in non-canonical base pairing (wobble pairing), which can lead to the formation of stable secondary structures like hairpins and G-quadruplexes, especially in guanine-rich sequences.[1][2] These structures can cause peak broadening or splitting during HPLC purification.[1][3]
-
Changes in Hydrophobicity: The hydrophobicity of a this compound-containing oligonucleotide may differ from a standard DNA oligonucleotide of the same length, potentially requiring optimization of purification protocols, particularly for ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[3][4]
-
Incomplete Deprotection: As with all synthetic oligonucleotides, incomplete removal of protecting groups during deprotection can lead to impurities that are structurally very similar to the desired full-length product, making them difficult to separate.[4][5]
-
Generation of Failure Sequences: The chemical synthesis process is not 100% efficient, leading to the presence of truncated sequences (n-1, n-2 mers) that need to be removed.[4][6][7]
Q2: Which purification method is recommended for this compound-containing oligonucleotides?
The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended downstream application. The most common high-resolution methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[3][6][8]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is often the preferred method as it offers a good balance of resolution, scalability, and is compatible with mass spectrometry for identity confirmation.[3] It is particularly effective for shorter oligonucleotides (typically under 50 bases).[6]
-
Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of phosphate (B84403) groups and is excellent for resolving sequences of different lengths.[1][6] It can be particularly useful for oligonucleotides that form strong secondary structures as purification can be performed at a high pH to denature them.[1][2]
-
Polyacrylamide Gel Electrophoresis (PAGE) offers the highest resolution and is the best method for separating full-length oligonucleotides from shorter failure sequences, especially for longer oligonucleotides (>50 bases).[6][9] However, it generally results in lower yields compared to HPLC.[9][10]
Q3: How does the presence of this compound affect the behavior of an oligonucleotide during HPLC purification?
This compound is structurally similar to deoxyguanosine but lacks the 2-amino group. This difference can slightly alter the oligonucleotide's overall hydrophobicity and its interaction with the stationary phase of the HPLC column.[11] In IP-RP-HPLC, where separation is based on hydrophobicity, the retention time of a this compound-containing oligonucleotide may be different from its standard DNA counterpart.[3][4] The exact effect will depend on the number and position of the this compound residues within the sequence.
Q4: Are there specific deprotection protocols required for oligonucleotides containing this compound?
Standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures are generally sufficient for oligonucleotides containing this compound, as it is not considered a particularly labile modification.[3] However, if the oligonucleotide contains other sensitive modifications, "ultra-mild" deprotection strategies using reagents like potassium carbonate in methanol (B129727) may be necessary.[3] It is crucial to ensure complete deprotection to avoid purification challenges arising from protecting group adducts.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Degradation during deprotection or purification: Although this compound is relatively stable, other modifications might be acid-labile. | - Ensure deprotection is carried out under appropriate basic conditions.[3]- Avoid acidic washes or buffers during purification. |
| Suboptimal purification conditions: The chosen method may not be suitable for the specific oligonucleotide. | - Optimize the gradient and mobile phase composition for HPLC.[3]- Consider an alternative purification method (e.g., AEX-HPLC or PAGE) if yields are consistently low.[3] | |
| Broad or Tailing Peaks in HPLC | Secondary structure formation: this compound can contribute to the formation of secondary structures.[1][2] | - Increase the column temperature during HPLC (typically 55-65 °C) to disrupt secondary structures.[3]- For AEX-HPLC, purification at a higher pH can also help to denature the oligonucleotide.[1][3] |
| Interaction with the HPLC column: The oligonucleotide may have strong interactions with the stationary phase. | - Try a different column chemistry (e.g., C8 instead of C18 for IP-RP-HPLC).[3]- Adjust the mobile phase composition, such as the concentration of the ion-pairing reagent.[3] | |
| Poor Resolution in HPLC (Co-elution of Impurities) | Inappropriate column or mobile phase: The selectivity of the system may not be sufficient to separate the this compound-containing oligo from closely related impurities. | - For IP-RP-HPLC, try a different ion-pairing reagent or a column with a different stationary phase.[3]- Optimize the salt gradient and pH for AEX-HPLC.[1] |
| Presence of complex impurities: The synthesis may have produced a variety of failure sequences or byproducts. | - Ensure high coupling efficiency during synthesis.[3]- Use a high-resolution purification method like PAGE for very demanding applications.[3][6] | |
| Presence of Unexpected Peaks in Mass Spectrometry | Incomplete deprotection: Residual protecting groups on the bases or phosphate backbone. | - Review and optimize the deprotection protocol, ensuring sufficient time and temperature.[12]- Use fresh deprotection reagents. |
| Depurination: Loss of purine (B94841) bases (including this compound) can occur under acidic conditions. | - Avoid exposure to acidic conditions during workup and purification.[3] |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for common oligonucleotide purification methods. Actual results will vary depending on the sequence, length, this compound content, and scale of the synthesis.
| Purification Method | Typical Purity (% Full-Length Product) | Typical Yield (%) | Recommended For |
| Desalting | Variable (does not remove failure sequences) | >90 | PCR primers, sequencing primers (for oligos ≤35 bases).[6] |
| Cartridge Purification (e.g., RP) | 80-90 | 60-80 | Applications requiring removal of most failure sequences. |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | >90 | 40-70 | High-purity applications, purification of modified oligonucleotides.[3] |
| Anion-Exchange HPLC (AEX-HPLC) | >90 | 40-70 | Purification of oligonucleotides with significant secondary structure.[3] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95 | 20-50 | Highest purity applications, purification of long oligonucleotides.[3][6] |
Experimental Protocols
Detailed Methodology for IP-RP-HPLC Purification
This protocol provides a starting point for the purification of this compound-containing oligonucleotides. Optimization may be required for your specific sequence.
1. Materials:
-
Crude, deprotected oligonucleotide solution
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ion-pairing reagent (e.g., Triethylammonium acetate (B1210297) - TEAA)
-
Buffer A: 100 mM TEAA in water, pH 7.0
-
Buffer B: 100 mM TEAA in 50:50 water:acetonitrile, pH 7.0
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Fraction collector
3. Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A to a concentration of approximately 10-20 OD/mL. Filter the sample through a 0.45 µm syringe filter.[3]
-
Column Equilibration: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B for at least 10 column volumes.[3]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be:
-
5-25% Buffer B over 5 minutes
-
25-65% Buffer B over 40 minutes
-
65-100% Buffer B over 5 minutes
-
Hold at 100% Buffer B for 5 minutes
-
Return to 5% Buffer B over 5 minutes[3]
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.[3]
-
Post-Purification: Desalt the purified fraction using a desalting column or ethanol (B145695) precipitation to remove the ion-pairing reagent.
Detailed Methodology for PAGE Purification
This protocol outlines the general steps for purifying oligonucleotides by denaturing polyacrylamide gel electrophoresis.
1. Materials:
-
Crude, deprotected oligonucleotide
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
10X TBE buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Formamide (B127407) loading buffer
-
Elution buffer (e.g., 0.3 M Sodium Acetate)
-
Ethanol
2. Instrumentation:
-
Gel electrophoresis apparatus
-
UV transilluminator or fluorescent plate
-
Centrifuge
3. Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea in 1X TBE buffer.[13]
-
Sample Preparation: Dissolve the crude oligonucleotide in water or TE buffer. Add an equal volume of formamide loading buffer and heat at 95°C for 1-5 minutes, then chill on ice.[13]
-
Electrophoresis: Pre-run the gel. Flush the wells and load the sample. Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
Visualization and Excision: After electrophoresis, visualize the oligonucleotide bands by UV shadowing. Excise the band corresponding to the full-length product.
-
Elution: Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer with shaking.
-
Purification from Gel Matrix: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Desalting: Precipitate the oligonucleotide with ethanol to concentrate it and remove salts. Wash the pellet with 70% ethanol, dry, and resuspend in a suitable buffer.[13]
Visualizations
Caption: General workflow for the synthesis and purification of this compound-containing oligonucleotides.
Caption: A logical troubleshooting workflow for purification issues with this compound-containing oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. gilson.com [gilson.com]
- 5. idtdna.com [idtdna.com]
- 6. labcluster.com [labcluster.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. eu.idtdna.com [eu.idtdna.com]
- 10. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 11. Inosine deoxy Oligo Modifications from Gene Link [genelink.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Protocols for Oligonucleotides | Thermo Fisher Scientific - CH [thermofisher.com]
stability of deoxyinosine phosphoramidites during long-term storage
Welcome to the technical support center for deoxyinosine (dI) phosphoramidites. This resource provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and troubleshooting of dI phosphoramidites used in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound phosphoramidites?
For long-term stability, solid this compound phosphoramidites should be stored at -20°C in the dark, under a dry, inert atmosphere such as argon.[1][2] It is crucial to keep the product desiccated to prevent exposure to moisture.[3] For transportation or short periods, phosphoramidites can be kept at room temperature for up to three weeks.[3]
Q2: Why is my this compound phosphoramidite (B1245037) solution turning yellow/brown?
Discoloration can be an indicator of degradation. Phosphoramidites are susceptible to oxidation and hydrolysis, especially when in solution.[1][4] The presence of trace amounts of water or oxygen can initiate degradation pathways, leading to colored impurities. It is recommended to use fresh, anhydrous acetonitrile (B52724) for dissolution and to minimize the solution's exposure to the atmosphere.[5]
Q3: My oligonucleotide synthesis failed, and I suspect the this compound phosphoramidite. What should I check?
A common cause of synthesis failure is poor coupling efficiency, which can result from degraded phosphoramidite.[6] The primary degradation pathway is hydrolysis, which converts the reactive phosphoramidite to a non-reactive H-phosphonate species.[1] You should verify the purity of your phosphoramidite stock using HPLC.[4][7] Also, ensure that all reagents, especially the acetonitrile diluent and activator solutions, are strictly anhydrous, as water will consume the activated phosphoramidite.[6]
Q4: Can I repeatedly dissolve and evaporate the solvent from my dI phosphoramidite?
This practice is discouraged. Each dissolution step increases the risk of introducing moisture and oxygen, accelerating degradation. If you do not need to use the entire quantity at once, it is better to aliquot the dry powder into smaller, single-use vials under an inert atmosphere.
Q5: How does the stability of this compound phosphoramidite compare to other standard phosphoramidites?
Purine phosphoramidites, including this compound (dI) and especially deoxyguanosine (dG), are known to be less stable than their pyrimidine (B1678525) (dC and dT) counterparts, particularly in solution.[2][8][9] Studies have shown that dG phosphoramidites degrade significantly faster than dA, dC, and dT amidites in acetonitrile solution.[2][8] The structural similarities between guanine (B1146940) and hypoxanthine (B114508) (the base in this compound) suggest that dI phosphoramidites also exhibit this increased susceptibility to hydrolytic degradation.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency during Synthesis
-
Possible Cause: Degraded this compound phosphoramidite due to hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly prepared phosphoramidite solutions. Do not store solutions on the synthesizer for prolonged periods (more than a few days).[9]
-
Ensure Anhydrous Conditions: Verify that the acetonitrile used for dissolution is of high quality and has a low water content (<30 ppm).[5] Use an in-line drying filter for the inert gas supply to the synthesizer.[6]
-
Check Activator: Ensure the activator solution is fresh and anhydrous.
-
Quality Control: If the problem persists, test the purity of the solid phosphoramidite stock via HPLC (see Experimental Protocols section).
-
Issue 2: Precipitate Formation in the Phosphoramidite Vial or Synthesizer Lines
-
Possible Cause: This is a known issue, particularly for guanosine (B1672433) phosphoramidites, where the doubly hydrolyzed phosphonate (B1237965) byproduct is insoluble in acetonitrile and can precipitate.[5] This can obstruct fluid delivery lines.
-
Troubleshooting Steps:
-
Minimize Water Exposure: This is the most critical step. Phosphoramidites are hygroscopic; handle them quickly in a dry environment or glove box.[5] Ensure the acetonitrile diluent is anhydrous.
-
Filter the Solution: If a precipitate is observed before use, the solution may be carefully filtered, but this is a temporary fix. The underlying cause of degradation must be addressed.
-
Clean the Synthesizer: If precipitation has occurred on the instrument, flush the affected lines thoroughly with fresh, anhydrous acetonitrile.
-
Reduce Residence Time: Avoid leaving phosphoramidite solutions on the synthesizer for extended periods, especially during humid weather.[5]
-
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites is significantly lower when stored in solution compared to their solid, dry form. The following table summarizes data on the degradation of phosphoramidites in an acetonitrile solution.
| Phosphoramidite | Storage Conditions | Duration | Purity Reduction | Reference |
| dG(ib) | Acetonitrile solution, inert gas atmosphere, ambient temp. | 5 weeks | 39% | [2][8] |
| dA(bz) | Acetonitrile solution, inert gas atmosphere, ambient temp. | 5 weeks | 6% | [2][8] |
| dC(bz) | Acetonitrile solution, inert gas atmosphere, ambient temp. | 5 weeks | 2% | [2][8] |
| T | Acetonitrile solution, inert gas atmosphere, ambient temp. | 5 weeks | 2% | [2][8] |
| dA | In autosampler vial (solution) | 40 hours | 4.34% (increase in oxidation) | [4] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Phosphoramidite by Reversed-Phase HPLC
This method is used to determine the purity of the phosphoramidite and to detect the presence of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-Phase C18 column (e.g., YMC-Triart C18).[10]
-
-
Reagents:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water or an appropriate aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
Sample Diluent: Anhydrous Acetonitrile.
-
-
Procedure:
-
Sample Preparation: Carefully prepare a dilute solution of the this compound phosphoramidite in anhydrous acetonitrile (e.g., 0.1 mg/mL).[4] Perform this step quickly to minimize exposure to air and moisture.
-
Chromatographic Conditions:
-
Column: YMC-Triart C18, or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Gradient: A typical gradient might run from 50% to 95% Acetonitrile over 15-20 minutes.[10] This should be optimized to achieve good separation of the main peak from any impurities.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The phosphoramidite may appear as a doublet of peaks due to the presence of diastereomers at the chiral phosphorus center.[10]
-
Integrate the area of all peaks. Calculate purity by dividing the area of the main peak(s) by the total area of all peaks. Purity levels for synthesis-grade amidites should typically exceed 98-99%.[7]
-
Earlier eluting peaks often correspond to more polar hydrolysis byproducts.
-
-
Visualizations
Caption: Primary degradation pathways for this compound phosphoramidite.
Caption: Experimental workflow for QC testing of phosphoramidite purity.
Caption: Troubleshooting decision tree for synthesis failure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lcms.cz [lcms.cz]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Managing Preferential Nucleotide Incorporation Opposite Deoxyinosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the preferential incorporation of nucleotides opposite deoxyinosine (dI).
Frequently Asked Questions (FAQs)
Q1: What is the primary nucleotide incorporated opposite this compound by most DNA polymerases?
Deoxycytosine (dC) is the nucleotide most preferentially incorporated opposite a this compound residue in a DNA template by a variety of DNA polymerases.[1][2][3] This is due to the ability of inosine (B1671953) to form a stable wobble base pair with cytosine, structurally mimicking a standard G:C base pair.[4][5] While often referred to as a "universal base," this compound's pairing is not truly universal and shows a clear preference for dC.[2][3]
Q2: How does the choice of DNA polymerase affect nucleotide incorporation opposite this compound?
The choice of DNA polymerase significantly impacts the fidelity and preference of nucleotide incorporation opposite this compound.
-
High-Fidelity Proofreading Polymerases: Some DNA polymerases with 3'→5' exonuclease (proofreading) activity, such as Pfu and Deep Vent, may stall or be inhibited by the presence of this compound in the template or primer.[6] However, some thermostable proofreading polymerases, like UITma, have been shown to successfully amplify templates with dI-containing primers.[6]
-
Non-Proofreading Polymerases: Non-proofreading polymerases like Taq polymerase can readily incorporate nucleotides opposite dI, with a strong preference for dC.[1][6]
-
Y-Family Polymerases: These specialized polymerases exhibit varied and often lower fidelity. For instance:
-
Human DNA Polymerase η (pol η): Incorporates dCTP opposite inosine with high efficiency. It can also incorporate dITP opposite template bases, with a 14-fold higher efficiency opposite dC than dT, highlighting its mutagenic potential.[5]
-
Human DNA Polymerase ι (pol ι): Exhibits unusual base pairing preferences and low fidelity. For example, it preferentially incorporates G opposite a template T.[7][8]
-
Q3: What are the kinetic parameters for nucleotide incorporation opposite this compound by human DNA Polymerase η?
The catalytic efficiency (kcat/KM) of nucleotide incorporation provides a measure of a polymerase's preference. For human pol η, the incorporation of this compound triphosphate (dITP) and the incorporation of nucleotides opposite a template hypoxanthine (B114508) (the base in this compound) have been studied.
Troubleshooting Guides
Problem 1: Low or no product yield in PCR with this compound-containing primers.
Possible Cause 1: Incompatibility with Proofreading Polymerase
Some high-fidelity DNA polymerases with proofreading activity (e.g., Pfu, Deep Vent) can be inhibited by this compound in the primers.[6]
-
Solution: Switch to a DNA polymerase known to be compatible with dI-containing primers, such as Taq polymerase or a specifically engineered proofreading polymerase like UITma.[6]
Possible Cause 2: Suboptimal Annealing Temperature
The presence of this compound can alter the melting temperature (Tm) of the primers.
-
Solution: Optimize the annealing temperature by performing a gradient PCR. Start with a temperature 5-10°C below the calculated Tm and test a range of temperatures to find the optimal condition.
Possible Cause 3: Poor Primer Design
-
Solution:
-
Ensure primers have a stable 5' and 3' end, preferably starting and ending with G or C residues to improve binding affinity.[9]
-
Limit the number of dI residues, especially near the 3' end, if possible.
-
Verify the overall primer design for hairpins, self-dimers, and heterodimers using appropriate software.
-
Problem 2: Unexpected mutations or incorrect nucleotide incorporation in sequencing results.
Possible Cause 1: Inherent Polymerase Error Rate and Preference
The polymerase used may have a known preference for incorporating specific nucleotides opposite this compound that does not align with your experimental goals. For example, while dC is most common, other nucleotides can be incorporated at lower frequencies.
-
Solution:
-
Choose a polymerase with the highest known fidelity for incorporating the desired nucleotide opposite dI.
-
For applications requiring random mutagenesis at the dI site, a lower fidelity polymerase might be advantageous.[10]
-
Sequence multiple clones to identify a consensus sequence or the desired variant.
-
Possible Cause 2: Tautomerization of Bases
Tautomeric forms of nucleobases can lead to non-canonical base pairing. For instance, the enol tautomer of thymine (B56734) can form a stable base pair with this compound, leading to misincorporation.[4][11]
-
Solution: This is an inherent biochemical property. Mitigation involves selecting polymerases less prone to being "fooled" by tautomeric shifts, though this can be difficult to predict without specific experimental data.
Data on Nucleotide Incorporation Opposite this compound Analogs by Human Polymerase η
The following table summarizes the steady-state kinetic parameters for this compound triphosphate (dITP) incorporation by human DNA polymerase η.
| Template Base | Incoming Nucleotide | k_cat (s⁻¹) | K_m (μM) | k_cat/K_m (s⁻¹μM⁻¹) | Relative Efficiency |
| dC | dGTP | 180.9 | 9.8 | 18.5 | 1.00 |
| dC | dITP | 170.1 | 23.7 | 7.17 | 0.39 |
| dT | dATP | 179.1 | 9.0 | 19.9 | 1.00 |
| dT | dGTP | 20.7 | 188.7 | 0.11 | 0.0055 |
| dT | dITP | 11.9 | 22.9 | 0.52 | 0.026 |
Data extracted from a study on the mutagenic incorporation of inosine into DNA by human DNA polymerase η.[5]
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of Nucleotide Incorporation
This protocol is used to determine the kinetic parameters (k_cat and K_m) of nucleotide incorporation by a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled or fluorescently labeled primer-template DNA
-
Varying concentrations of the deoxyribonucleoside triphosphate (dNTP) to be tested
-
Reaction buffer specific to the polymerase
-
Quenching solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner and analysis software
Procedure: [11]
-
Reaction Setup: Prepare reaction mixtures on ice. For each dNTP concentration, combine the annealed primer-template, DNA polymerase, and reaction buffer. The final concentration of the polymerase should be significantly lower than the primer-template complex.
-
Initiation of Reaction: Initiate the reactions by adding the varying concentrations of the test dNTP. To allow for extension beyond the incorporation site, the next correct dNTP can also be included.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set time course (e.g., 2, 5, 10, 20 minutes). The time should be within the linear range of product formation.
-
Quenching: Stop the reactions by adding the quenching solution.
-
Analysis:
-
Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantify the amount of extended primer at each dNTP concentration and time point using a phosphorimager or fluorescence scanner.
-
Plot the initial velocity of the reaction against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine V_max and K_m.
-
Calculate k_cat from V_max and the enzyme concentration.
-
Protocol 2: Pre-Steady-State "Burst" Kinetic Analysis
This protocol measures the rate of the first nucleotide incorporation (k_pol) and the dissociation constant (K_d) under single-turnover conditions.
Materials:
-
Rapid quench-flow instrument
-
Purified DNA polymerase
-
5'-radiolabeled primer-template DNA
-
dNTPs
-
Reaction buffer
-
Quenching solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager and analysis software
Procedure: [11]
-
Complex Formation: Pre-incubate the DNA polymerase with the 5'-radiolabeled primer-template DNA in the reaction buffer. The polymerase concentration should be in excess of the DNA to ensure most of the DNA is bound.
-
Rapid Quenching: In a rapid quench-flow instrument, rapidly mix the enzyme-DNA complex with a solution containing the dNTP of interest.
-
Time Course: Quench the reaction at various short time points (milliseconds to seconds) by adding the quenching solution.
-
Analysis:
-
Separate the products by denaturing PAGE.
-
Quantify the amount of product formed at each time point.
-
Fit the data to a burst equation to determine the amplitude of the burst (related to the concentration of active enzyme-DNA complex), the burst rate constant (k_pol), and the steady-state rate.
-
Visualizations
References
- 1. Analyses of PCR products using DNA templates containing a consecutive this compound sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. idtdna.com [idtdna.com]
- 4. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. scispace.com [scispace.com]
- 7. Preferential Incorporation of G Opposite Template T by the Low-Fidelity Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Massively parallel single nucleotide mutagenesis using reversibly-terminated inosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Deoxyinosine vs. Degenerate Primers for Amplifying Conserved Genes
A strategic guide for researchers navigating the complexities of targeting homologous gene sequences.
In the quest to amplify conserved genes across different species or identify new members of a gene family, researchers are often faced with the challenge of designing primers that can accommodate sequence variability. The two most common strategies to address this are the use of degenerate primers and primers containing the universal base deoxyinosine. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: this compound vs. Degenerate Primers
| Feature | This compound Primers | Degenerate Primers |
| Composition | A single oligonucleotide sequence containing this compound at ambiguous positions. | A mixture of multiple oligonucleotide sequences with different bases at degenerate positions. |
| Primer Complexity | Low (a single primer species). | High (a mixture of up to several thousand primer species). |
| Specificity | Generally higher, as the single primer sequence reduces the likelihood of off-target amplification.[1] | Can be lower, with a higher potential for non-specific amplification due to the complex mixture of primers. |
| Amplification Yield | Often higher due to the increased effective concentration of the single primer species.[1] | Can be lower as the concentration of any single correct primer in the mixture is reduced. |
| Cost | The cost of synthesizing oligonucleotides with modified bases like this compound can be higher. | Generally lower as they are synthesized using standard phosphoramidites, though the price can increase with higher levels of degeneracy. |
| Compatibility with Proofreading Polymerases | Can be incompatible with some high-fidelity DNA polymerases that have 3' to 5' exonuclease (proofreading) activity. | Generally compatible with a wider range of DNA polymerases. |
| Codon Bias Consideration | Less critical as this compound can pair with multiple bases. | Important to consider to reduce the level of degeneracy. |
Performance Under the Microscope: Quantitative Data
Direct quantitative comparisons of amplification efficiency between this compound and degenerate primers for the same target are not abundant in the literature. However, studies on the effects of incorporating this compound into primers provide valuable insights into its performance.
A study by Zheng et al. (2008) investigated the impact of the number and position of this compound residues on the rate of amplification in a quantitative PCR (qPCR) assay. The results demonstrated that a limited number of this compound substitutions could be well-tolerated, but a high number could negatively impact amplification efficiency.
Table 1: Effect of this compound Incorporation on PCR Amplification Rate
| Number of this compound Residues in Primer | Position of this compound | Relative Amplification Rate (%) |
| 1 | Internal | ~100 |
| 1 | Near 3' end | Reduced |
| 4-5 | Internal | Tolerated with some reduction |
| >5 | Internal | Significant reduction / Amplification failure |
This table is a summary of findings from Zheng et al. (2008) and is intended to be illustrative. Actual performance will vary depending on the specific primer sequence, template, and PCR conditions.
While a direct comparative value for a degenerate primer is not provided in this specific dataset, the general understanding in the field, supported by qualitative statements in the literature, is that a well-designed this compound primer can offer higher specificity and yield compared to a highly degenerate primer mix for the same target.[1]
How They Work: A Visual Explanation
To understand how each primer type addresses sequence ambiguity, we can visualize their interaction with the DNA template.
Experimental Protocols: A Side-by-Side Comparison
The following protocols provide a framework for amplifying a hypothetical conserved gene using both this compound and degenerate primers.
I. Primer Design
This compound Primer Design:
-
Align the protein sequences of the conserved gene from multiple species.
-
Identify a highly conserved region of 6-8 amino acids.
-
Back-translate this region to all possible codon combinations.
-
Identify positions with 3- or 4-fold degeneracy. These are ideal locations for this compound substitution.
-
Design a forward and reverse primer, incorporating this compound (I) at the identified degenerate positions. Aim for a primer length of 20-25 bases and a melting temperature (Tm) of 55-65°C.
Degenerate Primer Design:
-
Follow steps 1 and 2 as for this compound primer design.
-
Back-translate the conserved amino acid region to its corresponding codons.
-
To minimize degeneracy, select regions rich in amino acids with fewer codons (e.g., Met, Trp) and avoid those with six codons (e.g., Leu, Ser, Arg).
-
Design forward and reverse primers using IUPAC codes for degenerate bases (e.g., N for A/T/C/G, R for A/G, Y for C/T).
-
Keep the level of degeneracy as low as possible, ideally below 128-fold. Calculate degeneracy by multiplying the number of possibilities at each degenerate position.
II. PCR Amplification
Table 2: Suggested PCR Reaction Mix
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Template DNA (10-100 ng/µL) | 1 µL | 10-100 ng |
| Nuclease-free water | to 50 µL | - |
Table 3: Suggested PCR Cycling Conditions
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 30 sec | 35 |
| Annealing | 50-60* | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
*The optimal annealing temperature should be determined empirically, often through a gradient PCR. For this compound primers, a lower annealing temperature (e.g., 50°C) may be beneficial.
III. Analysis of PCR Products
-
Visualize the PCR products by running 5-10 µL of the reaction on a 1.5% agarose (B213101) gel stained with a fluorescent DNA dye.
-
A successful amplification should yield a single band of the expected size. The presence of multiple bands may indicate non-specific amplification.
-
For confirmation, the PCR product of the correct size can be purified from the gel and sent for Sanger sequencing.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative experiment.
The Third Way: Consensus-Degenerate Hybrid Oligonucleotide Primers (CODEHOP)
An alternative strategy that combines the principles of both degenerate and non-degenerate primers is the COnsensus-DEgenerate Hybrid Oligonucleotide Primer (CODEHOP) approach. These primers consist of a short, degenerate 3' core region that anneals to the target sequence, and a longer, non-degenerate 5' clamp region that helps to stabilize the primer-template interaction and increases amplification specificity in later PCR cycles.
Conclusion
The choice between this compound and degenerate primers for amplifying conserved genes is not always straightforward and depends on the specific research goals, the degree of sequence conservation, and budget considerations.
-
This compound primers are an excellent choice when higher specificity and yield are critical, and when the researcher wants to minimize the complexity of the primer pool. They are particularly advantageous when targeting sequences with high levels of degeneracy at specific codon positions.
-
Degenerate primers remain a robust and cost-effective method for gene discovery and amplification of homologous sequences. Careful design to minimize degeneracy is key to their success.
For challenging targets, the CODEHOP strategy presents a powerful hybrid approach that can improve the success rate of amplifying distantly related sequences.
Ultimately, for novel and challenging targets, empirical testing of different primer strategies may be necessary to identify the most effective approach for robust and specific amplification of the desired conserved gene.
References
comparative analysis of deoxyinosine and 5-nitroindole as universal bases
A Comparative Analysis of Deoxyinosine and 5-Nitroindole (B16589) as Universal Bases
In the fields of molecular biology, diagnostics, and synthetic biology, universal bases are indispensable tools. These modified nucleobases can replace any of the four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine) with minimal disruption to the DNA duplex. They are crucial for applications involving degenerate primers and probes, such as in polymerase chain reaction (PCR), DNA sequencing, and hybridization assays. Among the most prominent universal base analogs are this compound (dI) and 5-nitroindole. This guide provides an objective, data-driven comparison of their performance to assist researchers in selecting the optimal analog for their specific needs.
At a Glance: Key Differences
The fundamental distinction between this compound and 5-nitroindole lies in their mode of interaction with opposing bases. This compound, a naturally occurring purine (B94841) analog, forms hydrogen bonds, albeit weak and variable ones, with the four standard bases. In contrast, 5-nitroindole is an aromatic, non-hydrogen bonding analog that stabilizes the duplex primarily through hydrophobic and base-stacking interactions.[1][2][3] This difference in mechanism dictates their performance characteristics.
| Feature | This compound (dI) | 5-Nitroindole |
| Primary Mode of Interaction | Hydrogen bonding (wobble pairing) | Base-stacking |
| Pairing Specificity | Shows pairing preference (I:C > I:A > I:T ≈ I:G)[3][4][5][6] | Considered truly universal; pairs indiscriminately[1][3][7] |
| Duplex Stability | Can significantly destabilize duplexes; stability is context-dependent[4][8][9] | Generally less destabilizing than this compound[1][2][7][10] |
| Polymerase Recognition | When in template, preferentially directs incorporation of dC[3] | Directs random incorporation of any base[3] |
| Primary Applications | Degenerate PCR primers, microarray probes[1][4][9] | Sequencing primers, hybridization probes, PCR[1][2] |
Quantitative Comparison: Duplex Stability
A critical performance metric for a universal base is its effect on the thermal stability of the DNA duplex. The melting temperature (Tm), at which 50% of the duplex dissociates, is a direct measure of this stability. The incorporation of a universal base typically leads to a decrease in Tm (ΔTm) compared to a standard Watson-Crick base pair. An ideal universal base would exhibit a minimal and, crucially, a consistent ΔTm when paired against any of the four natural bases.
Experimental data shows that 5-nitroindole outperforms this compound in this regard. It causes a smaller overall decrease in duplex stability and displays a much narrower range of Tm values when paired against A, C, G, or T, making it a more predictable and truly "universal" agent for hybridization purposes.[2][11] this compound's stability is highly dependent on the opposing base, with a clear preference for cytosine.[4][5][9]
| Universal Base | Opposing Base (X) | Typical ΔTm (°C) from Control Duplex* | Reference |
| 5-Nitroindole | A | -5.0 to -7.0 | [2][11] |
| C | -5.0 to -7.0 | [2][11] | |
| G | -5.0 to -7.0 | [2][11] | |
| T | -5.0 to -7.0 | [2][11] | |
| ΔTm Range | ~3°C | [2][11] | |
| This compound (dI) | C | Variable, most stable pairing | [4][5][9] |
| A | Less stable than I:C | [4][5][9] | |
| T | Less stable than I:A | [4][5][9] | |
| G | Similar stability to I:T | [4][5][9] | |
| ΔTm Range | Can be >10°C | [4][5][9] |
*ΔTm values are context-dependent and can vary based on the flanking sequence, salt concentration, and position within the oligonucleotide. The values presented represent a general trend.
Performance in Enzymatic Reactions
The utility of universal bases extends beyond simple hybridization to their use in enzymatic reactions like PCR and DNA sequencing. Their performance as both a component of a primer and as a template for DNA polymerase is critical.
As a Primer:
-
This compound: Due to its long history, dI is well-established for use in degenerate PCR primers. However, its preferential pairing can sometimes lead to biased amplification.[12] In some systems, primers with multiple dI substitutions have shown to be more effective than those with 5-nitroindole.[12][13]
-
5-Nitroindole: Its indiscriminate pairing makes it an excellent choice for primers in sequencing and PCR where unbiased priming is essential.[2][14] However, multiple, dispersed 5-nitroindole substitutions can sometimes reduce primer efficiency more significantly than dI.[10][13][14]
As a Template:
-
This compound: When present in the template strand, dI preferentially directs DNA polymerase to incorporate dCTP into the nascent strand.[3] This lack of ambiguity makes it unsuitable as a universal template base.
-
5-Nitroindole: It effectively acts as a universal template base, directing DNA polymerase to incorporate any of the four dNTPs with roughly equal efficiency.[3]
Visualizing Universal Base Interactions
The distinct mechanisms of this compound and 5-nitroindole can be visualized to better understand their function within the DNA double helix.
Caption: Mechanisms of universal base pairing within a DNA duplex.
Experimental Protocols
Accurate comparison of universal bases relies on standardized and robust experimental methodologies. Below are outlines for key comparative experiments.
Oligonucleotide Synthesis
Oligonucleotides containing universal bases are synthesized using standard automated phosphoramidite (B1245037) chemistry.[15]
-
Materials: DNA synthesizer, universal or base-specific solid support (e.g., CPG), standard DNA phosphoramidites (dA, dC, dG, dT), this compound phosphoramidite, 5-nitroindole phosphoramidite, and all necessary synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent).
-
Protocol:
-
Synthesis: The oligonucleotide is synthesized in the 3' to 5' direction through sequential cycles of deblocking, coupling, capping, and oxidation. The universal base phosphoramidite is coupled at the desired position(s) in the sequence.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically by incubation in concentrated ammonium (B1175870) hydroxide.
-
Purification: The full-length product is purified from shorter, failed sequences, usually by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
-
Thermal Melting (Tm) Analysis
This experiment directly measures the effect of a universal base on duplex stability.[1][9]
Caption: Workflow for determining DNA duplex melting temperature (Tm).
-
Methodology:
-
Sample Preparation: Synthesize and purify complementary oligonucleotides, one containing the universal base and a set of four counterparts, each with A, C, G, or T opposite the universal base. A control duplex with a standard base pair is also prepared. Anneal equimolar amounts of complementary strands in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
-
Data Acquisition: Use a UV-Vis spectrophotometer with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a constant rate.
-
Analysis: Plot absorbance versus temperature. The Tm is the temperature at the midpoint of the transition, which can be precisely determined from the peak of the first derivative of the melting curve. The ΔTm is calculated by subtracting the Tm of the control duplex from the Tm of the universal base-containing duplex.
-
Steady-State DNA Polymerase Kinetics
This assay quantifies the efficiency and fidelity of nucleotide incorporation opposite a universal base in a template strand.[16][17]
-
Methodology:
-
Substrate Preparation: Design a primer-template DNA substrate where the template strand contains the universal base at a specific position. The primer is typically 5'-radiolabeled (e.g., with ³²P) to allow for visualization and quantification.
-
Reaction: Set up reactions containing the primer-template duplex, a specific DNA polymerase, and a single species of dNTP (dATP, dCTP, dGTP, or dTTP).
-
Time Course: Incubate the reactions and take aliquots at various time points, quenching the reaction (e.g., with EDTA).
-
Analysis: Separate the primer from the extended product using denaturing polyacrylamide gel electrophoresis. Quantify the amount of product at each time point using a phosphorimager.
-
Kinetics Calculation: Plot the product concentration versus time to determine the initial velocity (V₀). Repeat the experiment at various dNTP concentrations to determine the kinetic parameters Km (Michaelis constant) and kcat (turnover number). The incorporation efficiency is calculated as kcat/Km. By comparing the efficiencies for all four dNTPs, the fidelity of the polymerase opposite the universal base can be determined.
-
Conclusion and Recommendations
The choice between this compound and 5-nitroindole depends critically on the intended application.
Choose 5-Nitroindole when:
-
True universal pairing is required, with minimal bias towards any natural base.
-
Maintaining duplex stability is a high priority, especially when multiple degenerate sites are needed.
-
Applications involve sensitive hybridization-based techniques like probes or sequencing primers where consistent performance is key.[1][2]
Choose this compound when:
-
A degree of pairing preference, particularly towards cytosine, is acceptable or even desired.
-
The primary application is degenerate PCR , where established protocols and its historical performance are advantageous.[1][12]
-
Cost is a major consideration, as this compound phosphoramidite is often more economical.
From a biophysical standpoint, 5-nitroindole is the superior universal base due to its indiscriminate pairing and better preservation of duplex stability.[1] However, this compound remains a practical and effective tool for many standard molecular biology applications, particularly in the context of degenerate PCR.[1][12] Researchers should carefully consider the specific requirements of their experiment to make an informed selection.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on nucleic acid interactions. I. Stabilities of mini-duplexes (dG2A4XA4G2-dC2T4YT4C2) and self-complementary d(GGGAAXYTTCCC) containing this compound and other mismatched bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 7. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Universal bases for hybridization, replication and chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 17. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Stability of Inosine-Containing Base Pairs: I-C, I-A, I-T, and I-G
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the nuanced interactions of nucleic acids are of paramount importance. While the canonical Watson-Crick base pairs form the bedrock of genetic information, non-standard pairings, such as those involving the purine (B94841) nucleoside inosine (B1671953), play critical roles in various biological processes and biotechnological applications. This guide provides a comprehensive comparison of the thermodynamic stability of inosine (I) paired with cytosine (C), adenine (B156593) (A), thymine (B56734) (T), and guanine (B1146940) (G), supported by experimental data and detailed methodologies.
Relative Thermodynamic Stability
Experimental studies, primarily through UV melting analysis, have established a clear trend in the thermodynamic stability of inosine-containing base pairs within a DNA duplex. The general order of decreasing stability is:
I-C > I-A > I-T ≈ I-G [1][2][3]
This hierarchy is crucial for applications such as the design of degenerate PCR primers and probes, where inosine is often used as a "universal" base.[1][2][4] The I-C pair, being the most stable, forms a Watson-Crick-like geometry with two hydrogen bonds.[1] The stabilities of I-A, I-T, and I-G pairs are notably lower, indicating a delicate interplay of hydrogen bonding, base stacking, and the geometric constraints of the DNA double helix.[1][2][3]
Quantitative Thermodynamic Data
The stability of these base pairs can be quantified by their thermodynamic parameters: the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) upon duplex formation. The nearest-neighbor model is a powerful tool for predicting the stability of a DNA duplex based on the sum of the thermodynamic contributions of adjacent base pair stacks. The following tables summarize the nearest-neighbor thermodynamic parameters for DNA duplexes containing a single inosine mismatch.
Table 1: Nearest-Neighbor Thermodynamic Parameters for I-X Base Pairs in a DNA Duplex (in 1 M NaCl)
| Nearest-Neighbor Triplet (5'-3') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| AIA/TTT | -7.2 | -20.4 | -1.1 |
| TIA/ATT | -6.9 | -20.1 | -0.9 |
| CIA/GTT | -8.5 | -24.3 | -1.3 |
| GIA/CTT | -8.0 | -22.8 | -1.2 |
| AIC/TGT | -9.1 | -26.0 | -1.4 |
| TIC/AGT | -8.4 | -23.9 | -1.3 |
| CIC/GGT | -10.2 | -28.9 | -1.6 |
| GIC/CGT | -9.8 | -27.8 | -1.5 |
| AIG/TCT | -7.6 | -21.9 | -1.1 |
| TIG/ACT | -7.2 | -20.8 | -1.0 |
| CIG/GCT | -9.0 | -25.8 | -1.3 |
| GIG/CCT | -8.5 | -24.4 | -1.2 |
| AIT/TAT | -7.0 | -20.3 | -0.9 |
| TIT/AAT | -6.5 | -18.9 | -0.9 |
| CIT/GAT | -8.2 | -23.7 | -1.1 |
| GIT/CAT | -7.8 | -22.5 | -1.1 |
Data sourced from Watkins & SantaLucia, 2005.
Experimental Protocols
The thermodynamic data presented above are primarily derived from UV melting experiments. This technique is a cornerstone for studying the stability of nucleic acid duplexes.
UV Melting (Thermal Denaturation) Spectroscopy
Principle: This method measures the change in UV absorbance of a DNA solution as a function of temperature. Double-stranded DNA (dsDNA) absorbs less UV light at 260 nm than single-stranded DNA (ssDNA) due to base stacking in the helical structure (hypochromic effect). As the temperature increases, the dsDNA "melts" into ssDNA, resulting in an increase in absorbance (hyperchromic effect). The temperature at which 50% of the DNA is denatured is the melting temperature (Tm), a key indicator of duplex stability.
Detailed Methodology:
-
Sample Preparation:
-
Synthesize and purify complementary oligonucleotides, one containing the inosine base at the desired position.
-
Accurately determine the concentration of each single-stranded oligonucleotide using their molar extinction coefficients at 260 nm.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0). Prepare a series of dilutions to determine the concentration dependence of the Tm.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Quartz cuvettes with a defined path length (typically 1 cm) are used.[5]
-
-
Data Acquisition:
-
Place the cuvette containing the DNA sample in the spectrophotometer.
-
Heat the sample from a low temperature (e.g., 15°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[5]
-
Continuously monitor the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve (a sigmoidal curve).[6]
-
The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[7]
-
Thermodynamic parameters (ΔH° and ΔS°) are extracted by analyzing the shape of the melting curve and its concentration dependence using specialized software like MELTWIN.[4] This is often done by plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration. The slope of this plot is proportional to R/ΔH°, and the y-intercept is proportional to ΔS°/ΔH°.
-
The Gibbs free energy change at 37°C (ΔG°37) is then calculated using the equation: ΔG°37 = ΔH° - (310.15 K) * ΔS°.
-
Other Supporting Experimental Techniques
While UV melting is the most common method, other techniques provide complementary information on the thermodynamics and structure of inosine-containing duplexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information on inosine-containing duplexes in solution.[8][9] It can directly probe the hydrogen bonding between bases and provide insights into the local conformation and dynamics, which helps to rationalize the thermodynamic data.[10]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of two molecules.[11][12] It can be used to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n) of duplex formation in a single experiment.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature.[13][14] It provides a direct, model-independent measure of the enthalpy of the melting transition (ΔH°).[15]
Structural Basis of Stability
The thermodynamic stability of a base pair is a function of both the hydrogen bonds it forms and the stacking interactions with its nearest neighbors. Inosine can form two hydrogen bonds with C, A, T, and G. The superior stability of the I-C pair is attributed to its geometry, which closely mimics a standard Watson-Crick base pair, allowing for optimal stacking within the DNA helix. The reduced stability of I-A, I-T, and I-G pairs is a consequence of less favorable hydrogen bonding geometries and potential steric clashes that can distort the local helical structure, thereby weakening stacking interactions.
Conclusion
The thermodynamic stability of inosine-containing base pairs follows a predictable trend, with I-C being the most stable. The quantitative data derived from nearest-neighbor analysis provides a valuable resource for the rational design of oligonucleotides for various research and diagnostic applications. Understanding the experimental methodologies used to determine these parameters is crucial for critically evaluating and applying this knowledge in the development of novel nucleic acid-based technologies.
References
- 1. [PDF] Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes | Semantic Scholar [semanticscholar.org]
- 2. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 7. agilent.com [agilent.com]
- 8. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 9. people.bu.edu [people.bu.edu]
- 10. glenresearch.com [glenresearch.com]
- 11. Calorimetry of Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Use of Differential Scanning Calorimetry (DSC) to Study the Thermodynamics of DNA-Based Interactions and Nucleic Acid-Based Therapeutics - Journal of Analytical & Pharmaceutical Research - MedCrave Publishing [medcrave.com]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Navigating the Wobble: A Comparative Guide to DNA Polymerase Performance with Deoxyinosine Primers
For researchers, scientists, and drug development professionals utilizing degenerate primers, the incorporation of deoxyinosine offers a powerful tool for amplifying variable genetic sequences. However, the unique base-pairing properties of this "universal" base present a challenge for many DNA polymerases. This guide provides an objective comparison of the performance of different DNA polymerase types with this compound-containing primers, supported by experimental insights and detailed protocols to aid in enzyme selection and experimental design.
This compound is frequently used in primers to introduce degeneracy at positions with nucleotide ambiguity. Its ability to pair with all four standard bases, albeit with varying stability (I-C > I-A > I-T ≈ I-G), makes it a valuable component in applications such as identifying members of gene families, amplifying sequences from related species, and detecting diverse viral populations.[1][2][3] The choice of DNA polymerase is critical, as its intrinsic properties, particularly proofreading activity, can dramatically impact the success of PCR amplification with these primers.
Performance Comparison of DNA Polymerase Types
The performance of DNA polymerases with this compound primers is largely dictated by the presence or absence of a 3'→5' exonuclease (proofreading) domain. This activity, while beneficial for high-fidelity amplification of standard DNA sequences, is often detrimental when primers contain this compound.[4]
High-Fidelity (Proofreading) Polymerases
High-fidelity polymerases, such as those belonging to Family B (e.g., Pfu, Deep Vent), possess a 3'→5' exonuclease activity that corrects misincorporated nucleotides.[5][6] This proofreading mechanism often recognizes the "wobble" or non-standard base pairing of inosine (B1671953) as a mismatch.[4] Consequently, the polymerase may stall or even excise the primer, leading to little or no amplification product.[4][7] Experimental evidence consistently shows that polymerases like Pfu and Deep Vent are generally incompatible with primers containing this compound.[7]
Standard (Non-Proofreading) Polymerases
Standard thermostable DNA polymerases, most notably Taq polymerase (a Family A polymerase), lack 3'→5' proofreading activity.[8][9] This absence of an editing function makes them tolerant to the ambiguous base pairing of this compound. As a result, Taq polymerase and similar enzymes can efficiently amplify templates using inosine-containing primers, making them the default choice for such applications.[4][7]
Modified and Hybrid Polymerases
To bridge the gap between the high fidelity of proofreading enzymes and the compatibility of non-proofreading enzymes, some manufacturers offer modified polymerases or enzyme blends. For instance, the U1Tma DNA polymerase, which has reduced 3'→5' exonuclease activity, has been shown to successfully amplify sequences with this compound-containing primers, performing as efficiently as Taq polymerase in some cases.[7] Blends of Taq polymerase with a small amount of a proofreading polymerase are also available, aiming to provide higher fidelity than Taq alone while maintaining compatibility with modified primers, though their performance with inosine should be empirically validated.
Quantitative Performance Summary
The following table summarizes the expected performance of representative DNA polymerases with this compound-containing primers based on published findings. Direct quantitative comparisons across a wide range of commercially available enzymes in a single study are limited; therefore, this table represents a synthesis of available data.
| DNA Polymerase | Polymerase Family | Proofreading (3'→5' Exo) | Amplification with dI Primers | Relative Fidelity | Key Findings |
| Taq Polymerase | A | No | Yes | Low | Tolerant to inosine due to lack of proofreading; the standard choice for this application.[4][7] |
| Pfu Polymerase | B | Yes | No / Very Low | High | Proofreading activity recognizes inosine as a mismatch, leading to amplification failure.[4][7] |
| Deep Vent Polymerase | B | Yes | No / Very Low | High | Similar to Pfu, its proofreading function is incompatible with inosine-containing primers.[7] |
| U1Tma Polymerase | B (modified) | Yes (Reduced) | Yes | High (relative to Taq) | A proofreading polymerase modified for reduced exonuclease activity, showing successful amplification.[7] |
| Kapa HiFi | B (engineered) | Yes | No / Very Low | Very High | A high-fidelity polymerase reported by users to be largely incompatible with inosine primers.[4] |
| Phusion HiFi | B (fusion) | Yes | No / Very Low | Very High | Another high-fidelity fusion polymerase generally incompatible with inosine-containing primers.[4] |
Experimental Protocols
Below is a generalized protocol for performing PCR with this compound-containing primers, based on methodologies reported in the literature.[3][7][10] Optimization of primer concentration, annealing temperature, and Mg²⁺ concentration is crucial for success.
Primer Design and Preparation
-
Inosine Placement: Whenever possible, avoid placing inosine at the absolute 3'-terminus of the primer. While some studies have shown success with 3'-inosine substitutions, mismatches at this position can be detrimental to amplification efficiency.[2][10]
-
Primer Purity: Use desalted or HPLC-purified primers to ensure the removal of truncated synthesis products.
-
Stock Solutions: Resuspend primers in a buffered solution (e.g., 10 mM Tris-HCl, pH 8.0) to a concentration of 100 µM. Prepare 10 µM working stocks.
PCR Reaction Setup
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 5X PCR Buffer (without Mg²⁺) | 1X | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| MgCl₂ (25 mM) | 1.5 - 2.5 mM (optimize) | 1.5 - 2.5 µL |
| Forward Primer (10 µM) | 0.2 - 0.5 µM (optimize) | 0.5 - 1.25 µL |
| Reverse Primer (10 µM) | 0.2 - 0.5 µM (optimize) | 0.5 - 1.25 µL |
| DNA Template | 1-100 ng | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Nuclease-Free Water | - | Up to 25 µL |
Thermal Cycling Conditions
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 94°C | 30 sec | |
| Annealing | 50-60°C (optimize) | 30-90 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Note: The optimal annealing temperature may be lower than calculated due to the destabilizing effect of inosine. It is recommended to perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primer-template combination.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for comparing the performance of different DNA polymerases with this compound primers.
References
- 1. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 2. caister.com [caister.com]
- 3. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity [synapse.patsnap.com]
- 6. Polymerases [genomics-online.com]
- 7. scispace.com [scispace.com]
- 8. pediaa.com [pediaa.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. repository.lsu.edu [repository.lsu.edu]
A Comparative Guide to the Validation of Deoxyinosine-Containing Primers for qPCR Applications
For Researchers, Scientists, and Drug Development Professionals
The use of deoxyinosine-containing primers in quantitative real-time PCR (qPCR) presents a powerful strategy for the amplification of diverse target sequences. This compound is a universal base analog that can pair with all four standard DNA bases, making it an invaluable tool for targeting variable genetic regions. This guide provides an objective comparison of the performance of this compound-containing primers against standard degenerate primers, supported by experimental data and detailed validation protocols.
Performance Comparison: this compound vs. Standard Degenerate Primers
The decision to use this compound-containing primers over standard degenerate primers depends on the specific application and the nature of the target sequence variability. While both primer types aim to amplify a range of related sequences, their performance characteristics can differ significantly.
| Parameter | This compound-Containing Primers | Standard Degenerate Primers | Key Considerations |
| Specificity | Can offer higher specificity by reducing the complexity of the primer mixture.[1] | A high degree of degeneracy can lead to non-specific amplification and the formation of primer-dimers.[2] | The position and number of inosine (B1671953) substitutions are critical; placing them away from the 3'-end is often recommended.[3][4] |
| Amplification Yield | May result in a higher yield of the specific amplification product.[1] | Can suffer from reduced efficiency due to primer-template mismatches within the degenerate positions. | Optimal reaction conditions, particularly annealing temperature, are crucial for maximizing yield with both primer types.[5][6] |
| Versatility | Effective for targeting sequences with high variability, such as viral genomes or microbial populations.[4][7][8][9] | Also used for similar applications but may require more extensive optimization to minimize off-target effects. | Inosine is particularly useful at positions with three- or four-fold base ambiguities.[8] |
| Reverse Transcription | The inclusion of inosine in the reverse primer can negatively impact the efficiency of cDNA synthesis more than the PCR amplification itself.[4] | Mismatches in degenerate reverse primers can also inhibit reverse transcriptase activity. | This is a critical consideration for RT-qPCR applications. |
| Thermodynamics | The presence of inosine can influence the melting temperature (Tm) of the primer-template duplex.[10][11] | The effective Tm of a degenerate primer pool is an average of all possible sequence combinations. | The thermodynamic stability of inosine pairing is generally in the order of I-C > I-A > I-T ≈ I-G.[10] |
Experimental Validation Protocols
Proper validation of any primer set is crucial for obtaining accurate and reproducible qPCR results.[12][13][14][15][16] The following protocols outline the key steps for validating this compound-containing primers.
In Silico Analysis
Before ordering primers, perform a thorough in silico analysis to predict their performance.
-
Primer Design: Utilize primer design software (e.g., Primer BLAST, Primer3) to design primers targeting your region of interest.[13][16] Incorporate this compound at positions of known variability.
-
Specificity Check: Use BLAST to check for potential off-target binding sites in the relevant genome(s).[13][16]
-
Secondary Structure Analysis: Evaluate the potential for primer self-dimerization and hairpin formation.[16]
Experimental Validation Workflow
The following diagram illustrates the experimental workflow for validating newly designed this compound-containing primers.
Detailed Methodologies
a. Temperature Gradient PCR
To determine the optimal annealing temperature (Ta) for your primers, perform a temperature gradient PCR.[14][16]
-
Reaction Setup: Prepare a series of identical qPCR reactions using a template known to contain the target sequence.
-
Gradient: Set the qPCR instrument to run a gradient of annealing temperatures (e.g., 55°C to 65°C).
-
Analysis: Identify the temperature that provides the lowest Cq value with the highest fluorescence intensity and a single, sharp peak in the melt curve analysis.
b. Agarose Gel Electrophoresis
Verify the specificity of the amplification by running the PCR product on an agarose gel.[12][14][16]
-
Gel Preparation: Prepare a 1.5-2% agarose gel.
-
Loading: Load the PCR product from the optimal annealing temperature reaction alongside a DNA ladder.
-
Analysis: Confirm the presence of a single band of the expected size. The absence of additional bands indicates specific amplification.
c. Melt Curve Analysis
Melt curve analysis is essential for confirming the amplification of a single, specific product.[12][13][14]
-
Procedure: After the qPCR run, the instrument will gradually increase the temperature and measure the fluorescence.
-
Analysis: A single, sharp peak in the melt curve indicates the dissociation of a single PCR product. Multiple peaks or a broad peak suggest non-specific amplification or primer-dimer formation.[12]
d. Standard Curve and Efficiency Calculation
Determine the amplification efficiency of your primers by generating a standard curve.[12][13][14][15]
-
Serial Dilution: Prepare a 5- to 7-point serial dilution of a purified PCR product or a plasmid containing the target sequence.
-
qPCR: Run the qPCR with each dilution in triplicate.
-
Standard Curve: Plot the Cq values against the log of the template concentration.
-
Efficiency Calculation: The efficiency is calculated from the slope of the standard curve using the formula: Efficiency = (10^(-1/slope) - 1) * 100. An acceptable efficiency is between 90% and 110%.[12][15]
The following diagram illustrates the logical relationship for assessing primer efficiency.
Conclusions and Recommendations
The validation of this compound-containing primers is a critical step in ensuring the accuracy and reliability of qPCR data. While these primers offer significant advantages for amplifying variable target sequences, their performance must be rigorously assessed.[1][7][8]
-
Prioritize In Silico Design: A thorough initial in silico analysis can prevent costly and time-consuming experimental failures.
-
Empirical Optimization is Key: The optimal annealing temperature and reaction conditions must be determined experimentally.[5]
-
Comprehensive Validation: A combination of temperature gradient PCR, gel electrophoresis, melt curve analysis, and standard curve evaluation is necessary for complete validation.[12][14]
-
Consider the 3'-End: The placement of inosine residues is crucial; avoid placing them at or very near the 3'-terminus to minimize negative impacts on amplification efficiency.[3][4][5]
-
RT-qPCR Considerations: Be aware that inosine in the reverse primer can have a more pronounced negative effect on reverse transcription than on PCR amplification.[4]
By following these guidelines, researchers can confidently employ this compound-containing primers in their qPCR applications, leading to more robust and reliable results.
References
- 1. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creation of Universal Primers Targeting Nonconserved, Horizontally Mobile Genes: Lessons and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caister.com [caister.com]
- 6. researchgate.net [researchgate.net]
- 7. Inosine at Different Primer Positions to Study Structure and Diversity of Prokaryotic Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantage of Using Inosine at the 3′ Termini of 16S rRNA Gene Universal Primers for the Study of Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 14. bio-rad.com [bio-rad.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Experimental Determination of Melting Temperatures in Deoxyinosine-Containing DNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
The stability of DNA duplexes is a critical parameter in molecular biology and drug development, with the melting temperature (Tm) serving as a key indicator. The incorporation of deoxyinosine, a naturally occurring purine (B94841) nucleoside, into DNA duplexes introduces unique thermodynamic properties due to its ability to pair with multiple bases. This guide provides a comprehensive comparison of the experimental methods used to determine the Tm of this compound-containing duplexes, supported by experimental data and detailed protocols.
Comparison of Experimental Methodologies
The two primary techniques for determining the melting temperature of DNA duplexes are UV-Vis Spectroscopy and Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and provides complementary information regarding the thermodynamics of duplex dissociation.
| Feature | UV-Vis Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the change in UV absorbance at 260 nm as the DNA duplex dissociates into single strands (hyperchromic effect).[1][2] | Measures the heat capacity change of a sample as it is heated, detecting the endothermic peak corresponding to the melting of the DNA duplex.[3][4] |
| Primary Data | Absorbance vs. Temperature (Melting Curve).[1][2] | Heat Capacity (Cp) vs. Temperature (Thermogram).[3][4] |
| Information Obtained | Melting Temperature (Tm), Thermodynamic parameters (ΔH°, ΔS°, ΔG°) via van't Hoff analysis.[5][6] | Melting Temperature (Tm), Calorimetric Enthalpy (ΔHcal), van't Hoff Enthalpy (ΔHvH), and Heat Capacity Change (ΔCp).[3] |
| Sample Consumption | Typically non-destructive, sample can be recovered. | Non-destructive, sample can be recovered. |
| Throughput | Can be adapted for high-throughput screening with multi-cell holders.[7] | Generally lower throughput compared to UV-Vis. |
| Sensitivity | High sensitivity, suitable for dilute samples. | High sensitivity, particularly with Nano DSC, suitable for dilute solutions. |
| Cost & Complexity | Generally lower cost and less complex instrumentation. | Higher cost and more complex instrumentation and data analysis. |
Experimental Data: Melting Temperatures of this compound-Containing Duplexes
The stability of a this compound-containing duplex is highly dependent on the base it is paired with. The general trend for the stability of these pairings is I:C > I:A > I:T ≈ I:G.[5][8][9] The following table summarizes experimental Tm values for various this compound-containing oligonucleotide duplexes, as determined by UV-Vis spectroscopy.
| Oligonucleotide Duplex Sequence (5'-3') | Complementary Strand (3'-5') | This compound Pairing | Experimental Tm (°C) |
| d(CGCI GCG) | d(GCGC GC) | I:C | 58.2 |
| d(CGCI GCG) | d(GCGA GC) | I:A | 50.5 |
| d(CGCI GCG) | d(GCGT GC) | I:T | 47.1 |
| d(CGCI GCG) | d(GCGG GC) | I:G | 46.9 |
| d(ATCATCGTACG) | d(TAGTAGCATGC) | No Inosine (Control) | 52.1 |
| d(ATCATCI TACG) | d(TAGTAGC ATGC) | I:C | 50.3 |
| d(ATCATCI TACG) | d(TAGTAGA ATGC) | I:A | 44.8 |
| d(ATCATCI TACG) | d(TAGTAGT ATGC) | I:T | 42.5 |
| d(ATCATCI TACG) | d(TAGTAGG ATGC) | I:G | 42.3 |
Data adapted from Watkins & SantaLucia, Nucleic Acids Research, 2005.[5] Experimental conditions for the above data were 1.0 M NaCl, 10 mM sodium cacodylate, and 0.5 mM Na2EDTA (pH 7).[5]
Experimental Protocols
UV-Vis Spectroscopy for Melting Temperature (Tm) Determination
This protocol outlines the steps for determining the Tm of a this compound-containing DNA duplex using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[1][2][5][6][7][10][11][12]
1. Sample Preparation:
-
Synthesize and purify the this compound-containing and complementary oligonucleotides.
-
Accurately determine the concentration of each single-stranded DNA solution using UV absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the strands are fully denatured.[5]
-
Prepare the duplex sample by mixing equimolar amounts of the two complementary strands in a buffer solution (e.g., 1.0 M NaCl, 10 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0).[5]
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling it to room temperature.
2. Instrumentation Setup:
-
Use a UV-Vis spectrophotometer with a multi-cell holder and a Peltier temperature controller.
-
Set the wavelength to 260 nm.
-
Program the temperature ramp, for example, from 20°C to 95°C with a heating rate of 1°C/minute.[2][11]
3. Data Acquisition:
-
Place the cuvette containing the DNA duplex sample and a reference cuvette with buffer only into the spectrophotometer.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
4. Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the sigmoidal curve.
-
The Tm can be accurately determined by finding the peak of the first derivative of the melting curve.[13]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from a van't Hoff analysis of melting curves obtained at different strand concentrations.[5]
Differential Scanning Calorimetry (DSC) for Melting Temperature (Tm) Determination
This protocol describes the determination of Tm for a this compound-containing DNA duplex using DSC.[3][4][14][15]
1. Sample Preparation:
-
Prepare the DNA duplex sample as described in the UV-Vis spectroscopy protocol. A typical concentration for DSC is in the range of 0.1 to 1 mg/mL.
-
Prepare a matching buffer solution for the reference cell.
-
Degas both the sample and reference solutions before loading.
2. Instrumentation Setup:
-
Use a differential scanning calorimeter, such as a Nano DSC, which is highly sensitive for biomolecular transitions.
-
Load the sample solution into the sample cell and the buffer into the reference cell.
-
Set the temperature scan rate, typically 1°C/minute.[15]
-
Define the temperature range for the scan, for example, from 20°C to 100°C.
3. Data Acquisition:
-
Equilibrate the system at the starting temperature.
-
Initiate the temperature scan and record the differential heat capacity (ΔCp) as a function of temperature.
4. Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample scan to obtain the thermogram of the DNA melting.
-
The Tm is the temperature at the peak of the endothermic transition.
-
The calorimetric enthalpy (ΔHcal) of melting is determined by integrating the area under the peak.
-
The van't Hoff enthalpy (ΔHvH) can also be derived from the shape of the peak, and the ratio of ΔHcal to ΔHvH provides information about the two-state nature of the melting transition.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the thermal stability of this compound-containing DNA duplexes.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Base pairing involving this compound: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. rsc.org [rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
assessing the "universality" of deoxyinosine in different sequence contexts
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Deoxyinosine (dI), a naturally occurring purine (B94841) nucleoside, has long been investigated for its potential as a "universal" base in molecular biology. Its ability to pair with all four canonical DNA bases—adenine (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T)—albeit with varying affinities, makes it a valuable tool in applications requiring the recognition of degenerate sequences. This guide provides a comprehensive assessment of the universality of this compound by comparing its pairing performance in different sequence contexts, supported by experimental data and detailed protocols.
Probing the Pairing promiscuity of this compound
The "universality" of this compound is not absolute. Spectroscopic and thermodynamic studies have demonstrated a clear preference in its pairing partners. The stability of a DNA duplex containing a dI base pair is significantly influenced by the identity of the opposing base and the flanking nucleotide sequences.
Thermodynamic Stability of this compound Base Pairs
The stability of DNA duplexes is commonly assessed by measuring the change in Gibbs free energy (ΔG°37), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation, as well as the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates. A more negative ΔG°37 value indicates a more stable duplex.
Experimental data from thermal denaturation studies consistently show a preferential order of stability for dI pairing: I:C > I:A > I:T ≈ I:G. This means that this compound pairs most stably with deoxycytidine and least stably with deoxyguanosine and deoxythymidine.
Table 1: Thermodynamic Parameters for Duplexes Containing this compound Paired with Canonical Bases
| Duplex (X=dI) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) | Reference |
| d(CA3I A3G) • d(CT3C T3G) | -8.8 | -66 | -191 | 41.0 | |
| d(CA3I A3G) • d(CT3A T3G) | -7.5 | -63 | -186 | 35.0 | |
| d(CA3I A3G) • d(CT3T T3G) | -5.9 | -58 | -176 | 27.0 | |
| d(CA3I A3G) • d(CT3G T3G) | -6.3 | -57 | -168 | 30.0 |
Note: The values are for duplexes in 1 M NaCl, pH 7. The general trend in stability (I:C > I:A > I:G > I:T) is evident from the ΔG°37 and Tm values.
The Influence of Neighboring Bases
The identity of the bases flanking the dI residue also plays a crucial role in the overall stability of the duplex. This "nearest-neighbor" effect can significantly alter the thermodynamic parameters.
Table 2: Nearest-Neighbor Free Energy Parameters (ΔG°37 in kcal/mol) for this compound Pairs
| Nearest Neighbor (5'-3'/3'-5') | I:A | I:C | I:G | I:T |
| AI/TA | -0.7 | -1.1 | -0.6 | -0.4 |
| CI/GA | -1.2 | -1.5 | -1.0 | -0.9 |
| GI/CA | -1.1 | -1.4 | -1.0 | -0.8 |
| TI/AA | -0.5 | -0.9 | -0.4 | -0.2 |
| AI/TC | -0.8 | -1.2 | -0.7 | -0.5 |
| CI/GC | -1.3 | -1.6 | -1.1 | -1.0 |
| GI/CC | -1.2 | -1.5 | -1.1 | -0.9 |
| TI/AC | -0.6 | -1.0 | -0.5 | -0.3 |
| AI/TG | -0.9 | -1.3 | -0.8 | -0.6 |
| CI/GG | -1.4 | -1.7 | -1.2 | -1.1 |
| GI/CG | -1.3 | -1.6 | -1.2 | -1.0 |
| TI/AG | -0.7 | -1.1 | -0.6 | -0.4 |
| AI/TT | -0.6 | -1.0 | -0.5 | -0.3 |
| CI/GT | -1.1 | -1.4 | -0.9 | -0.8 |
| GI/CT | -1.0 | -1.3 | -0.9 | -0.7 |
| TI/AT | -0.4 | -0.8 | -0.3 | -0.1 |
Data adapted from Watkins & SantaLucia, 2005.
Experimental Protocols
Thermal Denaturation of Oligonucleotides Containing this compound
This protocol outlines the determination of thermodynamic parameters of DNA duplexes containing dI through UV-visible spectroscopy.
1. Oligonucleotide Synthesis and Purification:
-
Synthesize oligonucleotides with and without dI substitutions using standard phosphoramidite (B1245037) chemistry.
-
Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Quantify the concentration of each oligonucleotide strand by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) to disrupt any secondary structures.
2. Annealing of Duplexes:
-
Mix equimolar amounts of complementary single-stranded oligonucleotides in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Gradually cool the mixture to room temperature over several hours to allow for proper annealing of the duplexes.
3. UV Melting Curve Acquisition:
-
Use a UV-visible spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C).
-
Record the absorbance at each temperature point to generate a melting curve.
4. Data Analysis:
-
Plot the absorbance versus temperature. The resulting sigmoidal curve represents the transition from double-stranded to single-stranded DNA.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition.
-
From the melting curves at different concentrations, thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be calculated using van't Hoff analysis.
Polymerase Chain Reaction (PCR) with this compound-Containing Primers
This protocol describes the use of primers containing dI at degenerate positions to amplify a target DNA sequence.
1. Primer Design:
-
Identify the conserved regions flanking the target sequence for primer binding.
-
For positions with sequence degeneracy, substitute the mixed bases with this compound.
-
Design primers to have a length of 18-25 nucleotides and a melting temperature (Tm) between 55-65°C.
-
The Tm can be estimated using the nearest-neighbor model, taking into account the thermodynamic parameters of dI pairs.
2. PCR Reaction Setup:
-
Prepare a PCR master mix containing the following components in a sterile PCR tube:
-
10x PCR Buffer
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
Forward primer with dI
-
Reverse primer
-
Taq DNA polymerase (or a proofreading polymerase compatible with dI)
-
Template DNA
-
Nuclease-free water to the final volume.
-
3. PCR Amplification:
-
Perform the PCR in a thermal cycler with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
4. Analysis of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the size of the amplified fragment.
-
The amplified product can then be purified and used for downstream applications such as sequencing or cloning.
Visualizing this compound in Molecular Biology Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
A Head-to-Head Comparison of Deoxyinosine and 3-Nitropyrrole as Universal Base Analogs
In the landscape of molecular biology and synthetic genetics, universal base analogs, which can pair with all four canonical DNA bases (adenine, guanine (B1146940), cytosine, and thymine), are invaluable tools. Among the most studied are the naturally occurring deoxyinosine and the synthetic 3-nitropyrrole (B1211435). This guide provides an objective, data-driven comparison of their performance characteristics, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate analog for their applications.
Core Properties and Mechanism of Action
This compound (dI), a deaminated adenosine (B11128) analog, is structurally similar to guanine and functions as a universal base primarily through wobble base pairing.[1][2] In contrast, 3-nitropyrrole is an aromatic, non-hydrogen bonding analog designed to stabilize the DNA duplex through stacking interactions, thereby minimizing pairing bias.[3][4] The presence of a nitro group in 3-nitropyrrole enhances stacking by polarizing the π-aromatic system of the pyrrole (B145914) ring.[3][5]
Performance Comparison: A Data-Driven Analysis
The efficacy of a universal base analog is determined by its impact on DNA duplex stability and its compatibility with enzymatic processes such as PCR and DNA sequencing.
Duplex Stability and Melting Temperature (Tm)
A critical parameter for oligonucleotides containing universal bases is the melting temperature (Tm) of the DNA duplex. This compound generally exhibits a wide range of melting temperatures when paired with the four natural bases, indicating some pairing preference.[3][5] Specifically, the stability of dI pairing follows the trend: I:C > I:A > I:T ≈ I:G.[6][7] This preferential binding, particularly to cytosine, has led some to question its status as a truly "universal" base.[8]
Conversely, 3-nitropyrrole shows less variation in Tm when paired with the four natural bases, making it a more indiscriminate binder.[9][10] However, the incorporation of 3-nitropyrrole significantly destabilizes the DNA duplex, leading to a substantial decrease in Tm compared to unmodified duplexes.[3][5] This destabilization is more pronounced with multiple substitutions.[3] 5-Nitroindole (B16589), a related analog, is generally less destabilizing than 3-nitropyrrole.[4][11]
| Universal Base Analog | Base Pairing Preference | Impact on Duplex Stability (Tm) |
| This compound (dI) | Preferential pairing, especially with Cytosine (I:C > I:A > I:T ≈ I:G).[6][7][12] | Less destabilizing than 3-nitropyrrole. Oligonucleotides containing inosine (B1671953) are more stable.[6][7] |
| 3-Nitropyrrole | Acts as a "universal placeholder" with minimal hydrogen bonding.[1] | Significantly destabilizes duplexes, with a decrease in Tm of 11–14°C for a single substitution in a 15-mer.[3] |
Performance in PCR and DNA Sequencing
The utility of universal base analogs is often demonstrated in their performance as components of primers in PCR and sequencing reactions.
This compound has been effectively used in degenerate primers for PCR, particularly at the third codon position.[2][6][7] However, primers with multiple dI substitutions can sometimes lead to non-analyzable sequencing data.[3] In PCR experiments, this compound has been shown to be more effective in wobble positions than 3-nitropyrrole.[6][7]
The performance of 3-nitropyrrole in enzymatic applications is more complex. While primers with a single 3-nitropyrrole substitution can function in sequencing, multiple dispersed substitutions significantly reduce the efficiency of both PCR and sequencing reactions.[13][14] Interestingly, primers with consecutive 3-nitropyrrole substitutions are tolerated, albeit less effectively than 5-nitroindole.[13][15]
| Application | This compound (dI) Performance | 3-Nitropyrrole Performance |
| PCR | Generally effective, especially in degenerate primers.[6][7] More effective than 3-nitropyrrole at wobble positions.[6] | Efficiency is significantly reduced with multiple, dispersed substitutions.[13][14] Consecutive substitutions are tolerated to some extent.[4] |
| DNA Sequencing | Can be used in sequencing primers, but multiple substitutions may cause issues.[3][4] | Primers with multiple dispersed substitutions show reduced efficiency.[13][14] A single substitution can yield an unambiguous sequencing ladder.[4] |
Experimental Protocols
Thermal Denaturation Studies for Melting Temperature (Tm) Determination
A common method to assess the stability of DNA duplexes containing universal bases is through thermal denaturation studies.
Methodology:
-
Oligonucleotide Synthesis: Oligonucleotides with and without the universal base analogs are synthesized using standard phosphoramidite (B1245037) chemistry.[9]
-
Duplex Formation: Complementary strands are mixed in equimolar amounts in a buffer solution, typically containing 1 M NaCl to control for counter-ion effects.[7]
-
UV Absorbance Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased.
-
Melting Curve Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is in a single-stranded state. This is the midpoint of the transition in the absorbance versus temperature curve.[7] Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from these curves using programs like MELTWIN.[7]
PCR Protocol Using Primers with Universal Bases
Methodology:
-
Primer Design: Primers are designed to amplify a specific target sequence, with the universal base analog incorporated at degenerate positions.
-
PCR Reaction Mixture: A standard PCR reaction mixture is prepared containing the DNA template, the designed primers, a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and PCR buffer.
-
Thermal Cycling: The reaction undergoes a series of temperature cycles:
-
Denaturation: Heating to ~95°C to separate the DNA strands.
-
Annealing: Cooling to a temperature that allows the primers to bind to the template DNA. The optimal annealing temperature may need to be adjusted to account for the lower Tm of primers containing universal bases.[4]
-
Extension: Heating to the optimal temperature for the DNA polymerase to synthesize the new DNA strand.
-
-
Product Analysis: The amplified DNA is visualized using gel electrophoresis to confirm the presence and size of the PCR product.
Visualizing Universal Base Pairing and Experimental Workflow
References
- 1. What is a Universal Base in oligo? - Generi Biotech [generi-biotech.com]
- 2. metabion.com [metabion.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. idtdna.com [idtdna.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
- 13. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
Deoxyinosine: A Comprehensive Guide to its Applications and Limitations in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Deoxyinosine (dI), a naturally occurring purine (B94841) nucleoside, has carved a unique niche in molecular biology and therapeutic development. Its ability to pair with multiple nucleotide bases has led to its widespread use as a "universal" base in various molecular applications. However, this promiscuity is not without its drawbacks, and a thorough understanding of its properties is crucial for its effective implementation. This guide provides an in-depth comparison of the applications and limitations of this compound, supported by experimental data, detailed protocols, and visual representations of key processes.
At a Glance: Applications and Limitations of this compound
| Feature | Description |
| Primary Application | Universal base analog in PCR, sequencing, and hybridization probes. |
| Key Advantage | Reduces the complexity of primer and probe mixtures when targeting degenerate sequences. |
| Primary Limitation | Not truly "universal"; exhibits preferential binding, with the order of stability being I:C > I:A > I:T ≈ I:G.[1] |
| Therapeutic Potential | Serves as a scaffold for antiviral and anticancer nucleoside analogs. |
| In Vivo Challenge | Can be recognized as a DNA lesion and is subject to cellular repair mechanisms. It can also be mutagenic.[2][3][4] |
Molecular Biology Applications: A Double-Edged Sword
This compound's primary utility in molecular biology stems from its capacity to act as a universal base, capable of pairing with all four standard DNA bases. This property is particularly advantageous when designing primers or probes for targets with sequence ambiguity.
Polymerase Chain Reaction (PCR) and Sequencing
In PCR and Sanger sequencing, primers containing this compound at ambiguous positions can effectively amplify or sequence a range of related templates. This is particularly useful in applications such as amplifying genes from different species, identifying members of a gene family, or studying viral diversity.[5]
Comparison with Degenerate Primers:
While degenerate primers (a mixture of oligonucleotides with different bases at the ambiguous positions) are an alternative, this compound-containing primers can offer advantages in terms of specificity and yield.[5]
| Primer Type | Advantages | Disadvantages |
| This compound-containing | - Single primer species simplifies synthesis and quantification.- Can provide higher specificity and yield in some cases.[5] | - Not truly universal, which can lead to biased amplification.- Can be incompatible with certain high-fidelity DNA polymerases. |
| Degenerate | - Provides true randomness at ambiguous positions. | - Complex mixture can lead to uneven amplification of different templates.- Can be more prone to non-specific amplification. |
Experimental Data: Thermodynamic Stability of this compound-Containing Duplexes
The stability of a DNA duplex is a critical factor in primer and probe design. The following table summarizes the nearest-neighbor thermodynamic parameters for this compound pairs, providing a quantitative basis for predicting the melting temperature (Tm) of oligonucleotides containing this compound. The general trend for the stability of this compound pairing is I:C > I:A > I:T ≈ I:G.[1]
| Nearest-Neighbor Pair | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| d(AI)/d(TC) | -7.8 | -22.1 | -1.2 |
| d(CI)/d(TG) | -9.0 | -25.5 | -1.4 |
| d(GI)/d(TT) | -8.6 | -24.7 | -1.3 |
| d(TI)/d(TA) | -6.5 | -18.8 | -0.9 |
| d(IA)/d(CT) | -7.3 | -21.3 | -1.0 |
| d(IC)/d(GT) | -8.5 | -23.9 | -1.4 |
| d(IG)/d(TT) | -8.2 | -23.6 | -1.2 |
| d(IT)/d(AT) | -6.0 | -17.1 | -0.9 |
Data adapted from Watkins and SantaLucia, 2005.[1]
Site-Directed Mutagenesis
This compound can be utilized in site-directed mutagenesis to introduce mutations at specific sites. Oligonucleotides containing this compound at the desired mutation site can be used to prime DNA synthesis. During replication, DNA polymerases will incorporate a natural base opposite the this compound, leading to a mixed population of sequences at that position.
Therapeutic Applications: A Scaffold for Drug Discovery
This compound and its analogs have been explored as therapeutic agents, primarily in the fields of virology and oncology.
Antiviral and Anticancer Agents
Several this compound analogs have been developed as antiviral and anticancer drugs. These compounds often function as nucleoside reverse transcriptase inhibitors (NRTIs) or DNA polymerase inhibitors, leading to the termination of viral or cellular DNA synthesis.
| Drug (Analog of) | Therapeutic Area | Mechanism of Action |
| Didanosine (ddI) | Antiviral (HIV) | Chain terminator of reverse transcriptase. |
| Pentostatin (Deoxycoformycin) | Anticancer (Hairy cell leukemia) | Inhibitor of adenosine (B11128) deaminase. |
| Cladribine (2-chlorodeoxyadenosine) | Anticancer (Hairy cell leukemia, multiple sclerosis) | Induces DNA strand breaks and apoptosis.[6] |
Experimental Data: Cytotoxic Activity of this compound Analogs
The following table provides examples of the in vitro cytotoxic activity of this compound analogs against various cancer cell lines.
| Compound | Cell Line | IC50 / EC50 (µM) |
| 2-chloro-2'-deoxyadenosine (Cladribine) | B-CLL cells | ~0.1 |
| 2-chloro-2'-ara-fluorodeoxyadenosine (Clofarabine) | B-CLL cells | ~0.05 |
Note: IC50/EC50 values can vary depending on the specific cell line and experimental conditions.
Limitations and Challenges
Despite its utility, the use of this compound is associated with several limitations that researchers and drug developers must consider.
Biochemical and Cellular Limitations
-
Non-universal Binding: As highlighted by thermodynamic data, this compound's pairing is not truly universal, with a preference for cytosine. This can lead to biased results in PCR and sequencing applications.[1]
-
Enzymatic Degradation: In a therapeutic context, this compound-based drugs can be susceptible to enzymatic degradation by cellular enzymes such as purine nucleoside phosphorylase.[7]
-
Cellular Repair: this compound can arise in genomic DNA through the deamination of deoxyadenosine.[2][4] Cells possess repair mechanisms, primarily base excision repair (BER) and mismatch repair (MMR), to remove this lesion, which can reduce the efficacy of this compound-based therapeutics that rely on its incorporation into DNA.[2][3][4]
-
Mutagenicity: If not repaired, the incorporation of this compound into DNA can be mutagenic, as it preferentially pairs with cytosine during subsequent replication, leading to A:T to G:C transitions.[2][4]
Off-Target Effects and Toxicity
In therapeutic applications, off-target effects and toxicity are significant concerns. This compound analogs can be incorporated into the DNA of healthy cells, leading to cytotoxicity. Furthermore, the metabolism of these analogs can lead to the accumulation of toxic byproducts.
Experimental Protocols
PCR with this compound-Containing Primers
Objective: To amplify a target DNA sequence with ambiguous positions using a primer containing this compound.
Materials:
-
DNA template
-
Forward primer (standard)
-
Reverse primer containing this compound at ambiguous positions
-
Taq DNA polymerase (or another suitable polymerase)
-
dNTPs
-
PCR buffer
-
Thermocycler
Protocol:
-
Primer Design: Design the reverse primer with this compound at the positions of ambiguity. Calculate the theoretical melting temperature (Tm) of the primer, considering the destabilizing effect of the dI mismatches.
-
Reaction Setup: Prepare the PCR reaction mixture as follows:
-
10x PCR Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 1 µL
-
10 µM Reverse Primer (with dI): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.
Synthesis of this compound-Containing Oligonucleotides (Phosphoramidite Method)
Objective: To chemically synthesize an oligonucleotide containing a this compound residue.
Principle: The phosphoramidite (B1245037) method is the standard for solid-phase DNA synthesis. The oligonucleotide is built in the 3' to 5' direction by sequentially adding protected nucleoside phosphoramidites.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
This compound phosphoramidite
-
Standard A, C, G, T phosphoramidites
-
Activator (e.g., tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking agent (e.g., trichloroacetic acid)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)
-
Automated DNA synthesizer
Protocol:
-
DMT Removal (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the CPG-bound nucleoside using trichloroacetic acid.
-
Coupling: The this compound phosphoramidite is activated by tetrazole and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Steps 1-4 are repeated for each subsequent nucleotide, including the standard A, C, G, and T phosphoramidites, until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the CPG support and all protecting groups are removed using ammonium hydroxide.
-
Purification: The final product is purified, typically by HPLC or PAGE.
Visualizing Key Processes
This compound Repair Pathways
Experimental Workflow: PCR with this compound
Signaling Pathway: this compound Analogs in Cancer Therapy
Conclusion
This compound is a valuable tool for researchers and drug developers, offering a practical solution for dealing with sequence ambiguity in molecular biology applications and providing a scaffold for the development of novel therapeutics. However, its limitations, particularly its non-universal binding and its recognition by cellular repair machinery, must be carefully considered to ensure its effective and appropriate use. By understanding both the applications and the challenges associated with this compound, the scientific community can continue to leverage its unique properties to advance research and develop new treatments for a range of diseases.
References
- 1. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound repair in nuclear extracts of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound repair in nuclear extracts of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catabolism of exogenous this compound in cultured epithelial amniotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mixed-Base and Deoxyinosine Primers in PCR Applications
For researchers engaged in drug development, diagnostics, and various scientific inquiries, the amplification of DNA sequences with inherent variability is a frequent challenge. Degenerate primers are essential tools in these scenarios, enabling the targeting of homologous genes across different species, identifying members of a gene family, or characterizing rapidly mutating viruses. The two most common strategies for creating degenerate primers involve using mixed bases or incorporating the universal base analog, deoxyinosine.
This guide provides an objective comparison of the performance, advantages, and limitations of mixed-base primers and this compound-containing primers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal primer strategy for their specific needs.
Principles and Characteristics
Mixed-Base Primers: These are synthesized as a heterogeneous mixture of oligonucleotides. At positions of sequence ambiguity, a controlled mixture of two or more standard nucleotide phosphoramidites (A, C, G, T) is used during synthesis. This results in a pool of primers where every possible nucleotide combination at the degenerate positions is represented.
This compound Primers: This approach utilizes the nucleoside analog this compound (dI) at ambiguous positions within a single, homogenous primer sequence. This compound is considered a "universal" base because it can form hydrogen bonds with all four standard DNA bases (A, T, C, and G).[1] However, its pairing stability is not equal, with the order of stability being I:C > I:A > I:T ≈ I:G.[1][2][3][4]
Data Presentation
The selection between mixed-base and this compound primers often involves a trade-off between comprehensive representation of sequence diversity and reaction efficiency. The following tables summarize the key characteristics and performance differences to guide this decision.
| Feature | Mixed-Base Primers | This compound Primers |
| Chemical Identity | A mixture of oligonucleotides containing only the four standard DNA bases (A, C, G, T). | A single, homogenous oligonucleotide sequence containing the modified base this compound (dI) at degenerate positions. |
| Base Pairing | Each primer in the mix forms a standard Watson-Crick base pair with the template. | This compound pairs with all four standard bases, with a preference for Cytosine (C).[1][2][3][4] |
| Synthesis | A mixture of phosphoramidites is used at degenerate positions, which can sometimes lead to an unequal incorporation of bases. | Synthesized as a single, defined sequence containing a modified base. |
| Complexity | The complexity of the primer pool increases with each additional degenerate position, which can dilute the concentration of the perfectly matched primer. | A single primer sequence simplifies the reaction by reducing the overall degeneracy of the primer set.[5] |
| Cost | Generally, the cost is based on standard oligonucleotide synthesis. | The inclusion of a modified base (this compound) can increase the cost of synthesis. |
| Performance Metric | Mixed-Base Primers | This compound Primers | Supporting Data/Observations |
| Amplification Efficiency | Can be lower due to the reduced effective concentration of the specific primer that perfectly matches the template. | Often yields superior amplification results.[6] However, efficiency can be reduced with an increasing number of inosines, and the effect is more pronounced in reverse transcription than in PCR.[7] | In a study using quantitative PCR, single inosine (B1671953) residues in the forward primer had minimal effect on the amplification rate, but their presence in the reverse primer significantly reduced the rate.[7] |
| Specificity | Lower specificity can be an issue, leading to a greater possibility of false positives, especially with high degeneracy.[8] | Can offer advantageous specificity and yield of the amplification product compared to corresponding degenerate primers.[9] | In a comparative study, this compound-containing primers demonstrated improved specificity and product yield when amplifying conserved genomic regions of human papillomavirus.[9] |
| Yield | The yield of the desired product can be lower due to competition from non-specific amplification and a lower concentration of the correct primer. | Can provide a higher yield of the specific amplification product.[9] | The same human papillomavirus study noted a better yield with this compound primers.[9] |
| DNA Polymerase Compatibility | Compatible with a wide range of DNA polymerases, including both standard Taq and high-fidelity proofreading enzymes. | Incompatible with some DNA polymerases that have 3'→5' exonuclease (proofreading) activity, such as Pfu and Deep Vent.[10][11] Taq polymerase and modified proofreading enzymes like U1Tma can be used successfully.[10] | Experiments have shown that while Taq and U1Tma polymerases successfully amplify templates with this compound-containing primers, Pfu and Deep Vent polymerases often fail.[10] |
Experimental Protocols
Accurate comparison and successful application of either primer type depend on optimized experimental conditions. Below are detailed methodologies for PCR using mixed-base and this compound primers.
General PCR Protocol (Adaptable for Both Primer Types)
This protocol serves as a starting point and should be optimized for each specific application.
Reaction Mixture (50 µL):
| Component | Final Concentration | Volume |
| 10X PCR Buffer (with MgCl₂) | 1X | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 - 1.0 µM | 1 - 5 µL |
| Reverse Primer (10 µM) | 0.2 - 1.0 µM | 1 - 5 µL |
| DNA Template | 1-100 ng | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Nuclease-Free Water | - | to 50 µL |
Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-40 |
| Annealing | See specific protocols below | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Specific Considerations for Mixed-Base Primers
-
Primer Concentration: Due to the dilution of the perfectly matched sequence in the primer pool, a higher primer concentration (e.g., up to 1.0 µM) may be necessary to achieve satisfactory results.[5]
-
Annealing Temperature (Ta): The melting temperatures (Tm) of the various primers in the mixed-base pool can differ significantly.[5] To minimize non-specific amplification, it is crucial to optimize the annealing temperature. A touchdown PCR protocol is often effective. This involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. A typical touchdown protocol might start the annealing at 10°C above the calculated lowest Tm and decrease it by 1°C per cycle for 10-15 cycles, followed by 20-25 cycles at the final, lower annealing temperature.
-
3' End Design: Avoid degeneracy in the last 3-5 nucleotides at the 3' end of the primer to ensure efficient and specific initiation of DNA synthesis.[5][12]
Specific Considerations for this compound Primers
-
DNA Polymerase Selection: This is a critical consideration. Standard Taq DNA polymerase is compatible with this compound-containing templates.[10] However, high-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity, such as Pfu, are generally not compatible and will stall or excise the primer.[10][11] If high fidelity is required, use a modified proofreading polymerase that is known to be compatible with inosine.
-
Annealing Temperature (Ta): Since a this compound-containing primer is a single species, calculating the Tm is more straightforward than for a mixed-base pool. However, each dI residue will lower the overall Tm of the primer. As a general rule, subtract approximately 1-1.5°C from the calculated Tm for each this compound incorporated. Gradient PCR is recommended to empirically determine the optimal annealing temperature.[13]
-
Number of Inosines: While this compound can be very effective, using a large number of inosines in a single primer can significantly reduce amplification efficiency and may even cause the reaction to fail, particularly in reverse transcription.[7]
Mandatory Visualization
The following diagrams illustrate key decision-making and experimental processes related to the use of mixed-base and this compound primers.
Caption: Primer Design Decision Workflow.
Caption: Experimental Workflow for Primer Performance Comparison.
Conclusion and Recommendations
The choice between mixed-base and this compound primers is not absolute and depends heavily on the specific experimental goals and constraints.
Choose Mixed-Base Primers when:
-
High-fidelity amplification is essential, and a proofreading DNA polymerase must be used.
-
The level of degeneracy is low, minimizing the dilution of the correct primer sequence.
-
It is critical to represent every possible nucleotide at a degenerate position without the potential bias introduced by this compound's preferential pairing.
Choose this compound Primers when:
-
The level of degeneracy is high, and reducing the complexity of the primer pool is a priority to improve amplification efficiency.[5]
-
Maximizing the specificity and yield of the PCR product is more critical than using a proofreading polymerase.[9]
-
A standard Taq polymerase is suitable for the application.
Ultimately, for novel and challenging targets, the most effective approach may be to design and test both types of primers in parallel. The experimental workflow outlined above provides a systematic method for empirically determining the superior strategy for your research needs.
References
- 1. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the base pairing properties of this compound by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degenerate primers: Design and use [qiagen.com]
- 6. Degenerate Oligo Wobble Bases [biosyn.com]
- 7. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of this compound-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. bio-review.com [bio-review.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Fidelity of DNA Synthesis Past Deoxyinosine: A Comparative Guide for Researchers
For researchers in molecular biology, genetics, and drug development, understanding the fidelity of DNA polymerases when encountering non-standard bases is critical for a variety of applications, from PCR and sequencing to studies of mutagenesis and DNA repair. Deoxyinosine (dI), the deamination product of deoxyadenosine (B7792050), is a common DNA lesion and is also used in molecular biology as a universal base analog. This guide provides a comparative analysis of the fidelity of different DNA polymerases when synthesizing past a this compound template, supported by experimental data and detailed protocols.
Introduction to this compound and DNA Synthesis Fidelity
This compound is a purine (B94841) nucleoside that can arise in DNA through the spontaneous hydrolytic deamination of adenine. Due to its ability to form stable base pairs with deoxycytidine (dC), deoxyadenosine (dA), and deoxythymidine (dT), it presents an ambiguous template for DNA polymerases. This ambiguity can lead to transition mutations if not correctly bypassed. The efficiency and accuracy with which a DNA polymerase bypasses a this compound template is a measure of its fidelity in this context.
DNA polymerases are broadly categorized into high-fidelity replicative polymerases and more error-prone translesion synthesis (TLS) polymerases. High-fidelity polymerases possess a proofreading 3' to 5' exonuclease activity that allows them to remove misincorporated nucleotides. In contrast, TLS polymerases have a more open active site, enabling them to accommodate and bypass DNA lesions that would stall replicative polymerases, often at the cost of lower fidelity.
Comparative Analysis of DNA Polymerase Fidelity Past this compound
The fidelity of a DNA polymerase when encountering a this compound template is typically evaluated by measuring the frequency of incorporation of each of the four canonical deoxynucleoside triphosphates (dNTPs) opposite the dI lesion. This is often expressed as a misincorporation frequency or as kinetic parameters (k_cat and K_m) for nucleotide insertion.
Below is a summary of the performance of various DNA polymerases when bypassing a this compound template, based on published experimental data.
| DNA Polymerase | Polymerase Family | Proofreading Activity | Predominant Nucleotide Incorporated Opposite dI | Misincorporation Frequency (relative to dC) | Reference |
| Human Polymerase η (Pol η) | Y-family (TLS) | No | dC | dT incorporation is ~70-fold lower than dC | [1] |
| Human Polymerase δ (Pol δ) | B-family (Replicative) | Yes | dC | Primarily interprets dI as dG | [2][3] |
| Thermus aquaticus (Taq) Polymerase | A-family | No | dC | - | [4] |
| Pyrococcus furiosus (Pfu) Polymerase | B-family | Yes | dC | Higher fidelity than Taq | [4] |
Key Observations:
-
Predominant Incorporation of dC: Across different polymerase families, there is a strong preference for incorporating deoxycytidine (dC) opposite a this compound template. This is because the hydrogen bonding pattern of inosine (B1671953) is very similar to that of guanine, leading to a stable I:C base pair that mimics a G:C pair.[2][3]
-
Translesion Synthesis by Polymerase η: Human Polymerase η, a key TLS polymerase, can efficiently bypass this compound. While it predominantly inserts dC, it can also incorporate other bases, albeit at a much lower frequency. For instance, the incorporation of dT opposite dI is about 70 times less frequent than dC incorporation.[1]
-
High-Fidelity Polymerases: Replicative polymerases with proofreading activity, such as human Polymerase δ and Pfu polymerase, also primarily incorporate dC opposite dI.[2][3][4] Their proofreading mechanisms likely contribute to the high fidelity of this incorporation.
Experimental Protocols
The evaluation of DNA polymerase fidelity past a this compound template typically involves in vitro primer extension assays. Below are detailed methodologies for performing such an assay.
Primer Extension Assay for Single Nucleotide Incorporation
This assay is used to determine the identity and frequency of the nucleotide incorporated opposite a this compound residue in a template DNA strand.
Materials:
-
Purified DNA polymerase of interest
-
Oligonucleotide template containing a single this compound at a defined position
-
5'-radiolabeled or fluorescently labeled primer complementary to the 3' end of the template, with the 3' end of the primer positioned just before the this compound residue
-
Reaction buffer specific for the DNA polymerase
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel loading buffer (e.g., formamide-based)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the this compound-containing template by mixing them in a 1:1.5 molar ratio in the reaction buffer. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature.
-
Reaction Setup: Prepare the polymerase reactions in separate tubes. For each reaction, combine the annealed primer-template duplex, the specific DNA polymerase, and the reaction buffer.
-
Initiation of Synthesis: To determine which nucleotide is incorporated opposite dI, add a single type of dNTP (dATP, dCTP, dGTP, or dTTP) to separate reaction tubes. To measure extension beyond the lesion, add all four dNTPs to a separate tube.
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reactions by adding an equal volume of gel loading buffer containing a chelating agent like EDTA.
-
Denaturation: Denature the DNA products by heating the samples at 95°C for 5 minutes immediately before loading on the gel.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. The gel should have the resolution to distinguish between the unextended primer and the primer extended by one or more nucleotides.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the bands corresponding to the unextended primer and the extended products can be quantified to determine the percentage of primer extension and the relative frequency of incorporation of each nucleotide.
lacZα Complementation-Based Fidelity Assay
This genetic assay can be used to determine the overall fidelity of bypassing a this compound lesion within a specific gene sequence.
Procedure:
-
Vector Preparation: Prepare a gapped M13mp2 or plasmid vector that contains the lacZα gene in the single-stranded region. The template strand in the gap will contain a this compound residue at a specific site within the lacZα coding sequence.
-
In Vitro DNA Synthesis: Use the DNA polymerase being tested to fill the gap in the vector in the presence of all four dNTPs.
-
Transformation: Introduce the products of the in vitro synthesis reaction into a suitable E. coli host strain that allows for α-complementation.
-
Plating and Scoring: Plate the transformed bacteria on media containing IPTG and X-gal.
-
Analysis:
-
Blue Plaques/Colonies: Represent accurate bypass of the this compound (predominantly incorporation of dC), resulting in a functional β-galactosidase enzyme.
-
White/Light Blue Plaques/Colonies: Indicate a mutation has occurred during the bypass of this compound, leading to a non-functional or partially functional enzyme.
-
-
Sequencing: DNA from the mutant (white/light blue) plaques/colonies can be sequenced to determine the specific type of error made by the polymerase.
-
Error Rate Calculation: The error rate can be calculated based on the frequency of mutant plaques/colonies.[5]
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows for evaluating the fidelity of DNA synthesis past a this compound template.
References
- 1. Mutagenic incorporation of inosine into DNA via T:I mismatch formation by human DNA polymerase eta (polη) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human high-fidelity DNA polymerase holoenzyme has a wide range of lesion bypass activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A human high-fidelity DNA polymerase holoenzyme has a wide range of lesion bypass activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring the fidelity of translesion DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
structural studies comparing deoxyinosine-containing DNA to standard B-DNA
For researchers, scientists, and drug development professionals, understanding the nuanced structural perturbations within the DNA double helix is paramount. The substitution of guanosine (B1672433) (G) with its analogue, deoxyinosine (I), is a widely used technique to probe DNA-protein interactions, facilitate PCR with degenerate primers, and aid in crystallographic studies. However, this seemingly subtle change—the absence of a single amino group—introduces significant alterations to the structure and stability of the DNA duplex when compared to the canonical B-form. This guide provides an objective comparison, supported by experimental data, to elucidate these critical differences.
This compound is structurally identical to deoxyguanosine, with the crucial exception of lacking the exocyclic amino group at the C2 position of the purine (B94841) ring.[1] This difference fundamentally alters its interaction with complementary bases. While a standard Guanine-Cytosine (G-C) base pair is stabilized by three hydrogen bonds, an Inosine-Cytosine (I-C) pair can only form two.[1] This inherent difference is the primary driver of the structural and thermodynamic variations observed between this compound-containing DNA and standard B-DNA.
Structural and Thermodynamic Comparison
The incorporation of this compound into a DNA duplex induces localized and sometimes global conformational changes. X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have revealed that while DNA containing a low number of I-C pairs can maintain an overall B-form geometry, highly substituted sequences exhibit significant deviations.[2] For instance, a DNA decamer with eight I-C pairs adopted a conformation reminiscent of an A-tract, characterized by a notably narrow minor groove and a shift in sugar pucker conformation from the typical C2'-endo of B-DNA to a C1'-exo conformation.[2]
Circular dichroism (CD) spectroscopy, a technique sensitive to the global helical structure of DNA, confirms that inosine (B1671953) substitution leads to non-canonical conformations in solution.[2] The degree of this structural deviation is dependent on the number of I-C pairs present in the sequence.[2]
Thermodynamically, the reduction from three to two hydrogen bonds in an I-C pair results in a measurable decrease in the thermal stability of the DNA duplex.[1] This is reflected in a lower melting temperature (Tm) for inosine-containing oligonucleotides compared to their guanosine-containing counterparts.[1] The stability of inosine pairing with other bases follows a general trend, with I-C being the most stable, followed by I-A, and then I-T and I-G being roughly equivalent.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative differences between standard B-DNA and this compound-containing DNA, based on data from various structural studies.
| Parameter | Standard B-DNA (G·C pairs) | This compound-Containing DNA (I·C pairs) | Reference |
| Helical Form | Canonical B-form | B-form with local distortions; can adopt A-tract-like features with high substitution | [2][5] |
| Hydrogen Bonds | 3 per G·C pair | 2 per I·C pair | [1] |
| Helix Width | ~20 Å | Generally maintained, with local variations | [6][7] |
| Rise per Base Pair | ~3.4 Å | Reduced in highly substituted sequences | [2][6] |
| Minor Groove | Standard width | Uniformly narrow in highly substituted sequences | [2] |
| Sugar Pucker | Predominantly C2'-endo (South) | Can shift towards C1'-exo (Southeastern) with high substitution | [2] |
| Thermal Stability (ΔTm) | Reference | Lowered compared to G·C equivalent | [1] |
| Base Pair Lifetime | ~155 milliseconds (for a specific sequence) | ~7.4 milliseconds (for the same sequence) | [1] |
Visualizing the Structural Differences
The diagrams below, generated using the DOT language, illustrate the fundamental difference in hydrogen bonding and a typical experimental workflow for these comparative structural studies.
Experimental Protocols
X-ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state.
-
Oligonucleotide Crystallization: Synthetic DNA oligonucleotides containing this compound are purified by HPLC. Crystals are grown, typically using the hanging-drop vapor diffusion method, by screening various salt, buffer, and precipitant concentrations.
-
Data Collection: Crystals are flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[8] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map. An initial model of the DNA is fitted into the map, and the structure is refined using computational software to achieve the best fit with the experimental data, resulting in a final atomic model.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the three-dimensional structure and dynamics of DNA in solution, which is more representative of its physiological state.
-
Sample Preparation: The purified, inosine-containing DNA duplex is dissolved in a buffered aqueous solution. For observing exchangeable imino protons, which indicate base pairing, the sample is prepared in 90% H₂O/10% D₂O.
-
Data Acquisition: A series of NMR experiments are performed on a high-field spectrometer. Key experiments include 1D ¹H spectra to observe imino protons and 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides distance restraints between protons that are close in space (< 5 Å).[1][10]
-
Structure Calculation: The distance and torsion angle restraints derived from the NMR data are used as input for molecular dynamics and simulated annealing calculations. This generates an ensemble of structures consistent with the experimental data, representing the solution structure of the DNA.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a spectral signature for different DNA secondary structures.[11][12]
-
Sample Preparation: DNA samples are prepared in a suitable buffer (e.g., sodium phosphate) at a known concentration.
-
Spectral Measurement: The CD spectrum is recorded, typically from 320 nm to 200 nm, in a quartz cuvette with a defined path length.
-
Data Analysis: The resulting spectrum is analyzed for characteristic peaks. Canonical B-DNA shows a positive band around 275 nm and a negative band around 245 nm.[13] Deviations from this signature, such as shifts in peak position or changes in intensity, indicate alterations in the helical conformation.[2]
UV Thermal Denaturation
This method is used to determine the melting temperature (Tm) of a DNA duplex, which is a direct measure of its thermodynamic stability.
-
Sample Preparation: A solution of the DNA duplex with a known concentration is prepared in a buffered solution.
-
Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5°C/minute).
-
Tm Determination: As the DNA duplex denatures (melts) into single strands, its absorbance at 260 nm increases (hyperchromic effect). The Tm is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the transition in the melting curve.[4][14]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Comparative analysis of inosine-substituted duplex DNA by circular dichroism and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base pairing involving this compound: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.bu.edu [people.bu.edu]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. byjus.com [byjus.com]
- 8. mun.ca [mun.ca]
- 9. Inosine.adenine base pairs in a B-DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Unmasking Hybridization Signals: A Quantitative Comparison of Deoxyinosine Probes
For researchers, scientists, and drug development professionals seeking to enhance the specificity and signal intensity of their hybridization-based assays, the incorporation of deoxyinosine into oligonucleotide probes presents a compelling advantage. This guide provides a quantitative comparison of this compound probes against standard and other alternative probes, supported by experimental data and detailed protocols.
This compound, a naturally occurring purine (B94841) nucleoside, can be incorporated into synthetic oligonucleotide probes to act as a universal base, capable of pairing with all four standard DNA bases (A, T, C, G). This unique property can be leveraged to improve hybridization performance, particularly in applications such as single nucleotide polymorphism (SNP) detection and in situ hybridization (ISH).
Quantitative Performance Analysis
The primary advantage of this compound-containing probes lies in their superior ability to discriminate between perfectly matched and mismatched target sequences. This enhanced specificity translates to a significantly improved signal-to-noise ratio, a critical factor in the reliability and reproducibility of hybridization assays.
A key study demonstrated that oligonucleotide probes containing this compound exhibited a fluorescence intensity for a perfectly matched sequence that was more than eight times stronger than that for a mismatched sequence.[1] In stark contrast, standard probes lacking this compound showed only a 1.3-fold or less difference in signal intensity between a match and a mismatch.[1]
| Probe Type | Signal Ratio (Perfect Match vs. Single-Base Mismatch) | Key Advantages | Potential Limitations |
| This compound Probe | > 8 : 1 [1] | High specificity, significantly reduced off-target hybridization, improved signal-to-noise ratio. | Potential for slightly lower melting temperature (Tm) compared to perfectly matched standard probes. |
| Standard Oligonucleotide Probe | ~ 1.3 : 1 [1] | Well-established, cost-effective. | Lower specificity, higher potential for cross-hybridization, leading to increased background noise. |
| Locked Nucleic Acid (LNA) Probe | Higher signal-to-noise ratio than DNA probes. | High binding affinity, increased thermal stability, good for short probes. | Can be more expensive than standard DNA probes. |
| Peptide Nucleic Acid (PNA) Probe | High signal-to-background ratio. | High stability, resistant to nucleases and proteases, faster hybridization kinetics. | Higher cost, potential for lower solubility. |
Table 1: Quantitative Comparison of Hybridization Probe Performance. This table summarizes the signal discrimination capabilities and key characteristics of this compound probes compared to other common probe types.
The preferential base pairing of this compound follows the order: I-C > I-A > I-G ≈ I-T. This knowledge can be strategically employed in probe design to optimize hybridization efficiency.
Experimental Protocols
This section provides a detailed methodology for a typical in situ hybridization experiment using this compound-containing probes with chromogenic detection.
I. Probe Design and Synthesis
-
Target Sequence Selection: Identify the target mRNA or DNA sequence of interest.
-
Probe Design: Design a 20-40 base oligonucleotide probe complementary to the target sequence.
-
This compound Incorporation: Strategically replace ambiguous or wobble bases in the target sequence with this compound. For SNP detection, position two sets of two deoxyinosines with an interval of two bases from the SNP site for optimal specificity.[1]
-
Labeling: Synthesize the probe with a 3' or 5' label, such as digoxigenin (B1670575) (DIG) or biotin, for subsequent detection.
II. Tissue Preparation
-
Fixation: Fix fresh tissue samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.
III. In Situ Hybridization
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to PBS.
-
Permeabilization: Treat sections with Proteinase K (10 µg/mL in PBS) for 10-20 minutes at 37°C to improve probe penetration.
-
Prehybridization: Incubate sections in hybridization buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 100 µg/mL salmon sperm DNA) for 1-2 hours at the calculated hybridization temperature.
-
Hybridization: Add the this compound probe (diluted in hybridization buffer to a final concentration of 1-5 ng/µL) to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
IV. Post-Hybridization Washes and Detection
-
Stringency Washes: Wash the slides in a series of decreasing salt concentration buffers (e.g., 2x SSC, 1x SSC, 0.5x SSC) at the hybridization temperature to remove unbound and non-specifically bound probes.
-
Blocking: Incubate the slides in a blocking solution (e.g., 1% bovine serum albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate with an anti-DIG or anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for 1-2 hours at room temperature.
-
Signal Development: Add the appropriate chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase or DAB for horseradish peroxidase) and incubate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount with a coverslip.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing this compound probes for enhanced hybridization signal detection.
Figure 1: In Situ Hybridization Workflow. This diagram outlines the major steps from probe design to final imaging.
Figure 2: Chromogenic Signal Detection Pathway. This diagram illustrates the molecular interactions leading to a detectable signal.
Conclusion
The use of this compound-containing probes offers a robust and effective strategy for significantly improving the specificity and signal intensity of hybridization-based assays. The quantitative data clearly demonstrates a superior ability to discriminate between matched and mismatched targets compared to standard oligonucleotide probes. By following the detailed experimental protocols and understanding the underlying principles, researchers can effectively implement this powerful tool to enhance the accuracy and reliability of their molecular detection studies.
References
Unraveling Specificity: A Comparative Guide to Deoxyinosine-Containing Probes
For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid detection, the choice of probe chemistry is paramount. Deoxyinosine, a naturally occurring purine (B94841) nucleoside, has emerged as a valuable tool in probe design, particularly in scenarios involving sequence ambiguity. This guide provides an objective comparison of this compound-containing probes with conventional alternatives, supported by experimental data, to aid in the selection of the most appropriate tools for your research.
This compound is structurally similar to guanosine (B1672433) but lacks the 2-amino group. This seemingly minor difference grants it the ability to form hydrogen bonds with all four standard DNA bases (adenine, guanine, cytosine, and thymine), albeit with varying stability. This "universal" pairing capability is the cornerstone of its utility in molecular biology, allowing for the design of probes that can recognize multiple target sequences.
Performance Comparison: this compound Probes vs. Standard Degenerate Probes
The primary alternative to this compound-containing probes for targeting variable sequences is the use of degenerate probes, which are a mixture of oligonucleotides with different bases at the ambiguous positions. The following tables summarize the comparative performance of these two approaches based on key experimental parameters.
| Parameter | This compound-Containing Probes | Standard Degenerate Probes (Mixed Bases) | References |
| Hybridization Specificity | High: Improved discrimination of single-base mismatches. The fluorescence intensity ratio of matched to mismatched targets can be significantly higher.[1] | Lower: Can lead to less efficient amplification and imperfect hybridization due to a population of probes with mismatches.[2] | [1],[2] |
| Signal Intensity | Generally strong for perfectly matched targets.[1] | Can be reduced due to the presence of non-perfectly matching probes in the mixture. | [1] |
| Complexity of Synthesis | Single species synthesis, simplifying production and quality control. | Requires mixing of different phosphoramidites at degenerate positions, potentially leading to uneven representation. | |
| Thermodynamic Predictability | More predictable melting temperatures (Tm) as it's a single sequence. Thermodynamic parameters for inosine (B1671953) pairings are well-characterized.[2][3][4] | Average Tm is less precise due to the mixture of sequences with varying stabilities. | [2],[3],[4] |
Quantitative Data Summary
The stability of this compound base pairing is a critical factor in probe design. The following table presents the established hierarchy of duplex stability for this compound (I) paired with the four canonical bases.
| This compound Base Pair | Relative Stability | References |
| I:C | Most Stable | [3][4][5][6][7] |
| I:A | Moderately Stable | [3][4][5][6][7] |
| I:G | Less Stable | [3][4][5][6][7] |
| I:T | Less Stable | [3][4][5][6][7] |
One study demonstrated that for probes containing this compound, the fluorescence intensity of a perfectly matched sequence was over eight times stronger than that of a single-base mismatch. In contrast, probes without this compound showed only a 1.3-fold or less difference in intensity.[1]
Experimental Protocols
Microarray-Based SNP Genotyping with this compound Probes
This protocol outlines a method for single-nucleotide polymorphism (SNP) genotyping using DNA microarrays with probes containing this compound to enhance specificity.[1]
a. Probe Design and Synthesis:
-
Oligonucleotide probes are designed to be complementary to the target DNA sequence flanking the SNP site.
-
Two sets of two this compound bases are incorporated into the probe sequence, with a two-base interval between the SNP site and each this compound set.[1]
-
Probes are synthesized using standard phosphoramidite (B1245037) chemistry.
b. Microarray Fabrication:
-
The synthesized probes are spotted onto a solid support, such as a glass slide, to create a microarray.
c. Target Preparation and Hybridization:
-
The target DNA (e.g., PCR products) is labeled with a fluorescent dye.
-
The labeled target is hybridized to the microarray in a suitable hybridization buffer.
d. Washing and Scanning:
-
After hybridization, the microarray is washed to remove non-specifically bound target DNA.
-
The microarray is then scanned using a fluorescence scanner to measure the signal intensity at each probe spot.
e. Data Analysis:
-
The fluorescence intensities of the probes are analyzed to determine the genotype of the sample. A significantly higher signal for one allele-specific probe over the other indicates a homozygous genotype, while similar signals for both suggest a heterozygous genotype.
Thermal Melting (Tm) Analysis of this compound-Containing Duplexes
This protocol is used to determine the thermal stability of DNA duplexes containing this compound.[3][4][6][7]
a. Oligonucleotide Preparation:
-
Synthesize complementary single-stranded DNA oligonucleotides, one of which contains this compound at the desired position(s).
-
Purify and quantify the oligonucleotides.
b. Duplex Formation:
-
Mix equimolar amounts of the complementary oligonucleotides in a buffer solution (e.g., saline-sodium citrate (B86180) buffer).
c. UV Absorbance Melting:
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the DNA duplex at 260 nm as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands.
d. Data Analysis:
-
The Tm values are determined from the melting curves. These values are used to calculate thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[2]
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Hybridization of this compound vs. standard probes.
Caption: Workflow for microarray-based genotyping.
Conclusion
This compound-containing probes offer a distinct advantage in applications requiring the detection of variable or ambiguous nucleic acid sequences. Their ability to hybridize to multiple bases with predictable thermodynamics enhances specificity and signal-to-noise ratios, particularly in SNP genotyping and degenerate PCR.[1][8][9] While standard degenerate probes provide a simpler initial design concept, they often suffer from reduced hybridization efficiency and specificity. The experimental data strongly suggests that for applications demanding high precision and reliability in targeting variable sequences, the strategic incorporation of this compound into probe design is a superior approach. Researchers should consider the specific requirements of their experiments, including the nature of the target variability and the desired level of discrimination, when choosing between these powerful molecular tools.
References
- 1. Effect of oligonucleotide probes substituted by deoxyinosines on the specificity of SNP detection on the DNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nearest-neighbor thermodynamics of this compound pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Studies on the base pairing properties of this compound by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base pairing involving this compound: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base pairing involving this compound: implications for probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of inosine-containing oligonucleotide primers for enzymatic amplification of different alleles of the gene coding for heat-stable toxin type I of enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of inosine-containing oligonucleotide primers for enzymatic amplification of different alleles of the gene coding for heat-stable toxin type I of enterotoxigenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking deoxyinosine performance in high-throughput sequencing workflows
In the landscape of high-throughput sequencing, the pursuit of comprehensive and accurate genetic information often requires innovative molecular tools. Deoxyinosine, a naturally occurring purine (B94841) nucleoside, has emerged as a valuable component in various sequencing workflows.[1] While historically considered a "universal" base, its application is more nuanced, offering specific advantages in scenarios requiring targeted degeneracy and specialized library construction.[2][3] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols, to aid researchers in optimizing their sequencing strategies.
This compound: Beyond the "Universal" Base Concept
This compound is structurally similar to deoxyguanosine but lacks the 2-amino group.[3] This structure dictates its base-pairing properties. Contrary to the notion of it being a truly universal base that pairs equally well with all four standard bases, studies have demonstrated a clear pairing preference.[2][4] Its primary binding partner is deoxycytidine (dC), followed by deoxyadenosine (B7792050) (dA), with weaker interactions with deoxyguanosine (dG) and deoxythymidine (dT).[4][5] During DNA replication and PCR, DNA polymerases preferentially incorporate deoxycytosine opposite a this compound residue in the template strand.[5][6] This specific pairing behavior is critical to its function and performance in sequencing applications.
Performance Comparison: this compound vs. Alternatives
The primary role of this compound in high-throughput sequencing is in the design of degenerate primers, which are crucial for amplifying a diverse set of target sequences. This is particularly relevant in fields like metagenomics, virology, and gene family analysis.
| Feature | This compound (dI) | Mixed Bases ('N') |
| Composition | A single, modified nucleoside. | A mixture of A, C, G, and T phosphoramidites at a single position. |
| Pairing Action | Forms a stable, albeit biased, pair with all bases (C>A>G≈T).[4] | One of the four standard bases in the mix forms a perfect Watson-Crick pair. |
| Primer Population | Homogeneous population of primer molecules. | A heterogeneous mixture of four different primer sequences per 'N' position. |
| Amplification Bias | Can reduce amplification bias caused by primer-template mismatches, especially at the 3' end.[7][8] | Can lead to biased amplification, as primers with perfect matches are amplified more efficiently. |
| Melting Temperature (Tm) | Generally lowers the primer's melting temperature compared to a G-C pair. | The overall Tm is an average of the different primer populations. |
| Cost | Can be more expensive than standard oligonucleotides. | Generally less expensive than multiple modified bases. |
| Use Case | Ideal for amplifying highly variable regions where specific mismatches are expected.[9] | Suitable for situations with known, limited degeneracy. |
Key Applications and Experimental Protocols
This compound's utility extends to several specialized high-throughput sequencing workflows, from enhancing microbial diversity studies to enabling novel library construction methods.
Enhancing Diversity in Amplicon Sequencing
In culture-independent studies of microbial communities, "universal" primers targeting conserved regions like the 16S rRNA gene are used. However, mismatches between these primers and the template DNA of diverse species can lead to amplification failure and an underestimation of biodiversity.[7] Substituting specific bases in these primers with this compound can overcome this limitation by allowing the primers to anneal to a wider variety of templates.[7][8]
Experimental Protocol: PCR with this compound-Containing Primers for 16S Amplicon Sequencing
-
Primer Design: Design primers targeting conserved regions of the 16S rRNA gene. Identify polymorphic sites within the primer binding region and substitute these positions with this compound. For example, if a position can be either a G or an A (an 'R' IUPAC code), a single this compound can be used instead of creating a mixed-base primer.
-
PCR Reaction Setup:
-
Template DNA: 1-10 ng of extracted metagenomic DNA
-
Forward Primer (with dI): 0.5 µM
-
Reverse Primer: 0.5 µM
-
High-Fidelity DNA Polymerase: As per manufacturer's recommendation
-
dNTPs (dATP, dCTP, dGTP, dTTP): 200 µM each
-
PCR Buffer: 1x concentration
-
Total Volume: 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
25-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (annealing temperature may need optimization)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
Post-PCR Cleanup: Purify the PCR products using a magnetic bead-based cleanup kit to remove primers and dNTPs.
-
Library Preparation & Sequencing: Proceed with a standard NGS library preparation protocol (e.g., Illumina DNA Prep) to add sequencing adapters and indices.[10] Sequence the resulting library on a high-throughput sequencing platform.
Workflow for amplicon sequencing using this compound primers.
In Vitro Construction of DNA Libraries
A novel method utilizes this compound-containing primers in conjunction with Endonuclease V to construct large-scale DNA libraries.[11][12] This approach is sequence-independent and useful for assembling fragments with highly randomized regions, such as synthetic antibody libraries.
Methodology Overview:
-
PCR with dI-Primers: DNA fragments are amplified using PCR primers that contain a single this compound residue near the 5' end.[11]
-
Endonuclease V Digestion: Endonuclease V recognizes the this compound in the DNA and cleaves the phosphodiester bond at the second position 3' to the inosine (B1671953) site.[12] This creates a specific 3' overhang.
-
Ligation: Fragments with complementary overhangs, generated using the same method, are then ligated together efficiently using an enzyme like Taq DNA ligase.[11]
This compound and Endonuclease V for DNA library construction.
Distinguishing this compound Use from Inosine Detection in RNA-Seq
It is crucial to distinguish the use of this compound as a tool in DNA sequencing workflows from the detection of inosine in RNA, which results from adenosine-to-inosine (A-to-I) editing. A-to-I editing is a common post-transcriptional modification where the enzyme ADAR converts adenosines to inosines in RNA molecules.[13][14] During reverse transcription, inosine is read as guanosine.[15] Therefore, A-to-I editing events are identified in standard RNA-Seq data as A-to-G mismatches when compared to the reference genome.
Specialized methods like Inosine Chemical Erasing followed by sequencing (ICE-Seq) have been developed for the specific and accurate identification of A-to-I editing sites, reducing false positives from sequencing errors or genomic single nucleotide polymorphisms (SNPs).[13][16]
ICE-Seq Protocol Overview:
-
RNA Sample Splitting: An RNA sample is divided into two aliquots.
-
Cyanoethylation: One aliquot is treated with acrylonitrile, which specifically modifies inosine residues. This modification blocks reverse transcription at the inosine site.[14] The other aliquot remains untreated.
-
Library Preparation: Both treated and untreated samples undergo reverse transcription and standard RNA-Seq library preparation.
-
Sequencing & Analysis: The two libraries are sequenced. True inosine sites are identified by comparing the sequencing data: they will show an A-to-G change in the untreated sample and a loss of coverage (due to reverse transcription blockage) at the same position in the treated sample.
Workflow for Inosine Chemical Erasing sequencing (ICE-Seq).
Conclusion
This compound is a specialized tool in high-throughput sequencing with distinct advantages and applications. While not a true "universal" base, its preferential, non-discriminatory pairing properties make it superior to mixed bases for creating degenerate primers aimed at capturing broad molecular diversity. Its unique interaction with enzymes like Endonuclease V opens avenues for innovative, sequence-independent library construction techniques. Researchers, scientists, and drug development professionals can leverage this compound to overcome challenges in primer design for diverse sample types and to construct complex DNA libraries, ultimately enhancing the depth and breadth of their sequencing-based investigations.
References
- 1. This compound | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. metabion.com [metabion.com]
- 4. Studies on the base pairing properties of this compound by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. Analyses of PCR products using DNA templates containing a consecutive this compound sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caister.com [caister.com]
- 8. Inosine at Different Primer Positions to Study Structure and Diversity of Prokaryotic Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NGS Library Preparation - 3 Key Technologies | Illumina [illumina.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequencing by ligation variation with endonuclease V digestion and this compound-containing query oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. mdpi.com [mdpi.com]
- 15. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 16. Transcriptome-wide identification of adenosine-to-inosine editing using the ICE-seq method | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Deoxyinosine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of deoxyinosine. While some safety data sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), a conservative approach to its disposal as chemical waste is recommended to ensure best practices in laboratory safety and environmental protection.[1] Another source gives it a high water hazard class rating, suggesting that it should not be allowed to enter water sources.[1][2]
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][3]
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
Engineering Controls:
-
Work in a well-ventilated area. For handling the solid form, a chemical fume hood is recommended to prevent the inhalation of dust particles.[3]
Emergency Procedures:
-
Skin Contact: Should accidental contact occur, wash the affected area immediately and thoroughly with large amounts of water.[3]
-
Eye Contact: In case of eye contact, rinse the opened eye for several minutes under running water.[1][3]
-
Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it for disposal as hazardous waste.[4]
Step-by-Step Disposal Plan
The disposal of this compound and any materials contaminated with it should be managed as chemical waste. Do not dispose of this compound down the drain or in regular trash.[5][6]
Step 1: Waste Classification and Segregation
All materials that have come into contact with this compound should be considered chemical waste. This includes:
-
Unused or expired this compound
-
Empty vials and packaging
-
Contaminated PPE (gloves, etc.)
-
Labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
Segregate solid and liquid waste into separate, clearly labeled containers.[7]
Step 2: Waste Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container with a secure cap.[8][9]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Do not use abbreviations or chemical formulas.
-
Affix a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[4]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[4][10]
-
This area should be near the point of waste generation and under the supervision of laboratory personnel.[9]
-
Ensure secondary containment is used for liquid waste to prevent spills.[6]
-
Keep waste containers closed at all times, except when adding waste.[6]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]
-
The typical final disposal method for this type of waste is high-temperature incineration.[11]
This compound Profile
The following table summarizes key identification and safety information for this compound.
| Identifier | Value |
| CAS Number | 890-38-0[1][2] |
| EC Number | 212-964-1[1][2] |
| Molecular Formula | C₁₀H₁₂N₄O₄[2] |
| GHS Classification | Not classified as hazardous[1] |
| Water Hazard Class (Germany) | WGK 3 (severely hazardous for water)[2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the reviewed materials. The provided disposal plan is based on general best practices for laboratory chemical waste management.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety data sheets and waste management protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2 -Deoxyinosine 99 890-38-0 [sigmaaldrich.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Deoxyinosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Deoxyinosine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Important Note on Safety Data: It is important to note that safety information for this compound varies between suppliers. One Safety Data Sheet (SDS) classifies the substance as not hazardous, while another indicates it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach is recommended. Always consult the specific SDS provided with your product and adhere to your institution's environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound[2][3]:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | To prevent inhalation of dust or aerosols, especially when handling the powdered form.[2][4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[4] | To protect eyes from dust particles and splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[2] | To prevent skin contact.[2] Remove and replace gloves immediately after contact.[3] |
| Body Protection | A lab coat or gown.[3] | To protect skin and clothing from contamination.[2] |
| Foot Protection | Closed-toe shoes.[3] | To prevent injury from spills or dropped items. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
1. Pre-Handling and Preparation:
-
Hazard Assessment: Review the Safety Data Sheet (SDS) and your institution's standard operating procedures before beginning work.
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[2][4]
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing supplies, solvents, and waste containers before handling the compound.
2. Handling the Compound (Weighing and Dissolving):
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the powdered this compound. Avoid generating dust.[2]
-
Dissolving: If preparing a solution, add the solvent to the solid slowly. The compound is slightly soluble in DMF and DMSO.[5]
-
Storage: Keep the primary container tightly sealed when not in use.[4] For long-term storage, keep the powdered form at -20°C and solutions at -80°C.[5][6][7]
3. Post-Handling Cleanup:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]
Disposal Plan
All materials that have come into contact with this compound should be considered potentially hazardous waste and managed according to institutional and local regulations.[2][8]
1. Waste Segregation and Collection:
-
Solid Waste: This includes contaminated gloves, wipes, pipette tips, and empty vials.[8] Place these items into a designated, leak-proof hazardous waste container lined with a plastic bag.[9]
-
Liquid Waste: Collect unused solutions in a separate, clearly labeled, and sealed hazardous waste container.[8]
2. Waste Container Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name, "this compound".[8][9] Do not use abbreviations.
3. Storage and Disposal:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Do not dispose of this compound waste down the drain or in the regular trash.[9]
-
Arrange for waste pickup through your institution's EHS department for disposal by a licensed hazardous waste company.[2][8]
Quantitative Safety Data
The following table summarizes key hazard information based on available Safety Data Sheets[2].
| Data Point | Value | Source |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Molecular Weight | 252.23 g/mol | |
| Melting Point | > 250 °C / 482 °F | [10] |
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2'-Deoxyinosine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
